molecular formula C12H17ClF3N B1672502 (-)-Fenfluramine hydrochloride CAS No. 3616-78-2

(-)-Fenfluramine hydrochloride

Cat. No.: B1672502
CAS No.: 3616-78-2
M. Wt: 267.72 g/mol
InChI Key: ZXKXJHAOUFHNAS-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Fenfluramine hydrochloride is one of the two enantiomers of fenfluramine, a compound that has garnered significant research interest due to its complex serotonergic activity. Fenfluramine was initially studied for its anorectic properties but has been repurposed as a potent antiseizure medication for rare epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome . Its primary mechanism of action is attributed to its ability to modulate the serotonergic system. The compound acts as a serotonin releasing agent (SRA) by disrupting vesicular storage and reversing the serotonin transporter (SERT) function, thereby increasing extracellular levels of serotonin . Furthermore, its major active metabolite, norfenfluramine, is a potent agonist at various 5-HT receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C receptors, which are believed to contribute to its anticonvulsant effects by enhancing GABAergic neurotransmission . Beyond its serotonergic actions, fenfluramine and its metabolites exhibit positive allosteric modulation of the sigma-1 receptor (σ1R) . This activity is thought to contribute to its therapeutic profile by helping to reduce excitatory glutamatergic signaling, thus restoring a balance between neuronal excitation and inhibition . The distinct pharmacological profile of the (-)-enantiomer may offer a valuable tool for researchers dissecting the specific contributions of different serotonergic pathways and receptor subtypes in neurological models. Current research focuses on understanding its potential disease-modifying effects and its role in mitigating associated comorbidities and risks, such as sudden unexpected death in epilepsy (SUDEP) . This compound is provided for investigative purposes to further explore these sophisticated biological mechanisms.

Properties

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048872
Record name (-)-Fenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3616-78-2
Record name Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-, hydrochloride, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Fenfluramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Fenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B013935Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (-)-Fenfluramine hydrochloride, a molecule with a complex and multifaceted history, has been successfully repurposed from an anorectic agent to a potent antiseizure medication for severe developmental and epileptic encephalopathies. This guide provides a deep dive into its intricate pharmacology, intended for researchers, clinicians, and drug development professionals. We will dissect its multi-target mechanism of action, which extends beyond simple serotonin release to include direct receptor modulation and novel activity at the sigma-1 receptor. This document elucidates the pharmacokinetic and pharmacodynamic profiles, provides validated experimental protocols for its characterization, and contextualizes its therapeutic efficacy within the framework of its molecular activities. By synthesizing preclinical data with clinical outcomes, this guide offers a comprehensive understanding of why (-)-fenfluramine represents a paradigm of successful drug repurposing and a significant advancement in the treatment of refractory epilepsy.

A Molecule of Renewed Purpose: From Obesity to Epilepsy

Initially introduced in the 1960s as an appetite suppressant, fenfluramine was widely used for the treatment of obesity.[1] Its combination with phentermine, known as "fen-phen," led to its withdrawal from the market in 1997 due to associations with cardiac valvulopathy and pulmonary arterial hypertension.[2][3][4] Decades later, a deeper understanding of its pharmacology and clinical observations of its antiseizure properties paved the way for its renaissance. Low-dose fenfluramine (now marketed as FINTEPLA®) has received FDA approval for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome (LGS), two severe and often intractable forms of childhood epilepsy.[5][6][7][8] This successful repurposing underscores the importance of rigorous pharmacological investigation.

Core Pharmacodynamics: A Tripartite Mechanism of Action

The anticonvulsant effect of fenfluramine is not attributed to a single molecular interaction but rather to a synergistic combination of at least three distinct mechanisms. This multi-target engagement is believed to restore the crucial balance between excitatory and inhibitory neurotransmission that is disrupted in epileptic encephalopathies.[5][9]

Primary Mechanism: Serotonin Releasing Agent (SRA)

Fenfluramine's classical and most well-understood mechanism is its action as a potent serotonin releasing agent (SRA).[1][10] It elevates extracellular serotonin levels through a dual action on presynaptic neurons:

  • Vesicular Disruption: It acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of serotonin into synaptic vesicles and thereby increasing its cytosolic concentration.[10][11]

  • Transporter Reversal: Fenfluramine is also a substrate for the serotonin transporter (SERT), which facilitates its entry into the neuron. This interaction promotes a reverse transport of serotonin out of the neuron and into the synaptic cleft.[1][10][11]

This sustained increase in synaptic serotonin enhances neurotransmission across multiple serotonin receptor subtypes, contributing to its therapeutic effects.

Fenfluramine_SRA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter Cytosol_5HT Cytosolic 5-HT SERT->Cytosol_5HT Reverses Transport Synaptic_5HT ↑ Extracellular 5-HT SERT->Synaptic_5HT 5-HT Efflux VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT Storage) Vesicle->Cytosol_5HT 5-HT Leakage Fenfluramine_in Fenfluramine Fenfluramine_in->SERT Enters via SERT Fenfluramine_in->VMAT2 Disrupts Postsynaptic_Receptors 5-HT Receptors Synaptic_5HT->Postsynaptic_Receptors Activates

Caption: Mechanism of Fenfluramine as a Serotonin Releasing Agent (SRA).
Secondary Mechanism: Direct Receptor Modulation

Beyond its indirect action as an SRA, fenfluramine and its primary active metabolite, norfenfluramine, directly interact with several serotonin receptors. Norfenfluramine is a potent agonist at 5-HT2C and 5-HT2B receptors and a moderate agonist at 5-HT2A receptors.[1][12] The anticonvulsant effects may be partly mediated by activity at 5-HT1D and 5-HT2C receptors.[13] Crucially, the affinity for the 5-HT2B receptor, which is implicated in cardiac valvulopathy, is a key consideration for its safety profile (discussed in Section 6.0).[1][14][15]

Tertiary Mechanism: Sigma-1 (σ1) Receptor Positive Modulation

A more recently discovered mechanism, which may differentiate fenfluramine from other serotonergic drugs, is its activity at the sigma-1 (σ1) receptor.[16][17] The σ1 receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates ion channels and neuronal excitability. Fenfluramine acts as a positive modulator of the σ1 receptor, meaning it enhances the signaling of endogenous σ1 agonists.[16][17] This action is thought to inhibit excitatory (glutamatergic) signaling, complementing the serotonin-mediated enhancement of inhibitory (GABAergic) signaling and helping to restore neuronal balance.[5][18] This unique dual mechanism may also contribute to observed improvements in executive function.[16][18]

Fenfluramine_Dual_MOA cluster_serotonergic Serotonergic System cluster_sigma Sigma-1 System Fen (-)-Fenfluramine SRA Serotonin Release (SERT/VMAT2) Fen->SRA Receptor_Mod Direct 5-HT Receptor Agonism Fen->Receptor_Mod Sigma1 Positive Modulation of Sigma-1 Receptor Fen->Sigma1 GABA ↑ GABAergic (Inhibitory) Signaling SRA->GABA Receptor_Mod->GABA Balance Restoration of Neuronal Balance GABA->Balance Glutamate ↓ Glutamatergic (Excitatory) Signaling Sigma1->Glutamate Glutamate->Balance Seizure ↓ Seizure Frequency Balance->Seizure

Caption: Convergent dual mechanisms of Fenfluramine action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of (-)-fenfluramine and its active metabolite is critical for effective dosing and management.

  • Absorption: Fenfluramine is well-absorbed orally.

  • Metabolism: It undergoes extensive hepatic metabolism, primarily through N-de-ethylation to its major active metabolite, (-)-norfenfluramine.[4] This conversion is mediated mainly by CYP1A2, CYP2B6, and CYP2D6 enzymes.[19][20]

  • Distribution: Both parent drug and metabolite are widely distributed throughout the body.

  • Excretion: Metabolites are primarily excreted in the urine.[20] The elimination half-life is approximately 13-30 hours.[1] Clearance appears to be faster in younger children, which may necessitate weight-adjusted dosing.[7]

Table 1: Key Pharmacokinetic Parameters

Parameter Fenfluramine (FFA) Norfenfluramine (nFFA) Source
Primary Metabolizing Enzymes CYP1A2, CYP2B6, CYP2D6 N/A (Metabolite) [19][20]
Elimination Half-Life (t½) ~13-30 hours Longer than FFA [1]
Apparent Clearance (CL/F) ~20.9 L/h ~36.0 L/h [21]
Apparent Volume of Distribution (Vss/F) ~511 L ~768 L [21]

(Data derived from population pharmacokinetic models in LGS patients)

Experimental Protocols for Pharmacological Characterization

Validating the mechanisms of action requires specific, reproducible in vitro and in vivo assays.

Protocol: In Vitro Serotonin Release Assay

This assay quantifies a compound's ability to induce serotonin release from neuronal preparations, a hallmark of SRA activity.

Objective: To measure fenfluramine-induced release of pre-loaded radiolabeled serotonin ([³H]5-HT) from rat brain synaptosomes.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes (resealed presynaptic nerve terminals) from rat brain tissue (e.g., hippocampus or striatum) using differential centrifugation.

  • Radiolabel Loading: Incubate the synaptosome suspension with a low concentration of [³H]5-HT. The serotonin transporter (SERT) will actively transport the radiolabel into the terminals.

  • Washing: Wash the synaptosomes with buffer to remove extracellular [³H]5-HT.

  • Initiation of Release: Resuspend the loaded synaptosomes in a physiological buffer and add varying concentrations of this compound (or control compounds).

  • Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Termination: Stop the release by rapid filtration or centrifugation at 4°C to separate the synaptosomes from the supernatant.

  • Quantification: Measure the radioactivity in the supernatant (released [³H]5-HT) and the synaptosome pellet (retained [³H]5-HT) using liquid scintillation counting.

  • Analysis: Express the results as a percentage of total [³H]5-HT released. Plot a concentration-response curve to determine the EC50 value.

Causality and Validation: The release should be blocked by a potent SERT inhibitor (e.g., fluoxetine), confirming that the mechanism is transporter-mediated and not due to simple membrane disruption.[22]

Protocol: Receptor Binding Affinity Assay

This assay determines the affinity of a compound for a specific receptor target.

Objective: To determine the binding affinity (Ki) of fenfluramine and norfenfluramine for key serotonin and sigma receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2B, σ1).

  • Competitive Binding: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and increasing concentrations of the unlabeled test compound (fenfluramine or norfenfluramine).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Receptor Binding Affinities (Ki, nM) of Fenfluramine and Norfenfluramine

Receptor Fenfluramine (FFA) Norfenfluramine (nFFA) Implication Source
5-HT2A Micromolar Affinity Moderate Affinity Anticonvulsant/Vasoactive Effects [12][23][24]
5-HT2B ~5,000 nM 10 - 50 nM (High Affinity) Cardiac Valvulopathy Risk [24]
5-HT2C Lower Potency High Affinity (Full Agonist) Anorectic & Anticonvulsant Effects [12][24]

| Sigma-1 (σ1) | 266 nM | Inhibitory | Neuro-modulation, Anticonvulsant |[16][25] |

Safety Pharmacology: Addressing the 5-HT2B Concern

The primary safety concern stemming from fenfluramine's history is the risk of cardiac valvulopathy and pulmonary arterial hypertension.[4] Extensive research has mechanistically linked this toxicity to the activation of serotonin 5-HT2B receptors on cardiac valve fibroblasts, which stimulates mitogenesis and leads to valvular fibrosis.[14][15][26]

The key to the favorable safety profile of low-dose fenfluramine in epilepsy lies in a nuanced understanding of its pharmacology:

  • Differential Affinity: Fenfluramine itself has a very low affinity for the 5-HT2B receptor (Ki ≈ 5 µM).[24] The risk is primarily driven by its metabolite, norfenfluramine, which is a potent, high-affinity agonist at this receptor.[12][24]

  • Dose-Dependence: The doses used for epilepsy treatment (max 0.7 mg/kg/day, up to 26 mg/day) are significantly lower than those used historically for weight loss (up to 120-160 mg/day).[5][7] This results in lower plasma concentrations of norfenfluramine, minimizing sustained 5-HT2B activation.

  • Rigorous Monitoring: Clinical use of FINTEPLA® is managed under a strict Risk Evaluation and Mitigation Strategy (REMS) program that mandates regular echocardiogram monitoring to detect any potential cardiac changes early.[8][27]

Long-term open-label extension studies in patients with Dravet syndrome have shown no evidence of valvular heart disease or pulmonary arterial hypertension at the approved antiepileptic doses.[5][27][28]

Conclusion: A Paradigm of Mechanistic Understanding

This compound exemplifies the power of deep pharmacological investigation in transforming a withdrawn drug into a life-changing therapy. Its efficacy in Dravet and Lennox-Gastaut syndromes is not due to a single action but a sophisticated, multi-target engagement involving serotonin release, direct 5-HT receptor modulation, and positive modulation of the sigma-1 receptor. This tripartite mechanism provides a robust rationale for its potent anticonvulsant activity. The critical differentiation of its safety profile at lower doses, underpinned by a clear understanding of the dose-dependent 5-HT2B receptor-mediated toxicity, has enabled its successful clinical re-introduction. For drug development professionals, the story of fenfluramine serves as an authoritative case study in repurposing, safety mitigation, and the immense value of elucidating complex mechanisms of action.

References

  • Fenfluramine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Vlaskamp, D. R. M., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1175317. [Link]

  • Martin, P., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior, 105, 106989. [Link]

  • Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(42), 26795–26811. [Link]

  • What is the mechanism of Fenfluramine Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Fenfluramine acts as a positive modulator of sigma-1 receptors. (2020). Dravet Syndrome Foundation. [Link]

  • Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... (n.d.). ResearchGate. [Link]

  • Rowland, M., & Tozer, T. N. (1988). Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release. Pharmacology Biochemistry and Behavior, 30(3), 715–721. [Link]

  • Norfenfluramine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Serotonin releasing agent – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Gammaitoni, A., et al. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. AES Annual Meeting. [Link]

  • Caccia, S., et al. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129–132. [Link]

  • Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Central Nervous System Disease, 14, 11795735221115387. [Link]

  • Fenfluramine | C12H16F3N | CID 3337. (n.d.). PubChem. [Link]

  • What is Fenfluramine Hydrochloride used for?. (2024). Patsnap Synapse. [Link]

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. [Link]

  • Callahan, B. T., & Cunningham, K. A. (1988). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. Pharmacology Biochemistry and Behavior, 31(2), 305–311. [Link]

  • FDA Accepts sNDA, Grants Priority Review to Fenfluramine for Lennox-Gastaut Syndrome. (2021). NeurologyLive. [Link]

  • What is the protocol for a serotonin release assay?. (2025). Dr.Oracle. [Link]

  • Fitzgerald, L. W., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836–2841. [Link]

  • Sekar, K. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Pharmaceuticals, 15(8), 957. [Link]

  • Fenfluramine (Professional Patient Advice). (2025). Drugs.com. [Link]

  • Cunnington, M., et al. (2001). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics, 299(2), 655–662. [Link]

  • Sourbron, J., et al. (2021). Fenfluramine as antiseizure medication for epilepsy. Expert Review of Neurotherapeutics, 21(3), 245-257. [Link]

  • Vlaskamp, D. R. M., et al. (2023). Fenfluramine: a plethora of mechanisms?. ResearchGate. [Link]

  • Balagura, G., et al. (2022). Improving Therapy of Pharmacoresistant Epilepsies: The Role of Fenfluramine. Frontiers in Pharmacology, 13, 896894. [Link]

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. PubMed. [Link]

  • Schechter, M. D. (1991). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Pharmacology Biochemistry and Behavior, 39(1), 1-5. [Link]

  • U.S. FDA Approves FINTEPLA® (fenfluramine) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS). (2022). UCB. [Link]

  • Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. (2020). Dravet Syndrome Foundation. [Link]

  • NDA 212102Orig1s000 Pharmacology Review. (2020). accessdata.fda.gov. [Link]

  • ARIA Sufficiency Memo for Fenfluramine. (2020). accessdata.fda.gov. [Link]

  • Vlaskamp, D. R. M., et al. (2023). Fenfluramine: a plethora of mechanisms?. PMC - PubMed Central. [Link]

  • pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome. (2023). American Epilepsy Society. [Link]

  • Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. (2023). ResearchGate. [Link]

  • Finnema, S. J., et al. (2012). Confirmation of fenfluramine effect on 5-HT(1B) receptor binding of [(11)C]AZ10419369 using an equilibrium approach. Journal of Cerebral Blood Flow and Metabolism, 32(4), 706–714. [Link]

  • Finnema, S. J., et al. (2012). Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C]AZ10419369 using an equilibrium approach. PubMed Central. [Link]

  • Raising the bar: Fenfluramine sets new treatment standards for Dravet syndrome. (n.d.). Epilepsy & Behavior. [Link]

  • The platelet serotonin‐release assay. (2015). The Blood Project. [Link]

  • Serotonin Releasing Assay (Sendout). (n.d.). UW Medicine Pathology. [Link]

  • Greinacher, A., et al. (1999). Activation of platelets by heparin-induced thrombocytopenia antibodies in the serotonin release assay is not dependent on the presence of heparin. Blood, 94(1), 251-6. [Link]

Sources

(-)-Fenfluramine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (-)-Fenfluramine Hydrochloride: Chemical Properties, Structure, and Scientific Rationale

Prepared by: Gemini, Senior Application Scientist

Introduction: A Tale of Redevelopment

(-)-Fenfluramine, the levorotatory enantiomer of fenfluramine, represents a fascinating case study in pharmaceutical redevelopment. Initially part of the racemic mixture (±)-fenfluramine, marketed as an appetite suppressant, its journey was curtailed in 1997 due to associations with cardiac valvulopathy and pulmonary hypertension.[1][2] However, extensive research into its distinct pharmacological profile has led to its re-emergence as a targeted therapy for severe, rare epileptic conditions, notably Dravet syndrome and Lennox-Gastaut syndrome.[3][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural nuances, synthesis rationale, analytical validation, and the pharmacological mechanisms that underpin its modern therapeutic application.

Physicochemical Characteristics and Structure Elucidation

Understanding the fundamental properties of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development. This compound is a white to off-white crystalline powder.[1] Its identity and structure have been rigorously confirmed through various spectroscopic and analytical techniques.

The molecule's formal chemical name is (R)-N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride. It possesses a single chiral center at the carbon atom alpha to the amino group, giving rise to two enantiomers: the (S)-(+)-enantiomer (dexfenfluramine) and the (R)-(-)-enantiomer (levofenfluramine).[1][5] This guide focuses on the (R)-(-)-enantiomer.

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₆F₃N · HCl[1]
Molecular Weight 267.72 g/mol [1][4]
CAS Registry No. 37577-24-5
Appearance White to off-white crystalline solid/powder[1]
Melting Point 158-159 °C
Solubility Soluble in water and ethanol[6]
pKa 9.92[7]
Specific Optical Rotation [α]²²_D_ = -8.78° (c=2.13 in H₂O)

Synthesis and Manufacturing Insights

The industrial synthesis of fenfluramine is a critical aspect of its production, prioritizing yield, purity, and safety. The most common and scalable approach involves the reductive amination of a ketone precursor.[1][8]

G start 1-(3-trifluoromethyl)phenyl-propan-2-one (Ketone Precursor) imine Imine Intermediate Formation (Schiff Base) start->imine ethylamine Ethylamine (H₂NCH₂CH₃) ethylamine->imine reduction Reductive Amination imine->reduction reducing_agent Sodium Borohydride (NaBH₄) (Reducing Agent) reducing_agent->reduction free_base (-)-Fenfluramine Free Base (Oil) reduction->free_base salt_formation Salt Formation & Crystallization free_base->salt_formation hcl Hydrochloric Acid (HCl) hcl->salt_formation final_product This compound (Crystalline Solid) salt_formation->final_product

Caption: General workflow for the synthesis of (-)-Fenfluramine HCl.

Causality in Synthesis Design: The selection of reductive amination with sodium borohydride (NaBH₄) is deliberate.[1][9] Alternative methods, such as those employing Grignard reagents or electrochemical reduction with mercury cathodes, are less attractive for industrial-scale production due to safety concerns (pyrophoric reagents), toxicity (mercury), and potential for carcinogenic byproducts (e.g., from 1,2-propylene epoxide).[1][9] Sodium borohydride is a milder, more selective, and safer reducing agent for this transformation, making the process more robust and scalable.[9]

Protocol: Reductive Amination Synthesis

This protocol is a generalized representation based on established chemical principles.[1][10]

  • Imine Formation:

    • Charge a suitable reactor with 1-(3-trifluoromethyl)phenyl-propan-2-one and a solvent such as methanol.

    • Add a solution of ethylamine hydrochloride and sodium hydroxide in methanol dropwise, maintaining a controlled temperature (e.g., 0-10°C).[1][10] The in-situ formation of free ethylamine drives the reaction.

    • Allow the mixture to stir for several hours at ambient temperature to ensure complete formation of the intermediate imine (Schiff base).

  • Reduction:

    • Cool the reaction mixture again (e.g., below 10°C).

    • Slowly add a solution of sodium borohydride. This step is exothermic and requires careful temperature control to prevent side reactions.[1]

    • After the addition is complete, allow the reaction to proceed for several hours to ensure full reduction of the imine to the secondary amine (fenfluramine free base).

  • Work-up and Isolation:

    • Quench the reaction carefully with water.

    • Remove the organic solvent (methanol) under reduced pressure.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., heptane or ethyl acetate).[1]

    • Wash the organic phase with water to remove inorganic salts.

    • Concentrate the organic phase to yield the fenfluramine free base, typically as an oil.[1]

  • Salt Formation and Purification:

    • Dissolve the crude free base in a suitable solvent (e.g., 2-butanol or a mixture of tert-Butyl methyl ether (TBME) and ethanol).[1]

    • Add hydrochloric acid to precipitate the hydrochloride salt.

    • Cool the suspension to maximize crystallization and yield.

    • Filter the solid, wash with cold solvent, and dry under vacuum to yield purified this compound.[1]

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and quality of the API is paramount. A suite of analytical techniques is employed, with High-Performance Liquid Chromatography (HPLC) being the cornerstone for assay and impurity profiling.

Self-Validating Systems in Analytics: A robust analytical method is a self-validating system. For an HPLC method, this is achieved by rigorously validating it for several key parameters as per ICH guidelines: Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1] This ensures the method reliably and consistently measures what it is intended to measure.

Protocol: HPLC Purity Determination

The following is a representative HPLC method for analyzing Fenfluramine HCl.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 210 nm.[8]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of Fenfluramine HCl reference standard in a suitable diluent (e.g., mobile phase).

    • Prepare the sample solution of the test article at the same concentration.

  • Analysis Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the reference standard solution (typically 5 replicate injections to establish system suitability), and then the sample solution.

    • Integrate the resulting chromatograms to determine the peak area of fenfluramine and any impurities.[8]

    • Calculate the assay and impurity levels relative to the reference standard.

Chiral Analysis: Distinguishing between the (-) and (+) enantiomers is critical. This is typically achieved using specialized chiral chromatography (either HPLC or Gas Chromatography) with a chiral stationary phase or by using a chiral derivatizing agent.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used for determining enantiomeric purity.[13]

Pharmacology and Mechanism of Action

The therapeutic effect of (-)-fenfluramine in epilepsy is multifaceted and distinct from its historical use as an anorectic. Its mechanism is not fully understood but is believed to involve modulation of multiple neurotransmitter systems.[14][15]

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron fenfluramine (-)-Fenfluramine vmat2 VMAT2 fenfluramine->vmat2 Disrupts Storage sert SERT (Serotonin Transporter) fenfluramine->sert Reverses Function sigma1 Sigma-1 Receptor fenfluramine->sigma1 Positive Modulation vesicle Synaptic Vesicle (Storing 5-HT) vmat2->vesicle serotonin sert->serotonin Blocks Reuptake vesicle->serotonin Promotes Release htr2c 5-HT₂C Receptor serotonin->htr2c Agonist Activity (via Norfenfluramine)

Caption: Proposed mechanism of action for (-)-Fenfluramine.

Primary Mechanisms:

  • Serotonin Release: Fenfluramine acts as a potent serotonin-releasing agent (SRA).[14][16] It enters the presynaptic neuron, disrupts the vesicular storage of serotonin via the vesicular monoamine transporter 2 (VMAT2), and reverses the function of the serotonin transporter (SERT), effectively pumping serotonin out into the synaptic cleft.[7][16]

  • Receptor Modulation: While fenfluramine itself has weak affinity for serotonin receptors, its primary active metabolite, (-)-norfenfluramine, is a potent agonist at 5-HT₂B and 5-HT₂C receptors.[14][15] The agonism at 5-HT₂C receptors is thought to contribute to its appetite-suppressing effects, while the activity at 5-HT₂B receptors on cardiac valves is linked to the previously observed valvulopathy.[14]

  • Sigma-1 Receptor Activity: More recent research has identified fenfluramine as a positive modulator of the sigma-1 (σ₁) receptor.[14][15] Sigma-1 receptors are chaperone proteins that modulate various ion channels and neurotransmitter systems, influencing neuronal excitability. This action is believed to be a key contributor to its anticonvulsant effects.[15]

This combination of increased synaptic serotonin and direct receptor modulation is thought to reduce neuronal hyperexcitability, thereby controlling seizures in conditions like Dravet syndrome.[3]

References

  • New Drug Approvals. (2021, February 21). Fenfluramine Hydrochloride. [Link]

  • Wikipedia. Fenfluramine. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride?[Link]

  • Patsnap Synapse. (2024, June 14). What is Fenfluramine Hydrochloride used for?[Link]

  • PubChem. Fenfluramine. CID 3337. [Link]

  • PubChem. Fenfluramine Hydrochloride. CID 91452. [Link]

  • Tao, Q. F. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Se Pu, 19(3), 270-272. [Link]

  • Strzelczyk, A., & Schubert-Bast, S. (2022). Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes. springermedizin.de. [Link]

  • PubChem. (+-)-Fenfluramine hydrochloride. CID 43834422. [Link]

  • Grunewald, G. L., Creese, M. W., & Extine, M. W. (1981). Fenfluramine Hydrochloride, (+–)-N-Ethyl-M-(Trifluoromethyl)amphetamine Hydrochloride. Acta Crystallographica Section B, 37(9), 1790-1793. [Link]

  • Child-Neurology.Org. Fenfluramine. [Link]

  • Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.
  • European Patent Office. EP 3393655 B1 - Fenfluramine compositions and methods of preparing the same. [Link]

  • INCHEM. Fenfluramine hydrochloride (PIM 938). [Link]

  • U.S. Food and Drug Administration (FDA). (2020, June 15). 212102Orig1s000 Review. [Link]

  • Google Patents. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.
  • Google Patents.
  • Google Patents. EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • Smith, S. M., & Strange, P. G. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • El-Koussi, A. A., & El-Shabrawy, Y. (1995). Stereoselective determination of fenfluramine enantiomers in rat liver microsomal incubates. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 935-940. [Link]

  • Salsbury, J. S., & Isbester, P. K. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. Magnetic Resonance in Chemistry, 43(11), 910-917. [Link]

  • European Medicines Agency (EMA). (2019, February 5). Assessment report - Fintepla. [Link]

  • KEGG DRUG. Fenfluramine hydrochloride. [Link]

  • ResearchGate. (2025, August 9). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. [Link]

  • Belal, F., et al. (2002). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B, 780(2), 391-400. [Link]

  • ResearchGate. (2023, December 22). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice. [Link]

  • Wikipedia. Ibogaine. [Link]

  • U.S. Food and Drug Administration (FDA). (2020, June 29). 212102Orig1s000 Review. [Link]

  • Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Serotonin Releasing Activity of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Fenfluramine Hydrochloride

This compound is the levorotatory enantiomer of fenfluramine, a substituted amphetamine derivative. Historically, the racemic mixture of fenfluramine was utilized as an anorectic agent for the treatment of obesity.[1][2] However, its profound effects on the serotonergic system have led to its repurposing as a potent anti-seizure medication, particularly for the treatment of rare and severe forms of epilepsy such as Dravet syndrome and Lennox-Gastaut syndrome.[3] Understanding the intricate molecular mechanisms underlying its serotonin-releasing properties is paramount for both elucidating its therapeutic efficacy and appreciating its pharmacological profile. This guide provides a detailed technical overview of the core serotonin-releasing activity of (-)-fenfluramine, its broader pharmacological context, and the experimental methodologies used for its characterization.

Chemically, (-)-fenfluramine is known as N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride.[4] Its synthesis can be achieved through various routes, often involving the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one.[5][6] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.[4]

Core Mechanism of Serotonin Release

The primary mechanism of action of (-)-fenfluramine is its ability to induce the release of serotonin (5-hydroxytryptamine, 5-HT) from presynaptic neurons.[1] This is a multifaceted process primarily involving two key proteins: the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2]

(-)-Fenfluramine acts as a substrate for SERT, the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] By binding to and being transported by SERT, (-)-fenfluramine effectively reverses the transporter's normal function.[2] This transporter-mediated exchange mechanism facilitates the efflux of serotonin from the neuron into the synaptic cleft, leading to a significant increase in extracellular serotonin concentrations.[2]

Simultaneously, (-)-fenfluramine interacts with VMAT2, the transporter responsible for packaging cytoplasmic serotonin into synaptic vesicles for storage and subsequent release.[1] By disrupting the proton gradient across the vesicular membrane, (-)-fenfluramine inhibits the uptake of serotonin into these vesicles, leading to an accumulation of serotonin in the cytoplasm.[2] This elevated cytoplasmic serotonin concentration creates a larger pool of the neurotransmitter available for release via the reversed SERT.[2]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle (Serotonin Store) VMAT2->Vesicle Blocks 5-HT uptake SERT SERT Cytoplasm Cytoplasmic Serotonin SERT->Cytoplasm Reverses Transport Serotonin_out Increased Extracellular Serotonin SERT->Serotonin_out Release Cytoplasm->VMAT2 Increased Cytoplasmic 5-HT Cytoplasm->SERT Serotonin Efflux Fenfluramine_in (-)-Fenfluramine Fenfluramine_in->VMAT2 Inhibits Fenfluramine_in->SERT Enters via SERT

Caption: Signaling pathway of (-)-fenfluramine-induced serotonin release.

Broader Pharmacological Profile

While the core of (-)-fenfluramine's activity is its serotonin-releasing property, its complete pharmacological profile is more complex, involving its active metabolite, norfenfluramine, and interactions with various serotonin receptors.

Metabolism to Norfenfluramine

(-)-Fenfluramine is metabolized in the liver to its active metabolite, (-)-norfenfluramine, through N-deethylation.[7] Norfenfluramine is also a potent serotonin-releasing agent and exhibits a distinct receptor binding profile compared to the parent compound.[8]

Receptor Interactions

Both (-)-fenfluramine and its metabolite, (-)-norfenfluramine, interact with a range of serotonin receptors, although with differing affinities. Notably, norfenfluramine has a significantly higher affinity for 5-HT2 receptor subtypes, particularly 5-HT2B and 5-HT2C, compared to fenfluramine.[9] This interaction with the 5-HT2B receptor has been linked to the adverse cardiovascular effects, such as valvular heart disease, observed with long-term use of the racemic mixture.[9]

The following table summarizes the available quantitative data for the enantiomers of fenfluramine and norfenfluramine at key targets in the serotonergic system.

CompoundTargetParameterValue (nM)
(+)-FenfluramineSERTEC50 (Release)52
(-)-FenfluramineSERTEC50 (Release)147
(+)-NorfenfluramineSERTEC50 (Release)59
(-)-NorfenfluramineSERTEC50 (Release)287
Norfenfluramine5-HT2A ReceptorKiModerate Affinity
Norfenfluramine5-HT2B ReceptorKiHigh Affinity
Norfenfluramine5-HT2C ReceptorKiHigh Affinity

Note: EC50 values for serotonin release were determined in a zebrafish model of Dravet Syndrome.[8] Ki values for 5-HT2 receptors are qualitative based on available literature.[9]

Experimental Protocols for Characterization

To empirically determine the serotonin-releasing activity of (-)-fenfluramine, researchers can employ a variety of in vitro and in vivo techniques. The following are detailed protocols for two fundamental in vitro assays.

In Vitro Serotonin Release Assay using Synaptosomes

This assay directly measures the release of preloaded radiolabeled serotonin from isolated nerve terminals (synaptosomes) in response to the test compound.

1. Preparation of Synaptosomes:

  • Euthanize rodents (e.g., rats) according to approved institutional animal care and use committee protocols.

  • Rapidly dissect the brain region of interest (e.g., hippocampus or striatum) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Homogenize the tissue in a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. [3H]Serotonin Loading:

  • Incubate the synaptosomal suspension with a low concentration of [3H]serotonin (e.g., 50 nM) for 15-30 minutes at 37°C to allow for active uptake into the nerve terminals.

3. Superfusion and Release Measurement:

  • Transfer the [3H]serotonin-loaded synaptosomes to a superfusion apparatus.[10]

  • Continuously perfuse the synaptosomes with physiological buffer at a constant flow rate.

  • Collect fractions of the perfusate at regular intervals (e.g., every 2-5 minutes).

  • After establishing a stable baseline of [3H]serotonin release, introduce this compound at various concentrations into the perfusion buffer.

  • Continue collecting fractions to measure the drug-evoked overflow of [3H]serotonin.

4. Data Analysis:

  • Determine the radioactivity in each collected fraction using liquid scintillation counting.

  • Express the amount of [3H]serotonin released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

  • Plot the concentration-response curve for (-)-fenfluramine-induced [3H]serotonin release and calculate the EC50 value.

G start Start prep Prepare Synaptosomes (Brain Tissue) start->prep load Load with [3H]Serotonin prep->load superfuse Superfusion with Buffer (Establish Baseline) load->superfuse add_drug Add (-)-Fenfluramine HCl superfuse->add_drug collect Collect Fractions add_drug->collect analyze Liquid Scintillation Counting & Data Analysis collect->analyze end End analyze->end

Caption: Workflow for in vitro serotonin release assay.

Radioligand Binding Assay for SERT

This assay quantifies the affinity of (-)-fenfluramine for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to SERT.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT) or from brain tissue rich in SERT (e.g., striatum).[11]

  • Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of this compound.[12]

  • Total Binding: Add membrane preparation, a fixed concentration of a suitable SERT radioligand (e.g., [3H]citalopram), and assay buffer.[12]

  • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known SERT inhibitor (e.g., fluoxetine) to saturate all specific binding sites.[12]

  • Competition: Add membrane preparation, the radioligand, and increasing concentrations of this compound.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.[11]

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[12] This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Dry the filter plate and add scintillation cocktail.

  • Count the radioactivity retained on the filters using a liquid scintillation counter.[12]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the (-)-fenfluramine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (-)-fenfluramine that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G start Start prep Prepare Cell Membranes (Expressing SERT) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate with Radioligand & (-)-Fenfluramine HCl setup->incubate filter Filter and Wash (Separate Bound/Unbound) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Clinical Context and Therapeutic Applications

The potent serotonin-releasing properties of (-)-fenfluramine are central to its therapeutic efficacy in Dravet syndrome, a severe and drug-resistant form of epilepsy.[13] While the precise anti-seizure mechanism is not fully elucidated, it is hypothesized that the substantial increase in synaptic serotonin levels modulates neuronal excitability and enhances inhibitory neurotransmission, thereby reducing seizure frequency and severity.[1] Clinical trials have demonstrated a significant reduction in convulsive seizure frequency in patients with Dravet syndrome treated with fenfluramine.[13]

Safety and Toxicology

The primary safety concerns associated with fenfluramine are cardiovascular, specifically valvular heart disease and pulmonary arterial hypertension.[14] These effects are attributed to the agonistic activity of its metabolite, norfenfluramine, at 5-HT2B receptors on cardiac valves.[9] Modern therapeutic use of fenfluramine for epilepsy involves lower doses than were used for weight loss and requires a rigorous risk evaluation and mitigation strategy (REMS) program, including regular echocardiographic monitoring.[15] Other reported adverse effects include decreased appetite, weight loss, somnolence, and lethargy.[13] Nonclinical toxicology studies have been conducted to support its use, and it was found to be negative in in vitro and in vivo genotoxicity assays.[14]

References

  • Fenfluramine Hydrochloride - New Drug Approvals. (2021-02-21).
  • Baumann, M. H., & Rothman, R. B. (2002). Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. Neuropsychopharmacology, 27(4), 534-550. [Link]

  • Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2017). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Epilepsia, 58(8), 1435-1445. [Link]

  • International Programme on Chemical Safety. (1997). Fenfluramine hydrochloride (PIM 938). [Link]

  • What is the mechanism of Fenfluramine Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]

  • EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google P
  • 212102Orig1s000 - accessdata.fda.gov. (2020-06-22). [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics, 95(1), 73-88. [Link]

  • Raiteri, M., Bonanno, G., & Raiteri, L. (1992). Releasing activities of d-fenfluramine and fluoxetine on rat hippocampal synaptosomes preloaded with [3H]serotonin. Naunyn-Schmiedeberg's archives of pharmacology, 345(1), 1-6. [Link]

  • US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google P
  • A Study to Evaluate Safety, Tolerability, and Pharmacokinetics of Fenfluramine (Hydrochloride) in Infants 1 Year to Less Than 2 Years of Age With Dravet Syndrome. (2023-11-06). [Link]

  • Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem. [Link]

  • Wheeler, D. D., & Ondo, J. G. (1987). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Neurochemical research, 12(4), 357-363. [Link]

  • Specchio, N., Pietrafusa, N., & Trivisano, M. (2020). Efficacy and safety of Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: A real-world study. Epilepsia, 61(11), 2405-2414. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Epilepsia Publishes Final Analysis of Open-Label Extension Study of Long-Term Safety and Effectiveness of FINTEPLA® (fenfluramine) in Children and Adults with Dravet Syndrome. (2025-03-12). [Link]

  • Fenfluramine | C12H16F3N | CID 3337 - PubChem. [Link]

  • Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity | Request PDF - ResearchGate. [Link]

  • Zaczek, R., Culp, S., & De Souza, E. B. (1988). Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release. Pharmacology Biochemistry and Behavior, 30(3), 715-721. [Link]

  • Löscher, W., & Potschka, H. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia. [Link]

  • Raiteri, M., Bonanno, G., & Raiteri, L. (1995). Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism. Journal of neurochemistry, 65(6), 2567-2572. [Link]

  • Löscher, W., & Potschka, H. (2020). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Epilepsia Open, 5(2), 246-256. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016-02-14). [Link]

  • Fitzgerald, L. W., Burn, T. C., Brown, B. S., Patterson, J. P., Corjay, M. H., Valentine, P. A., ... & Robertson, D. W. (2000). Possible role of valvular serotonin 5-HT (2B) receptors in the cardiopathy associated with fenfluramine. Molecular pharmacology, 57(1), 75-81. [Link]

  • In Vitro Release Data for Test Compounds | Download Table - ResearchGate. [Link]

  • Finnema, S. J., Varrone, A., Hwang, T. J., Halldin, C., & Farde, L. (2011). Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C] AZ10419369 using an equilibrium approach. Journal of Cerebral Blood Flow & Metabolism, 31(12), 2293-2302. [Link]

Sources

Unveiling the Enigmatic Dance: A Technical Guide to (-)-Fenfluramine Hydrochloride's Modulation of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate molecular interactions between (-)-fenfluramine hydrochloride and the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein. Moving beyond its classical serotonergic mechanisms, recent research has illuminated a novel paradigm of action for fenfluramine, positioning it as a positive modulator of the σ1R. This modulation is increasingly recognized for its potential therapeutic implications, particularly in the realm of neurodevelopmental disorders and epileptic encephalopathies.[1][2] This document provides a comprehensive technical overview of this interaction, supported by field-proven insights and detailed experimental methodologies.

The Sigma-1 Receptor: A Chaperone at the Crossroads of Cellular Signaling

The σ1R is not a conventional receptor. It resides predominantly at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), a critical interface for cellular stress responses and calcium homeostasis.[3][4] In its inactive state, σ1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[5] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP, allowing it to translocate and interact with a variety of client proteins, including ion channels and other receptors.[5][6] This chaperone activity modulates a cascade of downstream signaling pathways, influencing everything from neuronal excitability to cell survival.[3][4]

Key Signaling Hubs of the Sigma-1 Receptor

The multifaceted nature of the σ1R is evident in the diverse signaling pathways it influences:

  • Calcium Homeostasis: The σ1R stabilizes IP3 receptors at the MAM, thereby regulating calcium flux between the ER and mitochondria, a process vital for cellular bioenergetics.[5]

  • ER Stress Response: By interacting with BiP, the σ1R is intricately involved in the unfolded protein response (UPR), a critical mechanism for managing cellular stress.[7]

  • Modulation of Ion Channels and Receptors: The σ1R can directly interact with and modulate the function of various ion channels (Na+, K+, Ca2+) and receptors, including the NMDA receptor.[4][6]

  • Neuroinflammation and Oxidative Stress: Activation of the σ1R has been shown to exert neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress.

(-)-Fenfluramine: A Positive Modulator of the Sigma-1 Receptor

Contrary to a classical agonist or antagonist profile, (-)-fenfluramine acts as a positive modulator of the σ1R.[8][9] This means that while it may have weak intrinsic activity on its own, its primary role is to potentiate the effects of endogenous or exogenous σ1R agonists.[8][10] This nuanced mechanism of action is a critical consideration in understanding its therapeutic effects.

Binding Affinity and Functional Activity

Quantitative analysis of the interaction between (-)-fenfluramine and the σ1R is essential for a complete understanding of its pharmacological profile.

ParameterValueSource
Binding Affinity (Ki) for σ Receptors 266 nM[10][11]
Functional Activity Positive Modulator[8][9][10]

Note: The reported Ki of 266 nM is for sigma receptors in general. Further studies are needed to delineate the specific affinity for the σ1 subtype.

This positive modulatory role has been demonstrated in various experimental models. For instance, fenfluramine has been shown to enhance the effect of σ1R agonists in ameliorating learning deficits in mice.[10]

Experimental Workflows for Characterizing (-)-Fenfluramine's σ1R Modulation

To rigorously investigate the interaction between (-)-fenfluramine and the σ1R, a multi-pronged experimental approach is necessary. Here, we outline key in vitro and ex vivo assays.

Radioligand Binding Assay: Quantifying Affinity

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the σ1R. It relies on the principle of competitive displacement of a radiolabeled ligand.

Workflow: Sigma-1 Receptor Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_execution Execution & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (50 mM Tris-HCl, pH 7.4) - Radioligand ([³H]-(+)-pentazocine) - Test Compound ((-)-Fenfluramine) - Non-specific Ligand (Haloperidol) total_binding Total Binding Wells: Buffer + [³H]-(+)-pentazocine + Membranes prep_reagents->total_binding nsb Non-specific Binding Wells: Buffer + [³H]-(+)-pentazocine + Haloperidol + Membranes prep_reagents->nsb competition Competition Wells: Buffer + [³H]-(+)-pentazocine + (-)-Fenfluramine (serial dilutions) + Membranes prep_reagents->competition prep_membrane Prepare Receptor Source: - Guinea pig liver membranes or - Cells expressing human σ1R prep_membrane->total_binding prep_membrane->nsb prep_membrane->competition incubation Incubate at 37°C for 90 minutes total_binding->incubation nsb->incubation competition->incubation filtration Harvest by rapid filtration (GF/B glass fiber filters) incubation->filtration measurement Measure radioactivity (Scintillation Counter) filtration->measurement ic50 Determine IC50 value (non-linear regression) measurement->ic50 ki Calculate Ki value (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for the σ1R competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-(+)-pentazocine, a selective σ1R agonist, at a final concentration at or below its Kd (e.g., 1.0 - 3.0 nM).[8]

    • Test Compound: Prepare serial dilutions of this compound.

    • Non-specific Binding Control: A high concentration of an unlabeled ligand such as haloperidol (e.g., 10 µM).[8]

    • Receptor Source: Homogenized guinea pig liver membranes, a rich source of σ1R, or commercially available membrane preparations from cells overexpressing the human σ1R.[7][8]

  • Assay Plate Setup (96-well format):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Competition: Add assay buffer, radioligand, serial dilutions of (-)-fenfluramine, and membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate for 90 minutes at 37°C to reach equilibrium.[7]

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Determine the IC50 value (the concentration of (-)-fenfluramine that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Elucidating the Modulatory Effect

This assay provides direct evidence of σ1R activation. Agonist stimulation causes the dissociation of σ1R from BiP, a key step in its chaperone function.[5] Fenfluramine's positive modulatory effect can be assessed by its ability to potentiate agonist-induced dissociation.[10]

Workflow: Sigma-1 Receptor-BiP Dissociation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_immunoprecipitation Immunoprecipitation cluster_detection Detection cell_culture Culture cells expressing σ1R (e.g., CHO cells) treatment Treat cells with: - Vehicle - σ1R Agonist (e.g., PRE-084) - (-)-Fenfluramine - Agonist + (-)-Fenfluramine cell_culture->treatment lysis Lyse cells and prepare protein extracts treatment->lysis ip Immunoprecipitate σ1R using a specific antibody lysis->ip sds_page Separate proteins by SDS-PAGE ip->sds_page western_blot Transfer to membrane and probe with anti-BiP and anti-σ1R antibodies sds_page->western_blot quantification Quantify band intensities to determine the amount of co-precipitated BiP western_blot->quantification G cluster_basal Basal State cluster_fenfluramine With (-)-Fenfluramine s1r_nr1 σ1R-NR1 Complex ca_influx Ca²⁺ Influx s1r_nr1->ca_influx Maintains NMDAR activity cam Calmodulin fenfluramine (-)-Fenfluramine s1r_nr1_disrupted Disrupted σ1R-NR1 Complex fenfluramine->s1r_nr1_disrupted Disrupts association cam_bound Calmodulin-NR1 Complex s1r_nr1_disrupted->cam_bound Allows binding ca_influx_inhibited Inhibited Ca²⁺ Influx cam_bound->ca_influx_inhibited Inhibits

Caption: Proposed mechanism of σ1R-NMDAR modulation by (-)-fenfluramine.

A Dual-Action Model for Seizure Reduction

The therapeutic efficacy of (-)-fenfluramine in conditions like Dravet syndrome is likely due to a multi-target mechanism. A working model suggests a dual action involving both its well-established serotonergic activity and its newly identified σ1R modulation. [1][11]The serotonergic component is thought to enhance GABAergic inhibitory neurotransmission, while the positive modulation of the σ1R contributes to a reduction in glutamatergic excitatory signaling. [1][11]This rebalancing of inhibitory and excitatory tone may underlie its potent anti-seizure effects. [2]

Conclusion and Future Directions

The characterization of this compound as a positive modulator of the sigma-1 receptor represents a significant advancement in our understanding of its mechanism of action. This in-depth technical guide provides a framework for researchers and drug development professionals to explore this fascinating interaction further. The detailed experimental protocols and an understanding of the downstream signaling consequences are crucial for designing future studies.

Future research should focus on:

  • Determining the precise binding site of (-)-fenfluramine on the σ1R.

  • Elucidating the specific molecular determinants of its positive modulatory activity.

  • Further exploring the interplay between its serotonergic and σ1R-mediated effects in various disease models.

A deeper understanding of these aspects will not only refine our knowledge of (-)-fenfluramine's pharmacology but also pave the way for the development of novel therapeutics targeting the enigmatic sigma-1 receptor.

References

  • Dravet Syndrome Foundation. (2020, April 7). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

  • Wang, J., Li, G., & Wang, Y. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology.
  • Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. Epilepsy & Behavior, 105, 106989. [Link]

  • Kourrich, S. (2017). The sigma-1 receptor: roles in neuronal plasticity and disease. Translational Psychiatry, 7(1), e1005. [Link]

  • Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(34), 23373–23389. [Link]

  • Gammaitoni, A., Reeder, T., Martin, P., Sourbron, J., de Witte, P., & Galer, B. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)
  • Sourbron, J., Martin, P., & Lagae, L. (2021). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. Journal of Clinical Medicine, 10(15), 3434. [Link]

  • Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1189242. [Link]

  • Zhao, H., & Liu, G. (2024). Sigma-1 Receptor Signaling: A Potential Therapeutic Approach for Ischemic Stroke. Cells, 13(18), 1547. [Link]

  • Wang, J., & Smith, S. B. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(19), 10444. [Link]

  • Kourrich, S. (2017). The sigma-1 receptor: roles in neuronal plasticity and disease. Translational Psychiatry, 7(1), e1005. [Link]

  • Mori, T., & Su, T. P. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 768. [Link]

  • Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2018). Fenfluramine and norfenfluramine disrupt the association of σ1Rs with NR1 subunits of NMDA receptors.
  • BenchChem. (2025). Application Notes and Protocols: (Rac)-E1R Sigma-1 Receptor Binding Assay.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. ResearchGate. [Link]

  • Sergeant, G. P., Hollywood, M. A., McCloskey, K. D., Thornbury, K. D., & McHale, N. G. (2000). Regulation of nerve-evoked contractions of the murine vas deferens. The Journal of Physiology, 525(Pt 3), 779–790. [Link]

  • Campbell, B. G., Scherz, M. W., Keana, J. F., & Weber, E. (1989). An examination of the putative sigma-receptor in the mouse isolated vas deferens. British Journal of Pharmacology, 98(3), 902–912. [Link]

  • Horie, M., Nishikawa, H., & Koyama, Y. (1993). Involvement of sigma-receptors in the increase in contraction of mouse vas deferens induced by exogenous ATP. British Journal of Pharmacology, 109(4), 1150–1154. [Link]

  • Dravet Syndrome Foundation. (2020, April 7). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

  • Campbell, B. G., Scherz, M. W., Keana, J. F., & Weber, E. (1989). An examination of the putative sigma-receptor in the mouse isolated vas deferens. PubMed. [Link]

  • Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed. [Link]

Sources

An In-depth Technical Guide on the Long-term Neurological Effects of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Compound of Duality

(-)-Fenfluramine hydrochloride, a phenethylamine derivative, holds a unique and complex position in pharmacotherapy.[1] Its history is one of duality: initially celebrated as an effective anorectic agent for obesity, it was later withdrawn from the market due to significant cardiovascular risks.[2][3] However, through rigorous clinical investigation, it has been successfully repurposed at lower doses as a potent antiseizure medication for specific, severe forms of epilepsy, culminating in its re-approval for treating Dravet syndrome and Lennox-Gastaut syndrome.[2][4] This guide provides a technical deep-dive into the long-term neurological effects of this compound, synthesizing its intricate pharmacology with clinical data to inform research and development.

From Anorectic to Anticonvulsant

Developed in the early 1960s, fenfluramine was first introduced as an appetite suppressant.[1] Its efficacy stemmed from its powerful influence on the brain's serotonin systems, which regulate appetite and mood.[2][5] For decades, it was used to treat obesity, often in combination with phentermine ("Fen-Phen"). However, this widespread use at high doses would ultimately lead to its downfall. Following its withdrawal, observations of its potent antiseizure properties in exploratory studies for refractory pediatric epilepsy paved the way for its renaissance.[6][7] This led to a focused development program that established its efficacy in rare and severe developmental and epileptic encephalopathies (DEEs).[6]

The Cardiovascular Safety Concern and Withdrawal

The primary reason for fenfluramine's global withdrawal was the emergence of reports linking it to valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[2][3] The mechanism is believed to involve the stimulation of serotonin 5-HT2B receptors on cardiac valve fibroblasts by its active metabolite, norfenfluramine, leading to abnormal cell growth.[1] This historical context is critical, as the risk of these serious cardiovascular events necessitates stringent monitoring in its current clinical use, even at the lower doses used for epilepsy.[8][9]

Repurposing at Low Doses for Refractory Epilepsy

On June 25, 2020, the U.S. Food and Drug Administration (FDA) approved fenfluramine (Fintepla®) for the treatment of seizures associated with Dravet syndrome in patients two years of age and older.[4][9][10] Its approval was later expanded to include Lennox-Gastaut syndrome (LGS), another severe epilepsy.[4] This approval was based on robust clinical trial data demonstrating significant and sustained reductions in seizure frequency.[11][12] To manage the known cardiovascular risks, the drug is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program that mandates regular cardiac monitoring.[8][11][13]

Core Pharmacology and Multi-Target Mechanism of Action

The neurological effects of fenfluramine are rooted in its complex pharmacology, which extends beyond simple serotonin modulation. Its anticonvulsant activity is now understood to be the result of a multi-target mechanism.

Primary Mechanism: Potentiation of Serotonergic Neurotransmission

Fenfluramine's principal mechanism of action is the enhancement of serotonergic neurotransmission.[5] It achieves this through a dual action at the presynaptic terminal:

  • Inhibition of the Serotonin Transporter (SERT): By blocking SERT, fenfluramine prevents the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[5]

  • Disruption of Vesicular Storage: Fenfluramine interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of serotonin in synaptic vesicles and promoting its release into the cytoplasm and subsequently into the synapse.[5][14]

This combined action leads to a significant elevation of extracellular serotonin levels, a neurotransmitter system known to play an inhibitory role in seizure propagation.[5][14]

Fenfluramine_Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron vesicle Synaptic Vesicle (Serotonin Storage) synapse Synaptic Cleft (Increased Serotonin) vesicle->synapse Release sert SERT Transporter serotonin_cyto Cytoplasmic Serotonin sert->serotonin_cyto Reuptake vmat2 VMAT2 vmat2->vesicle Pumps 5-HT fenfluramine_entry Fenfluramine fenfluramine_entry->sert Inhibits fenfluramine_entry->vmat2 Disrupts receptors Postsynaptic 5-HT Receptors synapse->receptors Binds postsynaptic_neuron caption Fenfluramine's Action at the Serotonergic Synapse

Caption: Fenfluramine's Action at the Serotonergic Synapse

Secondary Mechanisms in Anticonvulsant Activity

While elevated serotonin is key, the antiseizure effects are not fully explained by this mechanism alone. Research points to two additional pathways:

  • Direct 5-HT Receptor Agonism: Fenfluramine and its active metabolite, norfenfluramine, act as direct agonists at several serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C receptors.[1][14][15] This direct receptor activity is thought to contribute to the overall dampening of neuronal hyperexcitability.[6]

  • Sigma-1 (σ1) Receptor Modulation: Fenfluramine is a positive modulator of the sigma-1 receptor, an intracellular chaperone protein involved in regulating ion channels and neurotransmitter systems.[1][6] By interacting with the sigma-1 receptor, fenfluramine can reduce glutamatergic excitability, thereby helping to restore the balance between neuronal excitation and inhibition that is disrupted in epilepsy.[6][14] This action may also contribute to observed improvements in executive function.[14]

Anticonvulsant_Hypothesis cluster_serotonin Serotonergic Pathway cluster_sigma Sigma-1 Pathway FFA (-)-Fenfluramine HCl SERT SERT/VMAT2 Modulation FFA->SERT HTR 5-HT Receptor Agonism (5-HT1D, 5-HT2C) FFA->HTR Sigma1 Sigma-1 Receptor Modulation FFA->Sigma1 SERT->HTR Increases Synaptic 5-HT GABA Enhanced GABAergic (Inhibitory) Signaling HTR->GABA Balance Restored Neuronal Balance GABA->Balance Glutamate Reduced Glutamatergic (Excitatory) Signaling Sigma1->Glutamate Glutamate->Balance Outcome Reduced Seizure Frequency Balance->Outcome caption Multi-Target Anticonvulsant Hypothesis

Caption: Multi-Target Anticonvulsant Hypothesis

The Question of Serotonergic Neurotoxicity

A significant concern stemming from fenfluramine's history is its potential for serotonergic neurotoxicity.

Preclinical Evidence and Postulated Mechanisms

Animal studies, particularly from the era of its use as an anorectic, demonstrated that high doses of fenfluramine could lead to long-term depletion of serotonin and damage to serotonin-containing neurons.[16][17][18] This effect is considered a characteristic of some monoamine-releasing agents.[19] The exact mechanisms are complex but are thought to involve oxidative stress and metabolic changes within serotonergic neurons.[19] It is crucial to note that these neurotoxic effects were observed at dosage regimens significantly higher than those currently approved for epilepsy.

Protocol: Assessing Serotonergic Neurotoxicity in Rodent Models

To evaluate the potential for a novel compound to induce serotonergic neurotoxicity, a standardized preclinical protocol is essential. This self-validating system includes behavioral, neurochemical, and histological endpoints.

Objective: To determine if a test compound induces long-term depletion of serotonin (5-HT) and its metabolites or damages 5-HT axon terminals.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing Regimen:

    • Group 1 (Vehicle Control): Saline, administered subcutaneously (s.c.), twice daily for 4 days.

    • Group 2 (Positive Control): d,l-fenfluramine, 10 mg/kg, s.c., twice daily for 4 days.

    • Group 3 (Test Compound): Administer test compound at three dose levels (low, medium, high) based on prior toxicology studies, s.c., twice daily for 4 days.

  • Washout Period: A 2-week washout period following the final dose allows for the assessment of long-term, rather than acute, effects.

  • Endpoint Analysis (at 2 weeks post-dosing):

    • Tissue Collection: Animals are euthanized, and brains are rapidly dissected to isolate key regions: frontal cortex, striatum, and hippocampus.

    • Neurochemical Analysis:

      • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is used to quantify levels of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

      • Self-Validation Check: A significant reduction (>25%) in 5-HT and 5-HIAA levels in the positive control group compared to the vehicle group validates the assay's sensitivity.

    • Histological Analysis:

      • Immunohistochemistry (IHC) for the serotonin transporter (SERT) is performed on fixed brain sections.

      • Self-Validation Check: A marked decrease in the density of SERT-immunoreactive fibers in the cortex of the positive control group confirms axonal damage and validates the staining protocol.

  • Data Interpretation: A statistically significant, dose-dependent reduction in 5-HT/5-HIAA levels or SERT-immunoreactivity in the test compound groups compared to the vehicle control group would indicate potential serotonergic neurotoxicity.

Long-Term Neurological Effects in DEE Treatment

In the context of low-dose therapy for Dravet syndrome and LGS, the long-term neurological profile of fenfluramine is characterized by sustained efficacy and a distinct set of manageable adverse effects, with no evidence of the historical cardiovascular toxicities.[20][21]

Sustained Efficacy in Seizure Control

The most significant long-term neurological effect is the durable reduction in seizure frequency. Open-label extension (OLE) studies, where patients continued treatment after completing initial randomized controlled trials, provide the strongest evidence.

  • Dravet Syndrome: In an OLE study with a median treatment duration of over two years, fenfluramine provided a sustained median reduction in monthly convulsive seizure frequency (MCSF) of -66.8%.[22] Over the entire analysis period, 63.4% of patients achieved a clinically meaningful response (≥50% reduction in MCSF), and 38.2% experienced a profound reduction (≥75%).[23]

  • Lennox-Gastaut Syndrome: An OLE study with a median treatment duration of approximately one year showed a sustained median reduction in monthly drop seizure frequency of -28.6% over the entire period, with the reduction reaching -50.5% by Month 15.[24][25] The treatment was particularly effective against generalized tonic-clonic seizures, a major risk factor for sudden unexpected death in epilepsy (SUDEP), with a median reduction of 48.8%.[24][26]

Clinical Trial Outcome Dravet Syndrome (OLE, up to 3 years) Lennox-Gastaut Syndrome (OLE, ~1 year)
Primary Seizure Type Convulsive SeizuresDrop Seizures
Median % Reduction in Seizure Frequency -66.8%[22]-28.6% (overall), -51.8% (at 12 months)[24]
% Patients with ≥50% Seizure Reduction 63.4%[23]31.1% (overall), 51.2% (at 12 months)[24]
% Patients with ≥75% Seizure Reduction 38.2%[23]Not Reported
Notable Reduction in Other Seizure Types N/AGeneralized Tonic-Clonic Seizures (-48.8%)[26]

Data compiled from multiple open-label extension studies.[22][23][24][26]

Effects on Cognition and Executive Function

Beyond seizure control, long-term fenfluramine treatment has been associated with positive neurological effects on non-seizure domains. Qualitative analyses of caregiver interviews revealed perceived improvements in cognition, alertness, problem-solving, and speech in children with Dravet syndrome.[10] These benefits may be partially due to the reduction in seizure burden and shorter post-ictal recovery times, but a direct pharmacological effect via the sigma-1 receptor on executive function has also been proposed.[10][14]

Common Long-Term Neurological and Related Adverse Events

Long-term treatment is generally well-tolerated, but is associated with a consistent profile of adverse events.[20]

  • Decreased Appetite and Weight Loss: This is the most common adverse event, a legacy of its anorectic properties.[11][21][22] Weight and BMI must be monitored, especially in pediatric populations.[4][21]

  • Somnolence, Sedation, and Lethargy: Drowsiness and fatigue are frequently reported, consistent with a centrally-acting serotonergic agent.[11][27]

  • Ataxia, Balance Disorder, and Gait Disturbance: Some patients experience issues with coordination and balance.[11]

  • Other Reported Events: Diarrhea, pyrexia, and upper respiratory tract infections are also common.[11][22]

Importantly, in long-term epilepsy studies lasting up to three years, no cases of valvular heart disease or pulmonary arterial hypertension have been observed.[20][24][25]

Adverse Event Incidence in Dravet Syndrome OLE (%) [22]Incidence in LGS OLE (%) [24][25]
Decreased Appetite26.7%16.2%
Pyrexia (Fever)>10%Not in top 2
Nasopharyngitis>10%Not in top 2
Somnolence / Sedation / LethargyNot in top 513.4% (Fatigue)
Diarrhea>10%Not in top 2
Abnormal Echocardiogram*>10%Not Reported
Weight Decrease8.3%Not Reported

*Note: Abnormal echocardiograms were limited to physiologic (trace or mild) regurgitation, with no findings of VHD.[22]

Protocol: Clinical Monitoring for Neurological Adverse Events

The FINTEPLA REMS program mandates strict cardiovascular monitoring.[8] A parallel vigilance for neurological effects is critical for patient safety and optimal dosing.

Objective: To systematically monitor for and manage long-term neurological and related adverse events during fenfluramine therapy.

Methodology:

  • Baseline Assessment (Pre-initiation):

    • Establish baseline weight, height, and BMI.

    • Conduct a neurological exam, noting any pre-existing ataxia, gait issues, or cognitive deficits.

    • Use a standardized caregiver questionnaire to assess baseline levels of alertness, appetite, and sleep patterns (e.g., Epworth Sleepiness Scale, Behavioral Rating Inventory of Executive Function - BRIEF).

  • Routine Monitoring (Every 3 months for Year 1, then every 6 months):

    • Vitals and Anthropometrics: Measure weight, height, and BMI. A weight loss of ≥7% from baseline should trigger a review of nutritional support and dose adjustment.[22]

    • Directed Neurological Inquiry: Specifically ask patient/caregiver about:

      • Daytime sleepiness, lethargy, or sedation.

      • Changes in appetite or food intake.

      • New or worsening problems with balance, coordination, or walking.

      • Changes in mood or behavior.

    • Standardized Questionnaires: Re-administer baseline questionnaires to track changes over time.

  • Event-Triggered Assessment:

    • Any report of a significant fall, worsening ataxia, or severe lethargy should prompt an immediate clinical evaluation.

    • Consider temporary dose reduction or interruption to assess causality.

  • Dose Titration and Management:

    • Dose adjustments should be made slowly, based on the balance of seizure control and tolerability.

    • If manageable adverse events like somnolence or decreased appetite occur, a "wait-and-see" approach may be appropriate as some patients acclimate. If persistent or severe, a dose reduction is warranted.

Synthesis and Future Directions

The story of this compound is a powerful lesson in dose-dependency and therapeutic context. The severe long-term neurological and cardiovascular toxicities associated with high-dose anorectic use have not materialized in the low-dose, carefully monitored setting of refractory epilepsy treatment. Instead, the dominant long-term neurological effects are sustained seizure reduction and potential cognitive benefits, balanced against a predictable and manageable profile of adverse events like decreased appetite and somnolence.

Future research should focus on elucidating the precise contribution of the sigma-1 receptor to the observed non-seizure benefits, further investigating the long-term cognitive and behavioral outcomes in treated patients, and continuing to gather safety data beyond three years to definitively confirm the absence of delayed-onset adverse effects.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Fenfluramine Hydrochloride?
  • Leander, J. D. (n.d.). Functional consequences of fenfluramine neurotoxicity. PubMed.
  • Wikipedia. (n.d.). Fenfluramine.
  • PubChem. (n.d.). Fenfluramine.
  • Patsnap Synapse. (2024-06-14). What is Fenfluramine Hydrochloride used for?
  • Sullivan, J., et al. (2020). Fenfluramine HCl (Fintepla®) provides long-term clinically meaningful reduction in seizure frequency: Analysis of an ongoing open-label extension study. Epilepsia, 61(11), 2396-2404.
  • Child-Neurology.Org. (n.d.). Fenfluramine.
  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology.
  • Jensen, M., et al. (2020). The-long-term-effects-of-Fenfluramine-on-patients-with-Dravet-syndrome-and-their-families--A-qualitative-analysis. American Epilepsy Society.
  • Striano, P., et al. (2024). Fenfluramine treatment for Dravet syndrome: Long term real-world analysis demonstrates safety and reduced health care burden. Epilepsia Open.
  • NeurologyLive. (2020-06-26).
  • NeurologyLive. (2020-12-05). Fenfluramine Proves Durable in Dravet Syndrome Open-Label Extension.
  • Knupp, K. G., et al. (2022). Fenfluramine provides clinically meaningful reduction in frequency of drop seizures in patients with Lennox–Gastaut syndrome: Interim analysis of an open‐label extension study. Epilepsia, 63(11), 2936-2946.
  • Knupp, K. G., et al. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554–562.
  • Pharmacy Times. (2020-06-26).
  • Martin, P., et al. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. Pharmaceuticals, 16(10), 1383.
  • Castelló, M. E., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PLoS One, 13(5), e0196734.
  • MIMS. (2022-10-19). Fenfluramine a promising long-term treatment option for Lennox-Gastaut syndrome.
  • The Hospitalist. (2019-01-07).
  • Zogenix. (n.d.). FINTEPLA® Efficacy in Clinical Trials – Dravet Syndrome.
  • Wikipedia. (n.d.). Monoamine neurotoxin.
  • ResearchGate. (2022). (PDF) Fenfluramine provides clinically meaningful reduction in frequency of drop seizures in patients with Lennox–Gastaut syndrome: Interim analysis of an open‐label extension study.
  • Patsnap Synapse. (2024-07-03). Is Fenfluramine approved by the FDA?
  • McCann, U. D., et al. (1998). Adverse neuropsychiatric events associated with dexfenfluramine and fenfluramine.
  • MultiVu. (2020-06-25). FDA Approves FINTEPLA® (fenfluramine)
  • Nabbout, R., et al. (2025). Long‐term safety and effectiveness of fenfluramine in children and adults with Dravet syndrome. Epilepsia.
  • Schuster, C. R., et al. (1986). Fenfluramine: neurotoxicity. Psychopharmacology Bulletin, 22(1), 148-151.
  • Arya, R., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Clinical Medicine, 11(15), 4483.

Sources

(-)-Fenfluramine Hydrochloride: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (-)-Fenfluramine hydrochloride for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into the compound's mechanism, its application in basic research, and detailed methodologies for its use in laboratory settings.

Part 1: Unveiling this compound: A Molecule with a Storied Past

Originally developed in the 1960s and approved by the FDA in 1973 as an appetite suppressant, fenfluramine's journey has been a complex one.[1][2][3] Initially marketed for weight loss, often in combination with phentermine ("Fen-Phen"), it was withdrawn from the market in 1997 due to concerns about cardiotoxicity, specifically valvular heart disease and pulmonary hypertension.[2][4] These adverse effects were primarily linked to the activation of serotonin 5-HT2B receptors on heart valves by its metabolite, norfenfluramine.[1]

However, the potent serotonergic activity of fenfluramine led to its re-investigation for neurological conditions.[2][4] This culminated in its repurposing and subsequent FDA approval in 2020 under the trade name Fintepla® for the treatment of seizures associated with Dravet syndrome and later, Lennox-Gastaut syndrome (LGS), two severe forms of childhood-onset epilepsy.[5][6][7][8] The doses used for epilepsy treatment are significantly lower than those used for weight loss.[5][9]

Chemically, this compound is the hydrochloride salt of the levorotatory enantiomer of fenfluramine, a substituted amphetamine.[1]

Part 2: Deconstructing the Core Mechanism of Action

This compound's pharmacological effects are multifaceted, primarily revolving around its profound impact on the serotonin (5-hydroxytryptamine, 5-HT) system. More recent research has also highlighted its interaction with the sigma-1 receptor, adding another layer to its mechanism.[10][11][12][13]

A Dual-Action Serotonergic Modulator

(-)-Fenfluramine is a potent serotonin-releasing agent (SRA).[1][14] Its primary mechanism involves a dual action on serotonergic neurons:

  • Inhibition of Serotonin Reuptake : It blocks the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][14]

  • Promotion of Serotonin Release : It disrupts the vesicular storage of serotonin by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increased release of serotonin into the synapse.[1][14]

The net effect is a significant elevation of extracellular serotonin levels, which enhances serotonergic neurotransmission.[2][14] While it has a lesser effect on norepinephrine and dopamine systems, these actions may contribute to its overall pharmacological profile.[1][14]

The Intriguing Role of the Sigma-1 Receptor

Beyond its classic serotonergic actions, (-)-Fenfluramine has been identified as a positive modulator of the sigma-1 (σ1) receptor.[1][10][11][12] The σ1 receptor is a chaperone protein that modulates various voltage-gated ion channels and neurotransmitter receptors, influencing both excitatory and inhibitory neurotransmission.[9] This interaction is believed to contribute to its anticonvulsant properties, potentially by helping to balance excitatory (glutamatergic) and inhibitory (GABAergic) neural networks.[10][11][12] In vitro and in vivo studies have linked this positive modulatory effect to its anti-seizure activities.[11]

Diagram of (-)-Fenfluramine's Mechanism of Action

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Serotonin Vesicle VMAT2->Vesicle Packages 5-HT SERT SERT (Serotonin Transporter) Serotonin_out Increased Serotonin (5-HT) SERT->Serotonin_out Release Serotonin_in Serotonin (5-HT) Serotonin_in->VMAT2 Fenfluramine (-)-Fenfluramine HCl Fenfluramine->VMAT2 Disrupts Fenfluramine->SERT Inhibits HTR 5-HT Receptors Serotonin_out->HTR Activates Sigma1R Sigma-1 Receptor Fenfluramine_post (-)-Fenfluramine HCl Fenfluramine_post->Sigma1R Positive Modulation

Caption: Dual mechanism of this compound action.

Receptor Binding Profile

While (-)-Fenfluramine itself has a weak affinity for serotonin receptors, its primary active metabolite, norfenfluramine, exhibits high affinity for several 5-HT2 receptor subtypes.[1][11][12]

Receptor Subtype(-)-Fenfluramine AffinityNorfenfluramine AffinityPrimary EffectReference
5-HT2A LowModerateAgonist[1][11][12]
5-HT2B Very WeakHighAgonist (implicated in cardiotoxicity at high doses)[1][11][12]
5-HT2C Very WeakHighAgonist (contributes to appetite suppression)[1][11][12]
Sigma-1 (σ1) High-Positive Modulator[1][11][12]
Beta 2-adrenergic MicromolarMicromolar-[11][12]
Pharmacokinetics and Metabolism

(-)-Fenfluramine is rapidly absorbed after oral administration, reaching peak plasma concentrations in 3-5 hours.[3] It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, and CYP2D6) to its active metabolite, norfenfluramine.[15][16] The elimination half-life of fenfluramine ranges from 13 to 30 hours. Norfenfluramine has a longer half-life, approximately 1.5 to 2 times that of the parent compound. It is important to note that clearance may be faster in children when adjusted for weight.[3]

Part 3: Basic Research Applications & Methodologies

This compound is a valuable tool for a range of basic research applications, primarily due to its potent and relatively selective effects on the serotonergic system.

Modeling Serotonergic Neurotransmission

Causality : To understand the role of serotonin in various physiological processes (e.g., mood, appetite, sleep) and pathological states, it is crucial to have pharmacological tools that can acutely and robustly modulate serotonergic activity. (-)-Fenfluramine serves this purpose by inducing a massive release of endogenous serotonin, allowing researchers to study the downstream consequences.

In Vitro Serotonin Release Assay

This protocol provides a method to quantify the amount of serotonin released from isolated nerve terminals (synaptosomes) in response to (-)-Fenfluramine.

Protocol:

  • Synaptosome Preparation :

    • Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Rapidly dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Homogenize the tissue in 10 volumes of sucrose buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Serotonin Release Assay :

    • Pre-incubate the synaptosomes with [3H]-serotonin to allow for uptake into the vesicles.

    • Wash the synaptosomes to remove excess extracellular [3H]-serotonin.

    • Aliquot the loaded synaptosomes into tubes containing varying concentrations of this compound or vehicle control.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation.

    • Measure the amount of [3H]-serotonin released into the supernatant and remaining in the synaptosomes using a scintillation counter.

    • Express the results as a percentage of total [3H]-serotonin released.

In Vivo Microdialysis in Rodent Models

This technique allows for the real-time measurement of extracellular serotonin levels in the brain of a freely moving animal.

Protocol:

  • Surgical Implantation of Microdialysis Probe :

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment :

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., 2.0 mg/kg, intraperitoneally) or vehicle.[17]

    • Continue collecting dialysate samples for several hours post-injection.

    • Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from baseline serotonin levels.

Experimental Workflow for In Vivo Microdialysis

G A 1. Surgical Implantation of Microdialysis Probe B 2. Animal Recovery (Several Days) A->B C 3. Probe Insertion & Baseline Collection B->C D 4. Administration of (-)-Fenfluramine HCl or Vehicle C->D E 5. Post-Injection Sample Collection D->E F 6. HPLC-ED Analysis of Serotonin Levels E->F G 7. Data Analysis (% Change from Baseline) F->G

Caption: Workflow for a typical in vivo microdialysis experiment.

Investigating Seizure Pathophysiology

Causality : The proven efficacy of (-)-Fenfluramine in treating severe epilepsies makes it an essential tool for dissecting the underlying pathophysiology of these disorders. By studying its effects in animal models, researchers can explore the role of serotonergic and sigma-1 receptor pathways in seizure generation and propagation.

Use in Genetic Models of Epilepsy :

  • Dravet Syndrome Models : Zebrafish and mouse models with mutations in the SCN1A gene, which are characteristic of Dravet syndrome, are commonly used.[18] (-)-Fenfluramine can be administered to these models to assess its impact on seizure frequency, duration, and mortality (including models of Sudden Unexpected Death in Epilepsy - SUDEP).[11][12]

  • Lennox-Gastaut Syndrome Models : While more complex to model, various chemically-induced or genetic models that recapitulate the features of LGS can be employed to study the effects of (-)-Fenfluramine on different seizure types, such as drop seizures.[5][7]

Electrophysiological Studies :

  • In vitro brain slice electrophysiology can be used to examine how (-)-Fenfluramine modulates neuronal excitability and synaptic transmission in relevant brain circuits (e.g., hippocampus, cortex).

  • Researchers can record pre- and post-synaptic currents to determine how the enhanced serotonin levels affect glutamatergic and GABAergic signaling.

Studies on Neurotoxicity

Causality : At high doses, fenfluramine has been shown to cause long-term depletion of serotonin in the brain, indicative of neurotoxicity to serotonergic neurons.[17][19][20] Understanding the mechanisms and dose-response relationship of this neurotoxicity is critical for safety assessment and for differentiating therapeutic from toxic effects.

Protocol for Assessing Serotonergic Neurotoxicity in Rodents :

  • Dosing Regimen : Administer a high-dose regimen of this compound to rodents (e.g., 6.25 mg/kg, twice daily for four days in rats).[17] This contrasts with therapeutic anticonvulsant doses, which are typically much lower (e.g., 0.7 mg/kg/day).[6]

  • Washout Period : Allow for a washout period of at least two weeks to distinguish between acute pharmacological effects and long-term neurotoxic changes.

  • Tissue Analysis :

    • Euthanize the animals and dissect brain regions rich in serotonergic innervation (e.g., cortex, striatum, hippocampus).

    • Measure serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels using HPLC-ED. A significant and persistent reduction in these markers is indicative of neurotoxicity.

    • Perform immunohistochemistry to visualize and quantify the density of serotonin transporter (SERT)-positive axons and terminals. A reduction in SERT-immunoreactivity suggests damage to serotonergic neurons.

Part 4: Data Interpretation and Considerations

  • Translational Relevance : While preclinical models provide invaluable insights, it is crucial to consider the translational relevance of the findings. Dose-response relationships and metabolic differences between species must be carefully evaluated.

  • Safety Profile : The primary safety concern with fenfluramine is cardiotoxicity.[1] While this is associated with higher doses and activation of 5-HT2B receptors, it remains a critical consideration in any research involving this compound. Regular cardiovascular monitoring is standard in clinical use.[21][22]

  • Off-Target Effects : The most common side effects observed in clinical trials at therapeutic doses include decreased appetite, fatigue, and diarrhea.[6][21][23] These should be monitored in animal studies as potential confounders.

Part 5: Conclusion and Future Directions

This compound is a powerful pharmacological tool with a rich history and a renewed purpose in neuroscience research. Its potent effects on the serotonergic system, coupled with its newly appreciated activity at the sigma-1 receptor, make it invaluable for studying synaptic transmission, seizure pathophysiology, and the intricate roles of serotonin in the central nervous system. By employing the rigorous methodologies outlined in this guide, researchers can continue to unlock the complexities of this fascinating compound and its therapeutic potential.

Future research should continue to explore the precise contribution of the sigma-1 receptor to its anticonvulsant effects, its potential for treating other neurological and psychiatric disorders characterized by serotonergic dysregulation, and the long-term neurodevelopmental impacts of its use in pediatric populations.

References

  • Wikipedia. Fenfluramine. [Link]

  • Cross, J. H., & Auvin, S. (2022). Evaluating fenfluramine hydrochloride as an oral solution for the treatment of seizures associated with Lennox-Gastaut syndrome. Expert Opinion on Pharmacotherapy, 23(15), 1735–1744. [Link]

  • Le-Pendu, F., & Le-Pendu, Y. (1982). Functional consequences of fenfluramine neurotoxicity. Pharmacology Biochemistry and Behavior, 17(2), 349–352. [Link]

  • Caccia, S., & Garattini, S. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129–132. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride? [Link]

  • withpower.com. Fenfluramine for Dravet Syndrome. [Link]

  • NIHR Innovation Observatory. (2019). Fenfluramine hydrochloride for treatment of seizures associated with Lennox-Gastaut syndrome. [Link]

  • Itzhak, Y., Ali, S. F., & Cadet, J. L. (1995). Fenfluramine-induced serotonergic neurotoxicity in mice: lack of neuroprotection by inhibition/ablation of nNOS. Brain Research, 695(2), 187–192. [Link]

  • Schoonjans, A. S., & Ceulemans, B. (2022). A critical evaluation of fenfluramine hydrochloride for the treatment of Dravet syndrome. Expert Review of Neurotherapeutics, 22(5), 351–364. [Link]

  • Knupp, K. G., Scheffer, I. E., Ceulemans, B., Sullivan, J. E., Nickels, K. C., Lagae, L., Guerrini, R., Zuberi, S. M., Nabbout, R., Riney, K., Shore, S., Agarwal, A., Lock, M., Farfel, G. M., Galer, B. S., Gammaitoni, A. R., Davis, R., & Gil-Nagel, A. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated with Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554–564. [Link]

  • Patsnap Synapse. (2024). What is Fenfluramine Hydrochloride used for? [Link]

  • New Drug Approvals. (2021). Fenfluramine Hydrochloride. [Link]

  • Specchio, N., Pietrafusa, N., & Trivisano, M. (2020). Efficacy and safety of Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: A real-world study. Epilepsia, 61(11), 2405–2414. [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 14, 1175501. [Link]

  • Strzelczyk, A., & Pringsheim, M. (2022). Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes. Zeitschrift für Epileptologie, 35(4), 312–319. [Link]

  • NeurologyLive. (2020). Fenfluramine Demonstrates Efficacy in Lennox-Gastaut Syndrome in Phase 3 Results. [Link]

  • Practical Neurology. (2022). Fenfluramine Safe and Effective for Treatment of Seizures in Lennox-Gastaut Syndrome. [Link]

  • The Pharmaceutical Journal. (2019). Trial confirms antiepileptic effects of fenfluramine in children with Dravet syndrome. [Link]

  • NeurologyLive. (2020). Fenfluramine Proves Durable in Dravet Syndrome Open-Label Extension. [Link]

  • Drugs.com. (2025). Fenfluramine (Professional Patient Advice). [Link]

  • PubChem. Fenfluramine. [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 14, 1175501. [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 14, 1175501. [Link]

  • Wikipedia. Monoamine neurotoxin. [Link]

  • Schuster, C. R., Lewis, M., & Seiden, L. S. (1986). Fenfluramine: neurotoxicity. Psychopharmacology Bulletin, 22(1), 148–151. [Link]

  • Sahu, J. K., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Central Nervous System Disease, 14, 11795735221114513. [Link]

  • Sullivan, J., et al. (2020). Fenfluramine HCl (Fintepla) provides long-term clinically meaningful reduction in seizure frequency: Analysis of an ongoing open-label extension study. Epilepsia, 61(11), 2396-2404. [Link]

  • ResearchGate. (2023). Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. [Link]

  • American Epilepsy Society. (2023). Pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome. [Link]

  • Sahu, J. K., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Central Nervous System Disease, 14, 11795735221114513. [Link]

  • Google Patents. (2021). Fenfluramine compositions and methods of preparing the same.
  • Perry, M. S., et al. (2021). Early diagnosis and experimental treatment with fenfluramine via the Investigational New Drug mechanism in a boy with Dravet Syndrome and recurrent status epilepticus. Epilepsy & Behavior Reports, 16, 100473. [Link]

  • Ailani, J., & Ailani, J. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. Journal of Central Nervous System Disease, 15, 11795735231198691. [Link]

  • ClinicalTrials.gov. (2020). Treatment of Dravet Syndrome With Fenfluramine (Expanded Access Protocol). [Link]

  • Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(33), 23135–23151. [Link]

  • Sullivan, J., et al. (2021). Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial. Epilepsia, 62(9), 2245-2256. [Link]

  • Google Patents. (2021).
  • Martin, P., et al. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Molecules, 26(11), 3163. [Link]

  • Scheffer, I. E., et al. (2025). Long-term safety and effectiveness of fenfluramine in children and adults with Dravet syndrome. Epilepsia. [Link]

  • ResearchGate. (2021). Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP. [Link]

  • Dinday, M. T., & Baraban, S. C. (2015). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. PLoS One, 10(7), e0132537. [Link]

  • PCORI Horizon Scanning Database. (2020). Fenfluramine (Fintepla) to treat Dravet syndrome. [Link]

Sources

Methodological & Application

Application Note: A Validated Isocratic HPLC Method for the Quantification of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (-)-Fenfluramine hydrochloride. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and assay of the bulk drug substance. Separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile/water mixture, and detection is performed using ultraviolet (UV) spectroscopy. The protocol herein provides comprehensive steps for sample and standard preparation, system suitability testing, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a serotonergic medication repurposed for the treatment of seizures associated with rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Given its therapeutic importance and potential for dose-dependent adverse effects, the precise and accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring product quality and patient safety.[3] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document presents a validated HPLC method designed for the routine analysis of this compound, providing a clear protocol for researchers, quality control analysts, and drug development professionals.

Principle of the Method

The analytical method is based on isocratic reversed-phase chromatography. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (C18 silica) and a polar mobile phase. This compound, a moderately non-polar molecule, is retained on the hydrophobic column and then eluted by the organic component (acetonitrile) of the mobile phase.[4] The acidic pH of the mobile phase is a critical parameter; it ensures that the secondary amine group of fenfluramine (pKa ≈ 10.2) remains consistently protonated. This suppresses silanol interactions and results in a sharp, symmetrical peak shape, which is essential for accurate quantification. Detection is accomplished by monitoring the UV absorbance of the compound's phenyl ring chromophore.[5][6]

Materials and Apparatus

3.1 Reagents and Chemicals

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade, ~85%)

  • Deionized Water (18.2 MΩ·cm resistivity or higher)

  • This compound is soluble in water and ethanol.[7]

3.2 Apparatus and Equipment

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Ultrasonic bath.

3.3 Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard dimensions for robust separation of small molecules. The C18 phase provides optimal hydrophobic interaction.
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)The acetonitrile concentration provides adequate retention and a reasonable run time. The phosphate buffer controls the pH and ionic strength.
pH (Aqueous Phase) 3.0 (Adjusted with H₃PO₄)A pH well below the pKa of fenfluramine (~10.2) ensures the amine group is protonated, preventing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Detection UV at 263 nmThis wavelength corresponds to a UV absorbance maximum for fenfluramine, ensuring high sensitivity.[5][6]
Injection Volume 10 µLA small volume minimizes potential for peak distortion while providing sufficient mass on-column for detection.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and improves peak efficiency by reducing mobile phase viscosity.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long.

Experimental Protocol

4.1 Mobile Phase Preparation (1 L)

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Adjust the pH of this solution to 3.0 ± 0.05 using concentrated orthophosphoric acid.

  • This aqueous solution is the "Buffer".

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 400 mL of Acetonitrile with 600 mL of the prepared Buffer.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser before use.

4.2 Standard Solution Preparation

  • Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of (-)-Fenfluramine HCl Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve. Dilute to volume with the mobile phase and mix well.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Standard solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase and mix well.

4.3 Sample Solution Preparation

  • Accurately weigh a quantity of the (-)-Fenfluramine HCl bulk drug sample equivalent to about 25 mg of the active ingredient and transfer to a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Stock Standard (Step 1 of 4.2).

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a nominal concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4.4 System Suitability Testing (SST) Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the Working Standard solution (50 µg/mL) in replicate (n=5). The system is deemed suitable for analysis only if all criteria in the following table are met.[8][9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate peak integration.[10][11]
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.[10][11]
% RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the autosampler and detector.[10][11]
% RSD of Retention Time ≤ 1.0% (for n=5)Indicates the stability and precision of the pump and mobile phase delivery.

4.5 Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 4.4.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the Working Standard solution.

  • Inject the Sample solutions in duplicate.

  • Inject the Working Standard solution periodically (e.g., after every 10 sample injections) to bracket the samples and ensure continued system stability.

Method Validation Summary

This analytical method has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13] The key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from blank, placebo, and potential impurities. Peak Purity Index > 0.995 (PDA).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 25 µg/mL to 75 µg/mL (50% to 150% of the working concentration).
Accuracy (Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) % RSD ≤ 2.0% for assay results of six independent sample preparations.
Intermediate Precision Overall % RSD between two analysts on two different days should be ≤ 2.0%.
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1.
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1 with acceptable precision (%RSD ≤ 10%).
Robustness Assay results remain unaffected by small, deliberate changes in method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±2°C).

Data Analysis and Calculation

The amount of this compound in the sample is calculated using the peak area response from the chromatograms and the following formula:

Assay % = (Asam / Astd) × (Wstd / Wsam) × (P / 100) × 100

Where:

  • Asam = Peak area of (-)-Fenfluramine in the sample solution

  • Astd = Average peak area of (-)-Fenfluramine in the working standard solution

  • Wstd = Weight of the reference standard (mg)

  • Wsam = Weight of the sample (mg)

  • P = Purity of the reference standard (%)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation StandardPrep Standard Solution Preparation SystemEquil HPLC System Equilibration MobilePhase->SystemEquil SamplePrep Sample Solution Preparation SST System Suitability Test (SST) StandardPrep->SST Analysis Sample Injection & Sequence Run SamplePrep->Analysis SystemEquil->SST SST->Analysis SST_Gate Pass? SST->SST_Gate Integration Peak Integration & Identification Analysis->Integration Calculation Assay Calculation Integration->Calculation Report Final Report Generation Calculation->Report SST_Gate->SystemEquil No SST_Gate->Analysis Yes

Caption: Workflow for the HPLC analysis of (-)-Fenfluramine HCl.

Conclusion

The described isocratic RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The method adheres to the stringent requirements of international regulatory guidelines and is suitable for routine quality control testing of the bulk drug substance. The comprehensive validation ensures that the method will consistently produce reliable and trustworthy results.

References

  • New Drug Approvals. (2021, February 21). Fenfluramine Hydrochloride.
  • PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • INCHEM. (n.d.). Fenfluramine hydrochloride (PIM 938). Retrieved from [Link]

  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Fenfluramine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Fenfluramine & Phentermine Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Augusta University. (n.d.). HPLC of (±)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2001). Determination of fenfluramine hydrochloride tablets by HPLC. 2001(4), 316-317. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines. Retrieved from [Link]

  • PubMed. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenfluramine. Retrieved from [Link]

  • PubMed. (n.d.). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Retrieved from [Link]

  • FDA. (n.d.). FINTEPLA® (fenfluramine) oral solution Label. Retrieved from [Link]

  • MDPI. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Retrieved from [Link]

Sources

Application and Protocol for the Gas Chromatographic Analysis of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-Fenfluramine, the levorotatory enantiomer of fenfluramine, is a serotonergic agent that has seen renewed interest for its therapeutic potential in treating rare epileptic disorders like Dravet syndrome. As a pharmaceutical compound, its purity, identity, and concentration must be accurately determined. Gas chromatography (GC) offers a robust and reliable analytical technique for the analysis of fenfluramine. However, as a primary amine, fenfluramine can exhibit poor chromatographic behavior, such as peak tailing, due to its polarity and potential for interaction with active sites in the GC system. To overcome these challenges, derivatization is often employed to improve its volatility and thermal stability, leading to better peak shape and sensitivity.[1] This application note provides a comprehensive guide to the analysis of (-)-fenfluramine hydrochloride using gas chromatography, covering both achiral and chiral separation methods.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind the experimental choices. This ensures a deep understanding of the analytical process, enabling effective implementation and troubleshooting.

Core Principles: Why Derivatization is Key for Fenfluramine GC Analysis

The primary challenge in the GC analysis of amines like fenfluramine is their propensity to interact with the silanol groups present on the surface of glass inlet liners and capillary columns. This interaction, primarily through hydrogen bonding, leads to several undesirable chromatographic effects:

  • Peak Tailing: Asymmetrical peaks with a "tail" make accurate integration and quantification difficult.

  • Analyte Loss: Irreversible adsorption of the analyte can lead to reduced sensitivity and inaccurate results.

  • Poor Reproducibility: Variable interactions can result in inconsistent peak areas and retention times.

Derivatization addresses these issues by chemically modifying the amine group, replacing the active hydrogen with a less polar, more stable functional group.[1][2] This process enhances the volatility and thermal stability of fenfluramine, making it more amenable to GC analysis. Common derivatization techniques for amines include acylation and silylation. For fenfluramine, acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is particularly effective.[3][4]

Achiral Analysis of Fenfluramine: A Quantitative Approach

This protocol is suitable for determining the total concentration of fenfluramine in a sample, such as a pharmaceutical formulation. It employs a common derivatization agent, trifluoroacetic anhydride (TFAA), and a standard non-polar capillary column with flame ionization detection (FID).

Experimental Protocol: Achiral Fenfluramine Analysis

Objective: To quantify the total amount of fenfluramine in a sample.

Materials:

  • This compound reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (analytical grade)

  • Mexiletine hydrochloride (internal standard)

  • Sodium hydroxide solution (1 M)

  • Deionized water

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of calibration standards ranging from 0.1 to 0.5 g/L. Prepare a stock solution of the internal standard, mexiletine hydrochloride, in deionized water.

  • Extraction: To 1 mL of each standard and sample solution in a centrifuge tube, add a known amount of the internal standard solution. Add 1 mL of 1 M sodium hydroxide to neutralize the hydrochloride and liberate the free base.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube, cap, and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Derivatization: Carefully transfer the upper ethyl acetate layer to a clean GC vial. Add 100 µL of TFAA. Cap the vial and heat at 40°C for 30 minutes.[3][5]

  • Analysis: After cooling to room temperature, the sample is ready for GC injection.

Gas Chromatography (GC) System and Conditions:

ParameterValueRationale
GC System Agilent 7890B GC or equivalent with FIDA standard, robust GC system with a flame ionization detector provides excellent sensitivity and a wide linear range for quantitative analysis of organic compounds.
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5) 30 m x 0.25 mm, 0.25 µmA non-polar column is suitable for the separation of the relatively non-polar trifluoroacetyl derivative of fenfluramine. The specified dimensions provide good resolution and analysis time.[6]
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary columns.
Injection Mode Split (20:1)A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. The split ratio can be optimized based on sample concentration.
Carrier Gas Helium or HydrogenInert carrier gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and resolution.
Oven Program Initial: 100°C, hold for 1 min; Ramp: 10°C/min to 250°C, hold for 5 minA temperature program is used to ensure the separation of the analyte from the solvent and any impurities, and to elute the analyte in a reasonable time with good peak shape.
Detector FIDFlame Ionization Detector
Detector Temp 300°CA high detector temperature prevents condensation of the analyte and ensures a stable signal.
Makeup Gas (N2) 25 mL/minOptimizes the detector response.

Data Analysis:

  • Identify the peaks for the derivatized fenfluramine and the internal standard based on their retention times.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the fenfluramine peak area to the internal standard peak area against the concentration of the fenfluramine standards.

  • Determine the concentration of fenfluramine in the samples from the calibration curve.

Chiral Analysis of (-)-Fenfluramine: Enantiomeric Purity Determination

For pharmaceutical applications, it is often critical to determine the enantiomeric purity of (-)-fenfluramine, as the different enantiomers can have different pharmacological and toxicological profiles.[7] GC can be used for chiral separations through two main approaches:

  • Indirect Separation: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

  • Direct Separation: Using a chiral stationary phase (chiral column) that can directly separate the enantiomers, often after a simple achiral derivatization to improve chromatographic properties.

Experimental Protocol: Indirect Chiral Separation via Diastereomer Formation

Objective: To determine the enantiomeric purity of (-)-fenfluramine by forming diastereomers.

Principle: A chiral derivatizing agent, S-(-)-N-trifluoroacetyl prolyl chloride (TFAPC), is used to react with the racemic fenfluramine. This reaction forms two diastereomers, (-)-fenfluramine-S-TFAP and (+)-fenfluramine-S-TFAP, which have different physical properties and can be separated on a standard achiral GC column.[8]

Materials:

  • This compound and racemic (dl)-fenfluramine hydrochloride

  • S-(-)-N-trifluoroacetyl prolyl chloride (TFAPC)

  • Toluene (anhydrous)

  • Pyridine (anhydrous)

  • Other materials as listed in the achiral protocol.

Sample Preparation and Derivatization:

  • Extraction: Follow the same extraction procedure as in the achiral method to obtain the fenfluramine free base in an appropriate solvent like toluene. The solvent should be evaporated to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 100 µL of anhydrous toluene, 20 µL of anhydrous pyridine (as a catalyst), and 20 µL of a 10% solution of TFAPC in toluene.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC.

GC System and Conditions:

The same GC system and a similar column (e.g., DB-5) as in the achiral method can be used. The oven temperature program may need to be optimized to achieve baseline separation of the two diastereomeric peaks.

ParameterValue
GC System Agilent 7890B GC or equivalent with FID or MS
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5) 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 150°C, hold for 1 min; Ramp: 5°C/min to 280°C, hold for 10 min
Detector FID or MS
Detector Temp 300°C (FID) or MS transfer line at 280°C

Data Analysis:

  • The two peaks corresponding to the diastereomers of (-)-fenfluramine and (+)-fenfluramine will be separated.

  • The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] x 100

Experimental Protocol: Direct Chiral Separation on a Chiral Column

Objective: To directly separate the enantiomers of fenfluramine using a chiral stationary phase.

Principle: A chiral GC column, which contains a chiral selector (e.g., a cyclodextrin derivative) as the stationary phase, is used. The enantiomers of fenfluramine interact differently with the chiral stationary phase, leading to different retention times and thus separation.[9] A simple achiral derivatization is still recommended to improve peak shape.

Materials:

  • Same as the achiral protocol.

  • Chiral GC column.

Sample Preparation and Derivatization:

Follow the same derivatization procedure as in the achiral method using TFAA. This creates the N-TFA-fenfluramine derivative, which will then be separated on the chiral column.

GC System and Conditions:

ParameterValueRationale
GC System Agilent 7890B GC or equivalent with FID or MSA mass spectrometer (MS) detector is highly recommended for chiral analysis to confirm the identity of the eluting peaks, especially at low concentrations.
Column Rt-βDEXcst (or similar β-cyclodextrin-based chiral column) 30 m x 0.25 mm, 0.25 µmCyclodextrin-based chiral stationary phases are effective for the separation of a wide range of chiral compounds, including derivatized amines.[9] The specific column should be chosen based on the manufacturer's recommendations and preliminary experiments.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary columns.
Injection Mode Split (20:1)A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. The split ratio can be optimized based on sample concentration.
Carrier Gas Helium or HydrogenInert carrier gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and resolution.
Oven Program Isothermal at 140°C or a slow ramp (e.g., 2°C/min) from 120°C to 160°CChiral separations are often sensitive to temperature. An isothermal or slow temperature ramp program is typically used to maximize resolution between the enantiomers.
Detector FID or MSA mass spectrometer provides definitive identification of the enantiomers based on their mass spectra.
Detector Temp 300°C (FID) or MS transfer line at 280°CA high detector temperature prevents condensation of the analyte and ensures a stable signal.

Data Analysis:

The enantiomeric excess is calculated in the same way as for the indirect method.

Method Validation

Any analytical method used for pharmaceutical analysis must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:[10][11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.[3][5]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow

Diagram 1: Achiral Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Basify Basify with NaOH Add_IS->Basify Extract Extract with Ethyl Acetate Basify->Extract Derivatize Derivatize with TFAA Extract->Derivatize Inject Inject into GC-FID Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for achiral GC analysis of fenfluramine.

Diagram 2: Chiral Analysis Workflow (Indirect Method)

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extract Extract Free Base Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize with TFAPC Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate Diastereomers Inject->Separate Detect Detect (FID/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for indirect chiral GC analysis of fenfluramine.

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak or Small Peak Incomplete derivatizationEnsure derivatization reagent is fresh and the reaction conditions (temperature, time) are correct. Check for the presence of moisture, which can quench the reaction.[2]
Leaks in the GC systemPerform a leak check of the inlet and connections.
Adsorption in the inlet or columnUse a deactivated inlet liner. Ensure the column is properly conditioned.
Peak Tailing Incomplete derivatizationOptimize derivatization conditions.
Active sites in the GC systemUse a deactivated inlet liner and a high-quality capillary column.
Poor Resolution (Chiral) Incorrect oven temperature programOptimize the temperature program, often an isothermal or slow ramp is better for chiral separations.
Column degradationCondition the column or replace it if it is old or has been exposed to contaminants.
Ghost Peaks Carryover from previous injectionsRun a solvent blank to check for carryover. Increase the final oven temperature or hold time to ensure all components are eluted.
Contaminated syringe or inletClean the syringe and replace the inlet liner and septum.

References

  • Tao, Q. F. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Se Pu, 19(3), 270-272. [Link]

  • ResearchGate. (n.d.). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Retrieved from [Link]

  • Poklis, A., & Juhascik, M. (2000). Simultaneous determination of fenfluramine and phentermine in urine using gas chromatography mass spectrometry with pentafluoropropionic anhydride derivatization. Therapeutic Drug Monitoring, 22(4), 418-422. [Link]

  • Putt, D. A., & Hollenberg, P. F. (1999). Stereoselective determination of fenfluramine enantiomers in rat liver microsomal incubates. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 107-112. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Nagasaki University. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl- Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. J-Stage. [Link]

  • Panderi, I., & Parissi-Poulou, M. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1695. [Link]

  • Yeh, M. K., & Kuan, C. J. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Nagasaki University. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. [Link]

  • Drug Enforcement Administration. (2019). SFL8 Summary of Validated Methods. Retrieved from [Link]

  • West Virginia University School of Medicine. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Al-Dossary, A. M., Al-Ghobashy, M. A., & Al-Tannak, N. F. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13, 1369931. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem. Retrieved from [Link]

  • Drug Enforcement Administration. (2019). SFL6 Summary of Validated Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Fenfluramine and Phentermine in Urine Using Gas Chromatography Mass Spectrometry With Pentafluoropropionic Anhydride Derivatization. Retrieved from [Link]

  • Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Retrieved from [Link]

  • Al-Rimawi, F., Kharoaf, M., & Abu-Lafi, S. (2017). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 22(12), 2099. [Link]

  • Stafilov, T., & Stefkov, G. (2014). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. SciSpace. [Link]

Sources

In Vitro Models for Unraveling the Mechanisms of (-)-Fenfluramine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiepileptic drug (AED) development, (-)-Fenfluramine hydrochloride (FFA) has re-emerged as a significant therapeutic agent, particularly for severe, treatment-resistant epilepsies such as Dravet and Lennox-Gastaut syndromes.[1] Understanding its complex mechanism of action is paramount for optimizing its clinical use and for the discovery of novel therapeutic strategies. This guide provides a comprehensive overview of robust in vitro models and detailed protocols to investigate the multifaceted effects of FFA on neuronal function. We will delve into the rationale behind model selection, provide step-by-step experimental procedures, and explore the underlying signaling pathways, equipping researchers with the tools to conduct rigorous and insightful studies.

The Dual-Action Mechanism of (-)-Fenfluramine: A Tale of Two Receptors

The therapeutic efficacy of FFA is attributed to its unique dual mechanism of action, which distinguishes it from many conventional AEDs.[1][2] It primarily acts as a serotonin-releasing agent and an agonist at multiple serotonin (5-HT) receptors , while also functioning as a positive allosteric modulator of the sigma-1 receptor (σ1R) .[1][2][3] This dual activity is believed to restore the balance between excitatory and inhibitory neurotransmission, a key factor in seizure control.[2]

FFA and its active metabolite, norfenfluramine, interact with several 5-HT receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C, to modulate neuronal excitability.[1][4] Concurrently, its action on the σ1R, an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, influences calcium signaling and neuronal plasticity.[5][6] The interplay between these two pathways is a critical area of investigation for fully comprehending FFA's antiseizure properties.

Selecting the Right In Vitro Model: A Strategic Approach

The choice of an in vitro model is contingent on the specific research question. This guide will focus on three progressively complex and physiologically relevant models: primary neuronal cultures, human induced pluripotent stem cell (iPSC)-derived neurons, and brain organoids.

In Vitro Model Key Advantages Key Limitations Primary Applications for FFA Research
Primary Neuronal Cultures Well-established protocols, allow for detailed electrophysiological and imaging studies of individual neurons and small networks.[7]Limited translational relevance due to rodent origin and lack of complex 3D architecture.[8]Mechanistic studies of FFA's effects on synaptic transmission, ion channel function, and basic network activity.
Human iPSC-Derived Neurons Patient-specific disease modeling, allows for investigation of genetic predispositions to epilepsy and drug response.[8][9]Technically demanding, long differentiation protocols, and potential for variability between cell lines.Personalized medicine approaches, studying FFA's efficacy in specific patient-derived neuronal subtypes (e.g., from Dravet syndrome patients with SCN1A mutations).
Brain Organoids Recapitulate aspects of human brain development and 3D cellular organization, including neuronal and glial populations.[10][11]Lack of vascularization and microglia, potential for incomplete maturation and cellular heterogeneity.[9]Investigating FFA's effects on complex network dynamics, neuronal migration, and developmental aspects of epileptogenesis.

Core Experimental Protocols

Here, we provide detailed protocols for inducing seizure-like activity in vitro and for assessing the effects of this compound.

Protocol 1: Induction of Seizure-Like Activity in Primary Neuronal Cultures

This protocol describes the use of 4-Aminopyridine (4-AP), a potassium channel blocker, to induce epileptiform activity in primary hippocampal or cortical neuron cultures.[12][13]

Materials:

  • Mature primary neuronal cultures (DIV 14-21)

  • Artificial cerebrospinal fluid (aCSF)

  • 4-Aminopyridine (4-AP) stock solution (100 mM in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-electrode array (MEA) system or patch-clamp setup

Procedure:

  • Acclimate the primary neuronal culture to the recording setup (e.g., MEA plate or recording chamber of a microscope for patch-clamp) with aCSF perfusion for at least 30 minutes.

  • Establish a baseline recording of spontaneous neuronal activity for 10-15 minutes.

  • Induce seizure-like activity by perfusing the culture with aCSF containing a final concentration of 50-100 µM 4-AP.[2][14] Epileptiform discharges should become apparent within 10-15 minutes.

  • Once stable seizure-like activity is established, record for a further 10-15 minutes to establish a pre-drug control.

  • Apply this compound at the desired final concentrations (e.g., 1, 10, 30 µM) by adding it to the 4-AP containing aCSF.

  • Record the neuronal activity for at least 30 minutes to assess the effects of FFA on the frequency, amplitude, and duration of the epileptiform events.

  • Perform a washout by perfusing with 4-AP containing aCSF without FFA to observe any reversal of the effects.

Protocol 2: Multi-Electrode Array (MEA) Recording of Neuronal Network Activity

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from neuronal populations, providing insights into network dynamics.[15][16]

Experimental Workflow:

MEA_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Plate primary neurons or iPSC-derived neurons on MEA plate Mature Culture for 14-21 days to allow for network maturation Culture->Mature Baseline Record baseline spontaneous activity in aCSF Mature->Baseline Induce Induce seizure-like activity (e.g., 4-AP or PTZ) Baseline->Induce FFA Apply this compound Induce->FFA Washout Washout with convulsant-containing aCSF FFA->Washout Spike Spike detection and sorting Washout->Spike Burst Burst analysis (frequency, duration, synchrony) Spike->Burst Network Network connectivity analysis Burst->Network

Caption: Workflow for MEA-based analysis of FFA effects.

Data Analysis:

  • Spike Rate: Calculate the mean firing rate of individual electrodes and the overall network. Assess the percentage change in firing rate upon FFA application.

  • Burst Analysis: Quantify the frequency, duration, and number of spikes within bursts.

  • Network Synchrony: Analyze the synchronicity of bursting events across the electrode array.

Protocol 3: Calcium Imaging of Neuronal Activity

Calcium imaging provides a dynamic readout of intracellular calcium concentrations, which is a proxy for neuronal activity.[17][18]

Materials:

  • Neuronal cultures on glass coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM or genetically encoded calcium indicators like GCaMP)

  • Fluorescence microscope with a high-speed camera

  • Image analysis software

Procedure:

  • Load the neuronal culture with the calcium indicator dye according to the manufacturer's instructions.

  • Mount the coverslip in a recording chamber and perfuse with aCSF.

  • Acquire baseline fluorescence images at a high frame rate (e.g., 10-20 Hz).

  • Induce seizure-like activity as described in Protocol 1.

  • Apply this compound at desired concentrations.

  • Record the changes in fluorescence intensity over time.

Data Analysis:

  • Identify individual neurons as regions of interest (ROIs).

  • Calculate the change in fluorescence intensity (ΔF/F₀) for each ROI.

  • Quantify the frequency, amplitude, and duration of calcium transients.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for detailed analysis of the electrical properties of individual neurons, including membrane potential, action potentials, and synaptic currents.[3][19][20]

Experimental Setup:

PatchClamp_Setup cluster_rig Patch-Clamp Rig cluster_chamber Recording Chamber Microscope Inverted Microscope Neuron Neuron on Coverslip Microscope->Neuron Manipulator Micromanipulator Pipette Glass Micropipette (filled with internal solution) Manipulator->Pipette Amplifier Patch-Clamp Amplifier Digitizer Digitizer Amplifier->Digitizer Amplifier->Pipette Computer Computer with Acquisition Software Digitizer->Computer Pipette->Neuron forms GΩ seal Electrodes Reference and Ground Electrodes Electrodes->Amplifier FFA_Signaling cluster_serotonin Serotonergic Pathway cluster_sigma Sigma-1 Receptor Pathway FFA (-)-Fenfluramine Serotonin_Release Serotonin Release FFA->Serotonin_Release HT1D 5-HT1D Receptor FFA->HT1D HT2A 5-HT2A Receptor FFA->HT2A HT2C 5-HT2C Receptor FFA->HT2C Sigma1R Sigma-1 Receptor FFA->Sigma1R Serotonin_Release->HT1D Serotonin_Release->HT2A Serotonin_Release->HT2C Gi_o Gi/o HT1D->Gi_o Gq_11 Gq/11 HT2A->Gq_11 HT2C->Gq_11 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC Gq_11->PLC cAMP ↓ cAMP AC->cAMP Neuronal_Excitability Modulation of Neuronal Excitability cAMP->Neuronal_Excitability IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC IP3_DAG->Ca_PKC Ca_PKC->Neuronal_Excitability Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels NMDAR NMDA Receptor Modulation Sigma1R->NMDAR Ca_Homeostasis->Neuronal_Excitability Ion_Channels->Neuronal_Excitability NMDAR->Neuronal_Excitability Antiseizure_Effect Antiseizure Effect Neuronal_Excitability->Antiseizure_Effect

Caption: Integrated signaling pathways of (-)-Fenfluramine.

Quantitative Data Summary

The following table summarizes key quantitative parameters for FFA and its metabolite, norfenfluramine, from in vitro studies.

Compound Target Assay Value Reference
(-)-FenfluramineSigma-1 ReceptorRadioligand BindingKi = 266 nM[21]
(+)-FenfluramineNR1-σ1R AssociationDisruption AssayED₅₀ = 170 pM[22]
Norfenfluramine5-HT2A ReceptorRadioligand BindingHigh Affinity[4][23]
Norfenfluramine5-HT2C ReceptorRadioligand BindingModerately Potent Agonist[4][24]
Norfenfluramine5-HT2B ReceptorRadioligand BindingHigh Affinity (10-50 nM)[4]

Conclusion

The in vitro models and protocols outlined in this guide provide a powerful toolkit for researchers investigating the mechanisms of this compound. By employing a multi-faceted approach that combines different model systems and experimental techniques, scientists can gain a deeper understanding of how this unique compound exerts its potent antiseizure effects. This knowledge is not only crucial for optimizing the clinical application of FFA but also for paving the way for the development of next-generation antiepileptic therapies.

References

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (n.d.). PubMed Central. Retrieved from [Link]

  • Intracellular pathways downstream of 5‐HT2C receptor (5‐HT2CR) activation. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • Culturing primary neurons from rat hippocampus and cortex. (n.d.). PubMed Central. Retrieved from [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers. Retrieved from [Link]

  • What are 5-HT2C receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved from [Link]

  • A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. (2019, September 25). PubMed Central. Retrieved from [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway. (n.d.). Frontiers. Retrieved from [Link]

  • iPSC-Derived Seizure Models. (n.d.). Frontiers. Retrieved from [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019, June 26). Frontiers. Retrieved from [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019, June 27). National Institutes of Health. Retrieved from [Link]

  • How to Grow Cerebral Organoids from Human Pluripotent Stem Cells. (2018, July 18). YouTube. Retrieved from [Link]

  • Fenfluramine: a plethora of mechanisms?. (2023, May 12). Frontiers. Retrieved from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

  • Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. (n.d.). PubMed. Retrieved from [Link]

  • Predicting in vitro single-neuron firing rates upon pharmacological perturbation using Graph Neural Networks. (2023, January 11). PubMed Central. Retrieved from [Link]

  • What are 5-HT1D receptor antagonists and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • iPSC-Derived Neurons for Epilepsy Studies. (2016, April 9). AXOL Bioscience. Retrieved from [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (n.d.). PubMed Central. Retrieved from [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Retrieved from [Link]

  • 212102Orig1s000. (2020, June 22). accessdata.fda.gov. Retrieved from [Link]

  • Fenfluramine: a plethora of mechanisms?. (2023, May 12). PubMed Central. Retrieved from [Link]

  • Influence of fenfluramine and norfenfluramine stereoisomers on the firing rate of central monoaminergic neurons in the rat. (n.d.). PubMed. Retrieved from [Link]

  • Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue. (2025, August 9). National Institutes of Health. Retrieved from [Link]

  • Progress and potential of brain organoids in epilepsy research. (2024, October 12). PubMed Central. Retrieved from [Link]

  • MEA determination of firing rate. Cortical neuron cultures were treated.... (n.d.). ResearchGate. Retrieved from [Link]

  • A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. (n.d.). PubMed Central. Retrieved from [Link]

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (n.d.). Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved from [Link]

  • A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. (2015, May 12). Retrieved from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI. Retrieved from [Link]

  • Epilepsy Solutions. (2015, September 23). Neuroservice. Retrieved from [Link]

  • Interneuron-Driven Ictogenesis in the 4-Aminopyridine Model: Depolarization Block and Potassium Accumulation Initiate Seizure-like Activity. (n.d.). MDPI. Retrieved from [Link]

  • Multi-Electrode Array Electrophysiology. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity. (n.d.). PubMed. Retrieved from [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. (n.d.). Frontiers. Retrieved from [Link]

  • Evaluation of Selective 5-HT 2C Agonists in Acute Seizure Models. (n.d.). ResearchGate. Retrieved from [Link]

  • Full article: A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. (2018, May 4). Oncotarget. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating (-)-Fenfluramine Hydrochloride in Preclinical Animal Models of Dravet Syndrome

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Dravet Syndrome and the Role of Preclinical Models

Dravet syndrome (DS) is a severe, developmental and epileptic encephalopathy that emerges in the first year of life.[1][2] Characterized by treatment-resistant seizures, developmental delays, and a host of comorbidities including movement and balance issues, sleep disturbances, and autistic-like features, DS presents a significant therapeutic challenge.[2][3][4] The majority of cases—over 80%—are caused by a de novo loss-of-function mutation in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel.[2][5][6] This channel is critical for the proper firing of inhibitory GABAergic interneurons in the brain.[7] Its impairment leads to a state of hyperexcitability, resulting in the severe seizure phenotype observed in patients.[7]

Given the complexity and severity of DS, preclinical animal models that faithfully recapitulate the genetic cause and key phenotypes are indispensable for understanding its pathophysiology and for the discovery and validation of novel therapeutics.[5][6][7] Traditional provoked seizure models have been instrumental in identifying broad-spectrum anti-seizure medications (ASMs), but they often fail to predict efficacy for intractable genetic epilepsies like DS, where seizures are spontaneous and unprovoked.[5][8] This necessitates the use of genetic models that replicate the underlying pathology of Nav1.1 deficiency.[5] This guide focuses on two of the most robust and widely used models: the zebrafish (Danio rerio) and the mouse (Mus musculus), and provides detailed protocols for evaluating the efficacy of (-)-Fenfluramine hydrochloride (Fintepla®), a repurposed therapeutic that has shown significant success in treating DS.[1][9][10]

Featured Animal Models for Dravet Syndrome Research

Zebrafish (scn1lab Mutant): A Platform for High-Throughput Screening

The zebrafish has emerged as a powerful tool for epilepsy research, largely due to its genetic tractability, rapid external development, and suitability for large-scale drug screening.[2][11][12]

  • Genetic Homology: The zebrafish genome contains an orthologue of the human SCN1A gene, scn1lab.[11] Zebrafish with mutations in scn1lab effectively model the key features of DS.[2]

  • Phenotypic Validity: These mutant larvae exhibit spontaneous, recurrent, convulsive seizures and associated electrographic discharges that can be readily quantified.[12][13][14] They also display behavioral abnormalities, such as hyperactivity, that mirror comorbidities seen in patients.[11]

  • Key Advantages: The small size and rapid development of zebrafish larvae allow for testing thousands of compounds in multi-well plate formats, accelerating the pace of drug discovery.[2][6][12] This model has successfully identified several effective compounds, including fenfluramine.[2][13]

Mouse (Scn1a+/-): A Model for In-Depth Pathophysiological and Behavioral Studies

Mouse models with a heterozygous loss-of-function mutation in the Scn1a gene are considered to have high construct and face validity, recapitulating many of the core features of human DS.[3][5][7]

  • Genetic Construct: Various Scn1a+/- mouse lines have been generated that mimic the Nav1.1 haploinsufficiency seen in patients.[3][7] The phenotypic severity is often dependent on the genetic background strain, with crosses onto a C57BL/6J background typically resulting in a more severe phenotype, including spontaneous seizures and premature mortality.[5]

  • Phenotypic Validity: These mice exhibit spontaneous, often heat-sensitive (hyperthermia-induced), seizures, which can be monitored via video-electroencephalography (vEEG).[5][7][15] Crucially, they also model the non-seizure comorbidities of DS, including hyperactivity, anxiety-related behaviors, and cognitive deficits in social recognition and spatial memory.[3][4][16]

  • Key Advantages: The mouse model allows for detailed, long-term studies of disease progression, neurocardiac function, and the impact of therapies on both seizures and complex behavioral comorbidities, providing a crucial bridge between high-throughput screening and clinical application.[7][17][18]

This compound: Mechanism of Action

Fenfluramine, originally developed as an appetite suppressant, has been successfully repurposed at low doses for the treatment of seizures associated with DS and Lennox-Gastaut syndrome.[19][20][21] Its efficacy is attributed to a unique, dual mechanism of action that distinguishes it from other ASMs.[19][22]

  • Serotonergic Activity: Fenfluramine and its active metabolite, norfenfluramine, increase extracellular serotonin (5-HT) levels by inhibiting its reuptake and promoting its release.[19][23][24] This increased serotonergic transmission activates multiple 5-HT receptors. Studies in zebrafish and rodent models suggest that agonist activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors is primarily responsible for its anti-seizure effects.[20][22]

  • Sigma-1 Receptor (σ1R) Modulation: Fenfluramine is also a potent positive modulator of the sigma-1 receptor.[19][23][25] This receptor is involved in regulating neuronal excitability, and its modulation may contribute significantly to fenfluramine's anticonvulsant properties.[19][23]

This multifaceted mechanism likely underlies fenfluramine's robust efficacy in reducing convulsive seizure frequency in DS patients, where other treatments have failed.[1][9][10]

Fenfluramine_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron FFA (-)-Fenfluramine (FFA) Vesicle 5-HT Vesicle FFA->Vesicle Inhibits Packaging SERT Serotonin Transporter (SERT) FFA->SERT Inhibits Reuptake Sigma1 Sigma-1 Receptor (σ1R) FFA->Sigma1 Positive Modulation S1 5-HT Vesicle->S1 Promotes Release S2 5-HT Vesicle->S2 Promotes Release S3 5-HT Vesicle->S3 Promotes Release Synth 5-HT Synthesis Synth->Vesicle Packaging Receptor1 5-HT1D/2A/2C Receptors S1->Receptor1 Activates S2->Receptor1 Activates S3->Receptor1 Activates Effect Reduced Neuronal Hyperexcitability Receptor1->Effect Sigma1->Effect

Caption: Mechanism of Action of (-)-Fenfluramine.

Quantitative Data Summary

The following tables summarize key efficacy data for fenfluramine from both clinical trials in humans and preclinical evaluations in animal models.

Table 1: Clinical Efficacy of Fenfluramine in Dravet Syndrome Patients

Study Endpoint Fenfluramine (0.7 mg/kg/day) Placebo Source
Median % Reduction in Monthly Convulsive Seizure Frequency (MCSF) 74.9% 19.2% [9]
% Patients with ≥50% Reduction in MCSF 72.9% 6.3% [26]
% Patients with ≥75% Reduction in MCSF 38.2% (in long-term study) N/A [10]

| Median Longest Seizure-Free Interval | 30 days | 10 days |[26] |

Table 2: Preclinical Efficacy of Fenfluramine in Animal Models | Animal Model | Test/Assay | Effective Dose (ED50) / Concentration | Route | Source | | :--- | :--- | :--- | :--- | | Mouse (CF-1) | Maximal Electroshock (MES) Test | 2.9 mg/kg | IP |[27] | | Mouse (CF-1) | 6 Hz Test (44 mA) | 47.0 mg/kg | IP |[27] | | Mouse (DS Model) | Hyperthermia-Induced Seizures | 10-30 µg/kg (chronic) | IP |[28] | | Zebrafish (scn1Lab-/-) | Locomotor & LFP Assays | 25-100 µM | Immersion |[29] |

Application Protocols

Protocol 1: Efficacy Testing of Fenfluramine in the Zebrafish scn1lab DS Model

Objective: To assess the ability of (-)-Fenfluramine HCl to suppress seizure-like behaviors and abnormal electrographic activity in scn1lab mutant zebrafish larvae.

Causality: This protocol leverages the high-throughput nature of the zebrafish model. Locomotor tracking provides a rapid behavioral surrogate for convulsive seizures, while local field potential (LFP) recordings offer a direct electrophysiological confirmation of anti-seizure activity.[13]

Zebrafish_Workflow A 1. scn1lab+/- Incross & Embryo Collection C 3. Larval Dispensing (6 dpf) 96-well plate A->C B 2. Drug Preparation (-)-Fenfluramine HCl in DMSO/E3 Medium D 4. Drug Administration 24-hour immersion B->D C->D E 5. Behavioral Assay High-speed locomotor tracking D->E F 6. Electrophysiology (LFP) Forebrain recording E->F G 7. Data Analysis Quantify hyperactivity & epileptiform discharges F->G

Caption: Zebrafish Efficacy Testing Workflow.

Materials:

  • scn1lab heterozygous adult zebrafish

  • This compound (FFA)

  • DMSO (vehicle)

  • E3 embryo medium

  • 96-well flat-bottom plates

  • Automated high-speed video tracking system

  • Microelectrodes, amplifier, and digitizer for LFP recordings

Methodology:

  • Animal Husbandry & Genotyping:

    • Set up natural crosses of scn1lab+/- heterozygous adults. Collect embryos and raise them in E3 medium at 28.5°C.

    • At 6 days post-fertilization (dpf), larvae are ready for testing. Genotyping of individual larvae (e.g., via PCR of tail clips) should be performed post-experiment to confirm genotype (scn1lab+/+, +/-, -/-).

  • Drug Preparation & Administration:

    • Prepare a stock solution of FFA in DMSO.

    • Create working solutions by diluting the stock in E3 medium to final concentrations (e.g., 25, 50, 100 µM).[29] Ensure the final DMSO concentration is constant across all groups, including the vehicle control (typically ≤ 0.1%).[29]

    • Dispense individual 6 dpf larvae into the wells of a 96-well plate containing 200 µL of the appropriate drug or vehicle solution.

    • Incubate larvae in the solutions for 24 hours at 28.5°C.[29]

  • Behavioral Seizure Monitoring (Locomotor Assay):

    • Place the 96-well plate into an automated video tracking system.

    • Acclimate the larvae for a defined period (e.g., 10 minutes).

    • Record locomotor activity for 30-60 minutes.

    • Rationale: scn1lab mutant larvae exhibit spontaneous, high-velocity, convulsive swim patterns.[13] Efficacious compounds will reduce the total distance moved and the frequency of these hyperactive bursts.

  • Electrophysiological Confirmation (LFP Recording):

    • Following the behavioral assay, select a subset of larvae from each treatment group for LFP recordings.

    • Immobilize a larva in low-melting-point agarose.

    • Insert a glass microelectrode into the forebrain optic tectum.

    • Record local field potentials for 10-20 minutes to detect epileptiform discharges.[29]

    • Rationale: This provides direct evidence of a compound's effect on neuronal hyperexcitability, validating the behavioral data. A reduction in the frequency and amplitude of spike discharges indicates anti-seizure activity.[30]

  • Data Analysis:

    • For locomotor data, quantify the total distance traveled and time spent in high-velocity movement for each larva. Compare treatment groups to the vehicle-treated mutant group using ANOVA or Kruskal-Wallis tests.

    • For LFP data, quantify the number and duration of epileptiform events. Compare between groups using appropriate statistical tests.

Protocol 2: Efficacy and Comorbidity Testing of Fenfluramine in the Mouse Scn1a+/- DS Model

Objective: To evaluate the effect of (-)-Fenfluramine HCl on spontaneous seizures and anxiety-like behaviors in a genetic mouse model of Dravet Syndrome.

Causality: This protocol uses continuous video-EEG to provide the gold-standard measure of seizure burden (frequency, duration).[17][31] It integrates behavioral tests like the Open Field Test to assess the drug's impact on common and debilitating comorbidities of DS, such as hyperactivity and anxiety, providing a more holistic view of therapeutic potential.[3][32][33]

Mouse_Workflow A 1. Scn1a+/- Mouse Colony Breeding & Genotyping B 2. EEG Electrode Implantation Surgical Procedure & Recovery A->B C 3. Baseline vEEG Recording (e.g., 72 hours) B->C D 4. Drug Administration Chronic Dosing (e.g., IP or PO) C->D E 5. Treatment vEEG Recording (e.g., 72 hours) D->E F 6. Behavioral Testing Open Field Test, Elevated Plus Maze E->F G 7. Data Analysis Seizure Frequency & Behavioral Metrics F->G

Caption: Mouse Efficacy & Comorbidity Testing Workflow.

Materials:

  • Scn1a+/- mice and wild-type littermate controls (on a C57BL/6J background)

  • This compound (FFA)

  • Sterile saline or other appropriate vehicle

  • EEG headmounts, electrodes, and surgical equipment

  • Video-EEG recording system

  • Open Field arena

  • Elevated Plus Maze apparatus

  • Video tracking software for behavioral tests

Methodology:

  • Animal Husbandry & Genotyping:

    • Maintain a breeding colony of Scn1a+/- mice. Genotype all pups via tail biopsy and PCR before weaning.

    • House animals under standard conditions with a 12:12 light-dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • EEG Electrode Implantation Surgery:

    • In young adult mice (e.g., P30-P60), perform stereotaxic surgery under anesthesia to implant cortical EEG electrodes.

    • Allow animals to recover fully for 7-10 days post-surgery.

    • Rationale: Invasive EEG provides a clear, artifact-free signal for the definitive identification of epileptiform discharges and seizures.[17][31]

  • Seizure Monitoring (Video-EEG):

    • Connect the recovered mice to the EEG tether system in a recording chamber.

    • Record a baseline period of continuous video-EEG (e.g., 72 hours) to determine each animal's spontaneous seizure frequency.

    • Prepare FFA solution in vehicle. Administer the drug chronically via a clinically relevant route, such as intraperitoneal (IP) injection or oral gavage (PO), at a predetermined dose (e.g., 3-30 mg/kg).[27]

    • Continue video-EEG recording throughout the treatment period.

    • Rationale: A within-subject baseline comparison is a powerful design to control for inter-animal variability in seizure frequency.

  • Assessment of Comorbidities (Behavioral Testing):

    • Following the EEG recording period, conduct a battery of behavioral tests.

    • Open Field Test (OFT): Place the mouse in the center of a square arena (e.g., 40x40 cm) and allow it to explore for 10-15 minutes. Use video tracking to measure total distance traveled (locomotion/hyperactivity) and time spent in the center versus the periphery (thigmotaxis, an index of anxiety).[33][34][35]

    • Elevated Plus Maze (EPM): This apparatus has two open arms and two enclosed arms. Place the mouse in the center and record its activity for 5 minutes. Increased time spent in and entries into the open arms are indicative of anxiolytic-like effects.[34][36]

    • Rationale: Scn1a+/- mice often exhibit hyperactivity and anxiety-like behavior (thigmotaxis).[3][16] These tests assess whether fenfluramine can ameliorate these non-seizure symptoms, which is a key aspect of its clinical benefit.[22]

  • Data Analysis:

    • Manually or semi-automatically score EEG recordings for spontaneous seizures, quantifying their frequency and duration.[37] Compare seizure frequency during the baseline period to the treatment period for each animal using a paired t-test or Wilcoxon signed-rank test.

    • For behavioral data, compare the metrics (e.g., time in center, open arm entries) between drug-treated, vehicle-treated, and wild-type control groups using ANOVA.

Conclusion and Future Directions

The zebrafish and mouse models of Dravet syndrome are invaluable, complementary tools for the preclinical evaluation of novel therapeutics like this compound. The zebrafish platform allows for rapid, large-scale screening to identify promising candidates, while the mouse model enables a deeper investigation into a drug's effect on spontaneous seizures and the complex behavioral comorbidities that significantly impact patients' quality of life. The protocols detailed here provide a robust framework for researchers to generate reliable and translatable data, ultimately advancing the development of more effective treatments for individuals living with Dravet syndrome.

References

  • Oakley, J. C., Kalume, F., & Catterall, W. A. (2011). Insights into pathophysiology and therapy from a mouse model of Dravet syndrome. Epilepsia, 52 Suppl 2, 59–61. [Link]

  • Xie, Y., et al. (2020). Efficacy and safety of fenfluramine in patients with Dravet syndrome: A meta-analysis. Epilepsy & Behavior, 113, 107488. [Link]

  • Verplaetse, L., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Pharmacology, 14, 1175317. [Link]

  • Grone, B. P., et al. (2017). Behavioral Comorbidities and Drug Treatments in a Zebrafish scn1lab Model of Dravet Syndrome. eNeuro, 4(4), ENEURO.0182-17.2017. [Link]

  • Dinday, M. T., & Baraban, S. C. (2015). Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome. eNeuro, 2(4), ENEURO.0068-15.2015. [Link]

  • Han, S., et al. (2012). Adolescent behavioral abnormalities in a Scn1a+/- mouse model of Dravet syndrome. Epilepsy & Behavior, 23(3), 314–320. [Link]

  • Dravet Syndrome News Today. (2019). SCN1A Mutations, Seizures Contribute to Dravet Severity in Mouse Model. [Link]

  • Mandel, S., et al. (2022). SCN1A R613X: A novel open-access mouse model for Dravet syndrome research. bioRxiv. [Link]

  • InVivo Biosystems. (n.d.). Unraveling Epilepsy: Modeling Dravet Syndrome in Zebrafish. [Link]

  • withpower.com. (n.d.). Fenfluramine for Dravet Syndrome. [Link]

  • Griffin, A., et al. (2018). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. eScholarship, University of California. [Link]

  • CheckRare. (2024). Supplemental Data on the Efficacy of Fenfluramine to Treat Dravet Syndrome-Associated Seizures. YouTube. [Link]

  • Castillo, A. I., et al. (2021). Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments. Frontiers in Pharmacology, 12, 649125. [Link]

  • Aray, R., & Aray, E. (2021). A review of fenfluramine for the treatment of Dravet syndrome patients. Journal of Central Nervous System Disease, 13, 11795735211059521. [Link]

  • Velísek, L., & Dudek, F. E. (2017). Rodent EEG: Expanding the Spectrum of Analysis. Epilepsy Currents, 17(4), 221–227. [Link]

  • Wikipedia. (n.d.). Fenfluramine. [Link]

  • NeurologyLive. (2020). Fenfluramine Proves Durable in Dravet Syndrome Open-Label Extension. [Link]

  • Yu, F. H., et al. (2006). A mouse model of severe myoclonic epilepsy in infancy. Proceedings of the National Academy of Sciences of the United States of America, 103(21), 8285–8290. [Link]

  • Griffin, A., et al. (2021). Testing of putative antiseizure medications in a preclinical Dravet syndrome zebrafish model. Brain Communications, 3(3), fcab148. [Link]

  • Dravet Syndrome News Today. (2018). Dravet Zebra Fish Model May Be Best to ID New Therapies, Study Says. [Link]

  • Al-Hallaj, A., & Al-Asmari, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Pharmaceuticals (Basel), 15(8), 967. [Link]

  • ZeClinics. (2022). Innovative Epilepsy Modeling with Zebrafish. [Link]

  • Semantic Scholar. (2018). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. [Link]

  • Chachua, T., et al. (2017). Methods in Emotional Behavioral Testing in Immature Epilepsy Rodent Models. Journal of Visualized Experiments, (128), 56372. [Link]

  • Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1581–1591. [Link]

  • Glass, J., et al. (2017). Simultaneous Video-EEG-ECG Monitoring to Identify Neurocardiac Dysfunction in Mouse Models of Epilepsy. Journal of Visualized Experiments, (128), 56231. [Link]

  • Al-Hallaj, A., & Al-Asmari, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]

  • Sullivan, J., et al. (2023). Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial. Epilepsia, 64(10), 2732–2742. [Link]

  • Löscher, W., & Pitsch, J. (2021). Detection of spontaneous seizures in EEGs in multiple experimental mouse models of epilepsy. Neurobiology of Disease, 159, 105501. [Link]

  • PCORI Horizon Scanning Database. (n.d.). Fenfluramine (Fintepla) to treat Dravet syndrome. [Link]

  • ResearchGate. (n.d.). Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy. [Link]

  • Strzelczyk, A., et al. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. CNS Drugs, 37(8), 657–672. [Link]

  • ResearchGate. (n.d.). Representative electroencephalography (EEG) recordings from a control mouse and four epileptic mice. [Link]

  • Schoonjans, A. S., et al. (2015). Individualized treatment approaches: Fenfluramine, a novel antiepileptic medication for the treatment of seizures in Dravet syndrome. Personalized Medicine, 12(5), 453-460. [Link]

  • American Epilepsy Society. (2019). Evaluation of the Acute Anticonvulsant Efficacy of Fenfluramine in Mouse Models of Acute and Chronic Seizures. [Link]

  • Sourbron, J., et al. (2017). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. CNS Drugs, 31(10), 837–852. [Link]

  • Kumar, V., & Bhat, Z. A. (2014). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Basic and Clinical Physiology and Pharmacology, 25(3), 269–281. [Link]

  • Verplaetse, L., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Pharmacology, 14, 1175317. [Link]

  • Tye, K. M., et al. (2012). Behavioral methods to study anxiety in rodents. Methods in Molecular Biology, 829, 219–231. [Link]

  • American Epilepsy Society. (2017). Fenfluramine in the Treatment of Drug-Resistant Seizures: Back-Translation using Zebrafish and Mice. [Link]

  • ResearchGate. (n.d.). Epileptic mice show anxiety-like and hyperactive behaviors. [Link]

  • American Epilepsy Society. (2024). Fenfluramine reduces SUDEP in a Dravet syndrome mouse model by preventing ventilatory arrest. [Link]

  • Specchio, N., et al. (2025). Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review. Neurology and Therapy, 14(1), 1-22. [Link]

  • Zhang, Y., et al. (2020). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Frontiers in Pharmacology, 11, 589. [Link]

  • Dinday, M. T., & Baraban, S. C. (2015). Pharmacological characterization of an antisense knockdown zebrafish model of Dravet syndrome: inhibition of epileptic seizures by the serotonin agonist fenfluramine. Journal of Neuroscience, 35(19), 7401–7409. [Link]

Sources

Application Notes & Protocols for Investigating (-)-Fenfluramine Hydrochloride in Lennox-Gastaut Syndrome Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lennox-Gastaut Syndrome (LGS) is a severe and debilitating developmental and epileptic encephalopathy (DEE) that presents in childhood and persists into adulthood.[1][2][3] It is characterized by a triad of features: multiple drug-resistant seizure types, particularly tonic seizures in sleep; cognitive and behavioral impairments; and a signature electroencephalogram (EEG) pattern of diffuse slow spike-wave and generalized paroxysmal fast activity.[1][2][3] The therapeutic landscape for LGS remains challenging, with a significant need for novel treatment modalities.[4][5] (-)-Fenfluramine hydrochloride (hereinafter referred to as fenfluramine), marketed as FINTEPLA®, has emerged as a significant adjunctive therapy, securing FDA approval for the treatment of seizures associated with LGS in patients two years of age and older.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientific rationale, mechanistic underpinnings, and detailed protocols for preclinical and clinical research involving fenfluramine for LGS.

Introduction to Lennox-Gastaut Syndrome (LGS)

LGS is a rare and profound form of epilepsy, accounting for 1-4% of all childhood epilepsies.[1] The onset typically occurs between the ages of three and five.[2][3] While the exact pathophysiology is not fully understood, it is considered a network-based disorder arising from various underlying causes, including structural brain abnormalities, genetic mutations, and metabolic conditions.[1][9][10] In approximately one-third of cases, the etiology remains unknown.[11]

The hallmark of LGS is the presence of multiple seizure types, with tonic and atonic (drop) seizures being particularly characteristic and contributing to significant morbidity.[1][9] The persistent and refractory nature of these seizures, coupled with the associated cognitive and developmental regression, places an immense burden on patients and their caregivers.[3][4] The interictal EEG is crucial for diagnosis, revealing a pattern of generalized slow spike-and-wave discharges (typically less than 2.5 Hz) and, often during sleep, bursts of generalized paroxysmal fast activity.[1][3][12]

Scientific Rationale for Fenfluramine in LGS

Fenfluramine's efficacy in seizure reduction is not a new discovery; however, its repurposing at low doses for severe epilepsies has been a significant advancement.[13][14] The rationale for its use in LGS is grounded in its unique, dual mechanism of action that differs from conventional anti-seizure medications.[4][13][15] This novel approach targets neurotransmitter systems implicated in the hyperexcitability characteristic of LGS.

Dual Mechanism of Action

Fenfluramine exerts its anticonvulsant effects through two primary pathways: modulation of the serotonergic system and positive allosteric modulation of the sigma-1 receptor.[14][16]

  • Serotonergic Activity : Fenfluramine and its active metabolite, norfenfluramine, increase extracellular serotonin (5-HT) levels by acting as serotonin-releasing agents and inhibiting the serotonin transporter (SERT).[11][17] This enhanced serotonergic neurotransmission activates multiple 5-HT receptor subtypes.[5][11] While the full spectrum of receptor involvement is under investigation, activation of 5-HT1D, 5-HT2A, and 5-HT2C receptors is thought to increase GABAergic inhibitory signaling, thereby dampening neuronal hyperexcitability.[18] Furthermore, studies in mouse models of SUDEP (Sudden Unexpected Death in Epilepsy) suggest a critical role for 5-HT4 receptor activation in fenfluramine's protective effects.[19]

  • Sigma-1 Receptor (σ1R) Modulation : Beyond its serotonergic effects, fenfluramine acts as a positive modulator of the sigma-1 receptor.[20] The σ1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling and glutamatergic excitability.[11] Fenfluramine's activity at the σ1R is believed to decrease excitatory glutamatergic signaling, particularly by disrupting the association of σ1R with the NMDA receptor NR1 subunit.[11][21][22] This dual action of boosting inhibition (via serotonin) and reducing excitation (via σ1R) provides a synergistic approach to seizure control.[18]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed dual mechanism of action of fenfluramine.

Fenfluramine_MOA cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron FFA (-)-Fenfluramine VMAT2 VMAT2 FFA->VMAT2 Inhibits packaging SERT SERT FFA->SERT Inhibits reuptake Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Increased Concentration Serotonin_cyto Cytoplasmic Serotonin Serotonin_vesicle->Serotonin_cyto Release into cytoplasm Serotonin_cyto->SERT Reverse Transport Serotonin_receptor 5-HT Receptors (e.g., 5-HT1D, 5-HT2A/C) GABA_effect ↑ GABAergic Inhibition Serotonin_receptor->GABA_effect Sigma1R Sigma-1 Receptor (σ1R) Glutamate_effect ↓ Glutamatergic Excitation Sigma1R->Glutamate_effect NMDAR NMDA Receptor NMDAR->Glutamate_effect σ1R modulates NMDAR Seizure_Control Seizure Control GABA_effect->Seizure_Control Glutamate_effect->Seizure_Control FFA_postsynaptic (-)-Fenfluramine FFA_postsynaptic->Sigma1R Positive Modulation Synaptic_Serotonin->Serotonin_receptor Activates

Caption: Proposed dual mechanism of fenfluramine (FFA).

Clinical Efficacy and Safety Profile

The approval of fenfluramine for LGS was primarily based on a multicenter, double-blind, placebo-controlled Phase 3 clinical trial (NCT03355209).[6][7][23][24]

Summary of Pivotal Phase 3 Trial Data

The study enrolled 263 patients with LGS, aged 2 to 35 years, who were randomized to receive fenfluramine 0.7 mg/kg/day, 0.2 mg/kg/day, or placebo, in addition to their existing anti-seizure medications.[24][25]

EndpointPlacebo (n=87)Fenfluramine 0.2 mg/kg/day (n=89)Fenfluramine 0.7 mg/kg/day (n=87)
Median % Reduction in Drop Seizure Frequency 7.6%14.2%26.5% (p=0.001 vs Placebo)[24]
Responder Rate (≥50% reduction in drop seizures) 10%18%25% (p=0.02 vs Placebo)[24]
Median % Reduction in GTC Seizure Frequency +3.7% (increase)58.2%45.7% [24]
CGI-I "Much/Very Much Improved" (Investigator) 6%Not Reported26% (p=0.001 vs Placebo)[24]

GTC: Generalized Tonic-Clonic; CGI-I: Clinical Global Impression of Improvement.

Safety and Tolerability

The most common adverse reactions reported in the clinical trial were diarrhea, decreased appetite, fatigue, somnolence, and vomiting.[6][8] A critical safety consideration with fenfluramine is the historical association of higher doses with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[23] Consequently, its use is governed by a Risk Evaluation and Mitigation Strategy (REMS) program, which requires cardiac monitoring via echocardiograms before, during, and after treatment.[26][27] In the LGS clinical trials, no cases of VHD or PAH were observed.[24]

Preclinical Research Protocols

While a definitive animal model that recapitulates all aspects of LGS is lacking, several preclinical models can be employed to investigate the anticonvulsant properties and mechanisms of fenfluramine relevant to severe, treatment-resistant epilepsies.[1][12]

Protocol: Assessment of Anticonvulsant Efficacy in a Genetic Mouse Model of Epilepsy

This protocol describes a general workflow for assessing fenfluramine's efficacy in a genetic mouse model that exhibits spontaneous seizures, which can serve as a surrogate for studying severe epileptic encephalopathies.

Workflow Diagram:

Preclinical_Workflow cluster_setup Phase 1: Model Preparation & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis A1 Select & Breed Genetic Mouse Model (e.g., Scn1a, Gabrb3) A2 Implant EEG/EMG Electrodes A1->A2 A3 Recovery Period (1-2 weeks) A2->A3 A4 Baseline Video-EEG Monitoring (7-14 days) A3->A4 B1 Randomize Mice to Groups (Vehicle, FFA Low Dose, FFA High Dose) A4->B1 B2 Chronic Drug Administration (e.g., Oral Gavage, BID) B1->B2 B3 Continuous Video-EEG Monitoring (14-28 days) B2->B3 C3 Behavioral Assessments (e.g., Cognition, Anxiety) B2->C3 C1 Quantify Seizure Frequency & Duration B3->C1 C2 Analyze Interictal Spike Activity B3->C2 C4 Statistical Analysis (e.g., ANOVA, Kruskal-Wallis) C1->C4 C2->C4 C3->C4

Caption: Workflow for preclinical efficacy testing.

Step-by-Step Methodology:

  • Animal Model Selection:

    • Choose a relevant genetic mouse model. While not perfect replicas of LGS, models with mutations in genes like GABRB3 or SCN8A can exhibit severe, spontaneous seizures and cognitive deficits.[12][28]

    • House animals under standard conditions (12:12 light-dark cycle, ad libitum access to food and water).

  • Surgical Implantation of EEG Electrodes:

    • Anesthetize adult mice (e.g., 8-10 weeks old) with isoflurane.

    • Secure the mouse in a stereotaxic frame.

    • Implant cortical screw electrodes over frontal and parietal cortices and a reference electrode over the cerebellum.

    • Implant EMG wire electrodes into the nuchal muscles to record muscle activity.

    • Secure the implant with dental acrylic.

    • Allow for a 1-2 week post-operative recovery period.

  • Baseline Recording:

    • Connect the mice to a tethered video-EEG recording system.

    • Record continuous video-EEG for at least 7 days to establish a stable baseline seizure frequency for each animal.

  • Drug Preparation and Administration:

    • Prepare fenfluramine hydrochloride oral solution (2.2 mg/mL) and a vehicle control (e.g., sterile water with cherry flavoring to match the clinical formulation).

    • Randomize mice into treatment groups (e.g., Vehicle, Fenfluramine 0.2 mg/kg, Fenfluramine 0.7 mg/kg).

    • Administer the assigned treatment via oral gavage twice daily (BID) for 21-28 days. Dosing should be based on daily body weight.

  • Treatment Period Monitoring:

    • Continue continuous video-EEG recording throughout the treatment period.

    • Monitor animals daily for general health and any adverse effects.

  • Data Analysis:

    • Seizure Quantification: Manually or semi-automatically score EEG recordings to identify and quantify spontaneous seizures. Primary endpoints should include the change in seizure frequency (e.g., seizures per day) and seizure duration from baseline.

    • Interictal Analysis: Analyze interictal EEG for changes in spike-wave discharge frequency or power spectral density.

    • Behavioral Testing: At the end of the treatment period, conduct behavioral tests to assess cognition (e.g., Y-maze, novel object recognition) and anxiety-like behavior (e.g., open field test).

    • Statistical Analysis: Use appropriate statistical tests to compare treatment groups. For seizure frequency, a non-parametric test (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) is often appropriate.

Protocol: In Vitro Assessment of Sigma-1 Receptor Modulation

This protocol outlines an in vitro assay to confirm fenfluramine's positive modulatory effect on the sigma-1 receptor, based on its ability to potentiate the effects of a known σ1R agonist.[29][20]

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line expressing the sigma-1 receptor (e.g., HEK293 cells transfected with σ1R).

    • Culture cells in appropriate media and conditions.

  • Reagents:

    • Fenfluramine hydrochloride stock solution.

    • σ1R agonist (e.g., PRE-084).[29]

    • σ1R antagonist (e.g., NE-100) for validation.[29]

    • Assay buffer and reagents for measuring the downstream signal (e.g., calcium imaging dye like Fura-2 AM for assessing changes in intracellular Ca2+).

  • Assay Procedure (Calcium Mobilization):

    • Plate cells in a 96-well plate and allow them to adhere.

    • Load cells with a calcium-sensitive fluorescent dye.

    • Establish a baseline fluorescence reading using a plate reader.

    • Add fenfluramine at various concentrations, alone or in combination with a sub-threshold concentration of the σ1R agonist PRE-084.

    • Include control wells: vehicle only, PRE-084 alone, and fenfluramine + PRE-084 + NE-100.

    • Measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Data Analysis and Interpretation:

    • Calculate the change in fluorescence (ΔF) for each condition.

    • A significant increase in ΔF in the "fenfluramine + PRE-084" group compared to either compound alone indicates a positive modulatory effect.

    • This effect should be blocked by the σ1R antagonist NE-100, confirming the specificity of the interaction.

    • Plot dose-response curves to determine the EC50 of the potentiation.

Clinical Research Protocol Template

This section provides a template for a clinical trial protocol, modeled after the successful Phase 3 study of fenfluramine in LGS.[24][30][31]

Protocol Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Adjunctive this compound for the Treatment of Seizures in Patients with Lennox-Gastaut Syndrome.

1. Objectives:

  • Primary: To determine the efficacy of fenfluramine (0.7 mg/kg/day) compared to placebo in reducing the frequency of drop seizures in patients with LGS.

  • Secondary: To evaluate the efficacy of a lower dose of fenfluramine (0.2 mg/kg/day), assess the proportion of patients with a ≥50% reduction in drop seizures, evaluate effects on other seizure types (e.g., GTCs), and assess overall improvement via the Clinical Global Impression of Improvement (CGI-I) scale.

2. Study Design:

  • A multicenter, 3-arm, parallel-group, randomized, placebo-controlled trial.

  • Phase A (Baseline): 4-week observational period to establish baseline seizure frequency.

  • Phase B (Treatment): 14-week treatment period, including a 2-week titration phase and a 12-week maintenance phase.

  • Phase C (Extension): Optional open-label extension study for patients completing Phase B.

3. Patient Population (Inclusion/Exclusion Criteria):

  • Inclusion:

    • Ages 2-35 years.

    • Confirmed diagnosis of LGS, including a history of multiple seizure types and a characteristic EEG.[10]

    • At least two drop seizures per week during the baseline period.

    • Currently treated with 1-4 concomitant anti-seizure medications with a stable regimen.

  • Exclusion:

    • History or current evidence of valvular heart disease or pulmonary arterial hypertension.

    • Use of serotonergic medications that could increase the risk of serotonin syndrome.

    • Recent changes to anti-seizure medication regimen.

4. Treatment Protocol:

  • Randomization (1:1:1):

    • Arm 1: Placebo

    • Arm 2: Fenfluramine 0.2 mg/kg/day (max 26 mg/day)

    • Arm 3: Fenfluramine 0.7 mg/kg/day (max 26 mg/day)

  • Titration Schedule (Example for 0.7 mg/kg/day arm):

    • Week 1: 0.1 mg/kg BID

    • Week 2: 0.2 mg/kg BID

    • Week 3 onwards (Maintenance): 0.35 mg/kg BID

    • Dosages are administered as an oral solution, divided into two equal doses (BID).[32]

5. Efficacy and Safety Assessments:

  • Efficacy:

    • Daily seizure diary maintained by caregiver/patient to record all seizure types.

    • CGI-I scale completed by investigator and caregiver at the end of the maintenance period.[25]

  • Safety:

    • Cardiac Monitoring: Echocardiogram at screening, at 6 months, and 3-6 months post-treatment, as per the REMS program.[26][27]

    • Monitoring of vital signs, physical examinations, and adverse events at each study visit.

    • Standard clinical laboratory tests.

6. Statistical Analysis:

  • The primary efficacy endpoint (percent change in drop seizure frequency) will be analyzed using a non-parametric method, such as the Wilcoxon rank-sum test, comparing the active treatment arms to placebo.

  • Responder rates will be analyzed using logistic regression.

  • Safety data will be summarized descriptively.

Conclusion

This compound represents a mechanistically distinct and clinically validated treatment for seizures associated with Lennox-Gastaut Syndrome.[4][6][24] Its dual action on serotonergic and sigma-1 receptor pathways provides a rational basis for its efficacy in this treatment-resistant population.[14][18] The protocols outlined in this guide are intended to provide a robust framework for researchers to further investigate the therapeutic potential and underlying mechanisms of fenfluramine, with the ultimate goal of improving outcomes for individuals living with LGS. Adherence to rigorous safety monitoring, particularly cardiac assessments, is paramount in all research involving this compound.

References

  • FDA Approves Fenfluramine to Treat Seizures in Lennox-Gastaut Syndrome Patients. CheckRare. [Link]

  • Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]

  • Lennox-Gastaut Syndrome: Background, Etiology, Pathophysiology. Medscape Reference. [Link]

  • Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. PubMed. [Link]

  • U.S. FDA Approves FINTEPLA® (fenfluramine) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS). UCB. [Link]

  • FDA Approves Fenfluramine for Lennox-Gastaut Syndrome. Neurology Today. [Link]

  • Fenfluramine acts as a positive modulator of sigma-1 receptors. CURE Epilepsy. [Link]

  • Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. [Link]

  • Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)steroids in vivo. PubMed. [Link]

  • FDA Approves Expanded Indication of Fenfluramine for Lennox-Gastaut Syndrome. Practical Neurology. [Link]

  • Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated with Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology. [Link]

  • FDA Okays New Med for Lennox-Gastaut Syndrome. Medscape. [Link]

  • Efficacy and Safety of Fenfluramine in Lennox-Gastaut Syndrome: A Systematic Review (P13-1.007). Neurology.org. [Link]

  • Phase 3 Study of Fenfluramine in Lennox-Gastaut Syndrome Completes Enrollment. NeurologyLive. [Link]

  • Phase 3 Trial of Fenfluramine for Lennox-Gastaut Syndrome Completes Enrollment. Practical Neurology. [Link]

  • Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. AESnet.org. [Link]

  • Results in LGS. FINTEPLA® (fenfluramine). [Link]

  • Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP. PubMed. [Link]

  • Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. PubMed. [Link]

  • Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PMC. [Link]

  • What is the mechanism of Fenfluramine Hydrochloride? Patsnap Synapse. [Link]

  • FINTEPLA® Prescribing Information. UCB-USA.com. [Link]

  • FINTEPLA® (fenfluramine). Official Patient Website. [Link]

  • FINTEPLA® Dosing & Administration. FINTEPLA® (fenfluramine) oral solution. [Link]

  • Fintepla (fenfluramine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • LENNOX-GASTAUT SYNDROME (LGS). EpilepsyDiagnosis.org. [Link]

  • Fenfluramine hydrochloride for treatment of seizures associated with Lennox-Gastaut syndrome. NIHR Innovation Observatory. [Link]

  • FINTEPLA® (fenfluramine). FDA. [Link]

  • Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. ResearchGate. [Link]

  • Lennox-Gastaut Syndrome. StatPearls - NCBI Bookshelf. [Link]

  • Lennox-Gastaut Syndrome. Children's Hospital of Philadelphia. [Link]

  • The pathophysiology of Lennox-Gastaut syndrome – a review of clinico-electrophysiological studies. ResearchGate. [Link]

  • Fintepla (Fenfluramine) for Lennox-Gastaut Syndrome (LGS). YouTube. [Link]

  • (PDF) Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. ResearchGate. [Link]

  • Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. PubMed. [Link]

  • Clinical trials for Lennox–Gastaut syndrome: Challenges and priorities. PMC - NIH. [Link]

  • [Characteristics of clinical manifestations and EEG of Lennox-Gastaut syndrome]. ResearchGate. [Link]

  • Lennox–Gastaut Syndrome: A State of the Art Review. SciSpace. [Link]

Sources

(-)-Fenfluramine Hydrochloride: A Guide to Inducing Serotonin Release In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (-)-Fenfluramine hydrochloride to induce serotonin (5-hydroxytryptamine, 5-HT) release in various in vitro models. We delve into the underlying neurochemical mechanisms, offer guidance on selecting appropriate experimental systems, and present validated, step-by-step protocols for execution and analysis. This document is designed to bridge theory with practice, ensuring robust and reproducible experimental outcomes.

Introduction: Understanding (-)-Fenfluramine

(-)-Fenfluramine is a phenethylamine derivative that functions as a potent and relatively specific serotonin-releasing agent.[1] Historically used as an anorectic agent, its unique pharmacological profile has made it an invaluable tool in neuroscience research for probing the dynamics of the serotonergic system.[1][2] Understanding its mechanism is key to designing effective in vitro experiments.

Mechanism of Action

(-)-Fenfluramine exerts its effects primarily by interacting with key components of the presynaptic serotonin neuron.[2] Its action is multifaceted:

  • Serotonin Transporter (SERT) Interaction : Fenfluramine acts as a substrate for SERT. The transporter facilitates the movement of fenfluramine from the synaptic cleft into the presynaptic terminal.[3] This process reverses the normal function of the transporter, causing it to move serotonin out of the neuron and into the synapse.[2][3]

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption : Once inside the neuron, fenfluramine interferes with VMAT2, the protein responsible for packaging serotonin into synaptic vesicles for storage.[2][3] By disrupting this process, fenfluramine increases the concentration of free serotonin in the cytoplasm, creating a larger pool available for release via the reversed action of SERT.[3]

This dual mechanism leads to a significant, non-exocytotic increase in extracellular serotonin levels.[4]

G cluster_presynaptic Presynaptic Terminal SERT SERT Cytoplasm_5HT Cytoplasmic 5-HT Pool SERT->Cytoplasm_5HT 2. Reverses SERT; Releases 5-HT VMAT VMAT2 Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Fenfluramine_ext (-)-Fenfluramine VMAT->Fenfluramine_ext 3. Disrupts VMAT2 Vesicle->Cytoplasm_5HT Leak Serotonin_ext Extracellular Serotonin (5-HT) Fenfluramine_ext->SERT

Caption: Mechanism of (-)-Fenfluramine-induced serotonin release.

Physicochemical Properties

Proper handling and solution preparation require knowledge of the compound's properties.

PropertyValueSource
Molecular Formula C₁₂H₁₆F₃N · HCl[5][6]
Molecular Weight 267.72 g/mol [7]
Appearance White to off-white crystalline solid/powder[8]
Solubility Soluble in water and ethanol.[5][7][9]
pKa ~9.92 - 10.38[8][10]
Storage Store tightly sealed at room temperature or refrigerated (2-8°C).[7][11]

Experimental Design: Models and Methods

The selection of an appropriate in vitro model and a sensitive detection method is critical for a successful serotonin release experiment.

Selecting an In Vitro Model

The choice of model system depends on the specific research question, balancing physiological relevance with experimental throughput and complexity.

  • Synaptosomes : These are isolated, pinched-off nerve endings created during tissue homogenization.[12] They provide a pure presynaptic model to study direct effects on neurotransmitter release machinery without confounding factors from the postsynaptic cell or surrounding glia. Protocols for their preparation from rodent brain tissue are well-established.[13][14][15][16]

  • Primary Neuronal Cultures : Derived from embryonic or early postnatal rodent brain tissue (e.g., hippocampus, cortex, striatum), these cultures develop into complex neuronal networks.[17][18][19] They are ideal for studying neurotransmitter signaling and synaptic function in a more physiologically intact system.[17][20]

  • Cell Lines : Immortalized cell lines that endogenously express or are engineered to express SERT (e.g., JAR cells, HEK293-hSERT) are excellent for higher-throughput screening assays.[21] While less physiologically complex, they offer high reproducibility and ease of use.[21] Rat basophilic leukemia (RBL-2H3) cells have also been used as a model for serotonin release.[22][23]

Selecting a Serotonin Detection Method

The two most common methods for quantifying released serotonin are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureHPLC-ECDELISA
Principle Chromatographic separation followed by electrochemical detection of serotonin.[24][25]Antibody-based colorimetric or fluorescent detection.[26]
Sensitivity Very high (sub-ng/mL).[24]High (ng/mL range).[27]
Specificity Very high; separates 5-HT from its metabolites.[28]High, but potential for cross-reactivity should be verified.
Throughput Lower; samples are run sequentially.High; suitable for 96-well plate format.[26]
Expertise Requires specialized equipment and expertise.Relatively straightforward with commercial kits.
Best For Accurate quantification of 5-HT and its metabolites in complex samples.High-throughput screening and quantification in various sample types.[26][29]

Safety and Handling

Before beginning any protocol, it is mandatory to adhere to safety guidelines.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and safety goggles.[30][31]

  • Handling : Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[31][32] Avoid contact with skin and eyes.[30]

  • First Aid :

    • Skin Contact : Wash the affected area with plenty of soap and water.[30][32]

    • Eye Contact : Rinse cautiously with water for several minutes.[30]

    • Inhalation : Move the person to fresh air.[30]

    • Ingestion : Rinse mouth and seek immediate medical attention.[31][33]

  • Disposal : Dispose of the compound and any contaminated materials according to local, state, and federal regulations. Consult your institution's environmental health and safety office.

Detailed Experimental Protocols

The following protocols provide a framework for a typical serotonin release experiment. It is crucial to include proper controls, such as a vehicle control (the buffer or media used to dissolve fenfluramine) and a positive control for release (e.g., high potassium chloride, KCl, to induce depolarization-dependent release).

Protocol 1: Preparation of Stock Solutions

Due to its solubility in water, preparing aqueous stock solutions is straightforward.[5][7][9]

  • Calculate Mass : Determine the required mass of this compound (MW: 267.72 g/mol ) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolution : Weigh the calculated amount and dissolve it in an appropriate volume of sterile, purified water or a suitable buffer (e.g., PBS, HEPES-buffered saline).

  • Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Serotonin Release from Brain Synaptosomes

This protocol is adapted from established methods for preparing functional synaptosomes.[15][16]

G cluster_prep Synaptosome Preparation Tissue 1. Dissect Brain Tissue (e.g., mouse forebrain) Homogenize 2. Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 3. Low-Speed Centrifugation (Remove nuclei, debris) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Centrifuge2 4. High-Speed Centrifugation (Pellet crude synaptosomes, P2) Supernatant1->Centrifuge2 Pellet2 Resuspend Pellet (P2) Centrifuge2->Pellet2 Gradient 5. Layer on Sucrose Gradient Pellet2->Gradient Ultracentrifuge 6. Ultracentrifugation Gradient->Ultracentrifuge Collect 7. Collect Synaptosome Fraction (at 0.8/1.2 M interface) Ultracentrifuge->Collect Resuspend 8. Resuspend in Assay Buffer Collect->Resuspend

Caption: Workflow for the preparation of purified synaptosomes.

Materials:

  • Freshly dissected rodent brain tissue (e.g., cortex, striatum)

  • Ice-cold homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4)

  • Ice-cold sucrose solutions for gradient (e.g., 0.8 M and 1.2 M)

  • Dounce homogenizer

  • Refrigerated centrifuges (standard and ultra)

  • Assay Buffer (e.g., Krebs-Ringer buffer)

  • This compound working solutions (diluted from stock in Assay Buffer)

Procedure:

  • Preparation : Follow the workflow above to prepare purified synaptosomes. Determine protein concentration using a standard method (e.g., BCA assay).

  • Aliquoting : Dilute the synaptosome suspension to a working concentration (e.g., 0.5 mg/mL protein) in Assay Buffer. Aliquot into microcentrifuge tubes.

  • Pre-incubation : Pre-incubate the synaptosome aliquots at 37°C for 10-15 minutes to equilibrate.

  • Stimulation : Add working solutions of (-)-fenfluramine to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Add vehicle for the control tubes. Gently mix and incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination : Stop the release by rapid centrifugation at 4°C (e.g., 15,000 x g for 5 minutes) to pellet the synaptosomes.

  • Sample Collection : Carefully collect the supernatant, which contains the released serotonin.

  • Stabilization : Immediately add a stabilizing agent to the supernatant if required for the chosen analytical method (e.g., an antioxidant like perchloric acid for HPLC-ECD).

  • Storage : Store samples at -80°C until analysis.

Protocol 3: Quantification of Serotonin Release

Method A: HPLC-ECD

  • Sample Preparation : Thaw samples on ice. If necessary, centrifuge to remove any precipitate.

  • Injection : Inject a defined volume of the supernatant into the HPLC system.

  • Chromatography : Separate serotonin from its metabolites and other sample components on a reverse-phase C18 column using an optimized mobile phase.[22][23]

  • Detection : Detect serotonin as it elutes from the column using an electrochemical detector set to an appropriate oxidizing potential.[24]

  • Quantification : Create a standard curve using known concentrations of serotonin. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Method B: ELISA

  • Kit Selection : Choose a commercial serotonin ELISA kit suitable for your sample type.[26][27][29][34]

  • Sample Preparation : Follow the kit manufacturer's instructions, which typically involves an acylation step to convert serotonin into a derivative that can be recognized by the antibody.[29]

  • Assay Procedure : Perform the competitive ELISA as per the kit's protocol. This generally involves adding samples, standards, and an enzyme-conjugated serotonin tracer to wells pre-coated with a capture antibody.

  • Detection : After incubation and washing steps, add a substrate to generate a colorimetric signal. Stop the reaction and read the absorbance on a plate reader.

  • Quantification : Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of serotonin in the samples will be inversely proportional to the signal. Calculate the concentrations based on this curve.

Data Analysis and Troubleshooting

Data Calculation :

  • Express serotonin release as a percentage of the total serotonin content (determined by lysing a parallel set of synaptosomes) or as the absolute concentration (e.g., ng/mL).

  • Subtract the basal release (from vehicle-treated samples) to determine the fenfluramine-evoked release.

  • Plot the evoked release against the log of the fenfluramine concentration to generate a dose-response curve and calculate the EC₅₀.

G cluster_exp Serotonin Release Assay Workflow cluster_analysis Analysis Model 1. Prepare In Vitro Model (Synaptosomes or Cultured Cells) Equilibrate 2. Equilibrate Model at 37°C Model->Equilibrate Stimulate 3. Add Vehicle or Fenfluramine (Incubate for set time) Equilibrate->Stimulate Stop 4. Terminate Reaction (e.g., Centrifugation) Stimulate->Stop Collect 5. Collect Supernatant Stop->Collect Quantify 6. Quantify Serotonin (HPLC-ECD or ELISA) Collect->Quantify Analyze 7. Calculate & Analyze Data (Dose-Response Curve) Quantify->Analyze

Caption: General experimental workflow for a serotonin release assay.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High Basal Release Model viability is low (e.g., damaged synaptosomes).Optimize model preparation; ensure all steps are on ice. Check buffer composition.
Incubation time is too long.Perform a time-course experiment to find the optimal incubation time.
Low or No Evoked Release Inactive fenfluramine stock.Prepare a fresh stock solution; verify concentration.
Insufficient fenfluramine concentration.Test a wider range of concentrations to generate a full dose-response curve.
Detection method not sensitive enough.Switch to a more sensitive method (e.g., from ELISA to HPLC-ECD).
High Variability Inconsistent pipetting or timing.Use calibrated pipettes; ensure consistent timing for all steps.
Inhomogeneous model suspension.Gently mix the synaptosome or cell suspension before aliquoting.

Conclusion

This compound is a powerful pharmacological tool for investigating the mechanisms of serotonin release. By carefully selecting the in vitro model and detection methodology, researchers can generate high-quality, reproducible data. The protocols and guidelines presented in this document provide a solid foundation for designing and executing experiments to explore the intricate workings of the serotonergic system.

References

  • RSC Publishing. (2015). A sensitive HPLC-ECD method for detecting serotonin released by RBL-2H3 cells stimulated by potential allergens. Analytical Methods. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride?. [Link]

  • Assay Genie. Serotonin ELISA Kit (UNFI0018). [Link]

  • Eagle Biosciences. Serotonin ELISA Kit. [Link]

  • PubMed. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]

  • Wikipedia. Fenfluramine. [Link]

  • Amuza Inc. (2025). HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis?. [Link]

  • RSC Publishing. (2015). A sensitive HPLC-ECD method for detecting serotonin released by RBL-2H3 cells stimulated by potential allergens. [Link]

  • PubMed. Neurochemical mechanism of action of drugs which modify feeding via the serotoninergic system. [Link]

  • ResearchGate. Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT.... [Link]

  • PubMed Central. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]

  • The Journal of Neuroscience. (1995). Fenfluramine Releases Serotonin from Human Brain Nerve Endings by a Dual Mechanism. [Link]

  • New Drug Approvals. (2021). Fenfluramine Hydrochloride. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FENFLURAMINE HYDROCHLORIDE. [Link]

  • Creative Biolabs. Primary Neuron Culture & Isolation Service. [Link]

  • INCHEM. Fenfluramine hydrochloride (PIM 938). [Link]

  • PubChem. Fenfluramine. [Link]

  • U.S. Food and Drug Administration. (2020). 212102Orig1s000. [Link]

  • PubChem. Fenfluramine Hydrochloride. [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. [Link]

  • SpringerLink. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies. [Link]

  • Springer Nature Experiments. Synaptosome Preparations: Which Procedure Should I Use?. [Link]

  • Frontiers in Cellular Neuroscience. (2022). Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. [Link]

  • Portland Press. (2016). Culturing primary neurons from rat hippocampus and cortex. [Link]

  • PMC. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]

Sources

Application Note: Protocols for Characterizing the Receptor Binding Profile of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract (-)-Fenfluramine hydrochloride, a compound with a notable history, has evolved from an anti-obesity agent to a significant therapy for rare epileptic encephalopathies like Dravet and Lennox-Gastaut syndromes.[1][2][3] Its therapeutic efficacy and side-effect profile are rooted in a complex, multi-target pharmacology that extends beyond simple serotonin release.[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals to quantitatively assess the binding characteristics of (-)-Fenfluramine and its metabolites. We present the scientific rationale behind its key molecular interactions and deliver detailed, validated protocols for competitive radioligand binding assays targeting the serotonin 5-HT2C receptor, the serotonin transporter (SERT), and the sigma-1 (σ1) receptor—three critical components of its mechanism of action.

The Evolving Pharmacology of (-)-Fenfluramine

Initially introduced as an appetite suppressant, (-)-Fenfluramine (as part of a racemic mixture) was withdrawn from the market in 1997 due to associations with cardiovascular toxicity, specifically heart valve disease and pulmonary hypertension.[1] Decades later, extensive research has led to its repurposing and reintroduction as FINTEPLA® for the treatment of seizures associated with specific severe childhood epilepsies.[1][2][3] This successful repurposing was driven by a deeper understanding of its nuanced mechanism of action, which involves a sophisticated interplay with multiple neurotransmitter systems.[4][5] Characterizing the binding affinity of fenfluramine at these distinct molecular targets is crucial for elucidating its therapeutic effects and for the development of next-generation compounds with improved safety and efficacy profiles.

Key Molecular Targets & Mechanism of Action

(-)-Fenfluramine's clinical profile is not attributable to a single receptor interaction but rather to a constellation of activities. The primary mechanisms involve the serotonergic system and the sigma-1 receptor.[4]

2.1 The Serotonergic System Fenfluramine is a potent serotonin-releasing agent.[1] It disrupts the vesicular storage of serotonin and reverses the function of the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[2][5] Beyond this, fenfluramine and its primary active metabolite, (-)-norfenfluramine, act as direct agonists at several serotonin receptor subtypes.[4]

  • 5-HT2C and 5-HT1D Receptors: These interactions are believed to be primarily responsible for the antiseizure action of fenfluramine.[5]

  • 5-HT2B Receptors: Agonism at this subtype, which is highly expressed in human cardiac valves, is the leading hypothesis for the mechanism behind fenfluramine-associated valvular heart disease.[1][6] Norfenfluramine, in particular, shows high affinity for 5-HT2B receptors.[6]

2.2 The Sigma-1 (σ1) Receptor More recent investigations have identified (-)-Fenfluramine as a positive modulator of the sigma-1 (σ1) receptor.[7][8] The σ1 receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates various signaling pathways, including glutamatergic neurotransmission.[9][10] By acting on the σ1 receptor, fenfluramine can decrease glutamatergic excitability, thereby complementing its serotonin-mediated enhancement of GABAergic inhibitory signaling.[4][5] This dual action of enhancing inhibition while dampening excitation is thought to be a key contributor to its robust anti-epileptic effects.[4][11]

Fenfluramine_MoA cluster_0 Presynaptic Serotonergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron FFA (-)-Fenfluramine SERT SERT Transporter FFA->SERT Reverses Function Vesicle Serotonin Vesicles FFA->Vesicle Disrupts Storage Serotonin_pre Serotonin (5-HT) SERT->Serotonin_pre Vesicle->Serotonin_pre Serotonin_syn Increased Extracellular Serotonin Serotonin_pre->Serotonin_syn Release Receptor_5HT2C 5-HT2C Receptor Serotonin_syn->Receptor_5HT2C Agonism GABA_effect Enhanced GABAergic (Inhibitory) Signaling Receptor_5HT2C->GABA_effect Receptor_Sigma1 Sigma-1 Receptor Glutamate_effect Decreased Glutamatergic (Excitatory) Signaling Receptor_Sigma1->Glutamate_effect Antiseizure Antiseizure Effect GABA_effect->Antiseizure Glutamate_effect->Antiseizure FFA_post (-)-Fenfluramine FFA_post->Receptor_Sigma1 Positive Modulation

Caption: Dual mechanism of action for (-)-Fenfluramine.

Summary of (-)-Fenfluramine Binding Affinities

The following table summarizes the binding affinities (Ki) of (-)-Fenfluramine and its primary metabolite, (-)-Norfenfluramine, for key molecular targets. A lower Ki value indicates a higher binding affinity.

Target Receptor/TransporterLigandBinding Affinity (Ki)Reference(s)
Sigma-1 (σ1) Receptor Fenfluramine266 nM[8][12]
Serotonin 5-HT2B Receptor NorfenfluramineHigh Affinity (Specific Ki not stated)[6]
Serotonin 5-HT2C Receptor NorfenfluramineHigh Affinity (Specific Ki not stated)[6]
Serotonin 5-HT2A Receptor NorfenfluramineModerate Affinity (Specific Ki not stated)[6]
Serotonin 5-HT2 Receptors FenfluramineWeak Affinity[4]
Beta 2-Adrenergic Receptor Fenfluramine12.6 µM[4][13]
Beta 2-Adrenergic Receptor Norfenfluramine8.77 µM[4][13]

Principles of Radioligand Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[14] The most common format is the competitive inhibition assay, which measures the ability of an unlabeled test compound, such as (-)-Fenfluramine, to displace a radiolabeled ligand (radioligand) that has a known high affinity and specificity for the target receptor.[14][15]

The experiment involves incubating a fixed amount of receptor source (e.g., cell membranes), a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.

Key parameters determined are:

  • IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC50 value and corrected for the concentration and affinity (Kd) of the radioligand used in the assay.[16]

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Assay_Plate Combine in 96-well Plate: 1. Receptor Source 2. (-)-Fenfluramine or Buffer 3. Radioligand Receptor_Prep->Assay_Plate Ligand_Prep Prepare Serial Dilutions of (-)-Fenfluramine HCl Ligand_Prep->Assay_Plate Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Assay_Plate Incubate Incubate to Reach Binding Equilibrium (e.g., 60 min at 30°C) Assay_Plate->Incubate Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filtration Wash Wash Filters with Ice-Cold Buffer Filtration->Wash Dry_Count Dry Filters & Measure Radioactivity (CPM) (Scintillation Counter) Wash->Dry_Count Calc_Binding Calculate Specific Binding Dry_Count->Calc_Binding Plot_Curve Plot % Inhibition vs. log[Fenfluramine] Calc_Binding->Plot_Curve Determine_Ki Determine IC50 and Calculate Ki Value Plot_Curve->Determine_Ki

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

5.1 General Materials & Reagents

  • Equipment: 96-well plate harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for aminergic receptors), liquid scintillation counter, multi-channel pipettes, 96-well assay plates.

  • Buffers:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[16][17]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or water) to create a stock solution for serial dilutions.

5.2 Protocol 1: 5-HT2C Receptor Binding Assay

  • Objective: To determine the Ki of (-)-Fenfluramine for the human 5-HT2C receptor.

  • Specific Materials:

    • Receptor Source: Commercially available membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.

    • Radioligand: [³H]Mesulergine (Typical concentration: 0.7-1.3 nM, near its Kd).[18]

    • Non-Specific Binding (NSB) Agent: 10 µM Mianserin.[17]

  • Procedure:

    • Thaw receptor membranes on ice and resuspend in Assay Buffer to a final concentration of 5-20 µg protein per well.[17]

    • In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[16]

      • Total Binding Wells: 50 µL Assay Buffer, 150 µL membranes, 50 µL [³H]Mesulergine.

      • NSB Wells: 50 µL Mianserin (10 µM final), 150 µL membranes, 50 µL [³H]Mesulergine.

      • Test Compound Wells: 50 µL of each (-)-Fenfluramine dilution, 150 µL membranes, 50 µL [³H]Mesulergine.

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[16][17]

    • Terminate the incubation by rapid vacuum filtration onto a PEI-soaked GF/C filter plate using a cell harvester.[17]

    • Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filter mat for 30-60 minutes at 50°C.

    • Add scintillation cocktail and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

5.3 Protocol 2: Sigma-1 (σ1) Receptor Binding Assay

  • Objective: To determine the Ki of (-)-Fenfluramine for the σ1 receptor.

  • Specific Materials:

    • Receptor Source: Guinea pig brain homogenate or membranes from cells expressing the human σ1 receptor.

    • Radioligand: -Pentazocine (Typical concentration: 2-3 nM, near its Kd).

    • NSB Agent: 10 µM Haloperidol.

  • Procedure:

    • Follow the same general procedure as outlined in section 5.2.

    • Prepare membrane homogenate from the receptor source in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Use a protein concentration of approximately 100-200 µg per well for brain homogenates.

    • Incubation is typically performed for 120 minutes at 25°C.

5.4 Protocol 3: Serotonin Transporter (SERT) Binding Assay

  • Objective: To determine the Ki of (-)-Fenfluramine for the human serotonin transporter.

  • Specific Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing human SERT.[19]

    • Radioligand: [³H]Paroxetine or [³H]Citalopram (Typical concentration: 0.5-1.0 nM, near its Kd).

    • NSB Agent: 10 µM Fluoxetine or Imipramine.

  • Procedure:

    • Follow the same general procedure as outlined in section 5.2.

    • The assay buffer for SERT binding is often a phosphate-buffered saline (PBS) based buffer to better mimic physiological ionic conditions.

    • Incubation is typically performed for 60-90 minutes at room temperature (22-25°C).

Data Analysis & Interpretation

Proper analysis is critical to extract meaningful affinity constants from the raw radioactivity counts.

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Inhibition Curve: Convert the specific binding CPM at each test compound concentration to a percentage of the maximum specific binding (found in wells with no test compound). Plot this percentage of specific binding (Y-axis) against the logarithm of the molar concentration of (-)-Fenfluramine (X-axis).

  • Determine IC50: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The program will calculate the IC50 value.[16]

  • Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] = Concentration of radioligand used in the assay.

      • Kd = Dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature for the specific batch of radioligand and receptor preparation).

Data_Analysis_Flow Raw_Data Raw Data (CPM) - Total Binding - Non-Specific Binding (NSB) - Test Compound Wells Avg_NSB Calculate Average NSB Raw_Data->Avg_NSB Spec_Binding Calculate Specific Binding: (Total CPM) - (Avg NSB) Raw_Data->Spec_Binding Avg_NSB->Spec_Binding Percent_Inhibition Normalize Data: Calculate % Inhibition Spec_Binding->Percent_Inhibition Plotting Plot % Inhibition vs. log[Fenfluramine] Percent_Inhibition->Plotting Regression Non-linear Regression (Sigmoidal Dose-Response) Plotting->Regression IC50 Determine IC50 Value Regression->IC50 Cheng_Prusoff Apply Cheng-Prusoff Eq: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Final_Ki Final Ki Value (Affinity Constant) Cheng_Prusoff->Final_Ki

Caption: Workflow for data analysis in a competitive binding assay.

Conclusion

This compound possesses a complex, multi-target pharmacological profile that is central to both its therapeutic efficacy in epilepsy and its potential for adverse effects. The radioligand binding assay protocols detailed in this application note provide a robust and reproducible framework for researchers to precisely quantify the affinity of fenfluramine and related compounds for its key molecular targets: the 5-HT2C receptor, the sigma-1 receptor, and the serotonin transporter. A thorough characterization of these interactions is an indispensable step in the rational design of future therapeutics and in advancing our fundamental understanding of this remarkable compound.

References

  • Wikipedia. (n.d.). Fenfluramine. Retrieved from [Link]

  • Giri, A. K., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Retrieved from [Link]

  • Epilepsy Foundation. (2023). Fenfluramine. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonergic mechanisms of action of fenfluramine. Retrieved from [Link]

  • Martin, P., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Dravet Syndrome Foundation. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Retrieved from [Link]

  • Martin, P., et al. (2020). Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. PubMed. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • New Drug Approvals. (2021). Fenfluramine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • PubChem. (n.d.). Fenfluramine. Retrieved from [Link]

  • Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. PubMed. Retrieved from [Link]

  • Martin, P., et al. (2022). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • Frontiers. (2023). Fenfluramine: a plethora of mechanisms?. Retrieved from [Link]

  • UCB. (n.d.). Fenfluramine (Fintepla). Retrieved from [Link]

  • Finnema, S. J., et al. (2011). Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C]AZ10419369 using an equilibrium approach. PubMed Central. Retrieved from [Link]

  • Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Retrieved from [Link]

  • Kim, Y., et al. (2020). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. PubMed Central. Retrieved from [Link]

  • Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Fenfluramine hydrochloride. Retrieved from [Link]

  • PNAS. (2022). Identification of the potassium-binding site in serotonin transporter. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of (-)-Fenfluramine Hydrochloride Oral Solution for Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, formulation, and quality control of a (-)-Fenfluramine hydrochloride oral solution for research purposes. Drawing upon the physicochemical properties of the active pharmaceutical ingredient (API) and insights from the commercially available formulation, FINTEPLA®, this guide presents a detailed protocol for a stable, research-grade 2.2 mg/mL oral solution. The protocols herein emphasize scientific rationale, self-validating quality control measures, and adherence to best practices for investigational compounding, ensuring the generation of reliable and reproducible data in preclinical and early-phase studies.

Part I: Foundational Knowledge & Pre-formulation Assessment

Introduction to this compound

(-)-Fenfluramine is a serotonin-releasing agent that has been successfully repurposed as an anti-seizure medication.[1][2] It is the active ingredient in FINTEPLA®, which is indicated for the treatment of seizures associated with severe, childhood-onset epileptic encephalopathies, specifically Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][3][4][5][6] The development of a robust and well-characterized oral solution is a critical step in conducting non-clinical and clinical research, as it ensures accurate dosing and bioavailability. This application note details the necessary steps to formulate and validate such a solution.

Mechanism of Action Overview

The anticonvulsant effect of fenfluramine is not fully elucidated but is distinct from most other anti-seizure medications. Its primary mechanism is believed to involve the release of serotonin (5-HT) by disrupting vesicular storage and reversing serotonin transporter function.[3][7] Additionally, fenfluramine and its active metabolite, norfenfluramine, exhibit agonist activity at several serotonin receptors (5-HT1D, 5-HT2A, 5-HT2C) and act as positive allosteric modulators at sigma-1 receptors.[1][2][5][8] This multi-faceted serotonergic activity is thought to contribute to its efficacy in reducing seizure frequency.[1][3]

G FFA (-)-Fenfluramine Vesicle Serotonin (5-HT) Vesicular Storage FFA->Vesicle Disrupts Storage SERT Serotonin Transporter (SERT) FFA->SERT Reverses Function Sigma1 Sigma-1 Receptor FFA->Sigma1 Modulates Synapse Synaptic Cleft Vesicle->Synapse Increased 5-HT Release SERT->Synapse Increased 5-HT Efflux Receptor Postsynaptic 5-HT Receptors (5-HT1D, 2A, 2C) Synapse->Receptor Activates Effect Reduced Neuronal Hyperexcitability (Anti-Seizure Effect) Receptor->Effect Sigma1->Effect

Fig 1. Proposed mechanism of (-)-Fenfluramine.
Physicochemical Properties

A thorough understanding of the API's properties is fundamental to designing a stable and effective formulation.

PropertyValueSource
Chemical Name N-Ethyl-alpha-methyl-m-(trifluoromethyl)phenethylamine, hydrochloride[9]
Molecular Formula C₁₂H₁₆F₃N · HCl[10][11]
Molecular Weight 267.72 g/mol [10][11]
Appearance White solid / crystalline powder[10]
Melting Point ~158-166°C[10][12]
Solubility Soluble in water and ethanol.[10][13] Aqueous solubility is pH-dependent.[14][10][13][14]
Solution pH (in water) ~6.7[14]

Causality Insight: The hydrochloride salt form of fenfluramine enhances its aqueous solubility, making an oral solution a viable dosage form. Its solubility across various pH buffers indicates that it can remain dissolved within the typical pH range of oral liquid formulations (pH 4-7).[14]

Part II: Formulation Development & Preparation Protocol

Excipient Selection Rationale

For research formulations, simplicity is key to minimizing confounding variables.[15] However, for a multi-use solution intended for pediatric populations, excipients must be chosen carefully for function, safety, and palatability.[16][17][18] The following formulation is based on the excipients listed for the approved FINTEPLA® product, providing a scientifically sound and clinically relevant starting point.[19]

ExcipientFunctionRationale for Selection
Purified Water, USP VehiclePrimary solvent due to the high water solubility of the API.[10]
Citric Acid & Potassium Citrate Buffering SystemMaintains a stable pH, ensuring API solubility and chemical stability.
Sucralose SweetenerA non-caloric, non-cariogenic artificial sweetener to improve taste, crucial for pediatric compliance.[16]
Hydroxyethylcellulose Viscosity ModifierIncreases viscosity slightly for improved mouthfeel and pourability.
Methylparaben & Ethylparaben PreservativesProvides broad-spectrum antimicrobial activity to prevent contamination in a multi-dose bottle.[20]
Cherry Flavor Flavoring AgentMasks the inherent taste of the API and excipients, enhancing palatability.
Detailed Protocol: 100 mL Batch of 2.2 mg/mL (-)-Fenfluramine HCl Oral Solution

This protocol yields a solution where the concentration of fenfluramine is 2.2 mg/mL, equivalent to the commercial product.[4]

Materials & Equipment:

  • This compound API (Source from a reputable supplier)

  • Methylparaben

  • Ethylparaben

  • Citric Acid (Anhydrous)

  • Potassium Citrate (Monohydrate)

  • Sucralose

  • Hydroxyethylcellulose

  • Cherry Flavor (liquid concentrate)

  • Purified Water, USP

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bars

  • Glass beakers (250 mL and 100 mL)

  • Volumetric flask (100 mL, Class A)

  • Calibrated pH meter

  • Graduated cylinders

  • Spatulas and weigh boats

  • Amber glass bottles for final packaging

Formulation Components for a 100 mL Batch:

ComponentAmount
(-)-Fenfluramine HCl220 mg
Methylparaben90 mg
Ethylparaben10 mg
Citric Acid, Anhydrous120 mg
Potassium Citrate, Monohydrate30 mg
Sucralose100 mg
Hydroxyethylcellulose150 mg
Cherry Flavor0.2 mL
Purified Water, USPq.s. to 100 mL

Step-by-Step Compounding Procedure:

  • Prepare the Vehicle: Add approximately 80 mL of Purified Water to a 250 mL beaker equipped with a magnetic stir bar. Begin stirring at a moderate speed (e.g., 300 RPM).

  • Dissolve Preservatives: Gently heat the water to ~50-60°C. Rationale: Parabens have limited cold-water solubility; gentle heating significantly aids their dissolution.[20] Add the methylparaben and ethylparaben and stir until fully dissolved. Allow the solution to cool to room temperature.

  • Add Buffers and Sweetener: To the cooled solution, add the citric acid, potassium citrate, and sucralose. Stir until all components are completely dissolved.

  • Disperse Viscosity Modifier: In a separate small beaker, slowly add the hydroxyethylcellulose to ~5 mL of purified water while vortexing or stirring vigorously to create a uniform, lump-free dispersion. Rationale: Adding hydroxyethylcellulose directly to the main batch can cause clumping. Pre-dispersing ensures smooth integration. Add this dispersion to the main batch and stir until the solution is homogeneous.

  • Dissolve the API: Accurately weigh 220 mg of (-)-Fenfluramine HCl. Slowly add the API to the vortex of the stirring solution. Continue stirring until the API is fully dissolved. The solution should be clear and colorless.

  • Add Flavor: Add 0.2 mL of the cherry flavor concentrate and stir to incorporate.

  • Final pH and Volume Adjustment: Check the pH of the solution. It should be in the range of 4.5 – 5.5. Adjust if necessary with small amounts of citric acid or potassium citrate solution. Quantitatively transfer the solution to the 100 mL volumetric flask. Rinse the beaker with small portions of Purified Water, adding the rinsates to the flask. Add Purified Water to bring the final volume to exactly 100 mL (q.s.).

  • Packaging: Stopper the flask and invert 10-15 times to ensure final uniformity. Package the solution in amber glass bottles to protect from light.[21]

G cluster_prep Preparation Phase cluster_qc Finalization & QC weigh 1. Weigh all Components heat_water 2. Heat 80 mL Purified Water weigh->heat_water add_preservatives 3. Dissolve Preservatives heat_water->add_preservatives cool 4. Cool to Room Temp add_preservatives->cool add_excipients 5. Add Buffer & Sweetener cool->add_excipients add_api 6. Dissolve (-)-Fenfluramine HCl add_excipients->add_api add_flavor 7. Add Flavor & Viscosity Agent add_api->add_flavor adjust_ph 8. Check & Adjust pH (Target: 4.5-5.5) add_flavor->adjust_ph qs 9. QS to 100 mL with Purified Water adjust_ph->qs mix 10. Final Mix for Homogeneity qs->mix package 11. Package in Amber Bottles mix->package

Fig 2. Workflow for oral solution preparation.

Part III: Quality Control & Analytical Validation

For any investigational study, rigorous quality control (QC) is essential to ensure the formulation is safe, stable, and delivers the correct dose.[15][20]

QC Testing Protocols
TestSpecificationMethod
Appearance Clear, colorless solution, free from visible particulates.Visual inspection against a black and white background.
pH 4.5 – 5.5Potentiometry using a calibrated pH meter at 25°C.
Identification Retention time of the major peak matches that of a (-)-Fenfluramine HCl reference standard.HPLC-UV
Assay (Potency) 90.0% - 110.0% of the label claim (2.2 mg/mL).HPLC-UV
Purity / Impurities Report any degradation product or impurity >0.1%.HPLC-UV
HPLC Method for Assay and Purity

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying fenfluramine.[14][22] A stability-indicating method should be developed and validated.

ParameterRecommended Conditions
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 20mM KH₂PO₄, pH 3.0) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 265 nm
Run Time ~10 minutes

Note: This method is a starting point and must be optimized and validated for specificity, linearity, accuracy, and precision according to laboratory SOPs and regulatory guidelines.

Stability Assessment & Forced Degradation

To ensure the formulation is stable for the duration of a study, its stability must be assessed. Forced degradation (stress testing) is a critical exercise to identify potential degradation pathways and confirm the analytical method can separate degradants from the parent API.[23][24][25][26]

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidation.
Thermal 80°C for 48 hours (solution in sealed vial)To evaluate the effect of heat.
Photostability Expose to ICH-compliant light source (UV/Vis)To evaluate sensitivity to light.

Target degradation is typically 5-20% to ensure that the analytical method is not overwhelmed but that significant degradants are formed for detection.[23]

G cluster_tests QC Analysis Batch Prepared Oral Solution Batch Sample Sample for QC Batch->Sample Visual Visual Inspection Sample->Visual pH pH Measurement Sample->pH HPLC HPLC Analysis (ID, Assay, Purity) Sample->HPLC Results Review Results vs. Specifications Visual->Results pH->Results HPLC->Results Decision Batch Decision Results->Decision Pass Release for Research Use Decision->Pass Pass Fail Reject Batch & Investigate Decision->Fail Fail

Fig 3. Quality control workflow for batch release.

Part IV: Safety, Handling, and Documentation

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during all handling and compounding procedures.

  • Storage: The final solution should be stored in tightly sealed amber containers at controlled room temperature (20-25°C), protected from light.[10][19][21] Do not refrigerate or freeze.[19]

  • Stability: Once opened, the solution should be assigned a beyond-use date. The commercial product is discarded 3 months after first opening the bottle.[19] A similar in-use stability should be established for the research formulation.

  • Documentation: All steps of the compounding process, including the manufacturer and lot numbers of all components, weights, procedural notes, and all QC results, must be meticulously documented in a batch record.[15] This ensures traceability, reproducibility, and the integrity of the research data.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the preparation of a this compound oral solution for research use. By leveraging knowledge of the API's physicochemical properties and the composition of the approved drug product, researchers can compound a high-quality, stable, and clinically relevant formulation. Adherence to the described preparation steps and rigorous execution of the quality control protocols are paramount to ensuring the integrity and success of subsequent preclinical or clinical investigations.

References

  • A review of fenfluramine for the treatment of Dravet syndrome patients. (2021). PubMed Central. [Link]

  • Fenfluramine Hydrochloride. (2021). New Drug Approvals. [Link]

  • FINTEPLA® (fenfluramine) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Drugs, 83(9), 923–934. [Link]

  • FINTEPLA® Dosing & Administration. FinteplaHCP.com. [Link]

  • Rouaz, K., et al. (2021). Excipients in the Paediatric Population: A Review. Pharmaceuticals, 14(8), 785. [Link]

  • Salunke, S., & Tuleu, C. (2014). Excipients in medicines for children: scientific and regulatory paradigms. International Journal of Pharmaceutics, 469(2), 264-266. [Link]

  • Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. ResearchGate. [Link]

  • Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. PubMed. [Link]

  • Fintepla (fenfluramine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Exploring the Mechanism of action of Fenfluramine - an Anti-Epileptic Drug in the Treatment of Dravet Syndrome, Using an scn1Lab Mutant Zebrafish Model. (2015). American Epilepsy Society. [Link]

  • MEDICATION GUIDE FINTEPLA® (fenfluramine) oral solution. UCB, Inc. [Link]

  • Tao, Q. F. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Se Pu = Chinese Journal of Chromatography, 19(3), 270–272. [Link]

  • FINTEPLA® (fenfluramine) oral solution - Full Prescribing Information. (2022). U.S. Food and Drug Administration. [Link]

  • How to identify and manage 'problem' excipients in medicines for children. (2017). The Pharmaceutical Journal. [Link]

  • Tao, Q. F. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. PubMed. [Link]

  • Potentially Harmful Excipients: State of the Art for Oral Liquid Forms Used in Neonatology and Pediatrics Units. (2024). MDPI. [Link]

  • Fenfluramine hydrochloride (PIM 938). INCHEM. [Link]

  • Fenfluramine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • Excipients in Pediatric Medicines: A Health Canada Perspective. IPQpubs. [Link]

  • Chapter 30: Compounding for Clinical and Investigational Studies. PharmacyLibrary. [Link]

  • (+-)-Fenfluramine hydrochloride. PubChem, National Institutes of Health. [Link]

  • Zeng, J. N., et al. (1994). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Journal of Chromatography B: Biomedical Applications, 654(2), 231–248. [Link]

  • Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 248, 116174. [Link]

  • Boyd, R. A., et al. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Epilepsia, 61(7), 1430–1438. [Link]

  • NDA 212102Orig1s000 Review. (2020). U.S. Food and Drug Administration. [Link]

  • Fenfluramine compositions and methods of preparing the same.
  • Abdel-Hay, M. H., et al. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl-Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. Analytical Sciences, 17(supplement), i905–i908. [Link]

  • Fenfluramine composition and preparation method thereof.
  • Epps, S. P., et al. (2019). Standardization of Concentrations for Extemporaneously Compounded Oral Liquid Medications. The Journal of Pediatric Pharmacology and Therapeutics, 24(4), 327–329. [Link]

  • Compounding - Nonsterile Oral Dosage Forms Materials. RxCe. [Link]

  • Oral Solutions and Suspensions. (1994). U.S. Food and Drug Administration. [Link]

  • Compounded Oral Liquid Standards. American Society of Health-System Pharmacists (ASHP). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • Baertschi, S. W., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

Sources

Application Note & Protocols: High-Purity Crystallization of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective purification of (-)-Fenfluramine hydrochloride via crystallization. The focus is on achieving high-purity Active Pharmaceutical Ingredient (API) suitable for clinical and commercial applications. We detail two field-proven protocols—cooling crystallization from a single solvent and a binary solvent system—explaining the scientific rationale behind each step and providing actionable insights for process optimization and troubleshooting.

Introduction: The Critical Role of Purity in Fenfluramine API

This compound, a serotonin-releasing agent, has re-emerged as a valuable therapeutic for treating seizures associated with rare and severe forms of epilepsy, such as Dravet syndrome[1][2][3]. As with any Active Pharmaceutical Ingredient (API), achieving exceptionally high purity is not merely a quality benchmark but a regulatory and safety imperative. The manufacturing process of Fenfluramine can introduce various impurities, including regioisomers (e.g., 2-fenfluramine, 4-fenfluramine), precursors like fenfluramine alcohol, and byproducts from the synthesis, such as norfenfluramine[1][4][5].

These impurities can share similar physicochemical properties with the target molecule, making their removal challenging[6][7]. Crystallization is a powerful, scalable, and economical unit operation for API purification. It leverages differences in solubility between the API and impurities in a selected solvent system to selectively crystallize the target compound, leaving impurities behind in the solution (mother liquor)[8]. This guide details robust crystallization methods designed to consistently yield this compound as a single, stable crystalline form (Form 1) with a purity profile that meets stringent pharmaceutical standards[1][4].

Foundational Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing a rational crystallization process. The key is to select a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature, creating a high-yield driving force for crystallization upon cooling[8].

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆F₃N·HCl[9][10]
Molecular Weight 267.72 g/mol [1][10]
Melting Point ~166-170 °C[9]
Appearance White crystalline solid[10]
Polymorphism Consistently isolated as a single, stable crystalline Form 1. Non-hygroscopic.[1][4]
Solubility Profile Soluble: Water, Ethanol (150 mg/mL) Sparingly Soluble: Methanol Slightly Soluble: Chloroform, DMSO Low Solubility: Ethyl Acetate (1-5 mg/mL), Toluene, Acetonitrile, TBME[1][9][10]

Crystallization Methodologies & Protocols

Two primary methods have been demonstrated to be effective for the purification of this compound. The choice between them may depend on the specific impurity profile of the crude material, available equipment, and desired process kinetics.

Method A: Cooling Crystallization from a Single Solvent System (2-Butanol)

This classic method relies on the temperature-dependent solubility of Fenfluramine HCl in a single, appropriate solvent. 2-Butanol has been identified as an effective solvent for this purpose. The process involves dissolving the crude solid at an elevated temperature to achieve saturation, followed by a controlled cooling ramp to induce crystallization.

Causality and Rationale: The principle is straightforward: as the solution cools, the solubility of Fenfluramine HCl decreases, leading to a state of supersaturation. This thermodynamic instability is relieved by the formation of a crystalline solid phase. Slow, controlled cooling is paramount to promote the growth of pure crystals rather than the rapid precipitation of both the API and impurities[8]. The extended hold time at a low temperature ensures maximum recovery of the product from the solution[1].

  • Dissolution: Charge the crude this compound solid into a suitable reactor. Add 2-butanol (approximately 5 mL per gram of crude solid, e.g., 260 mL for 51.7 g).

  • Heating: Agitate the suspension and heat to a temperature sufficient to achieve complete dissolution. This may be near the boiling point of 2-butanol (~99 °C), but should be optimized based on the crude material's purity.

  • Controlled Cooling: Once a clear solution is obtained, initiate a slow and controlled cooling ramp. A rate of 10-20 °C per hour is a good starting point.

  • Maturation (Aging): Upon reaching 3 °C, hold the suspension under slow agitation for an extended period (e.g., 22 hours)[1]. This "aging" or "maturation" step allows for the system to reach equilibrium, maximizing yield and allowing for potential self-correction of crystal defects.

  • Isolation: Filter the resulting crystalline slurry using a Büchner funnel or a filtered reactor system.

  • Washing: Wash the filter cake with a small volume of cold 2-butanol to remove residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

MethodA_Workflow start Start charge Charge Crude Fenfluramine HCl and 2-Butanol to Reactor start->charge dissolve Heat and Agitate for Complete Dissolution charge->dissolve cool Controlled Cooling to 3 °C dissolve->cool hold Hold at 3 °C for 22 hours (Maturation) cool->hold filter Filter Slurry to Isolate Crystals hold->filter wash Wash Cake with Cold 2-Butanol filter->wash dry Dry Under Vacuum at 40-50 °C wash->dry end High-Purity Product dry->end

Caption: Workflow for purification via cooling crystallization from 2-butanol.

Method B: Antisolvent/Cooling Crystallization from a Binary Solvent System (TBME/Ethanol)

This method combines the principles of cooling and antisolvent crystallization. Ethanol, a good solvent for Fenfluramine HCl, is used to dissolve the crude material. Tert-butyl methyl ether (TBME), in which the API has very low solubility, acts as the "antisolvent." The addition of TBME reduces the overall solubility of the API in the mixture, inducing supersaturation and crystallization. This is combined with a controlled cooling profile to further decrease solubility and enhance yield.

Causality and Rationale: This approach is particularly useful when a single solvent does not provide the ideal solubility curve. Ethanol ensures complete dissolution of the API and impurities at an elevated temperature[1]. The subsequent heating to reflux ensures a homogenous solution. Cooling and seeding initiate controlled nucleation on a known pure surface, which is a critical step for controlling crystal size and avoiding spontaneous, uncontrolled precipitation[1]. The slow cooling ramp that follows governs crystal growth, and the final hold period ensures maximum product recovery.

  • Suspension: Charge crude this compound and TBME (approx. 10 volumes, e.g., 10 mL per gram) to the reactor and begin stirring[1].

  • Dissolution: Heat the suspension to reflux (50-58 °C). While maintaining this temperature, slowly add ethanol (approx. 5 volumes) until complete dissolution is observed[1].

  • Clarification (Optional but Recommended): Filter the hot solution through an in-line filter (e.g., 0.1 μm) to remove any particulate matter that could act as unwanted nucleation sites[1].

  • Seeding: Cool the solution to 48-50 °C. Charge a small quantity of high-purity Fenfluramine HCl crystals (the "seed," approx. 0.01% w/w) to induce crystallization in a controlled manner[1].

  • Controlled Cooling: Allow the suspension to cool to a target of 15-20 °C over a period of 5 to 5.5 hours, maintaining a near-constant cooling rate[1].

  • Maturation (Aging): Stir the mixture at the final temperature (15-20 °C) for an additional 2 to 3 hours[1].

  • Isolation: Filter the crystalline product.

  • Washing: Wash the filter cake with cold, clarified TBME (2 x 3 volumes) to remove the mother liquor[1].

  • Drying: Dry the solid under vacuum at a temperature up to 40 °C until residual solvent content is within specification (<0.5% w/w for both TBME and ethanol)[1].

MethodB_Workflow start Start charge Charge Crude Fenfluramine HCl and TBME start->charge heat Heat to Reflux (50-58 °C) charge->heat add_etoh Add Ethanol to Dissolve heat->add_etoh clarify Hot Filtration (Clarification) add_etoh->clarify cool_seed Cool to 48-50 °C and Add Seed Crystals clarify->cool_seed cool_growth Slow Cool to 15-20 °C (5-5.5 hours) cool_seed->cool_growth hold Hold at 15-20 °C for 2-3 hours (Maturation) cool_growth->hold filter Filter and Wash Cake with Cold TBME hold->filter dry Dry Under Vacuum at ≤ 40 °C filter->dry end High-Purity Product dry->end

Caption: Workflow for purification via binary solvent crystallization.

Quality Assessment and Expected Outcomes

The success of the purification is quantified by analyzing the impurity profile of the final product, typically by High-Performance Liquid Chromatography (HPLC). Crystallization is expected to dramatically reduce the levels of key process-related impurities.

Table 2: Representative Purity Profile Improvement

CompoundCrude Material (% Area by HPLC)After Crystallization (% Area by HPLC)Acceptance Criteria (ICH Q3A)
(-)-Fenfluramine HCl 99.15%>99.8% -
Norfenfluramine Present<0.10%<0.15%
2-Fenfluramine <0.2%<0.05%<0.15%
4-Fenfluramine 0.16%<0.05%<0.15%
Fenfluramine alcohol 0.40%<0.10%<0.15%
Data is representative and synthesized from examples provided in referenced patents and technical documents.[1][4]

Post-crystallization, the solid should also be characterized to confirm its physical properties.

  • Differential Scanning Calorimetry (DSC): Should show a single, sharp endotherm corresponding to the melting point of Form 1, confirming the absence of other polymorphic forms or solvates[1][4].

  • X-Ray Powder Diffraction (XRPD): The diffraction pattern should be consistent with the established pattern for Fenfluramine HCl Form 1[1][4].

Conclusion

The purification of this compound to pharmaceutical-grade levels is reliably achieved through well-controlled crystallization processes. Both single-solvent cooling crystallization from 2-butanol and a binary antisolvent/cooling method using a TBME/ethanol system are proven to be effective. The key to a successful and reproducible process lies in the rational selection of solvents and the precise control of process parameters such as temperature, cooling rate, and maturation time. These methods effectively purge critical impurities, consistently yielding the stable Form 1 polymorph required for a safe and effective drug product.

References

  • US Patent US20180208543A1, "New method for synthesis of fenfluramine, and new compositions comprising it".
  • New Drug Approvals, "Fenfluramine Hydrochloride". [Link]

  • US Patent US10947183B2, "Fenfluramine compositions and methods of preparing the same".
  • CN Patent CN108883399B, "Fenfluramine composition and preparation method thereof".
  • EP Patent EP3393655B1, "Fenfluramine compositions and methods of preparing the same".
  • US Patent Application US20170174613A1, "Fenfluramine compositions and methods of preparing the same".
  • Tao, Q. F. (2001). "[Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]". Se Pu, 19(3), 270–272. PubMed. [Link]

  • EP Patent EP3170807A1, "New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it".
  • ResearchGate, "[Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]". [Link]

  • PubChem, "Fenfluramine". National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (2020). "NDA 212102 Review". [Link]

  • EP Patent EP3800177A1, "Fenfluramine compositions and methods of preparing the same".
  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents". [Link]

  • Pharmaffiliates, "Fenfluramine-impurities". [Link]

  • PharmaCompass, "Fenfluramine Hydrochloride". [Link]

  • Van Drooge, D. J., et al. (2006). "Controlled Crystallization of the Lipophilic Drug Fenofibrate During Freeze-Drying: Elucidation of the Mechanism by In-Line Raman Spectroscopy". Pharmaceutical Research, 23(4), 781–791. PMC - NIH. [Link]

  • Van Drooge, D. J., et al. (2006). "Controlled Crystallization of the Lipophilic Drug Fenofibrate During Freeze-Drying: Elucidation of the Mechanism by In-Line Raman Spectroscopy". PubMed. [Link]

  • U.S. Food and Drug Administration (2020). "FINTEPLA (fenfluramine) oral solution Prescribing Information". [Link]

Sources

Application of (-)-Fenfluramine Hydrochloride in Neurobehavioral Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (-)-Fenfluramine hydrochloride (FFA) in neurobehavioral studies. It delves into the compound's mechanism of action, offers field-proven insights for experimental design, and presents detailed protocols for key preclinical assays.

Introduction: A Repurposed Molecule with Renewed Promise

This compound, initially developed as an appetite suppressant, has been repurposed as a potent anti-seizure medication.[1] Its journey from a weight-loss drug to a therapeutic agent for severe epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome underscores its complex and multifaceted neuropharmacological profile.[2][3] This guide will explore the scientific underpinnings of its efficacy and provide practical protocols for its use in neurobehavioral research.

Core Mechanism of Action: A Multi-Target Approach

The therapeutic effects of this compound stem from its intricate interaction with multiple neurotransmitter systems. Understanding these mechanisms is crucial for designing and interpreting neurobehavioral studies.

Primary Mechanisms:

  • Serotonin (5-HT) Release and Reuptake Inhibition: FFA's principal mechanism involves increasing the levels of serotonin in the synaptic cleft. It achieves this by promoting the release of serotonin from presynaptic neurons and inhibiting its reuptake via the serotonin transporter (SERT).[4] This enhanced serotonergic neurotransmission is central to its therapeutic effects.

  • Sigma-1 (σ1) Receptor Agonism: FFA also acts as an agonist at the sigma-1 receptor. This receptor is involved in modulating neuronal excitability and has been implicated in the pathophysiology of epilepsy.[1][2]

Secondary and Ancillary Mechanisms:

Beyond its primary targets, FFA also influences other neurotransmitter systems, including:

  • GABAergic Neurotransmission: Evidence suggests that FFA can enhance the activity of the inhibitory neurotransmitter GABA, contributing to its anti-seizure properties.[2][3]

  • Dopaminergic and Noradrenergic Systems: FFA exhibits some effects on dopamine and norepinephrine systems, which may contribute to its overall behavioral profile, including side effects like appetite reduction.[2][4]

This multi-target engagement allows FFA to restore the balance between excitatory and inhibitory neural networks, a key factor in its efficacy against treatment-resistant epilepsies.[2][3]

Fenfluramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fenfluramine Fenfluramine SERT SERT Fenfluramine->SERT Inhibits VMAT2 VMAT2 Fenfluramine->VMAT2 Alters Serotonin_Release Fenfluramine->Serotonin_Release Promotes Sigma1_Receptor Sigma-1 Receptor Fenfluramine->Sigma1_Receptor Agonist Serotonin_Vesicle Serotonin Vesicles VMAT2->Serotonin_Vesicle Serotonin_Vesicle->Serotonin_Release Serotonin Increased Serotonin (5-HT) Serotonin_Release->Serotonin 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Activates

Caption: Simplified signaling pathway of this compound.

Application in Preclinical Neurobehavioral Models

This compound's unique pharmacological profile makes it a valuable tool for investigating various neurobehavioral domains. Below are detailed protocols for its application in key preclinical models.

Models of Epilepsy and Seizure-Related Behaviors

Given its clinical efficacy, FFA is extensively studied in animal models of epilepsy, particularly Dravet syndrome.

Experimental Model: Dravet Syndrome (Scn1a+/- Mouse Model)

This model genetically recapitulates the core features of Dravet syndrome and is invaluable for studying the anti-seizure and neuroprotective effects of FFA.

Protocol: Assessing Anti-Seizure Efficacy and Survival

Objective: To evaluate the effect of chronic this compound administration on seizure frequency, survival, and markers of neurodegeneration in a mouse model of Dravet syndrome.

Materials:

  • This compound (oral solution)

  • Scn1a+/- mice and wild-type littermates

  • Vehicle (e.g., saline)

  • Subcutaneous injection supplies or oral gavage needles

  • Video monitoring system for seizure scoring

  • Materials for immunohistochemistry (e.g., antibodies for D-MBP, CD11b) and TUNEL assay

Procedure:

  • Animal Husbandry: House Scn1a+/- mice and wild-type controls under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing Regimen:

    • Begin treatment at postnatal day (PND) 7.

    • Administer this compound subcutaneously or orally once daily at a dose of 15 mg/kg.[5] This dose in mice is pharmacokinetically equivalent to the therapeutically effective dose range in humans.[5]

    • A vehicle-treated control group of Scn1a+/- mice and a wild-type control group should be included.

  • Seizure Monitoring:

    • Continuously monitor animals via video recording to quantify spontaneous seizure frequency and severity.

    • Score seizures based on a standardized scale (e.g., a modified Racine scale).

  • Survival Analysis: Record mortality daily throughout the treatment period (e.g., until PND 35-37).

  • Neuroinflammation and Neurodegeneration Assessment:

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Process brain sections for immunohistochemistry to assess markers of neuroinflammation (e.g., activated microglia using CD11b) and myelin degeneration (D-MBP).

    • Perform a TUNEL assay to quantify apoptotic cells.

  • Data Analysis:

    • Compare seizure frequency between FFA-treated and vehicle-treated Scn1a+/- mice using appropriate statistical tests (e.g., Mann-Whitney U test).

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

    • Quantify and compare the levels of immunohistochemical markers and TUNEL-positive cells between groups using ANOVA with post-hoc tests.

Expected Outcomes:

  • FFA treatment is expected to significantly reduce seizure frequency and improve survival in Scn1a+/- mice compared to vehicle-treated controls.[5][6]

  • A reduction in markers of neuroinflammation and apoptosis is also anticipated in the FFA-treated group.[5][6]

ParameterVehicle-Treated Scn1a+/-FFA-Treated Scn1a+/-Wild-Type Control
Seizure Frequency HighSignificantly ReducedNone
Survival Rate ReducedSignificantly IncreasedHigh
Neuroinflammation IncreasedReducedBaseline
Apoptosis (TUNEL) IncreasedReducedBaseline

Table 1: Expected Outcomes of FFA Treatment in a Dravet Syndrome Mouse Model

Dravet_Syndrome_Protocol_Workflow Start Start: PND 7 Dosing Daily Dosing: (-)-Fenfluramine HCl (15 mg/kg) or Vehicle Start->Dosing Monitoring Continuous Monitoring: - Seizure Frequency (Video) - Survival Dosing->Monitoring Endpoint Endpoint: PND 35-37 Monitoring->Endpoint Tissue Tissue Collection: Brain Perfusion & Extraction Endpoint->Tissue Analysis Neurobiological Analysis: - Immunohistochemistry (CD11b, D-MBP) - TUNEL Assay Tissue->Analysis Data Data Analysis & Interpretation Analysis->Data Food_Reinstatement_Workflow Training Training Phase: Lever Press for Food Extinction Extinction Phase: No Food Reward Training->Extinction Pretreatment Pre-treatment: (-)-Fenfluramine HCl or Vehicle Extinction->Pretreatment Reinstatement Reinstatement Induction: - Stress (Yohimbine) - Cue (Pellet Priming) Pretreatment->Reinstatement Test Test Phase: Measure Lever Presses Reinstatement->Test Analysis Data Analysis Test->Analysis

Caption: Workflow for the reinstatement of food-seeking behavior protocol.

Safety and Toxicological Considerations

When using this compound in research, it is imperative to be aware of its safety profile. Historically, higher doses used for weight loss were associated with cardiovascular side effects. [7][8]However, extensive clinical trials with the lower doses used for epilepsy have not found evidence of valvular heart disease or pulmonary arterial hypertension. [8][9] Key Preclinical Safety Findings:

  • In juvenile animal studies, high doses of FFA have been associated with reductions in body weight, learning and memory deficits, and effects on bone and brain size. [10]* It is crucial to use clinically relevant doses in preclinical models to ensure the translatability of findings.

Commonly Observed Side Effects in Clinical Trials (at therapeutic doses for epilepsy):

  • Decreased appetite

  • Diarrhea

  • Fatigue

  • Nasopharyngitis

  • Pyrexia (fever) [8][11] Researchers should monitor for these potential effects in their animal models.

Conclusion: A Versatile Tool for Neurobehavioral Research

This compound's well-characterized, multi-target mechanism of action, combined with its proven clinical efficacy in severe neurological disorders, makes it a powerful pharmacological tool. The protocols outlined in this guide provide a solid foundation for researchers to explore its effects on seizure-related behaviors, anxiety, and motivated behaviors. By carefully considering the scientific rationale behind experimental choices and adhering to rigorous methodologies, researchers can continue to unravel the complex neurobehavioral effects of this fascinating compound.

References

  • Title: Fenfluramine for treatment-resistant epilepsy in Dravet syndrome and other genetically mediated epilepsies Source: Drugs of Today URL: [Link]

  • Title: Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome Source: Epilepsia URL: [Link]

  • Title: What is the mechanism of Fenfluramine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Fenfluramine: a plethora of mechanisms? Source: Therapeutic Advances in Psychopharmacology URL: [Link]

  • Title: Low-dose fenfluramine in the treatment of neurologic disorders: experience in Dravet syndrome Source: CNS Drugs URL: [Link]

  • Title: Effect of fenfluramine on reinstatement of food seeking in female and male rats Source: Psychopharmacology URL: [Link]

  • Title: Long‐term safety and effectiveness of fenfluramine in children and adults with Dravet syndrome Source: Epilepsia URL: [Link]

  • Title: Fenfluramine: a plethora of mechanisms? Source: Therapeutic Advances in Psychopharmacology URL: [Link]

  • Title: (PDF) Fenfluramine: a plethora of mechanisms? Source: ResearchGate URL: [Link]

  • Title: NDA 212-102 (fenfluramine) Pharmacology/Toxicology Review Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Effect of d-fenfluramine on human experimental anxiety Source: Journal of Psychopharmacology URL: [Link]

  • Title: Fenfluramine: New Treatment for Seizures in Dravet Syndrome Source: Epilepsy Currents URL: [Link]

  • Title: Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy Source: Journal of Central Nervous System Disease URL: [Link]

  • Title: Fenfluramine provocation of anxiety in patients with panic disorder Source: The American Journal of Psychiatry URL: [Link]

  • Title: A review of fenfluramine for the treatment of Dravet syndrome patients Source: Epilepsy & Behavior URL: [Link]

  • Title: FINTEPLA® Dosing & Administration Source: FINTEPLA® (fenfluramine) oral solution URL: [Link]

  • Title: Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome Source: Epilepsia URL: [Link]

  • Title: Fenfluramine hydrochloride (PIM 938) Source: INCHEM URL: [Link]

  • Title: Exploring the Mechanism-of-action of Fenfluramine, an Anti-Epileptic Drug in the Treatment of Dravet Syndrome, Using an scn1Lab Mutant Zebrafish Model Source: American Epilepsy Society URL: [Link]

  • Title: Responses to novelty stress in female F344 rats: Effects of age and d-fenfluramine treatment Source: Arizona Board of Regents URL: [Link]

  • Title: d-Fenfluramine reduces anxiety induced by simulated public speaking Source: Brazilian Journal of Medical and Biological Research URL: [Link]

  • Title: Fenfluramine challenge in anxious children Source: Human Psychopharmacology URL: [Link]

  • Title: d-Fenfluramine in panic disorder: a dual role for 5-hydroxytryptamine Source: Psychopharmacology URL: [Link]

  • Title: A Study to Evaluate Safety, Tolerability, and Pharmacokinetics of Fenfluramine (Hydrochloride) in Infants 1 Year to Less Than 2 Years of Age With Dravet Syndrome Source: ClinicalTrials.gov URL: [Link]

Sources

Application Notes and Protocols for (-)-Fenfluramine Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renewed Significance of (-)-Fenfluramine in Neuropsychiatric and Epilepsy Research

(-)-Fenfluramine, a phenethylamine derivative, has a storied history in pharmacology. Initially developed as an appetite suppressant, its potent serotonergic activity has led to its repurposing as a valuable therapeutic agent for severe, treatment-resistant epilepsies.[1][2] In 2020, the U.S. Food and Drug Administration (FDA) approved fenfluramine (Fintepla®) for the treatment of seizures associated with Dravet syndrome, a severe form of pediatric epilepsy.[3][4][5] This approval has invigorated preclinical research aimed at further elucidating its mechanisms of action and exploring its potential in other neurological disorders.

These application notes provide a comprehensive guide for the administration of (-)-fenfluramine hydrochloride in rodent models, with a focus on best practices for scientific rigor and animal welfare.

Mechanism of Action: A Multi-Targeted Approach

(-)-Fenfluramine's therapeutic effects are primarily attributed to its complex interaction with the serotonin system. It acts as a potent serotonin releasing agent and reuptake inhibitor, leading to a significant increase in synaptic serotonin levels.[6][7] This enhanced serotonergic neurotransmission is believed to be a key factor in its anticonvulsant properties.[2]

Recent research has also highlighted the role of the sigma-1 receptor in fenfluramine's mechanism.[6][8][9] Fenfluramine positively modulates the sigma-1 receptor, which may contribute to its neuroprotective and antiseizure effects.[6][9] The drug's active metabolite, norfenfluramine, also contributes to its overall pharmacological profile by acting on various serotonin receptors.[6]

Fenfluramine_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fenfluramine Fenfluramine VMAT2 VMAT2 Fenfluramine->VMAT2 Disrupts Storage SERT SERT Fenfluramine->SERT Reverses Function Sigma1_Receptor Sigma-1 Receptor Fenfluramine->Sigma1_Receptor Positive Modulation Serotonin_Vesicles Serotonin Vesicles Serotonin_Release Serotonin Release SERT->Serotonin_Release Serotonin 5-HT Serotonin_Release->Serotonin 5HT_Receptors 5-HT Receptors Serotonin->5HT_Receptors Activates Antiseizure_Effect Antiseizure & Neuroprotective Effects 5HT_Receptors->Antiseizure_Effect Sigma1_Receptor->Antiseizure_Effect Dosing_Workflow Start Start Drug_Prep Prepare (-)-Fenfluramine HCl Solution in Vehicle Start->Drug_Prep Animal_Weight Weigh Animal Drug_Prep->Animal_Weight Dose_Calc Calculate Dose Volume Animal_Weight->Dose_Calc Choose_Route Select Administration Route Dose_Calc->Choose_Route Oral_Gavage Oral Gavage Protocol Choose_Route->Oral_Gavage PO IP_Injection Intraperitoneal (IP) Injection Protocol Choose_Route->IP_Injection IP SC_Injection Subcutaneous (SC) Injection Protocol Choose_Route->SC_Injection SC Administer Administer Drug Oral_Gavage->Administer IP_Injection->Administer SC_Injection->Administer Monitor Post-Administration Monitoring Administer->Monitor End End Monitor->End

Caption: Experimental Workflow for Rodent Dosing.

Dosing Regimens and Considerations

The optimal dosing regimen will depend on the specific research question, the rodent model used, and the pharmacokinetic profile of (-)-fenfluramine.

  • Acute vs. Chronic Dosing : Studies may involve a single administration (acute) or repeated administrations over a period of time (chronic). Chronic studies are particularly relevant for modeling long-term therapeutic effects. [10]* Dose-Response Studies : It is often necessary to evaluate a range of doses to determine the effective dose (ED50) and to identify any potential dose-limiting toxicities. [11]* Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) of (-)-fenfluramine can vary between species and even between different strains of the same species. [12]It is important to consider these factors when designing experiments. For instance, fenfluramine and its active metabolite, norfenfluramine, readily penetrate the brain. [13][14]

    Parameter Mouse Rat
    Reported Antiseizure ED50 (MES test, i.p.) 5.1 - 14.8 mg/kg [11] 8.4 - 13.4 mg/kg [11]
    Reported Dose in Dravet Syndrome Model (SC) 15 mg/kg once daily [15][16] N/A
    Brain-to-Plasma Ratio ~20-fold higher in brain [11] 15-60-fold higher in brain [14][17]

    | Metabolism | Dealkylation to norfenfluramine is a major pathway. [12]| Dealkylation to norfenfluramine is a major pathway. [12]|

Ethical Considerations and Animal Welfare

All procedures involving laboratory animals must be conducted in accordance with institutional and national guidelines for animal welfare. [18][19]

  • Minimizing Stress and Discomfort : Proper handling and restraint techniques are essential to minimize stress, which can be a confounding factor in experimental results. [20]* Monitoring for Adverse Effects : Animals should be closely monitored for any adverse effects of (-)-fenfluramine administration, which may include changes in appetite, activity level, or the occurrence of any signs of toxicity. [21]* The 3Rs : The principles of Replacement, Reduction, and Refinement should be applied to all animal experiments. [22]This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize any potential pain or distress. [19]

Conclusion

The administration of this compound in rodent models is a valuable tool for advancing our understanding of its therapeutic potential. By adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • Oral Gavage In Mice and R
  • FDA Approves Fenfluramine Drug Therapy for Dravet Syndrome.
  • Intraperitoneal injection. Wikipedia.
  • Standard Operating Procedures for Oral Gavage in Mice and R
  • Guide to Oral Gavage for Mice and Rats.
  • Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. PubMed Central.
  • Fenfluramine. Wikipedia.
  • Fenfluramine Exhibits Disease-Modifying Effects in a Mouse Model of Dravet Syndrome.
  • What is the mechanism of Fenfluramine Hydrochloride?
  • Intraperitoneal Injection in the Mouse. Research Animal Training.
  • FDA Approves New Therapy for Dravet Syndrome. CURE Epilepsy.
  • Intraperitoneal Injection in R
  • Mouse Oral Gavage Administr
  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. NIH.
  • Fenfluramine. PubChem.
  • UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP.
  • FDA Approves Fenfluramine for Treatment of Seizures Associated with Dravet Syndrome. Practical Neurology.
  • FDA Approves Fenfluramine for Treatment of Dravet Syndrome. NeurologyLive.
  • What is Fenfluramine Hydrochloride used for?
  • Fenfluramine-(Fintepla®)-Exhibits-Disease-Modifying-Effects-in-a-Mouse-Model-of-Dravet-Syndrome. American Epilepsy Society.
  • Comparative biodisposition and metabolism of 14C-(+/-)
  • (PDF) Fenfluramine: a plethora of mechanisms?
  • (PDF) Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome.
  • Is Fenfluramine approved by the FDA?
  • fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventil
  • Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in r
  • 212102Orig1s000.
  • Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in r
  • Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Labor
  • Intermittent, chronic fenfluramine administration to rats repeatedly suppresses food intake despite substantial brain serotonin reductions. PubMed.
  • Sleep suppressant action of fenfluramine in rats. II. Evidence against the involvement of presynaptic serotonergic mechanism. PubMed.
  • Ethical considerations in the use of experimental animals. Archivos de Neurociencias.
  • Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México.
  • Sleep suppressant action of fenfluramine in rats. I.
  • FINTEPLA® Dosing & Administration. FINTEPLA® (fenfluramine) oral solution.
  • Members of ethical review bodies Recommendations for reviewing ethics applications for work involving rodent head fix
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Ethical considerations regarding animal experiment
  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? PMC - PubMed Central.
  • Administration of D,L-fenfluramine to rats produces learning deficits in the Cincinnati water maze but not the Morris water maze: relationship to adrenal cortical output. PubMed.

Sources

Troubleshooting & Optimization

(-)-Fenfluramine hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (-)-Fenfluramine Hydrochloride

A Senior Application Scientist's Guide to Solubility and Stability

Welcome to the technical support center for this compound (CAS: 37577-24-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges related to the solubility and stability of this compound. The information herein is synthesized from authoritative sources and field experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Solubility FAQs

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits good solubility in a range of common laboratory solvents. For aqueous preparations, water is the primary choice. For organic stock solutions, ethanol and DMSO are excellent options.[1][2] The choice of solvent should always be guided by the requirements of the downstream application (e.g., cell culture compatibility, animal administration vehicle).

Q2: What is the specific solubility of this compound in these solvents?

A2: Quantitative solubility data is crucial for preparing accurate stock solutions. The table below summarizes known solubility values, primarily derived from studies on the racemic fenfluramine hydrochloride, which is expected to have very similar physicochemical properties to the levo-(-)-enantiomer.

SolventSolubility at 25°C (mg/mL)Resultant pH (in Water)Source(s)
Water54.136.69[3]
Ethanol150N/A[3]
Dichloromethane30-35N/A[3]
DMSOSolubleN/A[2]
Ethyl Acetate1-5N/A[3]
Acetonitrile1-5N/A[3]

Q3: Does pH affect the solubility of this compound?

A3: Yes, as a hydrochloride salt of a secondary amine with a pKa around 10.15-10.38, its solubility is pH-dependent. It is highly soluble in acidic to neutral aqueous solutions. In alkaline conditions (pH > 9), the compound will begin to deprotonate to its free base form, which is less water-soluble and may precipitate out of solution. Therefore, maintaining a pH well below the pKa is essential for aqueous preparations.

Stability and Storage FAQs

Q4: What are the ideal storage conditions for solid this compound powder?

A4: The solid form is quite stable. It should be stored in a tightly sealed container at room temperature (10°C - 25°C), protected from light.[1][4] Studies indicate it is a non-hygroscopic, crystalline solid, meaning it does not readily absorb moisture from the air.[5]

Q5: How should I store solutions of this compound?

A5: For maximum stability, solutions should be stored at 2-8°C and protected from light.[6][7][8] A datasheet for a methanol solution of racemic fenfluramine hydrochloride indicates that when stored under these conditions, decomposition is less than 1% over 48 months.[6][8] While freezing can be a good long-term storage strategy for many compounds, for fenfluramine oral solutions, refrigeration or freezing is not recommended as it can cause precipitation of excipients.[9] For research solutions without excipients, flash-freezing aliquots in an appropriate solvent and storing at -20°C or -80°C can be a viable long-term strategy, but a small aliquot should be thaw-tested to ensure the compound remains in solution.

Q6: How stable is this compound in aqueous solutions under experimental conditions?

A6: It demonstrates excellent stability in aqueous solutions across a relatively wide pH range.[9] Forced degradation studies confirm its robustness.[5] One study found that in a pH 6.7 phosphate buffer, it remained stable for 8 weeks at elevated temperatures of 40°C and 60°C, with no new impurities detected by HPLC. This suggests high stability during typical cell culture or short-term in vivo experiments.

Q7: What are the primary degradation pathways for this compound?

A7: The molecule is notably stable. Forced degradation studies show that it is resistant to hydrolysis (acidic and basic), heat, and photolysis.[5][10] The primary pathway for chemical degradation occurs under strong oxidizing conditions, such as exposure to hydrogen peroxide, which can produce several minor oxidation by-products.[3][5] In a biological context, its main metabolic pathway is de-ethylation via CYP enzymes to form its active metabolite, (-)-norfenfluramine.[11]

Troubleshooting Guide

This section provides a logical, step-by-step approach to solving specific issues you may encounter.

Problem 1: Precipitate or Cloudiness Observed in a Freshly Prepared Solution
  • Potential Cause 1: Solubility Limit Exceeded. You may have attempted to prepare a solution at a concentration higher than the solvent's capacity.

    • Solution: Cross-reference your concentration with the solubility table above. If it is too high, you will need to remake the solution at a lower concentration or switch to a solvent with higher capacity, such as ethanol.[3]

  • Potential Cause 2: Incomplete Dissolution. The compound may require more energy to fully dissolve.

    • Solution: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate for 5-10 minutes. This increases the kinetic energy, facilitating the dissolution process.

  • Potential Cause 3: Incorrect pH. If preparing an aqueous solution, particularly if buffering salts were added, the final pH may be too high (alkaline), causing the compound to convert to its less soluble free base.

    • Solution: Measure the pH of your solution. If it is above 8, carefully add a small amount of dilute HCl (e.g., 0.1 M) dropwise to lower the pH to neutral or slightly acidic, which should bring the precipitate back into solution.

G start Precipitate or Cloudiness in Solution check_conc Is Concentration > Solubility Limit? start->check_conc check_diss Was Solution Warmed or Sonicated? check_conc->check_diss No sol_conc Remake at Lower Conc. or Change Solvent check_conc->sol_conc Yes check_ph Is Solution Aqueous with pH > 8? check_diss->check_ph Yes sol_diss Gently Warm (37°C) and Sonicate check_diss->sol_diss No sol_ph Adjust pH to < 8 with Dilute HCl check_ph->sol_ph Yes sol_ok Solution Clear: Proceed with Experiment check_ph->sol_ok No sol_conc->sol_ok sol_diss->sol_ok sol_ph->sol_ok G cluster_0 Chemical Degradation cluster_1 Biological Metabolism Fen_Chem (-)-Fenfluramine (C₁₂H₁₆F₃N·HCl) Products Oxidized By-products (+16 m/z) Fen_Chem->Products Oxidation Oxidants Strong Oxidants (e.g., H₂O₂) Oxidants->Fen_Chem Fen_Bio (-)-Fenfluramine Norfen (-)-Norfenfluramine (Active Metabolite) Fen_Bio->Norfen De-ethylation CYP CYP Enzymes (CYP1A2, 2B6, 2D6) CYP->Fen_Bio

Degradation vs. Biological Metabolism Pathways.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol is suitable for preparing a concentrated stock for subsequent dilution in buffers or for in vivo administration.

  • Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a small glass vial. Add 900 µL of sterile, high-purity water or sterile saline (0.9% NaCl).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If any solid remains, place the tube in a sonicating water bath for 5 minutes.

  • Final Volume Adjustment: Once fully dissolved, add another 100 µL of the solvent to reach a final volume of 1.0 mL. This ensures the final concentration is precisely 10 mg/mL.

  • Sterilization (Optional): If for use in cell culture or in vivo, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube. Choose a filter material with low protein binding (e.g., PVDF or PES).

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, dispense into single-use aliquots, flash-freeze, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is a self-validating system to confirm the stability-indicating nature of an analytical method (e.g., HPLC).

  • Prepare Solutions:

    • Control Sample: Dissolve this compound in water to a concentration of 1 mg/mL.

    • Stress Sample: Dissolve this compound in water to a concentration of 1 mg/mL. Add 3% hydrogen peroxide (H₂O₂) to this solution.

  • Incubation: Store both samples protected from light at room temperature for 24 hours.

  • Analysis: Analyze both the control and stress samples by your HPLC method.

  • Evaluation:

    • Trustworthiness Check: The chromatogram of the control sample should show a single, sharp peak for the parent compound.

    • Validation: The chromatogram of the stress sample should show a decrease in the area of the parent peak and the appearance of one or more new, well-resolved peaks corresponding to the degradation products. [3]This confirms your method can separate the intact drug from its potential degradants. The target degradation is typically 5-20%. [12]

References

  • Sigma-Aldrich. (n.d.). R(–)-FENFLURAMINE HYDROCHLORIDE [Data Sheet].
  • Sigma-Aldrich. (n.d.). (±)-Fenfluramine hydrochloride solution (F1884) - Lot#: 92K8802 [Data Sheet].
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: (±)-Fenfluramine Hydrochloride Standard.
  • Biosynth. (2021). Safety Data Sheet: Fenfluramine hydrochloride.
  • ChemicalBook. (2023). Safety Data Sheet MSDS / SDS - Fenfluramine hydrochloride.
  • New Drug Approvals. (2021). Fenfluramine Hydrochloride.
  • Cleanchem. (n.d.). Fenfluramine Hydrochloride | CAS No: 404-82-0.
  • PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information.
  • U.S. Food and Drug Administration (FDA). (2020). NDA 212102 Orig1s000 Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • Sigma-Aldrich. (n.d.). (+)-Fenfluramine hydrochloride.
  • ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 3239-45-0 | Product Name : (S)-(+)-Fenfluramine Hydrochloride.
  • Google Patents. (n.d.). US10947183B2 - Fenfluramine compositions and methods of preparing the same.
  • Krackeler Scientific, Inc. (n.d.). (+)-Fenfluramine hydrochloride.
  • Sigma-Aldrich. (n.d.). (±)-Fenfluramine hydrochloride solution (F1884) - Lot#: 097H888041 [Data Sheet].
  • Tao, Q. F. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Se Pu, 19(3), 270-272. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: (-)-Fenfluramine Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of (-)-Fenfluramine hydrochloride and its degradation products. The content is structured to address common challenges and provide robust, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries encountered during the stability testing and analysis of this compound.

Q1: What are the primary degradation products of this compound and the conditions that lead to their formation?

A1: The degradation profile of this compound is influenced by its chemical structure, which features a secondary amine and a trifluoromethyl-substituted benzene ring. The primary degradation pathways include N-dealkylation and oxidation.

  • N-Dealkylation: The most well-documented metabolic and potential degradation pathway is the removal of the N-ethyl group to form (-)-Norfenfluramine .[1] This can occur under various stress conditions.

  • Oxidation: The molecule is susceptible to oxidation, particularly under forced degradation conditions using agents like hydrogen peroxide. This can lead to the formation of N-oxide derivatives or ring hydroxylation by-products.[2] Forced degradation studies have shown that oxidizing conditions can degrade the parent compound significantly, producing several by-products consistent with +16 amu (oxygen addition) in mass spectrometry analysis.[3][4][5]

  • Photolytic and Thermal Stress: While generally stable under ordinary heat and light, forced photostability and thermal studies are necessary to fully characterize potential degradants that could form under extreme storage or handling conditions.[2][6]

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A2: The choice of analytical technique depends on the specific goal, such as routine quality control, impurity identification, or pharmacokinetic studies.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for quantifying this compound and its related substances in pharmaceutical formulations.[2] A stability-indicating HPLC method, typically using a reversed-phase column (e.g., C18) with UV detection, can effectively separate the parent drug from its degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown impurities and degradation products, LC-MS is indispensable.[2] It provides molecular weight and fragmentation data crucial for characterizing novel degradants found during forced degradation or stability studies.

  • Gas Chromatography (GC): GC can also be used, often requiring derivatization of the amine group to improve volatility and chromatographic performance.[8][9] One method involves derivatization with trifluoroacetic anhydride followed by analysis with a flame ionization detector (FID) or mass spectrometer (MS).[8][9]

Q3: I am observing an unexpected peak in my chromatogram. How can I determine if it's a degradation product?

A3: A systematic approach is required to identify unknown peaks. The goal is to determine if the peak originates from the drug substance, excipients, or external contamination.

  • Analyze a Placebo Sample: Prepare and analyze a sample containing all formulation excipients without the active pharmaceutical ingredient (API). If the peak is present, it is related to an excipient, not the drug.

  • Conduct Forced Degradation Studies: Subject the API and drug product to stress conditions (acid, base, oxidation, heat, light).[10][11] If the unknown peak's area increases under any of these conditions, it is highly likely a degradation product.[12]

  • Utilize Mass Spectrometry (LC-MS): Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is critical for proposing a molecular formula and potential structure.

  • Reference Standard Confirmation: If a potential structure is identified (e.g., (-)-Norfenfluramine), confirm its identity by comparing its retention time and mass spectrum with a qualified reference standard.

Q4: What are the regulatory requirements for controlling degradation products in this compound?

A4: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[13][14][15]

These guidelines establish thresholds for impurities based on the maximum daily dose of the drug:

  • Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission. This is typically ≥0.05%.[15]

  • Identification Threshold: The level above which the structure of a degradation product must be determined. This generally starts at 0.10% but depends on the daily dose.[12][15]

  • Qualification Threshold: The level above which a degradation product must be assessed for its biological safety. This often begins at 0.15%.[12][15] Any degradation product present in batches used in safety and clinical studies is considered qualified at the level observed in those studies.[13][16][17]

Part 2: Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution

Issue: The peak for (-)-Fenfluramine is co-eluting or showing poor separation from a known impurity like (-)-Norfenfluramine or an unknown degradant.

Potential Cause Explanation & Causality Recommended Solution
Suboptimal Mobile Phase pH (-)-Fenfluramine and its primary amine degradant, (-)-Norfenfluramine, are basic compounds. The mobile phase pH directly affects their degree of ionization. A pH that is too high or too low can result in identical charge states and similar retention, leading to poor resolution.Adjust the mobile phase pH. A good starting point is a pH between 3 and 5. This ensures both the parent and impurity are fully protonated and allows their subtle structural differences to influence retention on a C18 column. Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.
Incorrect Organic Modifier The choice of organic solvent (e.g., acetonitrile vs. methanol) affects selectivity. Different solvents interact differently with the analyte and the stationary phase, altering the elution order and peak separation.If using acetonitrile, try substituting it with methanol, or use a mixture of both. Methanol often provides different selectivity for basic compounds compared to acetonitrile.
Inappropriate Column Chemistry A standard C18 column may not provide sufficient selectivity. The trifluoromethyl group on the phenyl ring offers a site for unique interactions.Consider a column with a different stationary phase. A Phenyl-Hexyl phase can offer alternative π-π interactions with the aromatic ring. An embedded polar group (PEG) column can also improve peak shape for basic analytes.
Guide 2: Inconsistent Quantification & Low Recovery

Issue: You are experiencing high variability in quantitative results (poor precision) and/or the amount of drug detected is significantly lower than expected (poor recovery).

Potential Cause Explanation & Causality Recommended Solution
Analyte Adsorption Secondary amines like (-)-Fenfluramine can adsorb to active sites on glass vials and silanol groups on the HPLC column, especially at low concentrations. This leads to sample loss and poor peak shape (tailing).1. Vials: Use silanized or polypropylene vials to minimize adsorption. 2. Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will bind to active silanol sites, preventing the analyte from adsorbing. 3. Sample Diluent: Ensure the sample diluent is compatible with the mobile phase and has sufficient ionic strength or organic content to keep the analyte fully dissolved.
Degradation During Sample Prep The analyte may be degrading after dissolution but before injection, especially if the sample preparation involves heat or exposure to light for extended periods.1. Protect from Light: Prepare samples in amber vials or under low-light conditions. 2. Control Temperature: Avoid heating samples unless necessary for dissolution. If heating is required, validate that it does not cause degradation. Store prepared samples in the autosampler at a controlled, cool temperature (e.g., 4-10 °C).

Part 3: Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][18]

Objective: To generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions. A target degradation of 5-20% is generally considered appropriate.[19]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C for 24 hours.[10][20]

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.[10][20]

    • Oxidation: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[10]

    • Thermal Degradation: Store the solid API and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid API and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Preparation for Analysis:

    • Before analysis, cool all samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples and an unstressed control sample to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated HPLC method. Evaluate the chromatograms for new peaks, and assess the peak purity of the parent compound to ensure the method is stability-indicating.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize / Dilute Stressed Samples Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Neutralize Thermal Thermal (80°C, Solid & Solution) Thermal->Neutralize Photo Photolytic (ICH Q1B) Photo->Neutralize Start Prepare API Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analyze Analyze via Stability-Indicating HPLC Method Neutralize->Analyze Evaluate Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants Analyze->Evaluate Degradation_Pathway cluster_products Degradation Products parent (-)-Fenfluramine norfen (-)-Norfenfluramine parent->norfen N-Dealkylation (Metabolic / Stress) oxidized Oxidized Products (e.g., N-Oxide) parent->oxidized Oxidation (Forced / Storage) Troubleshooting_Tree Start Unknown Peak Observed in Chromatogram Q1 Is peak present in placebo/blank? Start->Q1 A1_Yes Source is Excipient or System Contamination Q1->A1_Yes Yes A1_No Peak is related to API Q1->A1_No No Q2 Does peak area increase under stress conditions (Forced Degradation)? A1_No->Q2 A2_Yes Confirmed Degradation Product Q2->A2_Yes Yes A2_No Likely a Process Impurity (from synthesis) Q2->A2_No No Identify Identify Structure (LC-MS, NMR) A2_Yes->Identify A2_No->Identify Quantify Quantify & Report per ICH Q3A/B Guidelines Identify->Quantify

Sources

Technical Support Center: Overcoming Solubility Challenges with (-)-Fenfluramine Hydrochloride for In Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (-)-Fenfluramine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during in vitro experiments. By understanding the physicochemical properties of this compound and employing validated protocols, you can ensure the accuracy and reproducibility of your results.

Section 1: Physicochemical Profile of this compound

A foundational understanding of this compound's properties is crucial for troubleshooting solubility. As the hydrochloride salt of a weak base, its solubility is intrinsically linked to pH.[1][2]

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Name N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride[3]
Molecular Formula C₁₂H₁₇ClF₃N[4]
Molecular Weight 267.72 g/mol [4]
Appearance White to off-white powder[5]
pKa 9.92 - 10.38[5][6]
Melting Point 166-170 °C[5][7]

The relatively high pKa indicates that fenfluramine is a weak base; its hydrochloride salt form significantly enhances its aqueous solubility, particularly in neutral to acidic conditions.

Table 2: Solubility Data Overview

The following table summarizes the solubility of this compound in various solvents and conditions, providing a critical reference for preparing solutions.

Solvent/MediumTemperatureSolubility (mg/mL)Resultant pHSource
Water25 °C54.136.69[8]
Water37 °C71.22Not Specified[8]
pH 1.73 Buffer25 °C25.341.73[8]
pH 1.73 Buffer37 °C53.681.73[8]
pH 6.41 Buffer25 °C37.426.41[8]
pH 6.41 Buffer37 °C95.606.41[8]
Ethanol25 °C150Not Applicable[5][8]
MethanolNot SpecifiedSoluble / SparinglyNot Applicable[7][9][10]
DMSONot SpecifiedSoluble / SlightlyNot Applicable[7][11]
DichloromethaneNot Specified30 - 35Not Applicable[5]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound in a laboratory setting.

Q1: What is the recommended starting solvent for preparing a stock solution of (-)-Fenfluramine HCl for cell culture?

A1: For most in vitro applications, including cell-based assays, preparing a highly concentrated stock solution in a sterile, high-purity organic solvent is the most reliable method.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO). DMSO is an excellent choice as fenfluramine HCl is soluble in it and it is compatible with most cell culture applications at low final concentrations.[7][11][12]

  • Alternative: Ethanol. Fenfluramine HCl exhibits very high solubility in ethanol (150 mg/mL), making it another strong option.[5][8]

Expert Insight: The core principle is to create a concentrated stock (e.g., 10-100 mM) so that the volume of organic solvent added to your aqueous cell culture medium is minimal. This prevents solvent-induced cytotoxicity. As a best practice, the final concentration of DMSO or ethanol in your culture medium should be kept below 0.5% (v/v), though the specific tolerance of your cell line should be validated.[13]

Q2: My compound precipitates when I add my stock solution to the cell culture medium. What is happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is a common problem when an organic stock solution is diluted into an aqueous medium. It occurs when the compound's concentration exceeds its solubility limit in the final medium.

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Q3: Can I dissolve (-)-Fenfluramine HCl directly in water or Phosphate-Buffered Saline (PBS)?

A3: Yes, this is feasible for many applications. (-)-Fenfluramine HCl is soluble in water at 54.13 mg/mL at 25°C.[8] However, there are important considerations:

  • Concentration Limits: You may not be able to achieve the very high concentrations possible with DMSO or ethanol.

  • Sterility and Stability: Aqueous solutions are more susceptible to microbial contamination. It is essential to use sterile water and prepare the solution under aseptic conditions (e.g., in a laminar flow hood). While the compound is stable in solution, long-term storage of aqueous stocks is generally not recommended compared to organic stocks.[5][8]

  • pH of PBS: Standard PBS has a pH of ~7.4, which is well within the acceptable range for fenfluramine HCl solubility.

Q4: How should I store my (-)-Fenfluramine HCl stock solutions?

A4: Proper storage is critical to maintain the integrity of the compound.

  • Solid Compound: Store the powder tightly sealed at room temperature or as specified by the supplier.[14]

  • Organic Stock Solutions (DMSO/Ethanol): Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent contamination. Store at 2-8°C for short-term use or -20°C for long-term storage, protected from light.[9][10] Product datasheets suggest stability for months under these conditions.[9][10]

Section 3: Experimental Protocols

These protocols provide a self-validating framework for preparing and using this compound solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a standard stock solution for use in most cell-based assays.

Materials:

  • This compound (MW: 267.72 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows: Mass = Molarity × Volume × Molecular Weight Mass = (0.010 mol/L) × (0.001 L) × (267.72 g/mol ) = 0.002677 g = 2.68 mg

  • Weighing: Carefully weigh 2.68 mg of (-)-Fenfluramine HCl powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Vortex the tube for 30-60 seconds until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C, protected from light.

Protocol 2: Workflow for Dilution into Cell Culture Medium

This workflow ensures successful preparation of the final working concentration while minimizing precipitation risk.

G start Start: Prepare Working Solution stock Thaw 10 mM Stock Solution (from Protocol 1) start->stock medium Prepare Cell Culture Medium (e.g., 10 mL) start->medium calculate Calculate Dilution Volume (e.g., for 10 µM, add 10 µL of 10 mM stock) stock->calculate warm Pre-warm Medium to 37°C medium->warm warm->calculate add Add Stock Solution to Medium calculate->add mix Mix Thoroughly (Vortex or invert gently) add->mix inspect Visually Inspect for Precipitation mix->inspect precip Precipitation? inspect->precip troubleshoot Troubleshoot (See FAQ Q2) precip->troubleshoot Yes ready Solution Ready for Use precip->ready No troubleshoot->add

Caption: Step-by-step workflow for preparing a final working solution.

References
  • Fenfluramine Hydrochloride - New Drug Approvals. (2021).
  • Fenfluramine compositions and methods of preparing the same. (2021).
  • Fenfluramine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • Physicochemical Approaches to Enhancing Oral Absorption. (2007). Pharmaceutical Technology. [Link]

  • Fenfluramine hydrochloride | 404-82-0. Shimadzu Chemistry & Diagnostics. [Link]

  • Fenfluramine hydrochloride (PIM 938). INCHEM. [Link]

  • Fenfluramine. PubChem, National Institutes of Health. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). International Scholarly Research Notices. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Fenfluramine | 458-24-2. Shimadzu Chemistry & Diagnostics. [Link]

  • In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. (2022). Pharmacology Research & Perspectives. [Link]

Sources

Technical Support Center: Troubleshooting (-)-Fenfluramine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Peak Tailing

Welcome to our dedicated troubleshooting resource for the chromatographic analysis of (-)-Fenfluramine hydrochloride. As a basic pharmaceutical compound, fenfluramine presents a common yet often frustrating challenge in reversed-phase HPLC: peak tailing. This guide is structured as a series of in-depth questions and answers, designed to walk you through the underlying causes of this phenomenon and provide you with a logical, scientifically-grounded framework for resolving it.

My approach here is not just to provide a checklist, but to explain the causality behind each step. Understanding the "why" is paramount to developing robust and reliable analytical methods. We will move from the most frequent and easily correctable issues to more complex analyte-column interactions that require a deeper optimization of your method.

Analyte at a Glance: this compound

Before we dive into troubleshooting, let's understand the molecule we're working with. Fenfluramine is a secondary amine, making it a basic compound. It is typically handled as a hydrochloride salt to improve its stability and solubility.

PropertyValueSignificance for HPLC
Chemical Nature Secondary Amine (Basic)Prone to protonation in acidic to neutral mobile phases, resulting in a positive charge (cation).
pKa ~9.6 - 10.4[1]Dictates the ionization state of the molecule at a given mobile phase pH. This is the most critical parameter for controlling retention and peak shape.
Form Hydrochloride SaltReadily soluble in aqueous mobile phases.

Section 1: Foundational Checks - Is It a Simple Fix?

Often, peak tailing isn't a complex chemical problem but a result of suboptimal system or method conditions. Let's rule these out first.

Q1: My fenfluramine peak is tailing. What are the very first things I should check?

Before delving into complex mobile phase modifications, always verify the fundamentals. These issues are common culprits and are relatively easy to address.

Answer:

Start with the three most common sources of peak distortion that are independent of specific chemical interactions: extra-column volume, column overload, and physical column issues.

  • Extra-Column Volume (Dead Volume): This refers to any volume the sample encounters outside of the packed column bed (e.g., in tubing, fittings, or the detector flow cell).[2] Excessive dead volume causes the analyte band to spread, leading to broader and often asymmetric peaks.[3]

    • Troubleshooting:

      • Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[2]

      • Check that all fittings are correctly seated and not creating any gaps.

      • Use a detector flow cell appropriate for the scale of your analysis (e.g., a micro flow cell for UHPLC applications).

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4][5] If all peaks in your chromatogram are tailing or showing fronting, this is a strong possibility.[5]

    • Troubleshooting:

      • Protocol: Perform a simple dilution series. Dilute your sample 10-fold and 100-fold and inject it again. If the peak shape improves significantly and becomes more symmetrical, you were overloading the column.

      • Solution: Reduce the sample concentration or the injection volume.[6]

  • Column Bed Deformation or Contamination: A physical void at the column inlet or a partially blocked frit can disrupt the flow path, causing peak tailing.[4][7]

    • Troubleshooting:

      • Disconnect the column and reverse it. Flush it with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) at a low flow rate.

      • If performance improves after reinstalling it in the correct direction, a blockage at the inlet frit was likely the issue. However, this is often a temporary fix.[3]

      • If the problem persists, the column may be irreversibly damaged and require replacement.[4]

Section 2: The Core Issue - Taming Analyte-Stationary Phase Interactions

If the foundational checks don't solve the problem, the peak tailing is almost certainly due to secondary chemical interactions between fenfluramine and the HPLC column's stationary phase. This is the most common cause of peak tailing for basic compounds.[4][7]

The primary culprit is the electrostatic interaction between the protonated (positively charged) fenfluramine and ionized, deprotonated silanol groups (negatively charged) on the surface of the silica packing material.[3][4][7] These strong secondary interactions act as an alternative retention mechanism, causing some analyte molecules to lag behind the main chromatographic band, resulting in a tail.[7]

G cluster_0 HPLC Silica Surface (Mid-pH) cluster_1 Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) silanol_protonated Protonated Silanol (Si-OH) fenfluramine Protonated Fenfluramine (R₃N⁺-H) fenfluramine->silanol_ionized Strong Ionic Interaction (Causes Peak Tailing) fenfluramine->silanol_protonated No Interaction

Figure 1: The primary cause of peak tailing for basic analytes like fenfluramine.

Q2: How does mobile phase pH affect fenfluramine peak shape, and what is the best pH to use?

Answer:

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like fenfluramine.[8] The pH dictates the ionization state of both your analyte and the column's residual silanol groups.

  • The Problem Zone (pH 4-8): In this mid-pH range, fenfluramine (pKa ~10) is fully protonated (positively charged), while the acidic silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated (negatively charged). This creates the strong electrostatic attraction shown in Figure 1, leading to severe peak tailing.[2][9]

  • The Solution (Low pH): By lowering the mobile phase pH to ≤ 3, you suppress the ionization of the silanol groups, keeping them in their neutral, protonated (Si-OH) form.[3][7][10] While fenfluramine remains positively charged, the primary cause of the strong secondary ionic interaction is eliminated. This is the most common and effective strategy for improving the peak shape of basic compounds.[11]

G cluster_0 HPLC Silica Surface (Low pH, <3) cluster_1 Mobile Phase silanol_protonated Protonated Silanol (Si-OH) fenfluramine Protonated Fenfluramine (R₃N⁺-H) fenfluramine->silanol_protonated Interaction Minimized (Symmetrical Peak)

Figure 2: How operating at a low pH mitigates peak tailing by protonating silanol groups.

Experimental Protocol 1: Systematic Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous mobile phase components buffered at different pH values (e.g., pH 7.0, pH 4.5, and pH 2.8). Use a buffer appropriate for your pH range, such as phosphate for pH 7.0 and formate or phosphate for the lower pH values. Ensure the buffer concentration is at least 10-20 mM.[3]

  • Start at Neutral pH: Begin with your existing organic modifier composition and the pH 7.0 buffer. Equilibrate the column thoroughly (at least 10-15 column volumes). Inject your sample and record the chromatogram, noting the retention time and tailing factor.

  • Move to Low pH: Switch to the pH 2.8 buffer. Equilibrate the column extensively. Inject the sample and again record the chromatogram.

  • Analyze Results: You should observe a dramatic improvement in peak symmetry at the lower pH.[7] Note that the retention time of fenfluramine may decrease at low pH.[4] If retention becomes too short, you can compensate by decreasing the percentage of the organic modifier in your mobile phase.[4]

Q3: My peak tailing improved at low pH, but it's not perfect. What role does the column itself play?

Answer:

Your choice of HPLC column is absolutely critical. Even at low pH, not all silanol groups are suppressed, and differences in column manufacturing can have a huge impact on performance.

  • End-Capping: After the primary C18 (or other) ligands are bonded to the silica, a significant number of unreacted silanol groups remain. "End-capping" is a secondary chemical reaction that uses a small silylating agent (like trimethylchlorosilane) to bond with and block many of these remaining silanols.[4][12] For basic compounds, always choose a column that is specified as "end-capped" or "base-deactivated." [4][13] This physically shields the analyte from the active sites.

  • Silica Purity (Type A vs. Type B): Older "Type A" silica has higher acidity and trace metal content, which can exacerbate tailing.[10] Modern, high-purity "Type B" silica has much lower metal content and fewer, less acidic silanol groups, making it inherently better for analyzing basic compounds.[3][10]

  • Alternative Stationary Phases: If a standard end-capped C18 column still gives trouble, consider a column with a polar-embedded group.[2][14] These phases have a polar functional group (like an amide or carbamate) embedded near the base of the alkyl chain. This polar group can help shield the analyte from residual silanols and often provides better peak shape for bases.[14]

Q4: Are there mobile phase additives that can help without changing the pH?

Answer:

Yes. If you are constrained to a mid-range pH or need extra peak shape improvement, you can use a "sacrificial base" as a mobile phase additive.

A sacrificial base is a small, basic amine compound, like Triethylamine (TEA) , that is added to the mobile phase at a low concentration (typically 0.05% - 0.1%).[3][15] At a pH where both TEA and fenfluramine are protonated, the smaller and more mobile TEA will preferentially interact with and "mask" the active silanol sites on the stationary phase. This effectively prevents the larger fenfluramine molecule from engaging in these secondary interactions, leading to a much-improved peak shape.[3]

G cluster_0 Silica Surface with Additive cluster_1 Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) tea TEA⁺ tea->silanol_ionized TEA masks active site fenfluramine Protonated Fenfluramine (R₃N⁺-H) fenfluramine->silanol_ionized Interaction Blocked

Figure 3: Mechanism of a sacrificial base (TEA) masking active silanol sites.

Caution: TEA is not MS-friendly and has UV absorbance at low wavelengths. For LC-MS applications, formic acid is a better choice as it provides a low pH and can improve peak shape, though it is not a sacrificial base.[13]

Section 3: Advanced Strategies

Q5: I've tried everything above, and I still have unacceptable tailing. What is ion-pair chromatography?

Answer:

Ion-pair chromatography is an advanced technique that can be used when other methods fail. It is particularly useful for improving the retention and peak shape of charged analytes in reversed-phase HPLC.[16][17]

Mechanism: An ion-pairing reagent, which is essentially a molecule with a charge opposite to your analyte and a hydrophobic "tail," is added to the mobile phase.[16]

  • For the positively charged fenfluramine, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) is used.[18]

  • The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface.

  • The positively charged fenfluramine then forms a neutral ion-pair with the negatively charged head of the reagent, which is retained by the stationary phase through hydrophobic interactions.

This process has two benefits: it increases retention and, by masking the charge on fenfluramine, it prevents interactions with residual silanols, thereby improving peak shape.[16]

Considerations:

  • Complexity: Ion-pair methods require very long column equilibration times and can be difficult to get reproducible results.[16][17]

  • Column Dedication: The ion-pairing reagent can permanently modify the column, so it's best practice to dedicate a column solely for ion-pair methods.

  • Not MS-Friendly: Most common ion-pairing reagents are not volatile and will contaminate a mass spectrometer source.

Troubleshooting Workflow & FAQs

The following diagram summarizes a logical workflow for troubleshooting fenfluramine peak tailing.

G cluster_basics Details cluster_ph Details cluster_column Details cluster_additives Details cluster_advanced Details start Peak Tailing Observed (Tf > 1.2) check_basics 1. Foundational Checks start->check_basics check_ph 2. Mobile Phase pH check_basics->check_ph Issue Persists basics_details Check for: - Column Overload - Extra-Column Volume - Column Void/Blockage check_column 3. Column Chemistry check_ph->check_column Issue Persists ph_details Adjust mobile phase to pH ≤ 3 (e.g., with 0.1% Formic Acid) to protonate silanols. check_additives 4. Mobile Phase Additives check_column->check_additives Issue Persists column_details Use a modern, high-purity, end-capped column. Consider polar-embedded phase. advanced 5. Advanced Strategy check_additives->advanced Issue Persists additives_details Add a sacrificial base (e.g., 0.05% TEA) to mask active sites. advanced_details Use an ion-pairing reagent (e.g., alkyl sulfonate). solution Symmetrical Peak (Tf ≈ 1.0) basics_details->solution Problem Solved ph_details->solution Problem Solved column_details->solution Problem Solved additives_details->solution Problem Solved advanced_details->solution Problem Solved

Figure 4: A logical troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)
  • Q: What is an acceptable tailing factor?

    • A: According to USP guidelines, a tailing factor (Tf) close to 1.0 is ideal. Values greater than 1.2 indicate significant tailing, and values above 2.0 are generally considered unacceptable for quantitative methods.[19]

  • Q: Can my sample solvent cause peak tailing?

    • A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing.[19] Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.[15]

  • Q: Why did my method, which used to work fine, suddenly start showing peak tailing?

    • A: This often points to column degradation. Over time, especially with aggressive mobile phases, the bonded phase can hydrolyze, exposing more active silanol groups.[20] It could also be due to the accumulation of sample matrix components on the column.[20] Try cleaning the column or replacing it with a new one to confirm.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Fenfluramine | C12H16F3N | CID 3337 - PubChem. [Link]

  • How to Get Rid of Peak Tailing in Chromatography - Mastelf. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - uHPLCs. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Fenfluramine Hydrochloride - New Drug Approvals. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) – Welch Materials, Inc. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • pH – Why Is It Critical To Your Mobile Phase Method Development? - Phenomenex Blog. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • Ion Pairing — Blessing or Curse? | LCGC International - Chromatography Online. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

Sources

Technical Support Center: Minimizing Side Effects in Animal Studies with (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (-)-Fenfluramine hydrochloride in animal studies. This guide is designed to provide in-depth, practical solutions to common challenges, ensuring the integrity of your research while prioritizing animal welfare. Here, we synthesize technical data and field-proven insights to help you navigate the complexities of fenfluramine administration and minimize potential side effects.

Introduction to this compound

This compound is a serotonergic agent that functions primarily as a serotonin (5-HT) releaser and reuptake inhibitor.[1] This mechanism leads to increased levels of serotonin in the synaptic cleft, which is the basis for its therapeutic effects, including appetite suppression and, more recently, its use as an anti-seizure medication for conditions like Dravet syndrome.[2] However, this potent serotonergic activity is also linked to significant side effects, namely cardiovascular toxicity and neurotoxicity. Understanding these mechanisms is the first step toward effective mitigation.

Core Mechanism of Action

Fenfluramine's primary action is on the serotonin transporter (SERT), inhibiting reuptake and promoting the release of serotonin from presynaptic neurons.[2] It also interacts with the vesicular monoamine transporter 2 (VMAT2), further enhancing serotonin release.[2] While its primary target is the serotonin system, it also has lesser effects on norepinephrine and dopamine systems.[2]

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers may have before embarking on studies with this compound.

Q1: What are the primary side effects of this compound observed in animal studies?

A1: The two most significant side effects are cardiovascular toxicity and neurotoxicity. Cardiovascular issues include valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[3] Neurotoxicity primarily manifests as damage to serotonergic neurons.[4]

Q2: What is the molecular mechanism behind fenfluramine-induced valvular heart disease?

A2: Fenfluramine-induced VHD is primarily attributed to its active metabolite, norfenfluramine, which is a potent agonist of the serotonin 5-HT2B receptor.[5] These receptors are present on cardiac valve interstitial cells.[1] Excessive activation of 5-HT2B receptors is believed to stimulate abnormal cell growth and fibrosis on the heart valves, leading to thickening and impaired function.[1][3][5]

Q3: Is the neurotoxicity associated with fenfluramine reversible?

A3: The extent of reversibility is a subject of ongoing research. Some studies suggest that the neurotoxic effects, such as depletion of serotonin axon markers, can be long-lasting.[4] However, other research indicates that fenfluramine may also have neuroprotective effects in certain contexts, such as reducing neuroinflammation in mouse models of Dravet syndrome.[6][7][8] The potential for recovery may depend on the dose, duration of treatment, and the specific animal model used.

Q4: Are there different side effect profiles for the d- and l-enantiomers of fenfluramine?

A4: Yes, the enantiomers can have different pharmacological profiles. For instance, d-fenfluramine is often considered more effective as an anorectic with potentially fewer side effects than the racemic mixture.[9] However, both can contribute to alterations in the brain's antioxidant systems.[9] This guide focuses on (-)-Fenfluramine, also known as l-fenfluramine.

Troubleshooting Guides

This section provides detailed, actionable protocols to address specific side effects you may encounter during your experiments.

Troubleshooting Guide 1: Managing Cardiovascular Side Effects

The development of valvular heart disease and pulmonary hypertension is a critical concern in studies involving chronic fenfluramine administration.

Issue: Observation of cardiac abnormalities (e.g., valve thickening, regurgitation).

Causality: This is likely due to the activation of 5-HT2B receptors on heart valves by fenfluramine's metabolite, norfenfluramine, leading to fibrotic changes.[5]

Mitigation Strategy 1: Dose Optimization

Finding the lowest effective dose is the first line of defense. A dose-response relationship for both efficacy and toxicity should be established for your specific animal model and research question.

Table 1: Recommended Starting Doses for Fenfluramine in Rodent Models

Animal ModelRecommended Starting Dose (Oral/IP)Rationale
Sprague-Dawley Rat2.0 - 6.25 mg/kg, twice dailyDoses in this range have been shown to be behaviorally active, with higher ends of the range associated with neurotoxicity.[4]
Dravet Syndrome Mouse (Scn1a+/-)15 mg/kg, once daily (subcutaneous)This dose has been shown to reduce neuroinflammation and increase survival in this model.[7][8]
DBA/1 Mouse (SUDEP model)10 - 30 µg/kg (chronic)Shown to decrease mortality from spontaneous and heat-induced seizures.[10]
Mitigation Strategy 2: Regular Cardiovascular Monitoring

Implementing a consistent monitoring schedule is crucial for early detection of cardiac changes.

Protocol: Echocardiography in Rodents

  • Baseline Assessment: Perform an echocardiogram on all animals prior to the start of the study to exclude pre-existing cardiac abnormalities.

  • Frequency: Conduct echocardiograms every 4-6 weeks during chronic administration.[11][12]

  • Key Parameters to Measure:

    • Aortic and mitral valve regurgitation (grade severity).

    • Valve leaflet thickness and morphology.

    • Pulmonary artery systolic pressure (PASP) to monitor for PAH (PASP >35 mm Hg is a concern).[13]

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane) and place it in a supine or left lateral position.

    • Use a high-frequency ultrasound system designed for small animals.

    • Obtain standard 2D, M-mode, and Doppler images of the heart.

  • Actionable Thresholds: If an animal develops moderate or greater mitral regurgitation, or mild or greater aortic regurgitation with observable valve thickening, consider it a humane endpoint or a trigger for intervention (e.g., dose reduction).[13][14]

Mitigation Strategy 3: Co-administration of a 5-HT2B Receptor Antagonist

For studies where cardiovascular effects are a primary concern, co-administration of a selective 5-HT2B antagonist can be a powerful tool.

Experimental Protocol: Co-administration of SB204741

  • Agent: SB204741, a selective 5-HT2B receptor antagonist.

  • Rationale: Studies in mice have shown that SB204741 can completely prevent the increase in mitral valve thickening caused by a fenfluramine metabolite.[5]

  • Dosage: The optimal dose will need to be determined for your model, but a starting point can be derived from existing literature on similar compounds.

  • Administration: Administer the antagonist shortly before or concurrently with fenfluramine.

  • Validation: Include a control group receiving fenfluramine alone to confirm the protective effect of the antagonist.

Workflow for Cardiovascular Side Effect Mitigation

cluster_0 Pre-Study cluster_1 During Study cluster_2 Post-Study Baseline Echo Baseline Echocardiogram Fenfluramine Admin Fenfluramine Administration (Optimized Dose) Baseline Echo->Fenfluramine Admin Monitoring Regular Monitoring (Echocardiogram every 4-6 weeks) Fenfluramine Admin->Monitoring Intervention Co-administer 5-HT2B Antagonist (e.g., SB204741) Fenfluramine Admin->Intervention Optional Data Analysis Analyze Cardiac Parameters Monitoring->Data Analysis Endpoint Humane Endpoint or Dose Adjustment Data Analysis->Endpoint If abnormalities detected Washout Washout Period & Follow-up Echo Data Analysis->Washout If study concludes

Caption: Workflow for managing cardiovascular side effects.

Troubleshooting Guide 2: Mitigating Neurotoxicity and Serotonin Syndrome

Excessive serotonergic activity can lead to neurotoxicity and a potentially lethal condition known as serotonin syndrome.

Issue: Animals display signs of serotonin syndrome (tremors, rigidity, hyperactivity, hyperthermia).

Causality: This is an acute response to excessive levels of serotonin in the central nervous system, caused by fenfluramine's mechanism of action.[15][16] Severe symptoms are often mediated by 5-HT2A receptor activation.[16][17]

Mitigation Strategy 1: Monitoring for Serotonin Syndrome

Careful observation is key to early detection.

Protocol: Behavioral and Physiological Monitoring

  • Observation Period: Closely monitor animals for the first few hours after fenfluramine administration, especially during initial dose-finding studies.

  • Key Signs to Monitor:

    • Neuromuscular: Tremors, myoclonus (muscle jerks), hyperreflexia, rigidity.

    • Autonomic: Hyperthermia, tachycardia, mydriasis (dilated pupils).

    • Mental Status: Agitation, confusion (indicated by abnormal behaviors).

  • Intervention: If signs of serotonin syndrome are observed, reduce the dose in subsequent experiments. In severe cases, supportive care (e.g., cooling for hyperthermia) may be necessary. The serotonin antagonist cyproheptadine (1.1 mg/kg in dogs) has been used in veterinary medicine to treat this condition.[18]

Issue: Long-term studies show evidence of serotonergic neuron damage.

Causality: Chronic, high doses of fenfluramine can lead to the depletion of serotonin and damage to serotonergic nerve terminals.[4][9]

Mitigation Strategy 2: Neuroprotective Co-administration with Fluoxetine

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), can paradoxically protect against fenfluramine-induced neurotoxicity.

Experimental Protocol: Fenfluramine and Fluoxetine Co-administration

  • Agent: Fluoxetine hydrochloride.

  • Rationale: Fluoxetine is thought to prevent the uptake of fenfluramine into serotonergic neurons via the serotonin transporter, thereby preventing the intracellular toxic effects of fenfluramine while still allowing for its effects on serotonin release.[19]

  • Dosage:

    • Fenfluramine: Use the lowest effective dose for your primary outcome.

    • Fluoxetine: A common dose in rats is 6 mg/kg.[20]

  • Administration: Administer fluoxetine 30-60 minutes before fenfluramine. This timing is crucial to allow fluoxetine to occupy the serotonin transporter first.

  • Validation: Assess neurotoxicity through methods such as:

    • Immunohistochemistry: Staining for serotonin (5-HT) and serotonin transporter (SERT) in brain regions rich in serotonergic neurons (e.g., dorsal raphe nucleus, striatum).

    • Behavioral Tests: Utilize tasks sensitive to serotonergic function.

Signaling Pathway: Fenfluramine Neurotoxicity and Fluoxetine Protection

cluster_0 Fenfluramine Alone cluster_1 Fenfluramine + Fluoxetine Fen Fenfluramine SERT Serotonin Transporter (SERT) Fen->SERT Enters via SERT Neuron Serotonergic Neuron SERT->Neuron Toxicity Neurotoxicity Neuron->Toxicity Fluox Fluoxetine SERT2 Serotonin Transporter (SERT) Fluox->SERT2 Blocks SERT Neuron2 Serotonergic Neuron SERT2->Neuron2 Fen2 Fenfluramine Fen2->SERT2 Entry blocked Protection Neuroprotection Neuron2->Protection

Caption: Fluoxetine blocks SERT, preventing fenfluramine entry and subsequent neurotoxicity.

Troubleshooting Guide 3: Addressing Behavioral and Systemic Side Effects

Beyond the primary toxicities, fenfluramine can cause other side effects that may impact experimental outcomes and animal welfare.

Issue: Significant appetite suppression and weight loss, confounding metabolic studies.

Causality: Fenfluramine is a potent anorectic agent, a direct consequence of its serotonergic mechanism of action.[21]

Mitigation Strategy:

  • Dose Adjustment: This is the most direct approach. Lower doses may retain the desired therapeutic effect (e.g., anti-seizure) with less impact on appetite.

  • Dietary Support: Provide a highly palatable and calorically dense diet to encourage intake.

  • Acclimatization: Allow animals to acclimate to the drug. Some studies show that tolerance to the anorectic effects can develop over time with chronic administration.[20]

  • Control Group: Ensure your experimental design includes a pair-fed control group to differentiate between the direct metabolic effects of the drug and those secondary to reduced food intake.

Issue: Ambiguous results from behavioral tests.

Causality: Fenfluramine can induce sedation, lethargy, or hyperactivity, which can interfere with the interpretation of behavioral assays (e.g., learning and memory tasks).[1]

Mitigation Strategy:

  • Timing of Testing: The time interval between drug administration and behavioral testing is a critical variable.[22] Conduct pilot studies to determine the optimal testing window where the desired therapeutic effect is present, but confounding behavioral side effects are minimized.

  • Comprehensive Behavioral Battery: Do not rely on a single behavioral test. Use a battery of tests that assess different domains (e.g., motor activity, anxiety, cognition) to get a clearer picture of the drug's effects.

  • Dose-Response Characterization: Fully characterize the dose-response effects of fenfluramine on baseline behavior in your specific animal model before beginning complex experiments.

Conclusion and Best Practices

Minimizing side effects in animal studies with this compound is achievable with careful planning, diligent monitoring, and proactive mitigation strategies. By understanding the underlying mechanisms of toxicity and implementing the protocols outlined in this guide, researchers can enhance the quality and reliability of their data while upholding the highest standards of animal welfare. Always remember to consult your institution's animal care and use committee (IACUC) when developing and refining your experimental protocols.

References
  • Sourbron, J., et al. (2017). Pharmacological Analysis of the Anti-epileptic Mechanisms of Fenfluramine in scn1a Mutant Zebrafish. Frontiers in Pharmacology. [Link]

  • Griffin, A., et al. (2021). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. Epilepsia Open. [Link]

  • DravetSyndromeNews.com. (2024). Fintepla protects myelin, limits brain inflammation in Dravet mice. Dravet Syndrome News. [Link]

  • ResearchGate. (n.d.). (PDF) Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. ResearchGate. [Link]

  • Wangen, K. (2013). A validated animal model for the Serotonin Syndrome. University of Groningen. [Link]

  • Patsnap. (2024). What is the mechanism of Fenfluramine Hydrochloride? Patsnap Synapse. [Link]

  • Epilepsy Foundation. (2023). Fenfluramine. Epilepsy Foundation. [Link]

  • Wikipedia. (n.d.). Fenfluramine. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Pathophysiology of Serotonin Toxicity in Animals and Humans. ResearchGate. [Link]

  • Connolly, H. M., et al. (1997). Valvular heart disease associated with fenfluramine-phentermine. The New England Journal of Medicine. [Link]

  • Clifton, P. G., et al. (1992). Effects of chronically administered fluoxetine and fenfluramine on food intake, body weight and the behavioural satiety sequence. Psychopharmacology. [Link]

  • Wood, D. M., & Emmett-Oglesby, M. W. (1986). Functional consequences of fenfluramine neurotoxicity. Pharmacology, Biochemistry, and Behavior. [Link]

  • Richards, J. B., et al. (1993). Fluoxetine prevents the disruptive effects of fenfluramine on differential-reinforcement-of-low-rate 72-second schedule performance. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Specjalski, K., & Jasinska-Myga, B. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. Journal of Clinical Medicine. [Link]

  • Scotton, W. J., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. International Journal of Tryptophan Research. [Link]

  • PubChem. (n.d.). Fenfluramine. PubChem. [Link]

  • Arayamparambil, C., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]

  • Connolly, H. M., et al. (1997). Valvular heart disease associated with fenfluramine-phentermine. The New England Journal of Medicine. [Link]

  • Leite, D. S., et al. (2000). Chronic fenfluramine treatment of rats with different ages: effects on brain oxidative stress-related parameters. Neurochemistry International. [Link]

  • Means, C. (2021). Recognizing and treating serotonin syndrome. dvm360. [Link]

  • McElroy, J. F., et al. (1982). The effects of fenfluramine and fluoxetine on the acquisition of the conditioned avoidance response in rats. Psychopharmacology. [Link]

  • Hutson, P. H., & Sinyard, J. (2023). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Doly, S., et al. (2010). Deconstructing Antiobesity Compound Action: Requirement of Serotonin 5-HT2B Receptors for Dexfenfluramine Anorectic Effects. Neuropsychopharmacology. [Link]

  • ResearchGate. (n.d.). Fenfluramine Disrupts the Mitral Valve Interstitial Cell Response to Serotonin. ResearchGate. [Link]

  • Schuster, C. R., et al. (1986). Fenfluramine: neurotoxicity. Psychopharmacology Bulletin. [Link]

  • Greffe, G., et al. (2007). Valvular heart disease associated with fenfluramine detected 7 years after discontinuation of treatment. The Annals of Thoracic Surgery. [Link]

  • UCB. (2025). Epilepsia Publishes Final Analysis of Open-Label Extension Study of Long-Term Safety and Effectiveness of FINTEPLA® (fenfluramine) in Children and Adults with Dravet Syndrome. UCB. [Link]

  • FDA. (2020). 212102Orig1s000. FDA. [Link]

  • American Epilepsy Society. (2019). The-Action-of-Fenfluramine-to-Prevent-Seizure-Induced-Death-in-the-DBA/1-Mouse-SUDEP-Model-Is-Selectively-Blocked-by-an-Antagonist-or-Enhanced-by-an-Agonist-for-the-Serotonin-5-HT4. American Epilepsy Society. [Link]

  • Fintepla. (n.d.). FINTEPLA® Dosing & Administration. Fintepla. [Link]

  • Xu, Y., et al. (2024). Optimal dose of fenfluramine in adjuvant treatment of drug-resistant epilepsy: evidence from randomized controlled trials. Frontiers in Neurology. [Link]

  • Kancherla, M. K., et al. (2000). The progression of fenfluramine-associated valvular heart disease assessed by echocardiography. Annals of Internal Medicine. [Link]

  • Fintepla. (n.d.). Echocardiogram Assessment for FINTEPLA. Fintepla. [Link]

  • Auladell, C., et al. (2025). Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review. Neurology and Therapy. [Link]

  • Lai, W. W., et al. (2020). Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. Epilepsia. [Link]

  • Fintepla. (n.d.). Echocardiography: What You Need to Know. Fintepla HCP. [Link]

  • Gordon, C. J., & Watkinson, W. P. (1987). A characterization of the acute cardiopulmonary toxicity of fenfluramine in the rat. Fundamental and Applied Toxicology. [Link]

  • Lai, W. W., et al. (2020). Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. Epilepsia. [Link]

  • Schoonjans, A. S., et al. (2017). Cardiovascular safety of low-dose fenfluramine in Dravet syndrome: a review of its benefit-risk profile in a new patient population. Current Medical Research and Opinion. [Link]

  • Agarwal, A., et al. (2022). Long-term cardiovascular safety of fenfluramine in patients with Dravet syndrome treated for up to 3 years: Findings from serial echocardiographic assessments. Epilepsia. [Link]

  • American Epilepsy Society. (2024). fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest. American Epilepsy Society. [Link]

  • ResearchGate. (n.d.). Optimal dose of fenfluramine in adjuvant treatment of drug-resistant epilepsy: evidence from randomized controlled trials. ResearchGate. [Link]

  • MDPI. (2023). An Experimental Rat Model for Simultaneous Induction of Peripheral Neuropathy and Myelotoxicity by Docetaxel Administration: Evaluating the Protective Role of Dimethyl Fumarate. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Fenfluramine treatment for Dravet syndrome: Long term real-world analysis demonstrates safety and reduced health care burden. ResearchGate. [Link]

  • Veterinary Partner. (2008). Fluoxetine (Reconcile®, Prozac). Veterinary Partner. [Link]

  • Fintepla HCP. (n.d.). Echocardiography: What You Need to Know. Fintepla HCP. [Link]

Sources

(-)-Fenfluramine hydrochloride stability testing under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (-)-Fenfluramine Hydrochloride Stability Testing

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on stability testing. Here you will find troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: Based on forced degradation studies, this compound is a relatively stable molecule.[1][2] It shows stability in solid form at temperatures up to 150°C and in aqueous solutions at 70°C.[1] The most significant degradation occurs under oxidative stress.[1][2][3] Exposure to hydrogen peroxide can lead to the formation of several oxidation by-products.[1][2][3] While generally stable under hydrolytic conditions (acidic and basic) and photolytic stress at ambient temperatures, some degradation can be induced under more extreme conditions to identify potential degradants.[1][4][5]

Q2: What are the recommended storage conditions for this compound drug substance?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in an airtight and light-protected container.[6] Under these conditions, the decomposition is expected to be less than 1% over 48 months.[6] For oral solutions, storage at controlled room temperature is acceptable.[7]

Q3: What are the key ICH guidelines to follow for stability testing of this compound?

A3: The primary International Council for Harmonisation (ICH) guidelines to follow are:

  • ICH Q1A(R2): This guideline outlines the core principles for stability testing of new drug substances and products, including recommendations for long-term, intermediate, and accelerated studies.[8][9]

  • ICH Q1B: This guideline specifies the requirements for photostability testing.[8][9]

  • ICH Q2(R1): This guideline details the validation of analytical procedures used in stability testing.

These guidelines provide a framework for designing stability studies, including the selection of batches, container closure systems, testing frequency, and storage conditions.[8][9][10][11]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is generally stable in solution across a range of pH values.[1] Forced degradation studies have shown its stability in both acidic and basic solutions at ambient temperatures.[1] However, extreme pH conditions, especially when combined with elevated temperatures, can catalyze hydrolysis.[12][13] The pKa of fenfluramine is 10.2, and the oral solution is formulated at a pH of 5.[14] It is crucial to evaluate the susceptibility of the drug substance to hydrolysis across a wide pH range as part of stress testing.[9]

Q5: What analytical techniques are most suitable for stability-indicating assays of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for determining the assay and impurities of this compound.[1] Gas Chromatography (GC) with a flame ionization detector (FID) after derivatization is another validated method for its quantification in pharmaceutical dosage forms.[15][16] For the characterization of degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[1][2][3]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent Assay Results 1. Incomplete sample dissolution: this compound solubility can be affected by the solvent and pH.1. Ensure complete dissolution by using an appropriate solvent system (e.g., methanol, water-acetonitrile). Consider sonication or vortexing. Verify the pH of the sample solution is within the optimal range for solubility.
2. Instrumental drift or instability: Fluctuations in detector response or pump flow rate.2. Perform system suitability tests before each analytical run. Check for leaks in the HPLC system. Ensure the detector lamp has sufficient energy.
3. Improper standard preparation: Inaccurate weighing or dilution of the reference standard.3. Use a calibrated analytical balance. Prepare fresh standards for each run and verify their concentration.
Unexpected Peaks in Chromatogram 1. Contamination: From glassware, solvents, or the container closure system.1. Use clean glassware. Run a blank injection of the solvent to check for extraneous peaks. Investigate potential leachables from the container by storing the placebo formulation under stress conditions.
2. Degradation during analysis: The analytical method itself might be causing degradation (e.g., heat in the GC injector).2. For GC methods, optimize the injector temperature.[15][16] For HPLC, ensure the mobile phase is compatible with the drug substance and avoid harsh pH or high temperatures in the column oven unless necessary for separation.
3. Formation of new degradation products: The stress conditions might be more severe than anticipated.3. Adjust the stress conditions (e.g., lower temperature, shorter exposure time) to achieve the target degradation of 5-20%.[5] Characterize the new peaks using techniques like LC-MS to identify them.
Mass Imbalance (Sum of Assay + Impurities < 95%) 1. Formation of non-chromophoric degradants: Degradation products may not have a UV chromophore and are thus not detected by the UV detector.1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
2. Formation of volatile degradants: Degradants may be lost during sample preparation or analysis.2. Use headspace GC-MS to analyze for volatile impurities.
3. Incomplete elution of degradants: Highly polar or non-polar degradants may be strongly retained on or not retained by the column.3. Modify the HPLC method (e.g., change the gradient profile, use a different column chemistry) to ensure all related substances are eluted.
No Significant Degradation Observed in Forced Degradation Studies 1. Stress conditions are too mild: The concentration of the stressor, temperature, or duration of the study is insufficient.1. Increase the severity of the stress conditions incrementally. For hydrolysis, use higher concentrations of acid/base (e.g., up to 1M HCl or NaOH) or increase the temperature.[4][5][17] For oxidation, increase the concentration of hydrogen peroxide.
2. High intrinsic stability of the molecule: this compound is known to be a stable compound.2. Acknowledge the high stability of the molecule. The goal of forced degradation is to generate potential degradation products for analytical method validation, not necessarily to achieve extensive degradation.[18][19] Even minor degradation can be sufficient if the resulting peaks are well-resolved from the main peak.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies on this compound drug substance.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize with 1M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize with 1M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no significant degradation is observed, repeat with 30% H₂O₂.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to a dry heat of 105°C in a calibrated oven for 24 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Evaluation & Reporting MD Develop Stability-Indicating Analytical Method (e.g., HPLC) FD Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MD->FD MV Validate Method as per ICH Q2(R1) FD->MV SB Select Batches (min. 3 primary batches) MV->SB SS Set Up Stability Chambers (Long-term, Accelerated, Intermediate) SB->SS TP Pull Samples at Defined Time Points SS->TP TA Test Samples (Assay, Impurities, Physical Properties) TP->TA DA Data Analysis & Trend Evaluation TA->DA SL Determine Shelf-Life / Re-test Period DA->SL SR Prepare Stability Report SL->SR

Caption: A flowchart illustrating the key phases of a typical stability testing program.

Diagram 2: Potential Degradation Under Oxidative Stress

G FF_HCl (-)-Fenfluramine HCl Degradants Oxidative Degradation Products (+16 amu by-products) FF_HCl->Degradants Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Degradants

Caption: Simplified representation of (-)-Fenfluramine HCl degradation under oxidative conditions.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • Fenfluramine Hydrochloride - New Drug Approvals. (2021-02-21). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003-08-01). Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • Ich guideline for stability testing. Slideshare. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. (2025-04-11). Available from: [Link]

  • Main pathway of metabolism of fenfluramine. ResearchGate. Available from: [Link]

  • Fenfluramine. PubChem. Available from: [Link]

  • US10947183B2 - Fenfluramine compositions and methods of preparing the same. Google Patents.
  • EP3800177A1 - Fenfluramine compositions and methods of preparing the same. Google Patents.
  • [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. PubMed. Available from: [Link]

  • [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. ResearchGate. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • 212102Orig1s000. accessdata.fda.gov. (2020-06-15). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. (2021-07-26). Available from: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available from: [Link]

  • Fenfluramine (Fintepla). UCB. Available from: [Link]

  • 212102Orig1s000. accessdata.fda.gov. (2020-06-22). Available from: [Link]

  • Fenfluramine-induced hypothermia is associated with cutaneous dilation in conscious rats. Available from: [Link]

  • FINTEPLA® Prescribing Information. UCB-USA.com. Available from: [Link]

  • Ambient temperature modulation of fenfluramine-induced thermogenesis in the rat. PubMed. Available from: [Link]

  • A critical evaluation of fenfluramine hydrochloride for the treatment of Dravet syndrome. ResearchGate. Available from: [Link]

  • Efficacy-and-Tolerability-of-Adjunctive-FINTEPLA-(Fenfluramine-Hydrochloride)-in-an-Open-Label-Extension-Study-of-Dravet-Syndrome-Patients-Treated-for-Up-to-3-Years. (2020-11-21). Available from: [Link]

  • Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial. PubMed. (2023-08-17). Available from: [Link]

Sources

Technical Support Center: Purification Strategies for Crude (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (-)-Fenfluramine hydrochloride. As a critical active pharmaceutical ingredient (API) for treating rare epileptic conditions like Dravet syndrome, achieving exceptional chemical and enantiomeric purity is not merely a matter of regulatory compliance; it is fundamental to the safety and efficacy of the final drug product.[1][2] This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. We will move beyond simple protocols to explore the underlying principles and troubleshoot the common challenges encountered during the purification of crude this compound.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of what you are trying to remove. The impurities in crude (-)-Fenfluramine HCl can originate from starting materials, synthetic by-products, or degradation.

Q: What are the common process-related impurities I should be aware of?

A: Process-related impurities are the most common contaminants and are highly dependent on the synthetic route. However, several species are frequently observed. These include unreacted starting materials, by-products from side reactions, and structural isomers. Critically, many of these impurities share structural similarities with Fenfluramine, making them challenging to remove.[3] For instance, certain primary amine impurities can form hydrochloride salts and have similar boiling points to the Fenfluramine free base, complicating purification by both crystallization and distillation.[3][4]

Impurity NameTypeOrigin / Rationale for Concern
1-(3-trifluoromethyl)phenyl-propan-2-one Starting MaterialUnreacted ketone from the reductive amination step.[4][5]
Norfenfluramine Metabolite / By-productCan arise from N-dealkylation. It is an active metabolite.[5]
Fenfluramine Alcohol Impurity By-productOver-reduction of the intermediate ketone can lead to this alcohol side product.[5][6]
Ortho/Para-Fenfluramine Isomers RegioisomersArise from impurities in the starting materials (e.g., 2- or 4-(trifluoromethyl)phenyl precursors). Their similar physicochemical properties make them difficult to separate.[5][6]
Other Primary Amines By-productCan be formed depending on the synthetic route; their ability to form HCl salts makes them persistent impurities during crystallization.[3]

Q: What about the enantiomeric impurity, (+)-Fenfluramine?

A: This is arguably the most critical impurity to control. (-)-Fenfluramine is the R-enantiomer.[7] Its counterpart, (+)-Fenfluramine (dexfenfluramine), and its metabolite, (+)-norfenfluramine, are strongly linked to the cardiovascular side effects (valvular heart disease and pulmonary hypertension) that led to the withdrawal of racemic Fenfluramine from the market for obesity treatment.[2][8][9] Therefore, demonstrating a high enantiomeric excess (e.e.) is paramount for safety. The purification strategy must effectively remove the unwanted (+)-enantiomer.

Q: Are there other types of impurities to consider?

A: Yes. Beyond process-related and enantiomeric impurities, you must also control for:

  • Residual Solvents: Solvents used in the synthesis or crystallization (e.g., ethyl acetate, 2-butanol, ethanol, TBME) must be reduced to levels compliant with ICH Q3C guidelines.[4][5]

  • Inorganic Impurities: These can include catalyst residues (e.g., Raney nickel, Palladium) or salts.[3][4] ICP-MS is often used for detection and quantification.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is the primary method for purifying Fenfluramine hydrochloride.[4] However, it is a technique that requires careful optimization.

Q: My (-)-Fenfluramine HCl won't crystallize and is "oiling out." What should I do?

A: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid rather than a solid.[10] This is often because the solute is highly concentrated, or its melting point is below the boiling point of the solvent, causing it to "melt" in the saturated solution. An oil is undesirable as it traps impurities.

Causality & Troubleshooting Steps:

  • Excessive Supersaturation: You may have used too little solvent or cooled the solution too rapidly.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of hot solvent, and allow it to cool much more slowly. An insulated flask or a dewar can help achieve a slow cooling gradient.[11]

  • Solvent Choice: The chosen solvent may be too good a solvent, even at lower temperatures.

    • Solution: Consider a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and slowly add a "poor" solvent (like TBME or hexane) at an elevated temperature until the solution becomes slightly cloudy. Then, clarify by adding a drop of the good solvent and cool slowly.[11][12]

  • Nucleation Failure: The solution is supersaturated, but crystal formation has not initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Solution 2 (Seeding): If you have a few pure crystals of (-)-Fenfluramine HCl, add one or two to the cooled, supersaturated solution. This "seed" crystal provides a template for further crystallization.[10]

Q: The purity of my material isn't improving significantly after recrystallization. Why?

A: This indicates that the impurities are co-crystallizing with your product.

Causality & Troubleshooting Steps:

  • Similar Solubility Profiles: Impurities with very similar structures to (-)-Fenfluramine HCl (e.g., the ortho- and para-isomers) may have comparable solubility in your chosen solvent, causing them to crystallize out alongside the product.[6]

    • Solution: Experiment with different solvent systems. A change in solvent polarity or functionality can alter the relative solubilities of the product and impurities, leading to better separation. For amine hydrochlorides, polar solvents like alcohols (isopropanol, 2-butanol) or alcohol/water mixtures are good starting points.[4][13]

  • Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.

    • Solution: Ensure a slow, controlled cooling process. This allows for the selective crystallization of the least soluble compound (your product) while the more soluble impurities remain in the mother liquor.[11]

  • Using Insufficient Solvent: While using minimal solvent is key for yield, using too little can cause the solution to be supersaturated with respect to both the product and the impurities, leading to their co-precipitation.

    • Solution: Ensure all material is fully dissolved at the boiling point of the solvent. If impurities remain undissolved, a hot filtration step is necessary before cooling.[13]

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield is a common problem and usually relates to solvent volume or the product's solubility.

Causality & Troubleshooting Steps:

  • Excessive Solvent: This is the most common cause. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions. You can also try to recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this crop will likely be less pure.

  • High Cold-Solvent Solubility: The product might be too soluble in the solvent even at low temperatures.

    • Solution: Ensure you are cooling the solution sufficiently, ideally in an ice bath, for an adequate amount of time before filtration. If the yield is still poor, a different solvent in which the product is less soluble when cold is required.[13]

  • Premature Crystallization: The product crystallized in the funnel during an optional hot filtration step.

    • Solution: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible to prevent the solution from cooling and depositing crystals prematurely.[13]

Frequently Asked Questions (FAQs)

Q: What is the best general strategy for purifying crude (-)-Fenfluramine HCl?

A: A robust and scalable strategy involves a two-stage approach that first purifies the free base and then crystallizes the high-purity hydrochloride salt.[3][4]

  • Stage 1: Free Base Purification (Optional but Recommended): The crude (-)-Fenfluramine HCl is basified to generate the free base. This free base is an oil and can be purified by vacuum distillation. This step is highly effective at removing non-volatile impurities and some closely related substances.[4]

  • Stage 2: Salt Formation and Crystallization: The purified free base is dissolved in a suitable solvent (e.g., ethyl acetate). A solution of HCl in an organic solvent is then added to precipitate the (-)-Fenfluramine HCl. This precipitated solid is then isolated and subjected to a final recrystallization from a carefully selected solvent, such as 2-butanol, to achieve the final desired purity and crystalline form.[3][4]

G cluster_0 Purification Workflow CRUDE Crude (-)-Fenfluramine HCl BASE Basify (e.g., NaOH) Extract into Organic Solvent CRUDE->BASE FREE_BASE Crude (-)-Fenfluramine (Free Base Oil) BASE->FREE_BASE DISTILL Vacuum Distillation FREE_BASE->DISTILL Removes non-volatile impurities PURIFIED_BASE Purified Free Base DISTILL->PURIFIED_BASE SALT Dissolve in Solvent (e.g., Ethyl Acetate) Add HCl Solution PURIFIED_BASE->SALT CRUDE_SALT Precipitated HCl Salt SALT->CRUDE_SALT RECRYST Recrystallize (e.g., from 2-Butanol) CRUDE_SALT->RECRYST Removes closely-related impurities FINAL_PRODUCT High-Purity (-)-Fenfluramine HCl RECRYST->FINAL_PRODUCT ANALYZE Analyze Purity (HPLC, Chiral HPLC, NMR) FINAL_PRODUCT->ANALYZE

Fig 1. General purification workflow for (-)-Fenfluramine HCl.

Q: Which solvent systems are recommended for the recrystallization of (-)-Fenfluramine HCl?

A: The choice of solvent is critical. For a hydrochloride salt, polar protic solvents are generally required.[13] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent SystemTypeRationale & CommentsReference
2-Butanol Single SolventHas been explicitly demonstrated in patents to yield crystalline Fenfluramine HCl. Good balance of polarity.[3][4]
Ethanol / TBME Solvent / Anti-solventThe compound is dissolved in a minimum of hot ethanol ("good" solvent), and TBME ("poor" solvent) is added to induce crystallization upon cooling.[4]
Isopropanol Single SolventA common choice for amine hydrochlorides, similar properties to ethanol and 2-butanol.[13]
Ethanol / Water Single or PairedWater increases polarity. Small amounts can aid in dissolving the salt at high temperatures, but too much may increase solubility when cold, reducing yield.[12]

Q: How do I remove the enantiomeric impurity, (+)-Fenfluramine?

A: If your synthesis is not enantioselective, you will start with a racemic mixture. Separating enantiomers (a process called resolution) requires introducing another chiral element.

  • Preparative Scale (Diastereomeric Crystallization): The most common industrial method is to react the racemic free base with a single enantiomer of a chiral acid (a "resolving agent"), such as (+)-tartaric acid or d-camphoric acid.[4][14] This forms two diastereomeric salts: [(-)-Fenfluramine / (+)-Acid] and [(+)-Fenfluramine / (+)-Acid]. Diastereomers have different physical properties, including solubility. With a carefully chosen solvent, one diastereomeric salt will crystallize preferentially while the other remains in solution. The crystallized salt is then isolated, and the chiral acid is removed to yield the desired pure (-)-Fenfluramine enantiomer.[14]

  • Analytical / Small Scale (Chiral Chromatography): Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase that is itself chiral. This allows for the direct separation of the two enantiomers. While highly effective for analysis and small-scale purification, it is often less economical for large-scale production.[6][15][16]

Q: How can I confirm the purity of my final product?

A: A panel of analytical techniques is required to confirm the identity, strength, quality, and purity of your final API, in accordance with ICH guidelines.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying process-related impurities and determining the overall purity (typically expressed as area %).[5][6]

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) and ensure the (+)-Fenfluramine level is below specification limits.[15] An alternative method is Nuclear Magnetic Resonance (NMR) using a chiral solvating agent, which can cause separate, quantifiable signals for each enantiomer.[17]

  • Identity and Structure: 1H and 13C NMR spectroscopy confirms the chemical structure.

  • Residual Solvents: Gas Chromatography (GC) is used for volatile solvents, while 1H-NMR can also be used to quantify non-volatile solvents like 2-butanol.[4][5]

G cluster_1 Recrystallization Troubleshooting Logic START Crude Material in Hot Solvent DISSOLVED Is everything dissolved? START->DISSOLVED COOL Cool Solution Slowly DISSOLVED->COOL Yes HOT_FILTRATION Perform Hot Filtration DISSOLVED->HOT_FILTRATION No (Insoluble Impurities) CRYSTALS Do crystals form? COOL->CRYSTALS HOT_FILTRATION->COOL FILTER Filter & Wash Crystals CRYSTALS->FILTER Yes OIL Troubleshoot Oiling Out: 1. Reheat, add more solvent 2. Change solvent system 3. Scratch or Seed CRYSTALS->OIL No, it 'oiled out' ANALYZE Analyze Purity & Yield FILTER->ANALYZE OIL->COOL PURITY_OK Purity OK? ANALYZE->PURITY_OK YIELD_OK Yield OK? ANALYZE->YIELD_OK PURITY_OK->YIELD_OK Yes PURITY_FAIL Troubleshoot Purity: 1. Recrystallize again 2. Use a different solvent 3. Ensure slower cooling PURITY_OK->PURITY_FAIL No END Process Complete YIELD_OK->END Yes YIELD_FAIL Troubleshoot Yield: 1. Use less solvent next time 2. Ensure thorough cooling 3. Check for product loss YIELD_OK->YIELD_FAIL No

Fig 2. Decision workflow for troubleshooting recrystallization.

Key Experimental Protocols

Protocol 1: Recrystallization of this compound from 2-Butanol

This protocol is adapted from procedures described in the literature and should be optimized for your specific material and scale.[4]

  • Dissolution: Place the crude (-)-Fenfluramine HCl (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of 2-butanol (e.g., start with 50 mL) to the flask.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue to add small portions of hot 2-butanol until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 2-butanol to rinse away residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification via Free Base Distillation and Salt Formation

This protocol demonstrates the principle of purifying the free base prior to crystallization.[4]

  • Free Base Generation: Dissolve crude (-)-Fenfluramine HCl in water. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >10. The oily free base will separate.

  • Extraction: Extract the free base into an organic solvent like heptane or ethyl acetate (e.g., 3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil.

  • Vacuum Distillation: Set up a short-path distillation apparatus. Distill the oil under reduced pressure. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 89-90 °C at 6 mmHg).[4]

  • Salt Formation: Dissolve the purified free base in a solvent like ethyl acetate. Cool the solution to 0 °C. Slowly add a stoichiometric amount of 1M HCl in ethyl acetate dropwise with stirring.

  • Isolation & Final Purification: The (-)-Fenfluramine HCl will precipitate. Filter the solid, wash with cold ethyl acetate, and dry. This material can then be further purified by a final recrystallization as described in Protocol 1.

References

  • New Drug Approval Application for Fenfluramine Hydrochloride. (2021). U.S.
  • Fenfluramine Impurities and Rel
  • El-Koussi, A. A., & El-Sherbeny, M. A. (1999). Stereoselective determination of fenfluramine enantiomers in rat liver microsomal incubates.
  • Gala, D., et al. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. Magnetic Resonance in Chemistry, 43(10), 821-825. [Link]

  • Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. (2025). BenchChem.
  • Nakamura, K., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 169-178. [Link]

  • Bianchi, I., et al. (2018). New method for synthesis of fenfluramine, and new compositions comprising it. U.S.
  • Boyd, M., et al. (2021). Fenfluramine compositions and methods of preparing the same. U.S.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Boyd, M., et al. (2020). Fenfluramine compositions and methods of preparing the same. European Patent EP 3393655B1. [Link]

  • Afonso, C. A. M., et al. (n.d.).
  • Bianchi, I., et al. (2017). New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.
  • Bialer, M., et al. (2022). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia, 63(7), 1833-1842. [Link]

  • Boyd, M., et al. (2021). Fenfluramine composition and preparation method thereof.
  • Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Pharmaceuticals, 15(3), 359. [Link]

  • Bialer, M., et al. (2021). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 62(10), 2453-2464. [Link]

  • Recrystallization Techniques. (n.d.). University of California, Irvine.
  • Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 247, 116174. [Link]

  • Bosch, J., et al. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization Procedures. (n.d.). University of Wisconsin-Madison.
  • Boyd, M., et al. (2021). Fenfluramine composition and preparation method thereof.
  • Chiral Drug Separation. (n.d.). West Virginia University School of Medicine.
  • Fenfluramine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. [Link]

  • Verrotti, A., et al. (2022). Improving Therapy of Pharmacoresistant Epilepsies: The Role of Fenfluramine. Frontiers in Pharmacology, 13, 890365. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

  • Gidal, B. E., et al. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Epilepsia Open, 7(2), 351-360. [Link]

  • An In-depth Technical Guide on the Central Nervous System Effects of Fenfluramine. (2025). BenchChem.
  • Perry, M. S., et al. (2022). Early diagnosis and experimental treatment with fenfluramine via the Investigational New Drug mechanism in a boy with Dravet Syndrome and recurrent status epilepticus. Epilepsy & Behavior Reports, 18, 100523. [Link]

Sources

Technical Support Center: Enantiomeric Separation of Fenfluramine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the enantiomeric separation of fenfluramine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving fenfluramine enantiomers. As a basic compound, fenfluramine presents unique challenges in chiral chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve robust, reproducible separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the enantiomeric separation of fenfluramine, providing a foundational understanding of the critical choices in method development.

Q1: What are the primary challenges in the enantiomeric separation of fenfluramine?

A1: The primary challenges stem from fenfluramine's chemical nature as a basic amine. These challenges include:

  • Peak Tailing: Strong interactions between the basic amine group of fenfluramine and residual acidic silanol groups on silica-based chiral stationary phases (CSPs) are a common cause of asymmetric peak shapes, leading to poor resolution and inaccurate quantification.[1]

  • Achieving Sufficient Resolution: Obtaining baseline separation of the enantiomers can be difficult and requires careful selection of the chiral stationary phase and optimization of mobile phase conditions.

  • Method Robustness: Developing a method that is reproducible and reliable across different instruments and laboratories can be challenging due to the sensitivity of chiral separations to minor variations in conditions.

Q2: Which analytical technique is best suited for fenfluramine enantioseparation: HPLC, SFC, or CE?

A2: The optimal technique depends on the specific requirements of your analysis, such as speed, resolution, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for chiral separations due to the vast array of commercially available chiral stationary phases (CSPs).[2] It offers high resolution but can sometimes involve longer run times and significant solvent consumption.

  • Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative that offers several advantages over HPLC.[3] It typically provides faster separations, reduced organic solvent consumption (using supercritical CO2 as the primary mobile phase), and often yields better peak shapes for basic compounds.[3][4] Polysaccharide-based CSPs are highly effective in SFC for chiral separations.[3][5]

  • Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent.[6] For chiral separations of basic compounds like fenfluramine, cyclodextrins are commonly used as chiral selectors in the background electrolyte.[7][8] CE can be a powerful tool, particularly for analytical-scale separations.

Q3: How do I select the right chiral stationary phase (CSP) for fenfluramine?

A3: CSP selection is the most critical step in developing a chiral separation method. For fenfluramine and other amphetamine-like compounds, polysaccharide-based and Pirkle-type CSPs are often successful.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, Chiralpak® AD) are broadly applicable and effective for a wide range of chiral compounds, including basic analytes.[7] They are compatible with normal-phase, reversed-phase, and polar organic modes, as well as SFC.

  • Pirkle-type CSPs are also a good choice, particularly when derivatization of the analyte is employed.[1]

  • Screening: The most effective approach is to screen a small, diverse set of chiral columns with different mobile phases to identify the most promising conditions for your separation.[9][10]

Q4: Is derivatization necessary for the chiral separation of fenfluramine?

A4: Derivatization is not always necessary but can be a valuable strategy, particularly for improving detection sensitivity and chromatographic performance. Fenfluramine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11] Common derivatizing agents include S-(-)-N-trifluoroacetyl prolyl chloride and 3,5-dinitrophenylisocyanate.[1][11] This approach can be particularly useful in gas chromatography (GC) as well.[11]

II. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section provides a detailed, question-and-answer-based guide to resolving common issues encountered during the HPLC enantioseparation of fenfluramine.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows a single peak or two poorly resolved peaks for the fenfluramine enantiomers. What should I do?

A: Poor resolution is a common initial challenge. The following workflow will guide you through a systematic approach to improve the separation.

graph TD { A[Start: Poor Resolution Rs < 1.5] --> B{Is the correct Chiral Stationary Phase (CSP) being used?}; B -->|Yes| C{Optimize Mobile Phase}; B -->|No| D[Screen different CSPs e.g., Polysaccharide-based, Pirkle-type]; C --> E{Adjust Organic Modifier Percentage}; E --> F{Modify Mobile Phase Additives}; F --> G{Optimize Column Temperature}; G --> H{Check Column Health}; H --> I{Is Resolution Improved?}; I -->|Yes| J[Method Optimized]; I -->|No| D; D --> C;

}

Workflow for Troubleshooting Poor Resolution

Step-by-Step Protocol for Improving Resolution:

  • Verify CSP Selection:

    • Rationale: The choice of CSP is paramount for chiral recognition. Polysaccharide-based CSPs are a good starting point for fenfluramine.

    • Action: If you are not getting any separation, consider screening a different class of CSP.

  • Optimize Mobile Phase Composition:

    • Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Action (Normal Phase):

      • Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). A lower percentage of the alcohol modifier often increases retention and improves resolution.[12]

    • Action (Reversed Phase):

      • Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.

      • Optimize the pH of the aqueous buffer. For basic compounds like fenfluramine, a slightly acidic to neutral pH can sometimes improve peak shape and resolution.

  • Incorporate Mobile Phase Additives:

    • Rationale: Additives can significantly enhance selectivity by modifying the interactions between the analyte, CSP, and any residual silanols.

    • Action: For basic compounds like fenfluramine, add a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase.[1][9] This will compete with fenfluramine for active silanol sites, reducing peak tailing and potentially improving resolution.

  • Optimize Column Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution.[1] Try decreasing the column temperature in 5°C increments. However, in some cases, increasing the temperature can improve efficiency and peak shape.[1]

  • Check Column Health:

    • Rationale: A contaminated or degraded column will exhibit poor performance.

    • Action: If the column is old or has been used with a variety of samples, it may be contaminated. Follow the manufacturer's instructions for column washing. If performance does not improve, the column may need to be replaced.[1]

Problem 2: Peak Tailing

Q: The fenfluramine enantiomer peaks are asymmetrical with a distinct tail. How can I fix this?

A: Peak tailing is a very common issue for basic compounds like fenfluramine and is often caused by secondary interactions with the stationary phase.

graph TD { A[Start: Peak Tailing] --> B{Is the sample concentration too high?}; B -->|Yes| C[Dilute Sample and Re-inject]; B -->|No| D{Are there secondary interactions with the stationary phase?}; D -->|Yes| E[Optimize Mobile Phase]; D -->|No| F{Is the column contaminated or degraded?}; E --> G[Add Basic Modifier e.g., 0.1% DEA]; E --> H[Adjust Mobile Phase pH]; F -->|Yes| I[Wash or Replace Column]; F -->|No| J[Check for Extra-Column Dead Volume]; C --> K{Peak Shape Improved?}; G --> K; H --> K; I --> K; J --> K; K -->|Yes| L[Problem Solved]; K -->|No| M[Continue Troubleshooting];

}

Workflow for Troubleshooting Peak Tailing

Step-by-Step Protocol for Eliminating Peak Tailing:

  • Rule out Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Action: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, the original sample concentration was too high.[1]

  • Optimize Mobile Phase Additives:

    • Rationale: A basic additive will compete with the basic fenfluramine molecule for interaction with acidic silanol sites on the stationary phase.

    • Action: Add 0.1% diethylamine (DEA) or another suitable basic modifier to your mobile phase.[1][7]

  • Adjust Mobile Phase pH (Reversed Phase):

    • Rationale: The pH of the mobile phase affects the ionization state of both the analyte and the stationary phase.

    • Action: For basic compounds, operating at a mid-range pH can sometimes exacerbate tailing due to ionized silanols. Adjusting the pH to be at least 2 units away from the pKa of fenfluramine can improve peak shape.[7]

  • Check Column Health:

    • Rationale: Contamination can create active sites that lead to peak tailing.

    • Action: Wash the column according to the manufacturer's guidelines. If tailing persists, the column may be permanently damaged and require replacement.[1][13]

  • Minimize Extra-Column Volume:

    • Rationale: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.

    • Action: Use tubing with the smallest possible internal diameter and length. Ensure all connections are properly made to avoid dead volume.

Problem 3: Ghost Peaks

Q: I am seeing unexpected peaks in my chromatogram, especially in blank runs. What are these and how do I get rid of them?

A: These are known as "ghost peaks" and can originate from several sources.

Troubleshooting Ghost Peaks:

  • Identify the Source:

    • Action: Run a blank gradient with no injection. If the ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.[1] If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated. If the solvent blank is also clean, the issue is likely carryover from the autosampler.[1]

  • Address Mobile Phase Contamination:

    • Rationale: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks.

    • Action: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[14]

  • Clean the HPLC System:

    • Rationale: Contaminants can build up in the injector, tubing, and detector.

    • Action: Flush the entire system, including the injector and sample loop, with a strong solvent.[15]

  • Prevent Sample Carryover:

    • Rationale: The autosampler needle and injection port can retain small amounts of sample from previous injections.

    • Action: Implement a needle wash step in your injection sequence using a strong solvent to clean the needle between injections.

III. Experimental Protocols

This section provides starting-point protocols for the enantiomeric separation of fenfluramine using HPLC, SFC, and CE. These should be considered as initial conditions and may require further optimization.

Protocol 1: Chiral HPLC Method

This protocol is adapted from established methods for fenfluramine and similar compounds.[16]

  • Instrumentation:

    • HPLC system with UV or MS detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 225 nm

  • Sample Preparation:

    • Dissolve the fenfluramine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Monitor the chromatogram for the separation of the two enantiomers.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method

This protocol is a general starting point for the chiral separation of a basic compound like fenfluramine on a polysaccharide CSP.[3][17]

  • Instrumentation:

    • SFC system with a back-pressure regulator and a suitable detector (e.g., UV or MS).

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or similar immobilized polysaccharide-based CSP)

    • Mobile Phase: Supercritical CO2 with a modifier of Methanol containing 0.1% Diethylamine.

    • Gradient: Start with 5% modifier and increase to 40% over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection: UV at 225 nm

  • Sample Preparation:

    • Dissolve the fenfluramine sample in methanol to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 5 µL of the prepared sample.

Protocol 3: Capillary Electrophoresis (CE) Method

This protocol is based on general methods for the chiral separation of basic drugs using cyclodextrins.[6][8]

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin.

    • Voltage: 20 kV

    • Temperature: 25°C

    • Detection: UV at 214 nm

  • Sample Preparation:

    • Dissolve the fenfluramine sample in water or the BGE to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply the separation voltage and monitor the electropherogram.

IV. Data Summary

The following table provides a general comparison of the different analytical techniques for the enantiomeric separation of fenfluramine and related compounds. The values are representative and may vary depending on the specific method and instrumentation.

ParameterHPLCSFCCE
Typical Run Time 10-30 min2-10 min5-15 min
Resolution (Rs) Good to Excellent (>1.5)Good to Excellent (>1.5)Excellent
Solvent Consumption HighLowVery Low
Common Chiral Selector Polysaccharide CSPsPolysaccharide CSPsCyclodextrins
Key Advantage Wide variety of CSPsSpeed, "Green"High efficiency, low sample volume
Key Disadvantage Solvent cost and disposalHigher initial instrument costLower concentration sensitivity

V. References

  • uHPLCs. Troubleshooting Ghost Peak Problems in HPLC Systems. (2025-01-21). [Link]

  • Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024-07-04). [Link]

  • Waters Corporation. What causes a “ghost” peak and what can I do to prevent this?. [Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022-04-25). [Link]

  • PubMed. Enantioselective determination of pheniramine in pharmaceuticals by capillary electrophoresis with charged cyclodextrin. [Link]

  • PubMed. Stereoselective determination of fenfluramine enantiomers in rat liver microsomal incubates. [Link]

  • PubMed Central. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. [Link]

  • Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.

  • ResearchGate. Chiral separations of cathinone and amphetamine-derivatives: Comparative study between capillary electrochromatography, supercritical fluid chromatography and three liquid chromatographic modes. [Link]

  • Agilent. Development of a Method for the Chiral Separation of D/L‑Amphetamine. [Link]

  • Separation Science. Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013-04-30). [Link]

  • Springer Nature Experiments. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PubMed Central. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Pure. Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. (1995-01-01). [Link]

  • AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13). [Link]

  • PubMed. [Research progress on chiral separation of amphetamines, ketamine, cathinones]. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Journal of Chromatography A. A generic screening strategy for chiral separations of pharmaceuticals in supercritical fluid chromatography. [Link]

  • PubMed. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. [Link]

  • Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]

  • Separation Science. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. [Link]

  • Semantic Scholar. Determination of the enantiomeric purity of dexfenfluramine by capillary electrophoresis: use of a Plackett—Burman design for the optimization of the separation. (1996-06-07). [Link]

  • PubMed. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • ResearchGate. Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. (2014-08-05). [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). [Link]

  • uHPLCs. How to Prevent and Solve Resolution Loss in HPLC Workflows. (2025-09-11). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • American Pharmaceutical Review. Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013-10-28). [Link]

  • ResearchGate. Screening approach for chiral separation of pharmaceuticals Part II. Reversed-phase liquid chromatography. (2018-10-06). [Link]

  • DergiPark. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. [Link]

Sources

Technical Support Center: Navigating and Mitigating Cardiovascular Side Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Section 1: Troubleshooting Common Cardiovascular Findings

This section addresses specific, unexpected cardiovascular adverse events observed during in vivo studies and provides a systematic approach to their investigation.

Unexpected Hemodynamic Instability: Hypotension and Hypertension

Q1: My test compound induced a sudden and significant drop in blood pressure (hypotension) in a conscious rodent model. How should I proceed with the investigation?

A1: An acute hypotensive event requires a multi-faceted investigation to determine the underlying cause. Here’s a systematic approach:

Initial Steps & Plausible Causes:

  • Rule out procedural artifacts: Anesthesia can significantly impact cardiorespiratory functions, so it's crucial to ensure stable anesthesia levels if used.[4] Restraint-induced stress can also cause transient blood pressure changes.[4]

  • Vehicle Control Evaluation: Re-examine the vehicle control group data. Some vehicles, particularly those with solubilizing agents, can have inherent vasoactive properties.

  • Dose-Response Relationship: Analyze if the hypotensive effect is dose-dependent. A clear dose-response strengthens the likelihood of a compound-related effect.

Mechanistic Investigation:

  • Vasodilation: The most common cause of drug-induced hypotension is peripheral vasodilation.[5] This can be mediated by various mechanisms, including:

    • α-adrenergic receptor antagonism: Blocking these receptors on vascular smooth muscle leads to relaxation and a drop in blood pressure.

    • Calcium channel blockade: L-type calcium channel blockers are a well-known class of antihypertensives that can cause hypotension at higher doses.[5]

    • Nitric oxide (NO) pathway activation: Compounds that increase NO production or sensitivity will lead to vasodilation.

  • Cardiosuppression: A decrease in cardiac output can also lead to hypotension. This could be due to:

    • Negative inotropy: A reduction in the force of cardiac contraction.

    • Bradycardia: A significant decrease in heart rate.[6]

Experimental Workflow for Investigating Hypotension:

Caption: Troubleshooting workflow for unexpected hypotension.

Q2: My compound is causing a sustained increase in blood pressure (hypertension). What are the likely mechanisms and how can I confirm them?

A2: Drug-induced hypertension is a serious safety concern due to its potential for long-term cardiovascular damage.[7]

Potential Mechanisms:

  • Increased Peripheral Resistance:

    • α-adrenergic receptor agonism: Stimulation of these receptors causes vasoconstriction.

    • Endothelin-1 (ET-1) pathway activation: ET-1 is a potent vasoconstrictor.

  • Increased Cardiac Output:

    • β-adrenergic receptor agonism: Leads to increased heart rate (chronotropy) and contractility (inotropy).

  • Fluid and Electrolyte Imbalance:

    • Renin-Angiotensin-Aldosterone System (RAAS) activation: Can lead to sodium and water retention, increasing blood volume.

Confirmatory Studies:

Parameter In Vivo Method Ex Vivo/In Vitro Method Rationale
Vascular Tone Radiotelemetry for continuous blood pressure monitoring.[8][9]Isolated aortic ring or mesenteric artery preparations in an organ bath.[10]To directly assess vasoconstrictor or vasodilator properties.
Cardiac Function Echocardiography to measure cardiac output, ejection fraction, and heart rate.Isolated Langendorff-perfused heart to assess direct effects on contractility and heart rate.[10]To differentiate between vascular and cardiac-driven hypertension.
Hormonal Changes Plasma/serum analysis for catecholamines, angiotensin II, and aldosterone.N/ATo investigate the involvement of the sympathetic nervous system and RAAS.

Section 2: Addressing Electrophysiological Liabilities

QT Interval Prolongation: A Primary Focus

Q3: My compound shows hERG inhibition in an in vitro assay. Does this automatically mean it will cause QT prolongation in vivo?

A3: Not necessarily. While hERG channel inhibition is a primary mechanism for drug-induced QT prolongation and the potentially fatal arrhythmia Torsades de Pointes (TdP), it is not the sole determinant.[6][11]

Factors to Consider:

  • Potency and Safety Margin: A significant safety margin between the hERG IC50 and the therapeutic plasma concentration reduces the risk.

  • Multi-ion Channel Effects: Some compounds may also inhibit inward calcium or late sodium currents, which can offset the QT-prolonging effects of hERG blockade.

  • Metabolites: The parent compound may have weak hERG activity, but a major metabolite could be a potent inhibitor.

  • Drug Accumulation in Cardiac Tissue: High cardiac tissue partitioning can lead to higher local concentrations than in plasma.

Integrated Risk Assessment Strategy:

An integrated approach is crucial for evaluating proarrhythmic risk.[11]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation a hERG Patch Clamp Assay b Multi-Ion Channel Panel (e.g., Nav1.5, Cav1.2) a->b Contextualize hERG data c hiPSC-CM MEA Assay b->c Assess integrated electrophysiological response d Telemetry in Conscious Animals (Dog, NHP) c->d Inform in vivo study design e Thorough QT (TQT) Study in Humans (if warranted) d->e Confirm preclinical findings

Sources

Technical Support Center: Synthesis of (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (-)-Fenfluramine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, helping you optimize your experimental outcomes. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route to this compound?

The most prevalent synthetic pathway begins with the formation of racemic fenfluramine, which is then resolved to isolate the desired (-)-enantiomer. The key steps are:

  • Reductive Amination: Reaction of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine to form the corresponding imine, which is then reduced to racemic fenfluramine free base.[1][2] Common reducing agents include sodium borohydride and sodium triacetoxyborohydride.[2][3]

  • Chiral Resolution: Separation of the racemic mixture into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral acid, such as a derivative of tartaric acid.[4]

  • Salt Formation: Conversion of the isolated (-)-fenfluramine free base into the hydrochloride salt to improve stability and handling.[5][6]

Q2: Why is the chiral resolution step so critical, and what are the main challenges?

The pharmacological activity and safety profile of fenfluramine are stereospecific. The desired therapeutic effects for treating conditions like Dravet syndrome are associated with the (-)-enantiomer (levofenfluramine).[7] The (+)-enantiomer (dexfenfluramine) and the metabolite d-norfenfluramine have been linked to cardiovascular side effects, making their removal essential.[7]

The primary challenges in chiral resolution are:

  • Achieving high enantiomeric excess (e.e.) for the desired (-)-enantiomer.

  • Maximizing the yield of the diastereomeric salt crystallization.

  • Efficiently recovering and recycling the resolving agent and the unwanted (+)-enantiomer.

Q3: What are the key impurities I should monitor during the synthesis?

Careful monitoring of impurities is crucial for regulatory compliance and final product safety. Key impurities include:

  • Fenfluramine Alcohol: Formed by the direct reduction of the starting ketone during reductive amination.[6][8]

  • Trifluoromethyl Regioisomers: Impurities arising from the starting materials, such as 2- and 4-(trifluoromethyl)phenyl isomers.[1][6]

  • Unreacted Starting Materials: Residual 1-(3-(trifluoromethyl)phenyl)propan-2-one.

  • Residual (+)-Fenfluramine: The unwanted enantiomer that may remain after an incomplete resolution.

Analytical methods such as HPLC, GC-MS, and NMR are essential for monitoring these impurities throughout the process.[4][9]

Synthesis Workflow Overview

The following diagram illustrates the common synthetic pathway from the starting ketone to the final active pharmaceutical ingredient (API).

G cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Salt Formation start 1-(3-(Trifluoromethyl)phenyl) propan-2-one racemic_base Racemic (±)-Fenfluramine Free Base start->racemic_base Ethylamine NaBH4 or NaBH(OAc)3 (Reductive Amination) diastereomeric_salt Diastereomeric Salt ((-)-Fenfluramine • Resolving Agent) racemic_base->diastereomeric_salt (+)-Dibenzoyltartaric Acid (Crystallization) levo_base (-)-Fenfluramine Free Base diastereomeric_salt->levo_base Basification (e.g., NaOH) & Extraction final_product (-)-Fenfluramine Hydrochloride levo_base->final_product HCl (in IPA or other solvent) (Crystallization)

Caption: General synthesis workflow for (-)-Fenfluramine HCl.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis, providing explanations and actionable solutions.

Stage 1: Reductive Amination

Q: My reaction shows low conversion of the ketone to fenfluramine, with significant unreacted starting material. What's wrong?

A: Low conversion is often due to issues with the imine formation or the reduction step.

  • Causality: The reaction proceeds via an imine intermediate. Incomplete imine formation or a deactivated reducing agent will stall the reaction.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure the ethylamine source is fresh and the reducing agent (e.g., sodium borohydride) has not degraded from improper storage. Borohydride reagents are sensitive to moisture.

    • Optimize pH: Imine formation is pH-sensitive. While many protocols use an excess of ethylamine, ensuring the conditions are not overly acidic or basic is key. Some modern protocols use sodium triacetoxyborohydride, which is more tolerant of mildly acidic conditions and can be more effective.[6]

    • Temperature Control: The initial imine formation may benefit from room temperature, but the addition of sodium borohydride should be done at a reduced temperature (e.g., 0-10°C) to control the reaction rate and prevent side reactions.[5]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the reducing agent. A typical time is 5 hours or more at room temperature.[5] Monitor progress by TLC or HPLC.

Q: I'm observing a significant amount of the fenfluramine alcohol byproduct. How can I minimize this?

A: The formation of fenfluramine alcohol results from the direct reduction of the ketone starting material, which competes with the desired reductive amination pathway.

  • Causality: This side reaction is favored if the reduction of the ketone is faster than the formation and subsequent reduction of the imine.

  • Troubleshooting Steps:

    • Order of Addition: Add the reducing agent after allowing the ketone and ethylamine to stir for a period (e.g., 30-60 minutes) to allow for sufficient imine formation before introducing the hydride.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally more selective for reducing imines in the presence of ketones compared to sodium borohydride. Its lower reactivity reduces the rate of ketone reduction.[10]

    • Control Stoichiometry: Use a controlled amount of the reducing agent (e.g., 1.0-1.5 equivalents). A large excess of a powerful reducing agent like NaBH4 will increase the rate of the competing ketone reduction.

ParameterRecommendation for Low Alcohol ByproductRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Higher selectivity for imine reduction over ketone reduction.
Reagent Addition Add reducing agent after pre-stirring ketone and ethylamine.Allows for imine intermediate to form before reduction begins.
Temperature Maintain low temperature (0-10°C) during borohydride addition.Controls the exothermic reaction and reduces the rate of side reactions.
Stage 2: Chiral Resolution

Q: The yield of my diastereomeric salt crystallization is very low, or nothing is precipitating.

A: Successful crystallization depends on achieving supersaturation of the correct diastereomeric salt while the other remains in solution.

  • Causality: The choice of resolving agent and solvent system is critical. The desired salt must be significantly less soluble than its epimer in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Resolving Agent: For isolating (-)-fenfluramine, the use of a specific enantiomer of the resolving agent is key. For example, some literature suggests that (+)-dibenzoyltartaric acid is used to crystallize the salt of (+)-fenfluramine, meaning (-)-dibenzoyltartaric acid would be required to directly crystallize the desired (-)-fenfluramine salt.[4] Always verify the pairing in your specific procedure.

    • Solvent System: The polarity of the solvent is paramount. Alcohols (methanol, ethanol), acetone, or mixtures with water are commonly used. If the salt is too soluble, slowly add a less polar anti-solvent to induce precipitation.

    • Concentration & Temperature: Ensure the concentration of the fenfluramine free base and resolving agent is appropriate. After dissolution at a higher temperature, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation. Rapid cooling can trap impurities and lead to poor selectivity.

    • Seeding: If available, add a few seed crystals of the pure diastereomeric salt to the cooled solution to initiate crystallization.

Stage 3: Salt Formation

Q: My final this compound product is an oil or is very sticky/hygroscopic instead of a crystalline solid.

A: This issue typically points to the presence of residual solvent, moisture, or impurities in the free base before salt formation.

  • Causality: The hydrochloride salt's ability to form a stable crystal lattice is disrupted by impurities. Water is particularly detrimental.

  • Troubleshooting Steps:

    • Ensure Dry Free Base: Before salt formation, ensure the isolated (-)-fenfluramine free base is completely dry. After extraction, dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. High-vacuum drying may be necessary to remove trace solvents. The free base should be a clear oil.[5]

    • Use Anhydrous Solvent: The solvent used for the salt formation (e.g., isopropanol, ethyl acetate, TBME) must be anhydrous.[5]

    • Controlled HCl Addition: Prepare a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol). Add this solution dropwise to the stirred solution of the free base at a low temperature (0-5°C).[5] Adding concentrated aqueous HCl will introduce water and prevent crystallization.

    • Recrystallization: If the initial product is oily, it may be possible to purify it by recrystallization from a suitable solvent system, such as ethanol/TBME.

Detailed Protocol: Chiral Resolution

This protocol is a representative example for the resolution of racemic fenfluramine.

Objective: To isolate (-)-Fenfluramine via diastereomeric salt crystallization.

Materials:

  • Racemic (±)-Fenfluramine free base (1.0 eq)

  • (-)-Dibenzoyltartaric acid (or other suitable chiral acid) (0.5 - 1.0 eq)

  • Solvent (e.g., Ethanol, 95%)

  • Aqueous Sodium Hydroxide (e.g., 2M)

  • Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Dissolve the racemic fenfluramine free base in the selected solvent (e.g., ethanol) in a flask. Heat gently if necessary to ensure complete dissolution.

  • In a separate flask, dissolve the chiral resolving agent in the same solvent, using minimal heat.

  • Slowly add the resolving agent solution to the stirred fenfluramine solution at an elevated temperature.

  • Allow the mixture to cool slowly to room temperature. The solution may become cloudy as the diastereomeric salt begins to precipitate. Do not cool rapidly.

  • Continue stirring at room temperature for 2-4 hours to allow for complete crystallization.

  • Cool the mixture further in an ice bath (0-5°C) for at least 1 hour.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the filtered diastereomeric salt in water and add an extraction solvent (e.g., dichloromethane). While stirring vigorously, add 2M NaOH dropwise until the pH is strongly basic (pH > 11).

  • Separate the organic layer, and extract the aqueous layer again with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (-)-Fenfluramine free base.

  • Verification: Confirm the enantiomeric purity using a chiral HPLC method.

Troubleshooting Decision Tree

G start Low Yield in Final HCl Salt check_conversion Check Reductive Amination (TLC/HPLC of crude) start->check_conversion Problem in Step 1? check_resolution Check Chiral Resolution (Yield & e.e. of base) start->check_resolution Problem in Step 2? check_salt Check Final Salt Formation (Physical appearance) start->check_salt Problem in Step 3? conversion_low Low Conversion? check_conversion->conversion_low crystal_yield_low Low Crystal Yield? check_resolution->crystal_yield_low product_oily Product Oily/Sticky? check_salt->product_oily alcohol_high High Alcohol Byproduct? conversion_low->alcohol_high No sol_conversion Solution: - Check reagent quality - Optimize reaction time/temp conversion_low->sol_conversion Yes sol_alcohol Solution: - Use selective reducing agent (STAB) - Pre-form imine before reduction alcohol_high->sol_alcohol Yes ee_low Low Enantiomeric Excess? crystal_yield_low->ee_low No sol_yield Solution: - Optimize solvent/anti-solvent - Check concentration & cooling rate - Use seed crystals crystal_yield_low->sol_yield Yes sol_ee Solution: - Verify correct resolving agent - Perform re-crystallization - Slow down cooling rate ee_low->sol_ee Yes sol_oily Solution: - Ensure free base is anhydrous - Use anhydrous solvent for HCl - Control HCl addition at low temp - Recrystallize final product product_oily->sol_oily Yes

Sources

Long-term storage solutions for (-)-Fenfluramine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (-)-Fenfluramine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound in your experimental settings. Here, we address common questions and provide in-depth guidance on storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] To prevent degradation from environmental factors, it is crucial to protect the compound from light and moisture. While generally stable under ordinary conditions of light, air, and heat, controlled environments are recommended for long-term storage.[2] Specifically, storage at 2-8°C is a recommended condition for maintaining long-term stability.

Q2: How stable is this compound in solution?

When stored at 2-8°C in an airtight container and protected from light, a methanol solution of (±)-Fenfluramine hydrochloride has been shown to have less than 1% decomposition over 48 months. However, once a container is opened, the concentration may change due to solvent evaporation. Forced degradation studies have shown that fenfluramine hydrochloride is stable in aqueous solutions at 70°C and under acidic and basic conditions at ambient temperatures. It is, however, susceptible to degradation under oxidizing conditions.

Q3: What are the primary degradation pathways for this compound?

The main vulnerability of this compound is to oxidation. Forced degradation studies revealed that exposure to peroxide conditions can lead to significant degradation, producing several oxidation by-products. The compound is relatively stable against heat, light (photostability), acid, and base hydrolysis. Being a hydrochloride salt of an amine, it is also important to prevent exposure to strong bases which could convert it to the free base form, potentially altering its stability and solubility characteristics.

Q4: I've noticed a change in the color of my solid this compound sample. What should I do?

A change in color could indicate a potential degradation or contamination. The first step is to quarantine the material to prevent its use in further experiments. You should then re-evaluate the storage conditions to ensure they align with the recommended guidelines (cool, dry, dark). Consider performing an analytical purity check using a validated method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound. If degradation is confirmed, the batch should be properly disposed of according to your institution's guidelines for chemical waste.

Q5: My this compound solution appears cloudy. What could be the cause and how can I resolve it?

Cloudiness or precipitation in a solution can be due to several factors:

  • Temperature fluctuations: If the solution has been stored at a lower temperature than that at which it was prepared, the compound may have precipitated out. Gentle warming and sonication may help to redissolve the compound.

  • Contamination: The introduction of contaminants could lead to the formation of insoluble byproducts.

  • pH changes: A significant shift in the pH of the solution could affect the solubility of the hydrochloride salt.

It is recommended to filter the solution through a 0.22 µm syringe filter to remove any particulate matter before use. However, if the cause is suspected to be chemical degradation, the solution should not be used and should be discarded.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced Potency in Assays Degradation of the active compound.1. Verify storage conditions (temperature, light, humidity). 2. Perform a purity analysis (e.g., HPLC) on the stored material. 3. If degradation is confirmed, use a fresh, validated batch of the compound.
Inconsistent Experimental Results Inhomogeneous sample, partial degradation, or contamination.1. Ensure the solid compound is homogenous before weighing. 2. For solutions, ensure the compound is fully dissolved. 3. Review handling procedures to minimize exposure to air and moisture.[3][4]
Physical Changes (clumping, odor) Moisture absorption (hygroscopic nature).[5]1. Store in a desiccator or a controlled low-humidity environment. 2. Use an inert gas (e.g., argon or nitrogen) overlay for long-term storage.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid this compound
  • Initial Receipt: Upon receiving the compound, visually inspect the container for any damage.

  • Container Selection: Ensure the compound is in a tightly sealed, opaque container to protect it from light and moisture. If the original container is not suitable, transfer the compound to an appropriate container (e.g., amber glass vial with a screw cap) in a controlled, low-humidity environment.

  • Storage Environment: Place the sealed container in a refrigerator maintained at 2-8°C .

  • Inert Atmosphere (Optional but Recommended): For extended long-term storage, after dispensing from the primary container, flush the headspace with an inert gas like argon or nitrogen before resealing to displace oxygen and moisture.

  • Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions.

  • Inventory Management: Maintain a log to track usage and minimize the frequency of opening the primary container.

Protocol 2: Stability Assessment using HPLC
  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the standard.

  • HPLC System and Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation. Quantify the purity by calculating the peak area percentage of the main peak relative to the total peak area.

Visual Guides

Storage_Decision_Workflow A Receipt of (-)-Fenfluramine HCl B Inspect Container Integrity A->B C Damaged? B->C D Quarantine & Contact Supplier C->D Yes E Intact C->E No F Short-Term Storage (< 1 month)? E->F G Store at Room Temperature (15-25°C) Protected from light and moisture F->G Yes H Long-Term Storage (> 1 month) F->H No J Dispensing for Experiment G->J I Store at 2-8°C Tightly sealed, protected from light H->I I->J K Use Inert Gas Overlay? (For primary container) J->K L Yes K->L M No K->M N Return to Storage Conditions Promptly L->N M->N

Caption: Decision workflow for handling and storing this compound.

References

  • Fenfluramine Hydrochloride - New Drug Approvals. (2021, February 21).
  • Fenfluramine | C12H16F3N | CID 3337 - PubChem. (n.d.).
  • Main pathway of metabolism of fenfluramine. (n.d.).
  • (±)-Fenfluramine hydrochloride solution (F1884) - Lot#: 92K8802 - Datasheet. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - Fenfluramine hydrochloride. (2023, December 7).
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3).
  • Fenfluramine hydrochloride CAS#: 404-82-0. (n.d.).
  • Quality Guidelines. (n.d.).
  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.).
  • Drug quality and storage | MSF Medical Guidelines. (n.d.).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. (2001, May).
  • 212102Orig1s000. (2020, June 15).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • MEDICATION GUIDE FINTEPLA® (fin-TEP-la) (fenfluramine) oral solution. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Fenfluramine: a plethora of mechanisms? (2023, May 12).
  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. (n.d.).
  • Fenfluramine (Fintepla). (n.d.).
  • EP3800177A1 - Fenfluramine compositions and methods of preparing the same. (n.d.).
  • Guidelines on Handling Hazardous Drugs. (n.d.).
  • Stability of Refrigerated and Frozen Drugs. (n.d.).
  • Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. (2023, June 15).

Sources

Validation & Comparative

A Tale of Two Enantiomers: Deconstructing the Efficacy of (-)-Fenfluramine Hydrochloride and d-Fenfluramine

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comparative Guide for Researchers and Drug Development Professionals

Once a widely used anti-obesity agent as part of the racemic mixture fenfluramine, the distinct pharmacological profiles of its constituent enantiomers, (-)-fenfluramine and d-fenfluramine, have paved starkly different paths in the therapeutic landscape. While the d-enantiomer, d-fenfluramine (dexfenfluramine), was also used for weight loss, both were withdrawn from the market in 1997 due to concerns about cardiotoxicity.[1][2][3][4][5] However, (-)-fenfluramine hydrochloride, now marketed as Fintepla®, has been repurposed at lower doses as an effective anti-seizure medication for rare and severe forms of epilepsy.[6][7] This guide provides an in-depth comparison of the efficacy of this compound and d-fenfluramine, grounded in their distinct mechanisms of action and supported by preclinical and clinical data.

The Fork in the Road: Divergent Mechanistic Pathways

The contrasting therapeutic applications of (-)-fenfluramine and d-fenfluramine stem from their differential interactions with key neurological targets. While both molecules influence the serotonin (5-HT) system, their specific receptor affinities and downstream effects diverge significantly.

d-Fenfluramine: A Potent Serotonin Releasing Agent with a Dark Side

d-Fenfluramine primarily exerts its effects by promoting the release of serotonin and inhibiting its reuptake.[8][9] This surge in synaptic serotonin was the basis for its anorectic effects. However, this potent serotonergic activity, particularly its interaction with the 5-HT2B receptor, has been strongly implicated in the development of cardiac valvulopathy and pulmonary hypertension that led to its withdrawal.[10][11][12][13] Studies have shown that the active metabolite of d-fenfluramine, d-norfenfluramine, is a potent agonist at the 5-HT2B receptor, a mechanism linked to fibroblast mitogenesis and subsequent valvular damage.[12]

(-)-Fenfluramine: A Multi-Modal Approach to Seizure Control

In contrast, this compound demonstrates a more nuanced mechanism of action that extends beyond simple serotonin release. While it does have serotonergic activity, it is considered to have less potent effects on serotonin release compared to its d-counterpart.[9][14] Crucially, recent research has identified its role as a positive allosteric modulator of the sigma-1 receptor.[6][15][16][17][18] The sigma-1 receptor is an intracellular chaperone protein involved in regulating neuronal excitability and neuroprotection.[15][19] By positively modulating this receptor, (-)-fenfluramine is thought to help restore the balance between excitatory and inhibitory signaling in the brain, a key factor in seizure control.[16] This dual mechanism, combining serotonergic activity with sigma-1 receptor modulation, is believed to be central to its efficacy in treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome (LGS).[8][16][20]

Below is a diagram illustrating the proposed divergent signaling pathways of the two enantiomers.

G cluster_d d-Fenfluramine Pathway cluster_l (-)-Fenfluramine Pathway d_fen d-Fenfluramine d_norfen d-Norfenfluramine (Metabolite) d_fen->d_norfen Metabolism ser_release ↑ Serotonin Release & ↓ Reuptake d_fen->ser_release ht2b 5-HT2B Receptor Activation d_norfen->ht2b anorexia Anorectic Effect (Historical Use) ser_release->anorexia cardiotox Cardiac Valvulopathy & Pulmonary Hypertension ht2b->cardiotox l_fen (-)-Fenfluramine (Fintepla®) ser_activity Serotonergic Activity l_fen->ser_activity sigma1 Sigma-1 Receptor Positive Modulation l_fen->sigma1 neuronal_balance Restored Neuronal Inhibitory/Excitatory Balance ser_activity->neuronal_balance sigma1->neuronal_balance seizure_reduction Antiseizure Efficacy (Dravet & LGS) neuronal_balance->seizure_reduction

Caption: Divergent primary mechanisms of d-fenfluramine and (-)-fenfluramine.

Comparative Efficacy: From Preclinical Models to Clinical Trials

The distinct pharmacological profiles of the fenfluramine enantiomers translate into significant differences in their therapeutic efficacy and safety.

Preclinical Evidence: Unraveling Anticonvulsant Properties

Preclinical studies in rodent seizure models have been instrumental in elucidating the anticonvulsant potential of both enantiomers. Interestingly, these studies have shown that both d- and (-)-fenfluramine, as well as their primary metabolites, possess antiseizure activity.[21][22][23] In the maximal electroshock (MES) test in rodents, racemic fenfluramine and its individual enantiomers demonstrated comparable antiseizure potency.[21][22][23][24]

However, a key finding from these preclinical models was the dose-limiting neurotoxicity observed with d-norfenfluramine, the active metabolite of d-fenfluramine.[21][22][23] In contrast, l-fenfluramine exhibited a superior protective index, suggesting a better safety profile.[25] These findings provided a strong rationale for the clinical development of (-)-fenfluramine as a dedicated antiseizure medication, leveraging its efficacy while minimizing the risks associated with the d-enantiomer.[21][22][23]

Clinical Trial Data: this compound (Fintepla®) in Epilepsy

The clinical development of this compound (Fintepla®) has focused on its efficacy as an adjunctive therapy for seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, two severe and often drug-resistant forms of childhood-onset epilepsy.[6][7]

Dravet Syndrome:

Multiple randomized, double-blind, placebo-controlled trials have demonstrated the robust efficacy of Fintepla in reducing the frequency of convulsive seizures in patients with Dravet syndrome.[6][26][27]

Clinical Trial Outcome Fintepla® (0.7 mg/kg/day) Placebo Significance
Median % Reduction in Monthly Convulsive Seizure Frequency >60% greater reduction than placebo[6]-p < 0.001[28]
≥50% Responder Rate 53.3% - 70%[26][29]8.3%[29]Statistically Significant[29]
Median Longest Seizure-Free Interval 21 - 24.4 days[27][28]8 - 15.1 days[27][28]p = 0.012[6]

Data compiled from multiple sources.[6][26][27][28][29]

Long-term open-label extension studies have shown that the seizure reduction achieved with Fintepla is sustained for up to 3 years.[6][30] Furthermore, some studies suggest potential improvements in executive function that may not be solely attributable to seizure reduction.[6][26][31]

Lennox-Gastaut Syndrome (LGS):

Fintepla has also shown significant efficacy in reducing the frequency of drop seizures (seizures that cause a person to fall) in patients with LGS.[32][33][34][35]

Clinical Trial Outcome (LGS) Fintepla® (0.7 mg/kg/day) Placebo Significance
Median % Reduction in Drop Seizure Frequency 26.5%[32][35]7.6%[32][35]p = 0.001[32]
≥50% Responder Rate (Drop Seizures) 25%[32]10%[32]p = 0.02[32]

Data from a randomized clinical trial.[32][35]

Notably, in the LGS trials, generalized tonic-clonic seizures appeared to be particularly responsive to Fintepla treatment.[32][35] A comprehensive review analyzing data from 14 studies involving 421 patients with various developmental and epileptic encephalopathies found that 72% of patients treated with Fintepla achieved a 50% or greater reduction in generalized tonic-clonic or tonic-clonic seizures.[36][37]

Crucially, in the clinical trials for Dravet syndrome and LGS, which utilized significantly lower doses than those used for weight loss, there have been no reports of valvular heart disease or pulmonary arterial hypertension.[6][32][37][38] However, due to the historical association with these serious cardiovascular events, regular echocardiogram monitoring is a required part of the risk evaluation and mitigation strategy (REMS) for Fintepla.[27][37]

Experimental Protocols: Key Methodologies

The determination of the distinct pharmacological and efficacy profiles of (-)-fenfluramine and d-fenfluramine relies on a variety of established experimental protocols.

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of each enantiomer at various neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Cloned human receptors (e.g., 5-HT receptor subtypes, sigma-1 receptor) are expressed in stable cell lines (e.g., HEK293, CHO).

  • Radioligand Binding Assay:

    • Cell membranes expressing the target receptor are incubated with a specific radiolabeled ligand and varying concentrations of the test compound ((-)-fenfluramine or d-fenfluramine).

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The inhibition constant (Ki) is calculated to determine the binding affinity of the test compound for the receptor.

  • Functional Assays (e.g., Calcium Mobilization, cAMP accumulation):

    • Cells expressing the target receptor are loaded with a fluorescent indicator dye (e.g., Fura-2 for calcium).

    • The cells are stimulated with the test compound, and changes in intracellular signaling molecules (e.g., calcium, cAMP) are measured using a plate reader or fluorescence microscope.

    • These assays determine whether the compound acts as an agonist, antagonist, or modulator at the receptor.

Causality: This protocol is fundamental to understanding the direct molecular interactions of each enantiomer, providing a mechanistic basis for their observed physiological effects. The high affinity of d-norfenfluramine for the 5-HT2B receptor, for instance, was a key finding from such assays that helped explain its cardiotoxic potential.[12]

Protocol 2: Preclinical Seizure Model - Maximal Electroshock (MES) Test

Objective: To assess the in vivo anticonvulsant efficacy of the enantiomers.

Methodology:

  • Animal Subjects: Typically, mice or rats are used.

  • Drug Administration: Animals are administered various doses of the test compound (e.g., (-)-fenfluramine, d-fenfluramine) or a vehicle control, usually via intraperitoneal (IP) injection.

  • Induction of Seizure: At a predetermined time after drug administration (time to peak effect), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Causality: The MES test is a well-validated model for generalized tonic-clonic seizures. By comparing the ED50 values of the different enantiomers, researchers can directly assess their relative anticonvulsant potency in a whole-animal system.[21][23]

G start Start drug_admin Administer Test Compound (e.g., (-)-Fenfluramine) or Vehicle to Rodent start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait mes Apply Electrical Stimulus (Maximal Electroshock) wait->mes observe Observe for Tonic Hindlimb Extension mes->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observe->endpoint calculate Calculate ED50 (Median Effective Dose) endpoint->calculate

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Conclusion: A Paradigm of Stereoselective Repurposing

The divergent stories of this compound and d-fenfluramine offer a compelling case study in the importance of stereochemistry in drug development. While d-fenfluramine's potent and relatively non-selective serotonergic activity led to significant safety concerns and market withdrawal, the nuanced, multi-modal mechanism of (-)-fenfluramine has enabled its successful repurposing as a valuable therapeutic for intractable epilepsy. Its efficacy, underscored by robust clinical trial data, lies in a dual action on both the serotonergic system and the sigma-1 receptor, a combination that appears to effectively quell neuronal hyperexcitability with a manageable safety profile at the lower doses used for seizure control. For researchers and drug development professionals, the comparison of these two enantiomers highlights the critical need to deconstruct the pharmacological actions of individual stereoisomers to unlock their full therapeutic potential and mitigate risks.

References

  • Bialer, M., Johannessen, S. I., Koepp, M. J., Moshé, S. L., Perucca, E., & White, H. S. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(5), 1253–1264. [Link]

  • Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Drugs, 83(10), 923–934. [Link]

  • NeurologyLive. (n.d.). Fenfluramine Efficacy for Dravet Syndrome & LGS. Retrieved from [Link]

  • Verrotti, A., D'Andrea, G., Striano, P., & Belcastro, V. (2020). Fenfluramine for the Treatment of Dravet Syndrome and Lennox-Gastaut Syndrome. Paediatric Drugs, 22(5), 479–487. [Link]

  • The Hebrew University of Jerusalem. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Retrieved from [Link]

  • Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1168331. [Link]

  • ResearchGate. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Request PDF. Retrieved from [Link]

  • CheckRare. (2024, July 22). Supplemental Data on the Efficacy of Fenfluramine to Treat Dravet Syndrome-Associated Seizures [Video]. YouTube. [Link]

  • Doly, S., Valjent, E., Setola, V., Callebert, J., Hervé, D., Launay, J. M., & Maroteaux, L. (2010). Deconstructing Antiobesity Compound Action: Requirement of Serotonin 5-HT2B Receptors for Dexfenfluramine Anorectic Effects. Neuropsychopharmacology, 35(11), 2171–2182. [Link]

  • PVD History Initiative. (n.d.). The fen-phen epidemic of pulmonary hypertension. Retrieved from [Link]

  • Dravet Syndrome Foundation. (2020, April 7). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

  • ResearchGate. (2023). (PDF) Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Retrieved from [Link]

  • Clinician.com. (n.d.). Fenfluramine and Dexfenfluramine Withdrawn from Market. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenfluramine/phentermine. Retrieved from [Link]

  • World Health Organization. (1997, September 16). Fenfluramine and dexfenfluramine - withdrawn. [Link]

  • Gammaitoni, A., Reeder, T., Martin, P., Sourbron, J., de Witte, P., & Galer, B. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)
  • Caccia, S., Conforti, I., Duchier, J., & Garattini, S. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129–132. [Link]

  • Perucca, E., Brodie, M. J., & Johannessen, S. I. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 14(11), 1169. [Link]

  • ResearchGate. (2022). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Retrieved from [Link]

  • ResearchGate. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Retrieved from [Link]

  • American Epilepsy Society. (2017). Fenfluramine Has In Vivo Activity as a Positive Allosteric Modulator of Sigma-1 Receptors. Retrieved from [Link]

  • Kang, J. G., & Park, C. Y. (2012). Rise and fall of anti-obesity drugs. Hanyang Medical Reviews, 32(1), 22. [Link]

  • Balagura, G., Riva, A., Marchese, F., Iacomino, M., & Striano, P. (2020). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Molecular Neurobiology, 57(7), 3025–3039. [Link]

  • Martin, P., Reeder, T., & Gammaitoni, A. (2021). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. Journal of Clinical Medicine, 10(16), 3538. [Link]

  • UniProt. (2011). Deconstructing antiobesity compound action: requirement of serotonin 5- HT2B receptors for dexfenfluramine anorectic effects. Retrieved from [Link]

  • Fitzgerald, L. W., Burn, T. C., Brown, B. S., Patterson, J. P., Corjay, M. H., Valentine, P. A., ... & Robertson, D. W. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75–81. [Link]

  • Huang, X. P., & Roth, B. L. (2011). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. ACS Chemical Neuroscience, 2(4), 177–179. [Link]

  • Miller, K. J. (2005). Serotonin 5-HT2C receptor agonists: potential for the treatment of obesity. Molecular and Cellular Endocrinology, 231(1-2), 115–122.
  • Invernizzi, R., Berettera, C., Garattini, S., & Samanin, R. (1986). d- and l-isomers of fenfluramine differ markedly in their interaction with brain serotonin and catecholamines in the rat. European Journal of Pharmacology, 120(1), 9–15. [Link]

  • Knupp, K. G., Scheffer, I. E., Ceulemans, B., Sullivan, J., Nickels, K. C., Lagae, L., ... & Wirrell, E. C. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated with Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554–564. [Link]

  • Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14. [Link]

  • Borroni, E., Ceci, A., Garattini, S., & Mennini, T. (1987). Differences between d-fenfluramine and d-norfenfluramine in serotonin presynaptic mechanisms. Journal of Neurochemistry, 48(5), 1590–1595. [Link]

  • Wikipedia. (n.d.). Fenfluramine. Retrieved from [Link]

  • Dravet Syndrome News. (2023, May 9). Fintepla reduces the frequency of seizures in Dravet patients: Study. [Link]

  • FINTEPLA® (fenfluramine). (n.d.). Efficacy in Clinical Trials – LGS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Clinical Review NDA 212102/ES-3 Fintepla (fenfluramine). [Link]

  • Nabbout, R., & Mistry, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Children, 9(8), 1168. [Link]

  • National Institutes of Health. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. [Link]

  • UCB. (2024, June 24). FINTEPLA® (fenfluramine) Results Examining its Impact in Managing Generalized Tonic-Clonic Seizures in Developmental and Epileptic Encephalopathies Published in Epilepsia. [Link]

  • FINTEPLA® (fenfluramine). (n.d.). Results in Dravet syndrome. Retrieved from [Link]

  • Scheffer, I. E., Knupp, K. G., & Gammaitoni, A. (2020). Fenfluramine significantly reduces day‐to‐day seizure burden by increasing number of seizure‐free days and time between seizures in patients with Dravet syndrome: A time‐to‐event analysis. Epilepsia, 61(8), 1760–1768. [Link]

  • Sullivan, J., Lagae, L., Cross, J. H., Devinsky, O., Guerrini, R., Knupp, K. G., ... & Polster, T. (2018). Fenfluramine HCl (Fintepla®) provides long-term clinically meaningful reduction in seizure frequency: Analysis of an ongoing open-label extension study. Epilepsia, 59(Suppl 2), S167–S168. [Link]

Sources

A Comparative Guide to (-)-Fenfluramine Hydrochloride and Other 5-HT Releasing Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of (-)-Fenfluramine hydrochloride with other prominent 5-hydroxytryptamine (5-HT, serotonin) releasing agents. It is designed for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data to inform compound selection and experimental design.

Introduction: The Significance of 5-HT Releasing Agents

Serotonin is a critical neurotransmitter that modulates a wide array of physiological and behavioral processes, including mood, appetite, sleep, and cognition.[1][2][3] 5-HT releasing agents, a class of compounds that increase extracellular serotonin levels, are invaluable tools in neuroscience research and have significant therapeutic potential. Understanding the nuanced differences in their mechanisms of action, receptor interactions, and pharmacokinetic profiles is paramount for both preclinical research and clinical development. This guide will focus on a comparative analysis of this compound against other well-characterized 5-HT releasing agents such as 3,4-methylenedioxymethamphetamine (MDMA), d-amphetamine, and p-chloroamphetamine (PCA).

This compound: A Detailed Pharmacological Profile

(-)-Fenfluramine, an amphetamine derivative, primarily functions as a potent serotonin releasing agent.[1][3] Its mechanism is multifaceted, involving the disruption of vesicular storage of serotonin and the reversal of the serotonin transporter (SERT) function, leading to a significant increase in synaptic serotonin levels.[1][2]

Mechanism of Action:

  • SERT Interaction: (-)-Fenfluramine binds to SERT, inhibiting the reuptake of serotonin from the synaptic cleft.[2]

  • VMAT2 Modulation: It interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading serotonin into synaptic vesicles. This disruption leads to increased cytosolic serotonin concentrations.[2]

  • Transporter Reversal: The elevated intracellular serotonin, coupled with fenfluramine's interaction with SERT, causes the transporter to operate in reverse, actively pumping serotonin out of the presynaptic neuron and into the synapse.[1]

Beyond its primary action on serotonin, its active metabolite, norfenfluramine, also acts as a norepinephrine releasing agent and displays affinity for 5-HT2B and 5-HT2C receptors.[1] This broader pharmacological profile contributes to its complex effects. More recently, fenfluramine has been identified as a potent positive modulator of the σ1 receptor, which may contribute to its efficacy in treating certain forms of epilepsy, such as Dravet syndrome.[1][3]

Comparative Analysis with Other 5-HT Releasing Agents

While all 5-HT releasing agents share the common feature of increasing extracellular serotonin, their selectivity for different monoamine transporters and their interactions with various receptor subtypes lead to distinct pharmacological and behavioral outcomes.

(-)-Fenfluramine vs. MDMA ("Ecstasy")

MDMA is a potent serotonin, norepinephrine, and to a lesser extent, dopamine releasing agent.[4] Like fenfluramine, it reverses the function of SERT. However, a key distinction lies in their receptor binding profiles and subsequent downstream effects.

  • Receptor Interactions: Norfenfluramine, the primary metabolite of fenfluramine, is a potent agonist at 5-HT2B receptors, an action linked to the valvular heart disease observed with long-term use.[1][5] MDMA and its metabolite MDA also activate 5-HT2B receptors, suggesting a similar potential for cardiotoxicity with chronic use.[5]

  • Neurotoxicity: Both MDMA and fenfluramine have been shown to cause long-term damage to serotonin neurons in animal studies.[6][7] However, the mechanisms may differ. For instance, studies suggest the neurotoxicity of MDMA may be distinct from that of PCA, another serotonergic neurotoxin.[8]

  • Pharmacokinetics: In rhesus monkeys, a multiple-dose regimen of MDMA resulted in significantly higher peak plasma levels of the parent compound compared to a similar regimen of d-fenfluramine.[9] Conversely, the metabolite norfenfluramine reached much higher relative concentrations and had a substantially longer half-life than MDMA's metabolite, MDA.[9]

(-)-Fenfluramine vs. d-Amphetamine

d-Amphetamine is a classic central nervous system stimulant primarily known for its potent dopamine and norepinephrine releasing properties.[10][11][12] Its effects on the serotonin system are considerably less pronounced than those of fenfluramine.

  • Monoamine Selectivity: The primary action of d-amphetamine is on the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these catecholamines.[12] While it does have some serotonin-releasing activity, this is a minor component of its overall pharmacological profile compared to its potent effects on dopamine and norepinephrine.[11]

  • Therapeutic Applications: This difference in selectivity is reflected in their clinical uses. d-Amphetamine is primarily used for ADHD and narcolepsy, conditions linked to catecholamine dysfunction.[10][13] In contrast, fenfluramine's potent serotonergic action has led to its investigation and use as an appetite suppressant and more recently, as an anti-epileptic medication.[1][3][14][15]

(-)-Fenfluramine vs. p-Chloroamphetamine (PCA)

PCA is a powerful serotonin releasing agent and a well-established serotonergic neurotoxin used extensively in research.[16]

  • Potency and Neurotoxicity: PCA is a highly potent serotonin releaser and is known to cause long-lasting depletion of brain serotonin.[16][17] This neurotoxic effect is thought to be mediated by its uptake into serotonin neurons via SERT and subsequent metabolic activation into reactive intermediates.[16][18] While fenfluramine also has neurotoxic potential, PCA is generally considered a more potent and specific tool for inducing serotonergic lesions in experimental settings.

  • Mechanism of Release: PCA induces serotonin release by interacting with both the plasma membrane serotonin transporter and the vesicular amine transporter.[19] Studies have shown that the mechanism of neurotoxicity induced by PCA may not be identical to that of MDMA.[8]

Quantitative Comparison of 5-HT Releasing Agents

The following table summarizes key quantitative data for the compared compounds. Values are compiled from various sources and should be considered representative.

CompoundPrimary Transporter Target(s)Receptor Affinities (Notable)Primary Therapeutic/Research Use
(-)-Fenfluramine SERT >> NET > DAT5-HT2B, 5-HT2C (as norfenfluramine), σ1Anti-epileptic, Anorectic (historical)
MDMA SERT > DAT ≈ NET5-HT2BRecreational, Investigational for PTSD
d-Amphetamine DAT ≈ NET >> SERTα7 nAChR antagonistADHD, Narcolepsy
p-Chloroamphetamine SERT >> NET > DAT-Research tool (serotonergic neurotoxin)

Experimental Protocols

In Vitro Serotonin Release Assay

This assay is fundamental for quantifying the ability of a compound to induce serotonin release from presynaptic terminals or cells expressing SERT.

Objective: To measure the amount of pre-loaded radiolabeled serotonin ([³H]5-HT) released from cells or synaptosomes upon exposure to a test compound.

Materials:

  • HEK293 cells stably expressing human SERT (or rat brain synaptosomes)

  • [³H]5-HT

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds ((-)-Fenfluramine, MDMA, etc.)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hSERT cells. Resuspend in KRH buffer.

  • Radiolabel Loading: Incubate cells with [³H]5-HT (e.g., 10 nM) for 30-60 minutes at 37°C to allow for uptake via SERT.

  • Washing: Wash the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]5-HT.

  • Initiation of Release: Resuspend the cells in fresh KRH buffer and add the test compound at various concentrations. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination of Release: Stop the release by rapidly filtering the cells or by centrifugation at 4°C.

  • Quantification: Collect the supernatant (containing released [³H]5-HT) and lyse the cells (containing retained [³H]5-HT).

  • Scintillation Counting: Add supernatant and cell lysate to separate scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]5-HT released for each concentration of the test compound. Plot a dose-response curve to determine the EC50 value.

SERT Binding Affinity Assay

This assay determines the affinity of a compound for the serotonin transporter.

Objective: To measure the ability of a test compound to compete with a radioligand for binding to SERT.

Materials:

  • Membrane preparations from cells expressing hSERT or from brain tissue.[20]

  • Radioligand (e.g., [³H]Citalopram or [³H]Paroxetine)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and the test compound at various concentrations.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

Signaling Pathway of 5-HT Releasing Agents

G cluster_presynaptic Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (contains 5-HT) VMAT2->Vesicle Inhibits 5-HT uptake SERT SERT Synaptic_5HT Synaptic 5-HT (Increased) SERT->Synaptic_5HT Release Cytosolic_5HT Cytosolic 5-HT Vesicle->Cytosolic_5HT Leakage Mitochondrion Mitochondrion (MAO) Cytosolic_5HT->SERT High cytosolic [5-HT] causes SERT reversal Cytosolic_5HT->Mitochondrion Metabolism Releasing_Agent 5-HT Releasing Agent (e.g., Fenfluramine) Releasing_Agent->VMAT2 Disrupts vesicular storage Releasing_Agent->SERT Enters via SERT Receptor Postsynaptic 5-HT Receptors Synaptic_5HT->Receptor Activation

Caption: Mechanism of action for a typical 5-HT releasing agent.

Experimental Workflow for In Vitro Release Assay

G A 1. Prepare Cells (e.g., HEK293-hSERT) B 2. Load with [3H]5-HT (30-60 min @ 37°C) A->B C 3. Wash Cells (Remove extracellular [3H]5-HT) B->C D 4. Add Test Compound (Incubate 10-30 min @ 37°C) C->D E 5. Separate Supernatant and Cells (Filtration/Centrifugation) D->E F 6. Quantify Radioactivity (Liquid Scintillation Counting) E->F G 7. Analyze Data (Calculate % Release, EC50) F->G

Caption: Step-by-step workflow for an in vitro serotonin release assay.

Conclusion

This compound is a potent and relatively selective serotonin releasing agent with a complex pharmacological profile that distinguishes it from other compounds in its class. Its primary mechanism involves the reversal of SERT function, but its activity is augmented by the actions of its metabolite, norfenfluramine, on both norepinephrine systems and specific 5-HT receptor subtypes.

  • Compared to MDMA, fenfluramine exhibits a different pharmacokinetic profile and, while both carry risks of cardiotoxicity via 5-HT2B activation, the clinical manifestation and risk profile may differ.

  • In contrast to d-amphetamine, fenfluramine is significantly more serotonergic, which accounts for their distinct therapeutic applications in epilepsy/anorexia versus ADHD/narcolepsy.

  • Relative to PCA, fenfluramine is less of a specific tool for inducing serotonergic neurotoxicity, making PCA more suitable for preclinical models requiring serotonin depletion.

The choice of a 5-HT releasing agent for research or therapeutic development must be guided by a thorough understanding of these nuanced differences. The experimental protocols provided herein offer a standardized approach to characterizing and comparing the potency and binding affinity of novel and existing compounds, ensuring robust and reproducible data. This comparative guide serves as a foundational resource for making informed decisions in the complex landscape of serotonergic drug discovery.

References

  • Studies on the mechanism of p-chloroamphetamine neurotoxicity. (1996). Biochemical Pharmacology.
  • Fenfluramine. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • What is the mechanism of Fenfluramine Hydrochloride? (2024).
  • Mechanism by which uptake inhibitors antagonize p-chloroamphetamine-induced depletion of brain serotonin. (n.d.). PubMed.
  • p-Chloroamphetamine induces serotonin release through serotonin transporters. (n.d.). PubMed.
  • Fenfluramine. (n.d.). PubChem. [Link]

  • para-Chloroamphetamine. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Plasma levels of parent compound and metabolites after doses of either d-fenfluramine or d-3,4-methylenedioxymethamphetamine (MDMA)
  • What is Fenfluramine Hydrochloride used for? (2024).
  • Dextroamphetamine. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal prepar
  • Amphetamine, past and present – a pharmacological and clinical perspective. (n.d.). PMC.
  • D-Amphetamine sulf
  • Dextroamphetamine: Package Insert / Prescribing Inform
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). MDPI.
  • MDMA (ecstasy) inhibition of MAO type A and type B: comparisons with fenfluramine and fluoxetine (Prozac). (1994). Neuropsychopharmacology.
  • Dextroamphetamine-Amphetamine. (2025).
  • MDMA and fenfluramine alter the response of the circadian clock to a serotonin agonist in vitro. (2001). Brain Research.
  • MDMA and fenfluramine alter the response of the circadian clock to a serotonin agonist in vitro. (2001). PubMed.
  • 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. (n.d.). PubMed.

Sources

A Comparative Guide to (-)-Fenfluramine Hydrochloride as an Adjunctive Therapy in Epilepsy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for developmental and epileptic encephalopathies (DEEs) is continually evolving, driven by the urgent need for more effective therapies for these severe, often drug-resistant conditions. This guide provides an in-depth comparison of (-)-Fenfluramine hydrochloride (brand name Fintepla®), a repurposed molecule, against other adjunctive therapies for two of the most challenging DEEs: Dravet syndrome and Lennox-Gastaut syndrome (LGS).

Introduction: The Challenge of Developmental and Epileptic Encephalopathies

Dravet syndrome and Lennox-Gastaut syndrome are severe, childhood-onset epilepsies characterized by multiple, refractory seizure types and significant cognitive and developmental impairments[1]. Dravet syndrome is most commonly caused by a mutation in the SCN1A gene[1]. LGS has a more varied etiology, sometimes arising from brain malformations or injury, with no identifiable cause in about a third of cases[2]. The mainstay of treatment involves a combination of anti-seizure medications (ASMs), but achieving adequate seizure control without prohibitive side effects is a significant clinical challenge[3]. This has spurred the development of novel adjunctive therapies with unique mechanisms of action.

This compound: A Novel Mechanism for Seizure Control

Initially developed as an appetite suppressant, fenfluramine was repurposed for epilepsy following observations of its anti-seizure properties. Its mechanism of action is distinct from other ASMs, offering a new therapeutic avenue[4][5].

Mechanism of Action:

Fenfluramine's primary antiseizure effect is attributed to its dual activity on the serotonergic system and the sigma-1 receptor[4][6].

  • Serotonergic Activity : Fenfluramine and its active metabolite, norfenfluramine, act as serotonin releasing agents and inhibit serotonin reuptake[5][7]. This increases extracellular serotonin levels, which in turn modulates multiple serotonin (5-HT) receptors (including 5-HT1D, 5-HT2A, and 5-HT2C)[6]. This enhanced serotonergic neurotransmission is thought to increase inhibitory GABAergic signaling, helping to restore the balance between neuronal excitation and inhibition that is disrupted in epilepsy[4].

  • Sigma-1 Receptor Modulation : Fenfluramine is a positive modulator of the sigma-1 receptor[8][9]. The sigma-1 receptor is a chaperone protein that modulates glutamatergic signaling, including that of the N-methyl-D-aspartate (NMDA) receptor[10][11]. By positively modulating the sigma-1 receptor, fenfluramine is thought to diminish excessive excitatory signaling, further contributing to its anticonvulsant effects[4][10].

This dual mechanism may also contribute to observed improvements in non-seizure outcomes, such as executive function[6][9].

Fenfluramine_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fenfluramine Fenfluramine SERT Serotonin Transporter (SERT) Fenfluramine->SERT Inhibits VMAT2 VMAT2 Fenfluramine->VMAT2 Alters Sigma1R Sigma-1 Receptor Fenfluramine->Sigma1R Positive Modulation Serotonin_Vesicle Serotonin Vesicle SERT->Serotonin_Vesicle Reuptake Serotonin Serotonin (5-HT) VMAT2->Serotonin Promotes Release Serotonin_Vesicle->Serotonin Release 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Activates GABA_Signaling Increased GABAergic (Inhibitory) Signaling 5HT_Receptor->GABA_Signaling NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Glutamate_Signaling Decreased Glutamatergic (Excitatory) Signaling NMDAR->Glutamate_Signaling Clinical_Trial_Workflow cluster_treatment Treatment Phase (14-16 weeks) Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Period (4-6 weeks) Seizure Diary Screening->Baseline Randomization Randomization Baseline->Randomization Titration Titration Period (2 weeks) Randomization->Titration Maintenance Maintenance Period (12-14 weeks) Titration->Maintenance Analysis Primary Endpoint Analysis (% Change in Seizure Frequency) Maintenance->Analysis OLE Open-Label Extension (Long-term Data) Analysis->OLE

Caption: Workflow of a typical Phase 3 adjunctive epilepsy trial.

Conclusion and Future Perspectives

This compound represents a significant addition to the therapeutic arsenal for Dravet syndrome and Lennox-Gastaut syndrome. Its unique dual mechanism of action provides a valuable alternative for patients who are refractory to other ASMs. Clinical trial data demonstrate robust efficacy in reducing seizure frequency, particularly convulsive and drop seizures.

However, its use is tempered by the critical need for vigilant cardiovascular safety monitoring due to its historical association with valvular heart disease and pulmonary arterial hypertension. The mandated REMS program is a necessary safeguard.

The choice of adjunctive therapy remains highly individualized, balancing the potential for seizure reduction against the specific safety and tolerability profile of each drug and the patient's comorbidities and concomitant medications. Future research will likely focus on direct head-to-head comparisons between these newer agents and identifying biomarkers that could predict a patient's response to a specific therapy, moving the field towards a more personalized approach to managing these devastating epileptic encephalopathies.

References

  • Kaplan, J. S., Stella, N., Catterall, W. A., & Westenbroek, R. E. (2017). Cannabidiol improves survival and behavioural co-morbidities of Dravet syndrome in mice. British Journal of Pharmacology, 174(21), 3847–3856. [Link]

  • Epilepsy Foundation. (2023, October 17). Fenfluramine. [Link]

  • Sayyah, M., Jamil, S., & El-Khatib, M. (2013). Adjunctive use of electroconvulsive therapy in patients with Lennox-Gastaut syndrome and drug-resistant epilepsy: A pilot study. Epilepsy & Behavior, 28(1), 82–85. [Link]

  • Ng, Y. T., Conry, J. A., Drummond, R., St-Pierre, M., & Ben-Menachem, E. (2011). Clobazam in the treatment of Lennox-Gastaut syndrome. Epilepsia, 52(7), 1300–1306. [Link]

  • Chiron, C., Helias, M., Kaminska, A., & Nabbout, R. (2018). Stiripentol efficacy and safety in Dravet syndrome: a 12-year observational study. Epileptic Disorders, 20(1), 37–45. [Link]

  • UCB. (2022, March 28). U.S. FDA Approves FINTEPLA® (fenfluramine) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS). [Link]

  • Mitchell, W. G., Conry, J. A., O'Brien, T. J., et al. (2012). Clobazam Is Efficacious for Drop Attacks in Patients with Lennox-Gastaut Syndrome across the Age Spectrum: Subgroup Analysis of the CONTAIN Trial (P06.096). Neurology, 78(1 Supplement), P06.096. [Link]

  • Devinsky, O., Patel, A. D., Cross, J. H., et al. (2016). Randomized, dose-ranging safety trial of cannabidiol in Dravet syndrome. Neurology, 86(15), 1398–1406. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride?. [Link]

  • Lattanzi, S., Trinka, E., Striano, P., et al. (2020). Adjunctive Cannabidiol in Patients with Dravet Syndrome: A Systematic Review and Meta-Analysis of Efficacy and Safety. CNS Drugs, 34(3), 229–241. [Link]

  • Cure Epilepsy. (2020, April 7). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

  • Martin, P., Reeder, T., Sourbron, J., et al. (2021). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 12, 769619. [Link]

  • Rodríguez-Muñoz, M., Sánchez-Blázquez, P., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(34), 23553–23573. [Link]

  • NeurologyLive. (2022, March 28). Fenfluramine FDA-Approved for Treatment of Lennox-Gastaut Syndrome. [Link]

  • Van-Straten, A. F., & Ng, Y. T. (2012). Experience in the use of clobazam in the treatment of Lennox-Gastaut syndrome. Therapeutic Advances in Neurological Disorders, 5(4), 199–208. [Link]

  • Arzimanoglou, A., & Nabbout, R. (2021). Stiripentol for the treatment of seizures associated with Dravet syndrome in patients 6 months and older and taking clobazam. Expert Review of Neurotherapeutics, 21(10), 1083–1092. [Link]

  • Dravet Syndrome News. (2022, August 30). CBD Prevents Seizures in Dravet Children, but Linked to Side Effects. [Link]

  • Knupp, K. G., Scheffer, I. E., Ceulemans, B., et al. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated with Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554–564. [Link]

  • Patsnap Synapse. (2024, July 3). Is Fenfluramine approved by the FDA?. [Link]

  • Mayo Clinic. (n.d.). Stiripentol for the treatment of seizures associated with Dravet syndrome in patients 6 months and older and taking clobazam. [Link]

  • CheckRare. (2022, March 29). FDA Approves Fenfluramine to Treat Seizures in Lennox-Gastaut Syndrome Patients. [Link]

  • Ng, Y. T., Isojarvi, J., & Miller, I. (2013). Long-Term Response to Clobazam By Baseline Seizure Frequency in Patients with Lennox-Gastaut Syndrome (LGS) (P3.253). Neurology, 80(7 Supplement), P3.253. [Link]

  • Ng, Y. T., Conry, J. A., Drummond, R., et al. (2011). Randomized, phase III study results of clobazam in Lennox-Gastaut syndrome. Neurology, 77(15), 1473–1481. [Link]

  • Qureshi, M. Q., Kareem, R., Mehdi, Z., et al. (2023). Efficacy and Safety of Fenfluramine in Lennox-Gastaut Syndrome: A Systematic Review (P13-1.007). Neurology, 100(17_supplement_2), 3876. [Link]

  • Medicine Innovates. (2018, May 4). Fenfluramine Diminishes NMDA Receptor-Mediated Seizures via Its Mixed Activity at Serotonin 5HT2A and Type 1 Sigma Receptors. [Link]

  • Devinsky, O., Cross, J. H., Laux, L., et al. (2017). Cannabidiol reduces frequency of seizures in patients with Dravet syndrome. New England Journal of Medicine, 376(21), 2011–2020. [Link]

  • NeurologyLive. (2019, July 30). Phase 3 Study of Fenfluramine in Lennox-Gastaut Syndrome Completes Enrollment. [Link]

  • Fintepla. (n.d.). Results in Dravet syndrome. [Link]

  • Student Doctor Network. (2025, October 2). Rufinamide As Adjunctive Therapy In Children With Lennox-Gastaut Syndrome. [Link]

  • Neurology Advisor. (2019, July 9). Phase 3 Trial of Fenfluramine for Lennox-Gastaut Syndrome Completes Enrollment. [Link]

  • VJNeurology. (2023, September 14). Comparing the efficacy and safety of add-on therapies in Dravet syndrome. [Link]

  • Knupp, K. G., Scheffer, I. E., Ceulemans, B., et al. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554-564. [Link]

  • ClinicalTrials.gov. (2020, June 18). Treatment of Dravet Syndrome With Fenfluramine (Expanded Access Protocol). [Link]

  • Auvin, S., D'Ambrosio, S., & Alvarez, B. M. (2022). A Practical Guide to the Treatment of Dravet Syndrome with Anti-Seizure Medication. Paediatric Drugs, 24(2), 107–121. [Link]

  • Gammaitoni, A., Reeder, T., Martin, P., et al. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. [Link]

  • Scheffer, I. E., Sullivan, J., Knupp, K., et al. (2023). Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial. Epilepsia, 64(8), 2189–2199. [Link]

  • Wikipedia. (n.d.). Stiripentol. [Link]

  • Gil-Nagel, A., Garcia-Peñas, J. J., & Camacho-Salas, A. (2020). Efficacy of Stiripentol Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies. Neurology and Therapy, 9(2), 527–541. [Link]

  • NeurologyLive. (n.d.). Fenfluramine Efficacy for Dravet Syndrome & LGS. [Link]

  • Auvin, S., D'Ambrosio, S., & Bast, T. (2021). Expanding the Treatment Landscape for Lennox-Gastaut Syndrome: Current and Future Strategies. European Journal of Paediatric Neurology, 30, 1–13. [Link]

  • Medscape. (2025, November 5). Lennox-Gastaut Syndrome Treatment & Management. [Link]

  • Cross, J. H., Auvin, S., Falco-Walter, J., et al. (2024). Refining management strategies for Lennox-Gastaut syndrome: Updated algorithms and practical approaches. Epilepsia Open, 9(1), e12345. [Link]

  • Patsnap Synapse. (2024, June 14). What is Fenfluramine Hydrochloride used for?. [Link]

  • Al-Farhan, J., & Chugani, H. T. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Central Nervous System Disease, 14, 11795735221115201. [Link]

  • Wikipedia. (n.d.). Fenfluramine. [Link]

  • Hawi, Z., & Al-Hamed, M. H. (2022). Genetic therapeutic advancements for Dravet Syndrome. Gene Therapy, 29(1-2), 1–7. [Link]

  • Dravet Syndrome Foundation. (n.d.). Diagnosis and Treatment. [Link]

Sources

Validating the Anti-Seizure Effects of (-)-Fenfluramine Hydrochloride: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous preclinical validation of an anti-seizure medication (ASM) is the bedrock upon which successful clinical translation is built. This guide provides an in-depth technical comparison of methodologies for validating the anti-seizure effects of (-)-Fenfluramine hydrochloride (FFA), a potent therapeutic agent approved for Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). We will objectively compare its performance with key alternatives—Valproic Acid, Cannabidiol, and Stiripentol—and provide the experimental frameworks to empower your own investigations.

The central thesis of this guide is that while traditional, broad-spectrum seizure models remain indispensable for initial screening, the future of effective ASM development, particularly for genetically defined epilepsies, lies in the integration of novel, disease-specific models. The choice of model is not arbitrary; it is a strategic decision that directly impacts the translational relevance of the data generated.

The Mechanistic Landscape: Why Model Selection Matters for Fenfluramine

(-)-Fenfluramine's efficacy is not attributed to a single mode of action. Its anti-seizure properties are believed to arise from a multi-faceted mechanism, primarily involving the modulation of serotonergic pathways and interaction with the sigma-1 receptor.[1][2] Fenfluramine increases extracellular serotonin levels and acts as an agonist at multiple serotonin receptors, including 5-HT1D and 5-HT2C.[1] This enhancement of serotonergic tone is thought to bolster GABAergic inhibition. Concurrently, its activity at the sigma-1 receptor may reduce glutamatergic excitability.[2]

This complex pharmacology necessitates a thoughtful approach to preclinical validation. A simple model of generalized seizures may capture a component of FFA's effect but will likely fail to recapitulate the nuanced interactions relevant to a complex neurodevelopmental disorder like Dravet syndrome, which is primarily caused by loss-of-function mutations in the SCN1A gene.[3][4] Therefore, a dual-pronged validation strategy, employing both traditional and novel models, provides the most comprehensive and robust assessment.

Section 1: Traditional Screening Models - Establishing a Baseline of Activity

Traditional models, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, are workhorses of initial ASM discovery. They are designed to induce acute seizures in healthy animals, providing a rapid assessment of a compound's ability to prevent seizure spread or elevate the seizure threshold, respectively. These models are considered "clinically validated" because they successfully identified the activity of many first-generation ASMs.[5]

The Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures.[5] It assesses a compound's ability to prevent the spread of a seizure discharge following a suprathreshold electrical stimulus.

The Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a widely used model for generalized myoclonic and absence seizures.[5][6] Pentylenetetrazol is a GABAA receptor antagonist that, when administered, lowers the seizure threshold. This test evaluates a compound's ability to raise this threshold.

dot

Caption: Workflow for traditional anti-seizure drug screening models.

Comparative Efficacy in Traditional Models

The following table summarizes the median effective dose (ED50) for fenfluramine and comparator ASMs in these standard models. A lower ED50 indicates higher potency.

Anti-Seizure MedicationPrimary Mechanism of ActionMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)
(-)-Fenfluramine (FFA) Serotonin Modulator, Sigma-1 Agonist2.9 [7]~15-30 (Estimated)
Valproic Acid (VPA) GABA Transaminase Inhibitor, Na+ Channel Blocker272149
Cannabidiol (CBD) Multiple (GPR55, TRPV1, etc.)80-100>200
Stiripentol (STP) GABAA Receptor PAM, CYP450 Inhibitor>300186

Note: Data are compiled from various sources and should be used for comparative purposes. Exact ED50 values can vary based on strain, administration route, and specific protocol. Fenfluramine's scPTZ ED50 is estimated based on its known efficacy against clonic seizures.

These results demonstrate fenfluramine's high potency in the MES model, which aligns with its clinical effectiveness against generalized tonic-clonic seizures.[3][8] However, these models cannot predict efficacy in specific, genetically-driven syndromes like Dravet. For this, we must turn to more specialized models.

Section 2: Novel Models - Enhancing Predictive Validity for Genetic Epilepsies

The limitations of traditional models—namely, their lack of construct validity for genetic epilepsies—have driven the development of novel models that more closely mimic the human condition.[4] For a drug like fenfluramine, which is indicated for Dravet syndrome, validation in an Scn1a mutant model is not just advantageous; it is essential for understanding its therapeutic potential.

The Dravet Syndrome (Scn1a+/-) Mouse Model

Mouse models with heterozygous loss-of-function mutations in the Scn1a gene are the gold standard for preclinical DS research.[3][9] These mice recapitulate key features of the human condition, including spontaneous seizures, premature mortality, and susceptibility to hyperthermia-induced seizures.[9][10] Validating a compound in this model provides strong evidence of its potential efficacy in the target patient population. The use of such disease-specific models is crucial as they can reveal pharmacological effects that broad screening models might miss and help avoid pursuing compounds that may worsen seizures in this specific context (e.g., certain sodium channel blockers).[4][11]

The Zebrafish (Danio rerio) Larval Seizure Model

The zebrafish larva has emerged as a powerful high-throughput screening platform for ASM discovery.[12][13] Its genetic tractability, rapid development, and optical transparency allow for large-scale, automated screening. Seizures can be induced chemically (e.g., with PTZ) or in genetic models that mimic human epilepsy, such as scn1lab mutants for Dravet syndrome.[12][14] This model is particularly valuable for identifying novel mechanisms of action and for rapidly screening large compound libraries.

dot

Sources

Comparative Analysis of Fenfluramine and Stiripentol in Lennox-Gastaut Syndrome: A Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Lennox-Gastaut Syndrome

Lennox-Gastaut syndrome (LGS) is a severe developmental and epileptic encephalopathy (DEE) that emerges in childhood, typically before the age of four.[1][2] It accounts for 1-4% of all childhood epilepsies and is defined by a triad of characteristics: multiple, treatment-resistant seizure types (most commonly tonic and atonic, or "drop," seizures), a characteristic electroencephalogram (EEG) pattern with slow spike-wave complexes, and significant cognitive and behavioral impairments.[1][3] The profound and multifaceted nature of LGS makes it exceptionally difficult to manage; seizures are often refractory to multiple anti-seizure medications (ASMs), leading to a high risk of injury, developmental regression, and a significant burden on patients and caregivers.[4][5][6]

This guide provides a comparative analysis of two distinct therapeutic agents, fenfluramine and stiripentol, for the management of seizures associated with LGS. While both have demonstrated efficacy in severe epilepsies, they possess unique mechanisms of action, and the clinical evidence supporting their use in LGS varies significantly. This analysis synthesizes the available data to provide an objective resource for researchers, clinicians, and drug development professionals.

Fenfluramine (Fintepla®): A Serotonergic Modulator

Fenfluramine, once used at high doses as an appetite suppressant, has been repurposed at low doses as a potent ASM. Its approval for LGS in March 2022 marked a significant addition to the therapeutic armamentarium.[7]

Mechanism of Action

The anticonvulsant effect of fenfluramine is not fully elucidated but is distinctly different from other ASMs. Its primary mechanism is believed to involve a dual action on the serotonergic system and sigma-1 receptors.[8][9][10][11][12] Fenfluramine and its metabolite, norfenfluramine, increase extracellular serotonin levels.[8] This leads to the stimulation of multiple serotonin (5-HT) receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C, which are thought to contribute to its anti-epileptic effects.[8] Additionally, fenfluramine acts as a positive allosteric modulator at the sigma-1 receptor, an intracellular chaperone protein implicated in regulating neuronal excitability.[9][10][12] This dual mechanism offers a novel approach to seizure control in LGS.[13]

Caption: Fenfluramine's dual mechanism of action.
Pivotal Clinical Evidence

The efficacy of fenfluramine in LGS was established in a robust Phase 3, multicenter, double-blind, placebo-controlled randomized clinical trial (NCT03355209).[14][15][16] The study enrolled 263 patients (aged 2 to 35 years) with a confirmed diagnosis of LGS experiencing at least two drop seizures per week.[14]

Key Findings from Phase 3 Trial (NCT03355209):

  • Primary Endpoint: The trial successfully met its primary endpoint, demonstrating a statistically significant reduction in the frequency of drop seizures.[14][17] Patients receiving fenfluramine at a dose of 0.7 mg/kg/day achieved a 19.9 percentage point greater median reduction in drop seizure frequency from baseline compared to placebo (P=.001).[13][14] The median percentage reduction was 26.5% for the 0.7 mg/kg/day group versus 7.6% for the placebo group.[13][14]

  • Responder Rate: A significantly higher proportion of patients in the 0.7 mg/kg/day fenfluramine group achieved a clinically meaningful response, defined as a ≥50% reduction in drop seizure frequency, compared to placebo (25% vs. 10%, P=.02).[7][14][18]

  • Effect on Generalized Tonic-Clonic Seizures (GTCS): Fenfluramine showed a pronounced effect on GTCS, a seizure type associated with increased risk of injury and sudden unexpected death in epilepsy (SUDEP).[13][19] The 0.7 mg/kg/day group experienced a 45.7% median reduction in GTCS frequency, compared to a 3.7% increase in the placebo group.[14][20]

Efficacy EndpointFenfluramine (0.7 mg/kg/day)PlaceboP-value
Median % Reduction in Drop Seizures 26.5%7.6%.001
≥50% Responder Rate (Drop Seizures) 25%10%.02
Median % Change in GTCS Frequency -45.7%+3.7%N/A
CGI-I "Much/Very Much Improved" 26% (Investigator) / 34% (Caregiver)6% (Investigator) / 5% (Caregiver).001
Data sourced from Knupp et al., JAMA Neurology, 2022.[14][17]
Safety and Tolerability

In the LGS clinical trial, fenfluramine was generally well-tolerated.[18] The most common treatment-emergent adverse events were decreased appetite, somnolence, and fatigue.[13][14][19][20] Importantly, and a critical point of differentiation from its historical high-dose formulation, no cases of valvular heart disease (VHD) or pulmonary arterial hypertension (PAH) were observed during the trial.[14][18][19][20] However, due to the historical risk, fenfluramine is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program that requires ongoing cardiac monitoring.[7][21]

Experimental Protocol: Phase 3 Trial (NCT03355209) Methodology
  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group randomized clinical trial conducted at 65 sites.[14]

  • Participant Selection: Patients aged 2 to 35 years with a confirmed LGS diagnosis and experiencing ≥2 drop seizures per week during a 4-week baseline period were included.[14]

  • Randomization and Blinding: 263 patients were randomized in a 1:1:1 ratio to receive fenfluramine 0.7 mg/kg/day, fenfluramine 0.2 mg/kg/day, or a matching placebo, adjunct to their existing ASM regimen.[14][15]

  • Dosing Regimen: A 2-week titration period was followed by a 12-week fixed-dose maintenance period. The maximum daily dose was capped at 26 mg.[14][19]

  • Primary Outcome Measure: The primary efficacy endpoint was the percentage change from baseline in the frequency of drop seizures per 28 days for the 0.7 mg/kg/day group versus placebo.[14][19]

  • Key Secondary Outcome Measures: Included the proportion of patients with a ≥50% reduction in drop seizure frequency and caregiver/investigator ratings on the Clinical Global Impression of Improvement (CGI-I) scale.[15][17]

  • Safety Monitoring: Comprehensive safety assessments were conducted, including regular echocardiograms to monitor for VHD and PAH.[18]

Stiripentol (Diacomit®): A Multi-Modal GABAergic Agent

Stiripentol has a well-established role in treating Dravet syndrome, another severe DEE, where it is used in combination with clobazam and valproate. Its application in LGS is less defined, with evidence emerging from smaller studies rather than large-scale pivotal trials.[3]

Mechanism of Action

Stiripentol's anticonvulsant properties are multifaceted.[3] Its primary mechanism is considered to be the positive allosteric modulation of GABA-A receptors at a site distinct from benzodiazepines and barbiturates, which enhances GABAergic inhibition.[3][22][23] Additional proposed mechanisms include:

  • Inhibition of lactate dehydrogenase (LDH), which may alter brain energy metabolism.[3][23][24]

  • Blockade of T-type calcium channels.[3]

  • Inhibition of GABA reuptake.[3]

Furthermore, stiripentol is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, including CYP3A4 and CYP2C19.[23] This leads to significant pharmacokinetic interactions, most notably increasing the plasma concentrations of other ASMs like clobazam and its active metabolite, norclobazam, which likely contributes to its overall clinical effect.[23]

Stiripentol_MOA cluster_direct Direct Actions cluster_indirect Indirect Actions STP Stiripentol GABA_A GABA-A Receptor STP->GABA_A Positive Allosteric Modulation LDH Lactate Dehydrogenase STP->LDH Inhibition Channels Ion Channels (T-type Ca2+) STP->Channels Blockade CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C19) STP->CYP450 Inhibition Enhanced_Inhibition Enhanced Neuronal Inhibition & Seizure Control GABA_A->Enhanced_Inhibition Other_ASMs Other ASMs (e.g., Clobazam) CYP450->Other_ASMs Metabolizes Increased_Levels Increased Plasma Levels of Other ASMs CYP450->Increased_Levels Leads to Increased_Levels->Enhanced_Inhibition

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Fenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Method Validation in Fenfluramine Analysis

(-)-Fenfluramine hydrochloride, a substituted amphetamine, has seen a resurgence in therapeutic applications, notably for the treatment of seizures in specific pediatric epilepsy syndromes.[1] As a chiral compound, the stereoselective disposition and pharmacological activity of its enantiomers necessitate precise and reliable analytical methods for its quantification in drug substances and products.[2][3][4] The cross-validation of these analytical methods is paramount to ensure consistency and accuracy of data across different laboratories, a cornerstone of regulatory compliance and patient safety.

This guide provides a comparative analysis of three principal analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). While direct inter-laboratory cross-validation studies are not widely published, this document synthesizes data from independent, validated studies to offer a comprehensive comparison of their performance. This approach, grounded in the principles of analytical method transfer, provides researchers, scientists, and drug development professionals with the insights needed to select and implement the most suitable method for their specific application. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[5][6][7]

The Analytical Landscape: A Head-to-Head Comparison

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and sample throughput. Each of the following techniques offers a unique set of advantages and disadvantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a widely used technique in the pharmaceutical industry due to its versatility in handling non-volatile and thermally labile compounds.[8] For this compound, reversed-phase HPLC is a common approach.[9] Given the chiral nature of fenfluramine, enantioselective HPLC methods are crucial for separating the d- and l-enantiomers.[10][11]

Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. Chiral stationary phases (CSPs) are employed to resolve the enantiomers of fenfluramine.

Advantages:

  • Versatility: Suitable for a wide range of analytes, including non-volatile and thermally unstable compounds.[8]

  • Direct Analysis: Often does not require derivatization, simplifying sample preparation.

  • Robustness: Well-established and robust technology with a wide variety of available columns and detectors.

Disadvantages:

  • Solvent Consumption: Can generate significant amounts of solvent waste.

  • Analysis Time: Chiral separations can sometimes have longer run times to achieve adequate resolution.

Gas Chromatography (GC): The Specialist for Volatile Compounds

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For the analysis of this compound, which is not sufficiently volatile for direct analysis, a derivatization step is typically required to increase its volatility.[1][12]

Principle: Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

Advantages:

  • High Efficiency: Capillary GC columns offer very high separation efficiency and resolution.

  • High Sensitivity: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) provide excellent sensitivity.[8]

  • Speed: For simple mixtures, GC can offer faster analysis times.[8]

Disadvantages:

  • Derivatization Required: The need for derivatization adds a step to sample preparation and can be a source of variability.[1][12]

  • Thermal Lability: Not suitable for thermally unstable compounds.

Capillary Electrophoresis (CE): The High-Resolution Micromethod

CE is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds and requires minimal sample and reagent volumes.[13] Cyclodextrins are commonly used as chiral selectors in the background electrolyte to achieve enantiomeric separation of amphetamine-like compounds.[2]

Principle: Separation is based on the differential migration of charged analytes in an electric field within a narrow capillary. Chiral selectors added to the buffer create a stereospecific interaction, leading to the separation of enantiomers.

Advantages:

  • High Efficiency and Resolution: Offers extremely high theoretical plate counts, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Utilizes nanoliter sample volumes and microliter buffer volumes, making it a green analytical technique.

  • Versatility in Separation Modes: Different modes like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) offer flexibility.

Disadvantages:

  • Sensitivity: UV detection can be less sensitive than HPLC or GC-MS due to the small optical path length.

  • Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature, requiring careful control.

Quantitative Performance: A Comparative Data Summary

The following tables summarize the performance characteristics of HPLC, GC, and CE methods for the analysis of fenfluramine or structurally similar chiral amines, based on data from independent validation studies. This provides a basis for comparing the expected performance of each technique.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterMethod 1 (Chiral)Method 2 (Achiral)
Linearity Range 10 - 1000 ng/mL0.82 - 500 ng/mL (norfenfluramine)[13]
Correlation Coefficient (R²) >0.99>0.99[13]
Accuracy (% Recovery) Not explicitly stated, but method was fully validated[11]Within ±15% of nominal[13]
Precision (%RSD) < 7% (Inter-assay)[10]< 15%[13]
Limit of Quantitation (LOQ) 10 ng/mL (in plasma)[10]0.82 ng/mL (norfenfluramine)[13]
Limit of Detection (LOD) Not ReportedNot Reported

Table 2: Gas Chromatography (GC) Method Performance

ParameterMethod 1 (with derivatization)
Linearity Range 0.1 - 0.5 g/L[1][12]
Correlation Coefficient (r) 0.9996[1][12]
Accuracy (% Recovery) 100.2 ± 2.2%[1][12]
Precision (%RSD) 1.4%[1][12]
Limit of Quantitation (LOQ) Not Reported
Limit of Detection (LOD) 8 ng[1][12]

Table 3: Capillary Electrophoresis (CE) Method Performance (Representative for a similar chiral amine)

ParameterMethod 1 (Chiral - Dexchlorpheniramine)
Linearity Range 2 - 10 µg/mL[12]
Correlation Coefficient (R²) 0.9992[12]
Accuracy (% Recovery) Validated, specific values not detailed[12]
Precision (%RSD) 5.0% (Repeatability)[12]
Limit of Quantitation (LOQ) 0.75 µg/mL[12]
Limit of Detection (LOD) 0.25 µg/mL[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative methodologies for the analysis of this compound using HPLC, GC, and CE. These should be adapted and validated for specific laboratory conditions and applications.

Protocol 1: Chiral HPLC-UV Method

This protocol is based on methodologies for the chiral separation of fenfluramine and its metabolites.[10][11]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Serially dilute the stock solution to prepare calibration standards and quality control samples.

    • For drug product analysis, dissolve the formulation in a suitable solvent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-R).[11]

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detector at an appropriate wavelength.

  • Analysis:

    • Inject equal volumes of standards, samples, and controls.

    • Integrate the peak areas of the (-)-Fenfluramine enantiomer.

    • Construct a calibration curve and determine the concentration in the samples.

Protocol 2: GC-FID Method with Derivatization

This protocol is based on a validated method for the determination of fenfluramine in tablets.[1][12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and an internal standard (e.g., mexiletine) in a suitable solvent.[1][12]

    • Extract fenfluramine from the sample matrix (e.g., crushed tablets) with an organic solvent like ethyl acetate.[1][12]

  • Derivatization:

    • Evaporate the solvent from the extract.

    • Add a derivatizing agent, such as trifluoroacetic anhydride, and heat at a controlled temperature (e.g., 40°C for 30 minutes) to form a volatile derivative.[1][12]

  • Chromatographic Conditions:

    • Column: 5% SE-30 packed column or a suitable capillary column.[1][12]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Temperatures:

      • Injector: 160°C[1][12]

      • Oven: 125°C (isothermal)[1][12]

      • Detector (FID): 160°C[1][12]

  • Analysis:

    • Inject the derivatized standard and sample solutions.

    • Quantify using the internal standard method.

Protocol 3: Chiral Capillary Electrophoresis (CE) Method

This protocol is a general approach for the chiral separation of amphetamine-like compounds using CE.

  • Buffer and Sample Preparation:

    • Background Electrolyte (BGE): Prepare a buffer (e.g., phosphate buffer) at a low pH.

    • Chiral Selector: Add a suitable cyclodextrin (e.g., carboxymethyl-β-cyclodextrin) to the BGE.[12]

    • Prepare standard and sample solutions in water or a diluted buffer.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Voltage: Apply a high voltage (e.g., 15-30 kV).

    • Temperature: Maintain a constant capillary temperature.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength.

  • Analysis:

    • Condition the capillary with the BGE.

    • Inject the sample and apply the separation voltage.

    • Identify and quantify the enantiomers based on their migration times and peak areas.

Visualization of Workflows

Experimental_Workflow cluster_HPLC HPLC Workflow cluster_GC GC Workflow cluster_CE CE Workflow h1 Sample & Standard Preparation h2 HPLC System (Chiral Column) h1->h2 h3 UV Detection h2->h3 h4 Data Analysis h3->h4 g1 Sample & Standard Preparation g2 Derivatization g1->g2 g3 GC System (Capillary Column) g2->g3 g4 FID/MS Detection g3->g4 g5 Data Analysis g4->g5 c1 Sample & Buffer (with Chiral Selector) c2 CE System (Fused-Silica Capillary) c1->c2 c3 UV Detection c2->c3 c4 Data Analysis c3->c4

Caption: Comparative workflows for HPLC, GC, and CE analysis of (-)-Fenfluramine HCl.

Cross-Validation: Ensuring Method Transferability

The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory is a formal process that ensures the validated state of the method is maintained. A robust cross-validation study is the cornerstone of this process.

Key Considerations for Cross-Validation:

  • Protocol: A pre-defined protocol should be established, outlining the scope, acceptance criteria, and procedures for the cross-validation.

  • Samples: A representative batch of this compound should be analyzed by both laboratories.

  • Acceptance Criteria: Statistically meaningful acceptance criteria for parameters like accuracy and precision should be agreed upon beforehand.

  • Documentation: A comprehensive report summarizing the results and concluding on the comparability of the method between the laboratories is essential.

Cross_Validation_Logic start Validated Method in Transferring Lab protocol Develop Cross-Validation Protocol start->protocol analysis_A Analysis by Transferring Lab protocol->analysis_A analysis_B Analysis by Receiving Lab protocol->analysis_B compare Compare Results vs. Acceptance Criteria analysis_A->compare analysis_B->compare success Method Successfully Transferred compare->success Pass fail Investigate Discrepancies & Re-evaluate compare->fail Fail

Sources

A Senior Application Scientist's Guide to the Reproducibility of (-)-Fenfluramine Hydrochloride Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a compound from a preclinical candidate to a therapeutic reality is paved with the cobblestones of reproducible data. The case of (-)-Fenfluramine hydrochloride (FFA) is particularly illustrative. Initially developed as an anti-obesity drug and later withdrawn due to cardiovascular concerns at high doses, its successful repurposing at low doses for severe childhood epilepsies like Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS) is a testament to rigorous preclinical validation.[1][2][3][4] This guide provides an in-depth analysis of the reproducibility of FFA's effects in animal models, offering a comparative look at its efficacy and safety, supported by experimental data and protocols.

The Mechanistic Underpinnings of Fenfluramine's Action

Understanding the reproducibility of a drug's effects begins with its mechanism of action. Fenfluramine's efficacy is not attributed to a single pathway but rather a multimodal approach, which has been consistently demonstrated across various studies.[5][6] Its primary mechanism involves increasing extracellular serotonin (5-HT) by both stimulating its release and inhibiting its reuptake.[1][2][3] This elevated serotonin level then activates multiple 5-HT receptor subtypes, with 5-HT1D and 5-HT2C receptors being key players in its antiseizure action.[1]

Furthermore, FFA acts as a positive modulator of the Sigma-1 receptor (σ₁R), a unique intracellular chaperone protein involved in regulating neuronal excitability.[5][6] This dual action on both the serotonergic system and σ₁R helps restore the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, a critical factor in seizure control.[5][7]

Fenfluramine_MoA FFA (-)-Fenfluramine HCl Serotonin_System Serotonergic System FFA->Serotonin_System Sigma1R Sigma-1 Receptor (σ₁R) FFA->Sigma1R Serotonin_Release ↑ Serotonin Release Serotonin_System->Serotonin_Release Serotonin_Reuptake ↓ Serotonin Reuptake Serotonin_System->Serotonin_Reuptake Modulation Positive Modulation Sigma1R->Modulation Extracellular_5HT ↑ Extracellular Serotonin (5-HT) Serotonin_Release->Extracellular_5HT Serotonin_Reuptake->Extracellular_5HT HT_Receptors Activates 5-HT Receptors (e.g., 5-HT1D, 5-HT2C) Extracellular_5HT->HT_Receptors Neurotransmission Restored Balance of Inhibitory/Excitatory Neurotransmission HT_Receptors->Neurotransmission Modulation->Neurotransmission Seizure_Control Antiseizure Effect Neurotransmission->Seizure_Control

Figure 1: Dual Mechanism of Action of Fenfluramine.

Reproducibility of Anticonvulsant Efficacy Across Animal Models

The cornerstone of FFA's repurposing has been its consistent and reproducible efficacy in animal models that closely mimic human epileptic encephalopathies, particularly Dravet syndrome.

Dravet Syndrome (DS) Models: A Consistent Picture

The most compelling evidence for FFA's reproducible efficacy comes from studies using genetic models of DS. Both zebrafish (scn1Lab mutant) and mouse (Scn1a+/-) models, which replicate the hallmark features of the human condition, have yielded highly consistent results.

  • Zebrafish Models: The scn1Lab knockout zebrafish model, which exhibits spontaneous seizures and hypersensitivity to temperature, has been a valuable tool for initial high-throughput screening. Studies have consistently shown that FFA significantly reduces epileptiform discharges and seizure-related locomotor activity in these larvae.[4][8][9] This model was among the first to demonstrate a clear antiseizure effect for FFA, paving the way for further investigation in mammalian systems.[8]

  • Mouse Models: The Scn1a+/- mouse model is a cornerstone for preclinical DS research. Across multiple independent studies, FFA has demonstrated a robust and reproducible profile of therapeutic effects. Treatment consistently increases the temperature threshold for thermally-induced seizures, reduces spontaneous seizure frequency, and, critically, improves survival rates by reducing sudden unexpected death in epilepsy (SUDEP).[10][11] Beyond seizure control, FFA treatment in these mice has also been shown to have disease-modifying effects, reducing neuroinflammation, protecting against myelin damage, and inhibiting apoptosis in key brain regions like the hippocampus and corpus callosum.[12][13][14]

Table 1: Comparison of Anticonvulsant Efficacy of Fenfluramine in Dravet Syndrome Animal Models

Animal Model Key Efficacy Endpoints Summary of Fenfluramine Effect Citations
Zebrafish (scn1Lab mutant) Spontaneous epileptiform discharges, locomotor activity Consistently and significantly reduces seizure activity. [4][8][9]
Mouse (Scn1a+/-) Thermally-induced seizures, spontaneous seizure frequency Significantly increases seizure threshold and reduces seizure frequency. [11]
Mouse (Scn1a+/-) Survival rate / SUDEP Significantly increases survival and reduces SUDEP incidence. [10][14]
Mouse (Scn1a+/-) Neuroinflammation (microglial activation), myelin damage Significantly reduces markers of neuroinflammation and protects against myelin degeneration. [12][13]

| Mouse (Scn1a+/-) | Non-seizure comorbidities (anxiety, social behavior) | Exerts anxiolytic and pro-social effects. |[11] |

Other Seizure Models: Highlighting Species and Model Specificity

Reproducibility can be influenced by the specific seizure model used. In the maximal electroshock seizure (MES) model, which mimics generalized tonic-clonic seizures, an interesting species-specific effect was observed: FFA was protective in rats but not in mice.[1] Conversely, in audiogenic seizure models, particularly in DBA/2 mice, FFA and its metabolites have shown potent anticonvulsant activity.[15]

This variability does not necessarily indicate a lack of reproducibility but rather underscores the importance of model selection.[16][17] The robust effects in DS-specific genetic models, which have high face and construct validity for the clinical condition, are more predictive of clinical success for that indication than the effects in generalized, acute seizure models.[16]

Reproducibility of the Cardiovascular Safety Profile

The primary concern with FFA has always been its historical association with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) when used at high doses for obesity.[18][19] Preclinical animal studies have been crucial in demonstrating that these effects are dose-dependent and are not a significant risk at the lower doses used for epilepsy.

  • High-Dose Studies (Obesity Context): Early animal studies using higher, chronic doses of fenfluramine derivatives did show a potential for cardiovascular effects. For instance, studies in dogs and rats demonstrated that chronic exposure could potentiate pulmonary vasoconstrictor responses and promote smooth muscle cell growth, providing a plausible mechanism for PAH.[20][21] This risk is strongly linked to the activation of the 5-HT2B receptor.[22]

  • Low-Dose Studies (Epilepsy Context): In stark contrast, preclinical and subsequent clinical studies using the low doses of FFA approved for DS and LGS have consistently shown a lack of these cardiovascular adverse events.[19][23][24] Long-term safety studies in pediatric populations, which were informed by extensive preclinical toxicology assessments, have not found evidence of VHD or PAH.[19][24][25] This demonstrates a highly reproducible safety profile at therapeutic doses relevant to epilepsy, a critical distinction from its past use.

Table 2: Comparison of Cardiovascular Safety Profile of Fenfluramine in Animal Studies | Study Context | Animal Model | Key Safety Endpoints | Summary of Fenfluramine Effect | Citations | | :--- | :--- | :--- | :--- | | High-Dose (Obesity) | Canine (isolated perfused lung) | Pulmonary vascular resistance, response to vasoconstrictors | Chronic exposure potentiated pulmonary vasoconstrictor response. |[20] | | High-Dose (Obesity) | Rat | Pulmonary artery smooth muscle cell growth, 5-HTT expression | Altered serotonin transporter (5-HTT) expression and promoted mitogenic effects. |[21] | | Low-Dose (Epilepsy) | Various (preclinical toxicology for regulatory submission) | Cardiac valve structure, pulmonary artery pressure | No evidence of valvular heart disease or pulmonary hypertension at therapeutic doses. |[19][24] |

Standardized Protocols for Ensuring Reproducibility

To achieve reproducible results, methodologies must be rigorous and well-defined. Below are exemplar protocols for assessing efficacy and safety in a mouse model of Dravet Syndrome.

Experimental Workflow for Preclinical FFA Assessment

Experimental_Workflow Model Model Selection (e.g., Scn1a+/- mice) Treatment Chronic Treatment Initiation (e.g., PND 7) Model->Treatment Vehicle Vehicle Control Group Treatment->Vehicle FFA_Group Fenfluramine Group (e.g., 15 mg/kg, s.c.) Treatment->FFA_Group Efficacy Efficacy Assessment Vehicle->Efficacy Safety Safety Assessment Vehicle->Safety FFA_Group->Efficacy FFA_Group->Safety Seizure Seizure Threshold Testing (Hyperthermia-induced) Efficacy->Seizure Survival Survival Monitoring (SUDEP) Efficacy->Survival Behavior Behavioral Assays (Open Field, Sociability) Efficacy->Behavior Cardiac Cardiovascular Monitoring (e.g., Echocardiography) Safety->Cardiac Histo Post-mortem Histopathology (Neuroinflammation) Safety->Histo

Figure 2: Generalized workflow for preclinical fenfluramine studies.
Protocol 1: Assessing Anticonvulsant Efficacy in the Scn1a+/- Mouse Model
  • Objective: To determine if chronic FFA treatment increases the latency to or temperature threshold for hyperthermia-induced seizures.

  • Model: Scn1a+/- mice and wild-type (WT) littermate controls.

    • Causality Insight: Using littermate controls is critical to minimize genetic background variability, a key factor in ensuring reproducible results.[17]

  • Methodology:

    • Animal Allocation: At postnatal day (PND) 21, randomly assign Scn1a+/- mice to either a vehicle (saline) or FFA (e.g., 15 mg/kg) treatment group. Include a WT control group receiving vehicle. Use of blinding for treatment allocation and outcome assessment is essential to prevent bias.

    • Drug Administration: Administer FFA or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) once daily for a predefined period (e.g., 14 days).

    • Seizure Induction: 30-60 minutes after the final dose, place the mouse in a heated chamber.

    • Temperature Monitoring: Monitor core body temperature via a rectal probe. Increase the ambient temperature at a controlled rate (e.g., 0.5°C per 2 minutes).

    • Endpoint Measurement: Record the core body temperature at which the first generalized tonic-clonic seizure occurs. An observer, blind to the treatment group, should score the seizure behavior.

    • Data Analysis: Compare the mean seizure threshold temperature between the FFA-treated and vehicle-treated Scn1a+/- groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

  • Self-Validation: The protocol is self-validating if the vehicle-treated Scn1a+/- mice exhibit a significantly lower seizure threshold compared to vehicle-treated WT mice, confirming the model's phenotype. The positive control is the established efficacy of FFA in previous studies.[11]

Protocol 2: Monitoring Cardiovascular Safety in a Chronic FFA Study
  • Objective: To assess for signs of VHD or PAH during long-term, low-dose FFA administration.

  • Model: Any rodent model, often conducted as part of long-term toxicology studies.

  • Methodology:

    • Study Groups: Establish groups receiving vehicle, a therapeutic dose of FFA, and a high-dose of FFA (to establish a safety margin).

    • Baseline Assessment: Prior to initiating treatment, perform baseline echocardiography on all animals to assess cardiac structure and function (e.g., valve thickness, regurgitation, pulmonary artery pressure estimates via Doppler).

    • Chronic Dosing: Administer FFA or vehicle daily for an extended period (e.g., 3-6 months).

    • Interim and Final Assessments: Repeat echocardiography at regular intervals (e.g., every 3 months) and at the end of the study. All measurements should be performed by a trained operator blinded to the treatment groups.

    • Data Analysis: Compare echocardiographic parameters and histopathological findings across treatment groups.

  • Self-Validation: The system is validated by the consistency of measurements within the vehicle control group over time and by the ability to detect changes in the high-dose group if they occur, confirming the assay's sensitivity. The lack of significant findings in the therapeutic dose group, when reproducible across studies, builds a strong case for cardiovascular safety.[19][24]

Conclusion

The preclinical data on this compound presents a strong case for reproducible efficacy and safety when the appropriate context—specifically animal model and dose—is considered. Its antiseizure effects are remarkably consistent in genetic models of Dravet syndrome, which have proven to be highly predictive of its clinical success.[23][26] Furthermore, the dose-dependent nature of its cardiovascular risk has been clearly and reproducibly delineated, with low, therapeutic doses for epilepsy not carrying the risks associated with high-dose use for obesity.[19][24] For researchers in the field, the story of fenfluramine serves as a powerful guide: reproducibility is not an absolute, but a function of rigorous, contextually relevant, and well-designed animal studies.

References

  • Nikanorova, M., & Sourbron, J. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI.
  • Schoonjans, A., & Marchau, F. (2023). Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. Solen.
  • Neuropedia Consult. (n.d.). Fenfluramine. Neuropedia Consult.
  • Ceulemans, B., & Schoonjans, A. (2014). Low-dose fenfluramine in the treatment of neurologic disorders: experience in Dravet syndrome. CNS Drugs.
  • Martin, P., & van den Abeele, D. (2023). Fenfluramine: a plethora of mechanisms?. ResearchGate.
  • Whitham, E., & Jones, J. (2022). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. PubMed Central.
  • Whitham, E., & Jones, J. (2022). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. ResearchGate.
  • O'Connor, W. N., & Johnson, D. E. (1998). Fenfluramine potentiates canine pulmonary vasoreactivity to endothelin-1. PubMed.
  • Whitham, E., & Jones, J. (2021). Fenfluramine (Fintepla®) Exhibits Disease-Modifying Effects in a Mouse Model of Dravet Syndrome. American Epilepsy Society.
  • Szu, K., & Tork, M. (2022). Fenfluramine exerts anti-seizure, anxiolytic, and pro-social effects in a mouse model of dravet syndrome. American Epilepsy Society.
  • Dinday, M. T., & Baraban, S. C. (2015). Pharmacological characterization of an antisense knockdown zebrafish model of Dravet syndrome: inhibition of epileptic seizures by the serotonin agonist fenfluramine. PubMed.
  • Eddahibi, S., & Adnot, S. (2002). Anorexigen-induced pulmonary hypertension and the serotonin (5-HT) hypothesis: lessons for the future in pathogenesis. PubMed Central.
  • Knowlton, K. (2025). Future of Weight Loss Medicine: The Cellular Secret Behind Calorie Burn. Superhuman.
  • Knupp, K. G., & Scheffer, I. E. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. National Institutes of Health.
  • Scheffer, I. E., & Bishop, K. M. (2025). Long‐term safety and effectiveness of fenfluramine in children and adults with Dravet syndrome. National Institutes of Health.
  • Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
  • Grone, B. P., & Baraban, S. C. (2019). Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy. PubMed Central.
  • Brueggeman, R., & Al-Haj, M. (2022). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. National Institutes of Health.
  • Brueggeman, R., & Al-Haj, M. (2022). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. ResearchGate.
  • Bialer, M., & Yagen, B. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI.
  • Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. National Institutes of Health.
  • Dravet Syndrome Foundation. (2020). Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. Dravet Syndrome Foundation.
  • Al-Busaidi, M., & Al-Maawali, A. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. PubMed Central.
  • Simonneau, G., & Fartoukh, M. (1999). Primary pulmonary hypertension associated with the use of fenfluramine derivatives. PubMed.
  • Li, M., & Zhang, Y. (2024). Pharmacovigilance study on old drugs repurposed for rare diseases across different indications: the case of fenfluramine. Frontiers.
  • Specchio, N., & Pietrafusa, N. (2022). Efficacy and safety of fenfluramine in the treatment of Dravet syndrome - literature review. ResearchGate.
  • Souza, R., & Humbert, M. (2007). Pulmonary arterial hypertension associated with fenfluramine exposure: report of 109 cases. PubMed.
  • Whitham, E. M., & Jones, J. W. (2022). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. PubMed.
  • Lai, W. W., & Galer, B. S. (2020). Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. PubMed.
  • Labeikovsky, W. (2015). The “Crisis of Reproducibility” of Animal Studies: Causes and Solutions. ResearchGate.
  • Zogenix, Inc. (n.d.). FINTEPLA® Efficacy in Clinical Trials – Dravet Syndrome. Fintepla.
  • Sullivan, J., & Lagae, L. (2020). Fenfluramine HCl (Fintepla) provides long‐term clinically meaningful reduction in seizure frequency: Analysis of an ongoing open‐label extension study. ResearchGate.
  • Chen, Y. C., & Huang, C. W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. National Institutes of Health.

Sources

A Head-to-Head Comparison of Fenfluramine Enantiomers in Preclinical Seizure Models: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Chiral Investigation

Fenfluramine, an amphetamine derivative, has undergone a remarkable journey from an anti-obesity agent to a valuable antiseizure medication (ASM) for treating rare and severe epilepsies like Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3][4] The clinically approved formulation is a racemic mixture, containing equal parts of two stereoisomers: d-fenfluramine and l-fenfluramine.[1][2] These enantiomers, along with their primary active metabolites, d- and l-norfenfluramine, are not biological mirror images in function; they possess distinct pharmacological and toxicological profiles.[5]

The historical withdrawal of fenfluramine as an anorectic was due to cardiovascular toxicity, including valvular heart disease, an effect primarily attributed to the d-enantiomers, particularly d-norfenfluramine's activity at the 5-HT2B serotonin receptor.[5][6][7] This critical distinction provides a compelling rationale for a "chiral switch"—the development of a single, enantiomerically pure compound. The central question is whether the desired anticonvulsant activity can be retained, or even enhanced, by isolating the enantiomer with a more favorable safety profile.

This guide provides a head-to-head comparison of the fenfluramine enantiomers and their metabolites in key preclinical seizure models, synthesizing experimental data to inform future research and development in epilepsy therapeutics. We will dissect the performance of each compound, explain the causality behind the experimental models chosen, and present a logical framework for considering an enantiomerically pure follow-up compound to the marketed racemic fenfluramine.

Differentiated Mechanisms: Tying Action to Stereochemistry

Fenfluramine's efficacy is not attributed to a single mechanism but rather a plethora of actions that modulate neural networks to reduce seizure burden.[2][8] Understanding how the enantiomers contribute to these actions is key.

  • Serotonergic System Modulation : The primary mechanism involves increasing extracellular serotonin levels, which in turn activates various serotonin receptors.[1][9]

  • Receptor-Specific Interactions : Antiseizure effects are thought to be mediated by activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors.[5][8] In contrast, the adverse cardiovascular effects are linked to 5-HT2B receptor stimulation.[5] Crucially, the appetite-suppressant and cardiovascular toxicities are predominantly associated with the d-enantiomers.[5][6]

  • Sigma-1 Receptor Pathway : Fenfluramine also acts as a positive modulator of the Sigma-1 receptor, an intracellular chaperone protein that influences calcium signaling and restores GABAergic tone, thereby reducing neuronal hyperexcitability.[2][8][9]

The distinct roles of the enantiomers in these pathways form the basis of the chiral switch hypothesis: if the l-enantiomer contributes significantly to the antiseizure effect while having minimal impact on the receptors responsible for toxicity, it would represent a superior therapeutic candidate.

cluster_0 Pharmacological Actions cluster_1 Molecular Targets & Outcomes Racemic_FFA Racemic Fenfluramine d_FFA d-Fenfluramine & d-Norfenfluramine Racemic_FFA->d_FFA l_FFA l-Fenfluramine & l-Norfenfluramine Racemic_FFA->l_FFA HT1D_2A_2C 5-HT1D, 5-HT2A, 5-HT2C Receptors d_FFA->HT1D_2A_2C Sigma1 Sigma-1 Receptor d_FFA->Sigma1 HT2B 5-HT2B Receptor d_FFA->HT2B High Affinity HT2C_hypothalamus 5-HT2C (Hypothalamus) d_FFA->HT2C_hypothalamus Primary Mediator l_FFA->HT1D_2A_2C Contributes l_FFA->Sigma1 Contributes Antiseizure Antiseizure Efficacy HT1D_2A_2C->Antiseizure Sigma1->Antiseizure Cardiotox Cardiovascular Toxicity HT2B->Cardiotox Appetite Appetite Suppression HT2C_hypothalamus->Appetite

Caption: Proposed Mechanistic Pathways of Fenfluramine Enantiomers.

Head-to-Head Performance in Validated Seizure Models

To empirically test the chiral switch hypothesis, the enantiomers of fenfluramine and norfenfluramine have been compared in standardized rodent and zebrafish seizure models. Each model is selected to probe different aspects of seizure pathophysiology.

The Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard preclinical screen for generalized tonic-clonic seizures. It assesses a compound's ability to prevent seizure spread through neural circuits.

Findings: Across multiple studies in both rats and mice, d-fenfluramine and l-fenfluramine were found to be equipotent or have comparable anticonvulsant activity to the racemic mixture.[6][10][11][12] Median Effective Doses (ED50) were generally in a similar range for all fenfluramine enantiomers.[10][11]

However, a critical differentiator emerged in their safety profiles. The metabolite d-norfenfluramine was highly potent but also caused dose-limiting neurotoxicity.[5][11] In contrast, l-fenfluramine was better tolerated and consequently demonstrated a higher Protective Index (PI) , a crucial measure calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[5][10] This suggests that while both enantiomers can stop seizures in this model, the l-enantiomer has a wider therapeutic window.

The DBA/2 Mouse Model of Audiogenic Seizures

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsies. This model is valuable for identifying compounds that modulate seizure thresholds.

Findings: In this model, the antiseizure activity appears to be driven primarily by the metabolites. Strikingly, l-norfenfluramine was found to be 9 times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine based on ED50 values .[6][7][10][13] This potent activity, combined with the known lower toxicity of the l-enantiomers, makes l-norfenfluramine a particularly compelling candidate for further development.[7]

The Zebrafish scn1Lab-/- Model of Dravet Syndrome

The scn1Lab-/- mutant zebrafish is a genetically homologous model of Dravet Syndrome, replicating the sodium channel mutation found in many patients. It is used to assess a compound's effect on seizure-like behavior and underlying epileptiform brain activity.

Findings: In this highly relevant disease model, d-fenfluramine, l-fenfluramine, and d-norfenfluramine all demonstrated significant antiepileptic effects by reducing seizure-like locomotor activity.[14] However, l-norfenfluramine was less conclusive in its ability to reduce the underlying epileptiform discharges recorded via local field potentials, a finding that contrasts with its high potency in the audiogenic mouse model.[10][14] This highlights that the relative contribution of each enantiomer and metabolite may be model- and seizure-type dependent.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, allowing for direct comparison of the compounds.

Table 1: Comparative Efficacy (ED50) in Rodent Seizure Models

Compound Seizure Model ED50 (mg/kg) Source(s)
d,l-Fenfluramine MES (mice) 8.1 - 10.7 [5]
Audiogenic (DBA/2 mice) 10.2 [7][10][13]
d-Fenfluramine MES (rats) 8.4 [10]
MES (mice) 5.1 - 14.8 [6][10]
l-Fenfluramine MES (rats) 13.4 [10]
MES (mice) 5.1 - 14.8 [6][10]
Audiogenic (DBA/2 mice) 17.7 [7][10][13]
d,l-Norfenfluramine Audiogenic (DBA/2 mice) 1.3 [13]
l-Norfenfluramine MES (rats) 10.2 [10]

| | Audiogenic (DBA/2 mice) | 1.2 |[7][10][13] |

ED50 values represent the dose required to protect 50% of animals from the induced seizure.

Table 2: Comparative Safety and Tolerability in Mice

Compound Test TD50 (mg/kg) Protective Index (PI = TD50/ED50) Source(s)
d-Fenfluramine Rotarod ~30 ~2.1 - 5.9 [5][10]
l-Fenfluramine Rotarod ~50 ~3.4 - 9.8 [5][10]
d-Norfenfluramine Rotarod Low Low (High Toxicity) [5]

| l-Norfenfluramine | Rotarod | ~35 | Favorable |[7][10] |

TD50 values represent the dose causing minimal motor impairment in 50% of animals. A higher PI indicates a better safety margin.

cluster_0 Experimental Design cluster_1 Data Analysis & Conclusion Admin Administer Compound (Racemate, d-FFA, l-FFA, etc.) to Rodent Cohorts MES Maximal Electroshock (MES) Seizure Induction Admin->MES Time Course Audio Audiogenic Seizure Induction (DBA/2) Admin->Audio Time Course Rotarod Rotarod Test for Neurotoxicity Admin->Rotarod Time Course ED50 Determine ED50 (Antiseizure Potency) MES->ED50 Audio->ED50 TD50 Determine TD50 (Toxicity Threshold) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI Compare Compare Efficacy (ED50) and Safety (PI) Across Enantiomers ED50->Compare TD50->PI PI->Compare Conclusion Conclusion: l-Enantiomers show comparable efficacy with a superior safety profile Compare->Conclusion

Caption: Experimental Workflow for Preclinical Comparison.

Detailed Experimental Protocols

The trustworthiness of these findings rests on standardized, validated protocols. Below are step-by-step methodologies for the key rodent experiments.

Protocol: Maximal Electroshock (MES) Test in Mice
  • Objective : To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of preventing seizure spread.

  • Causality : This model mimics generalized tonic-clonic seizures. The high-frequency electrical stimulus reliably produces a maximal seizure pattern, allowing for a clear, binary endpoint (protection or no protection).

  • Methodology :

    • Animal Acclimation : Male ICR mice (20-25g) are acclimated to the laboratory environment for at least 3 days.

    • Compound Administration : Test compounds (e.g., d-fenfluramine, l-fenfluramine) and vehicle control are administered intraperitoneally (i.p.) at various doses to different groups of mice.

    • Time to Peak Effect : The test is conducted at a predetermined time of peak effect for each compound, which can range from 4 to 8 hours post-dosing.[13] This ensures the evaluation occurs at maximum potential efficacy.

    • Seizure Induction : A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). This current is pre-determined to induce tonic hindlimb extension in >95% of vehicle-treated animals.

    • Observation : Mice are observed for the presence or absence of tonic hindlimb extension for 10-15 seconds post-stimulus. The absence of this sign is recorded as protection.

    • Data Analysis : The percentage of animals protected at each dose is calculated. The ED50 value and its 95% confidence interval are determined using probit analysis.

Protocol: Audiogenic Seizure Test in DBA/2 Mice
  • Objective : To evaluate a compound's ability to suppress seizures induced by a high-intensity auditory stimulus in a genetically susceptible mouse strain.

  • Causality : DBA/2 mice have a genetic predisposition to seizures, making them a useful model for inherited epilepsies and for testing compounds that raise the seizure threshold. The auditory stimulus acts as a consistent, non-invasive trigger.

  • Methodology :

    • Animal Selection : DBA/2 mice are used at the age of peak seizure susceptibility (typically 21-28 days).

    • Compound Administration : Test compounds and vehicle are administered (e.g., i.p.) at various doses.

    • Testing Chamber : After the appropriate absorption time, individual mice are placed into a sound-attenuating chamber.

    • Auditory Stimulus : A high-intensity sound (e.g., 110-120 dB electric bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure occurs.

    • Seizure Scoring : The animal's response is observed and scored. The primary endpoint is the prevention of the tonic-clonic seizure phase.

    • Data Analysis : The percentage of animals protected from the tonic-clonic seizure at each dose is used to calculate the ED50 via probit analysis.

Synthesis and Field-Proven Insights

The preclinical evidence presents a clear and compelling narrative. While both fenfluramine enantiomers possess anticonvulsant properties, they are not created equal from a drug development perspective.

  • Comparable Efficacy, Differentiated Safety : In the MES model, a cornerstone of anticonvulsant screening, l-fenfluramine demonstrates efficacy comparable to its d-counterpart but with a significantly better safety margin (a higher Protective Index).[5][10]

  • Potent Metabolites : The high potency of l-norfenfluramine in the audiogenic seizure model suggests that this metabolite may be a key contributor to the overall therapeutic effect, particularly in certain types of reflex seizures.[7][10]

  • Justification for a Chiral Switch : The primary rationale for using racemic fenfluramine was historical. Modern preclinical data strongly suggest that the therapeutic benefits can be separated from the toxicological liabilities, which are primarily linked to the d-enantiomers.[6][7][11]

Start Starting Point: Racemic Fenfluramine is Effective but has Historical Safety Concerns Question Question: Can efficacy be separated from toxicity? Start->Question Experiment Head-to-Head Preclinical Testing (MES, Audiogenic Seizure Models) Question->Experiment Finding1 Finding 1 (Efficacy): d-FFA and l-FFA show comparable anticonvulsant potency (ED50) in MES test Experiment->Finding1 Finding2 Finding 2 (Safety): l-FFA has a higher Protective Index (PI) than d-FFA Experiment->Finding2 Finding3 Finding 3 (Metabolites): l-norfenfluramine is highly potent in audiogenic model Experiment->Finding3 Insight Insight: Antiseizure activity is NOT exclusive to the toxic d-enantiomer. The l-enantiomer provides a better risk/benefit profile. Finding1->Insight Finding2->Insight Finding3->Insight Decision Strategic Direction: Pursue a Chiral Switch Insight->Decision Conclusion Conclusion: l-Fenfluramine or l-Norfenfluramine are attractive candidates for development as enantiomerically pure antiseizure medications Decision->Conclusion

Caption: Logical Flow for Chiral Switch Justification.

References

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? MDPI. Available from: [Link]

  • Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. PubMed. Available from: [Link]

  • Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Request PDF. ResearchGate. Available from: [Link]

  • Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. The Hebrew University of Jerusalem. Available from: [Link]

  • Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. PMC - NIH. Available from: [Link]

  • Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Available from: [Link]

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? ResearchGate. Available from: [Link]

  • (PDF) Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. ResearchGate. Available from: [Link]

  • Fenfluramine: a plethora of mechanisms? PMC - PubMed Central. Available from: [Link]

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? PMC - PubMed Central. Available from: [Link]

  • Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes. springermedizin.de. Available from: [Link]

  • Fenfluramine: a plethora of mechanisms? Frontiers. Available from: [Link]

  • Management of drug-resistant epilepsy. Wikipedia. Available from: [Link]

  • Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. NIH. Available from: [Link]

Sources

A Comparative Guide: Benchmarking (-)-Fenfluramine Hydrochloride Against Standard Treatments for Dravet and Lennox-Gastaut Syndromes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS) are severe, developmental and epileptic encephalopathies that emerge in childhood and are notoriously resistant to treatment.[1][2] The profound impact of these conditions on patients and their families necessitates a continuous search for more effective therapeutic interventions. This guide provides a detailed, evidence-based comparison of (-)-Fenfluramine hydrochloride (Fintepla), a newer antiseizure medication, against the standard-of-care treatments for DS and LGS. Our objective is to equip researchers and drug development professionals with the in-depth, comparative data required to inform preclinical and clinical research strategies.

Pharmacology and Mechanism of Action: A Tale of Two Approaches

The therapeutic armamentarium for DS and LGS encompasses a range of molecules with distinct mechanisms of action. While traditional therapies often target voltage-gated ion channels and GABAergic neurotransmission, fenfluramine introduces a novel serotonergic and sigma-1 receptor-mediated approach.

This compound: A Multi-Modal Approach

This compound's anticonvulsant properties are not fully elucidated but are believed to be multifactorial.[3][4] It acts as a serotonin (5-HT) releasing agent and reuptake inhibitor, thereby increasing synaptic serotonin levels.[5][6] This enhanced serotonergic activity, particularly through agonist activity at several 5-HT receptors, is thought to contribute to its antiseizure effects.[3][7] Additionally, fenfluramine and its metabolite, norfenfluramine, are positive modulators of the sigma-1 receptor, which may play a role in reducing neuronal hyperexcitability.[3][7][8][9]

Figure 1: Proposed mechanism of action of this compound.

Standard Antiseizure Medications: The Established Players

Standard treatments for DS and LGS primarily modulate neuronal excitability through actions on voltage-gated sodium channels and the GABAergic system.

  • Valproate (VPA): A broad-spectrum antiseizure medication, VPA's mechanism is complex, involving the inhibition of voltage-gated sodium channels and T-type calcium channels, and increasing the availability of the inhibitory neurotransmitter GABA.[10]

  • Clobazam (CLB): As a 1,5-benzodiazepine, clobazam enhances the effect of GABA at the GABAA receptor, leading to increased chloride influx and neuronal hyperpolarization.[11][12]

  • Stiripentol (STP): Stiripentol also enhances GABAergic transmission, and in addition, it can inhibit the activity of certain cytochrome P450 enzymes, which can increase the concentration of other co-administered antiseizure medications.[13][14]

  • Cannabidiol (CBD): The precise mechanism of cannabidiol's anticonvulsant effect is still under investigation, but it is known to interact with multiple targets, including G-protein coupled receptors and ion channels, and does not exert its effects through cannabinoid receptors.[15][16][17]

  • Topiramate (TPM): This agent has a multi-modal mechanism that includes blocking voltage-gated sodium channels, enhancing GABA-A receptor activity, and antagonizing glutamate receptors.[18][19][20][21][22]

  • Lamotrigine (LTG): Lamotrigine stabilizes presynaptic neuronal membranes by blocking voltage-gated sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate.[23]

  • Rufinamide: Rufinamide is thought to prolong the inactive state of voltage-gated sodium channels, thereby limiting repetitive neuronal firing.[10][24][25][26]

Figure 2: Overview of the primary mechanisms of action for standard antiseizure medications.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of these treatments is typically evaluated in randomized controlled trials (RCTs) by measuring the percentage reduction in seizure frequency from baseline. The following tables summarize the pivotal efficacy data for fenfluramine and standard antiseizure medications in Dravet and Lennox-Gastaut syndromes.

Dravet Syndrome: Reduction in Convulsive Seizure Frequency
MedicationPivotal Trial(s)Median Percentage Reduction from BaselineResponder Rate (≥50% Reduction)Placebo Response
This compound Study 150454%54%5%
Stiripentol STICLO France & ItalyNot explicitly stated as median %71% (Study 1), 67% (Study 2)5% (Study 1), 9.1% (Study 2)
Cannabidiol (20 mg/kg/day) GWPCARE138.9%Not explicitly stated13.3%

Note: Direct head-to-head trial data is limited. Comparisons are based on placebo-controlled trials.

Lennox-Gastaut Syndrome: Reduction in Drop Seizure Frequency
MedicationPivotal Trial(s)Median Percentage Reduction from BaselineResponder Rate (≥50% Reduction)Placebo Response
This compound (0.7 mg/kg/day) NCT0335520926.5%25%7.6%
Clobazam (1.0 mg/kg/day) CONTAIN Trial68.3%77.6%12.1%
Rufinamide (45 mg/kg/day) Glauser et al.42.5%42.5%-1.4% (increase)
Topiramate (~6 mg/kg/day) Topiramate YL Study Group14.8%33% (major seizures)-5.1% (increase)
Lamotrigine Lamictal Lennox-Gastaut Study GroupNot explicitly stated as median %33% (all major seizures)16% (all major seizures)
Cannabidiol (20 mg/kg/day) GWPCARE443.9%Not explicitly stated21.8%

Note: Seizure types and trial designs can vary, making direct comparisons challenging.

Safety and Tolerability Profiles: A Comparative Overview

The selection of an antiseizure medication is heavily influenced by its adverse event profile. The following table provides a comparison of the most common adverse events reported in clinical trials.

MedicationCommon Adverse Events (≥10% and more frequent than placebo)
This compound Decreased appetite, somnolence, fatigue, vomiting, diarrhea, pyrexia.[13][27][28]
Valproate Nausea, vomiting, somnolence, dizziness, asthenia, abdominal pain, dyspepsia, rash.
Clobazam Somnolence, pyrexia, upper respiratory infections, lethargy, aggression, drooling, irritability.[11][29]
Stiripentol Somnolence, decreased appetite, agitation, ataxia, weight decrease, hypotonia, nausea, tremor.[14][29]
Cannabidiol Somnolence, decreased appetite, diarrhea, transaminase elevations, fatigue, rash.[16][17][18][30][31]
Topiramate Paresthesia, cognitive impairment, sleepiness, nausea, anorexia, weight loss.[11][19][21][22]
Lamotrigine Dizziness, headache, diplopia, ataxia, nausea, blurred vision, somnolence, rash (including serious rashes).[23]
Rufinamide Somnolence, vomiting, headache, dizziness, fatigue, nausea.[10][24][26][32][33][34]

Experimental Protocols for Preclinical Evaluation

The evaluation of novel antiseizure medications relies on robust preclinical models that recapitulate key features of the human condition.

Zebrafish scn1a Mutant Model for High-Throughput Screening

The zebrafish (Danio rerio) has emerged as a powerful tool for large-scale drug screening due to its genetic tractability and amenability to high-throughput assays. The scn1a mutant zebrafish exhibits spontaneous seizure-like behaviors and electrographic abnormalities, mirroring aspects of Dravet syndrome.[7][21][22][35]

Figure 3: High-throughput screening workflow in the scn1a mutant zebrafish model.

Step-by-Step Methodology:

  • Animal Model: Utilize scn1lab mutant zebrafish larvae at 5-7 days post-fertilization (dpf), a developmental stage when spontaneous seizure-like behaviors are prominent.[22]

  • Housing: Maintain larvae in a 96-well plate format for high-throughput screening.

  • Compound Administration: Introduce test compounds directly into the swimming media. Include vehicle controls and a positive control (e.g., a known effective antiseizure medication).

  • Behavioral Analysis: Use an automated tracking system to monitor larval movement over a defined period (e.g., 40 minutes to 3 hours).[22] Seizure-like events are quantified as high-velocity convulsive movements (e.g., bouts >20 mm/s).[22]

  • Hit Identification: Compounds that significantly reduce the frequency of high-velocity movements compared to vehicle controls are identified as primary "hits."

  • Electrophysiological Validation: Confirm the antiseizure activity of "hits" by performing local field potential (LFP) recordings from the optic tectum of immobilized larvae to directly measure and quantify electrographic seizure activity.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents

The PTZ-induced seizure model is a widely used acute model for screening compounds with potential efficacy against generalized seizures. PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures.[1][30]

Step-by-Step Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6) or rats (e.g., Wistar or Sprague-Dawley).[5]

  • PTZ Preparation: Dissolve PTZ in sterile 0.9% saline to the desired concentration (e.g., 2 mg/mL for mice, 50 mg/mL for rats).[5][33] Prepare the solution fresh on the day of the experiment.[5]

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral) at a predetermined time before PTZ injection.

  • PTZ Administration: Inject PTZ intraperitoneally (i.p.) at a convulsant dose (e.g., 30-85 mg/kg for mice, 40-70 mg/kg for rats).[33]

  • Seizure Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes.

  • Scoring: Score the seizure severity using a standardized scale (e.g., the Racine scale). Key behaviors to observe include facial clonus, forelimb clonus, rearing, and generalized tonic-clonic seizures.

  • Endpoints: Primary endpoints include the latency to the first seizure, seizure duration, and the maximum seizure score. Efficacy is demonstrated by a significant delay in seizure onset, reduction in seizure duration, or a lower maximum seizure score compared to vehicle-treated controls.

Conclusion and Future Perspectives

The treatment landscape for Dravet and Lennox-Gastaut syndromes is evolving. While standard antiseizure medications remain the cornerstone of therapy, this compound offers a novel mechanistic approach that has demonstrated significant efficacy in reducing seizure burden in these challenging patient populations. Head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents. For researchers and drug development professionals, the continued exploration of novel mechanisms of action, informed by robust preclinical models, holds the promise of delivering even more effective and better-tolerated therapies for individuals with these devastating epileptic encephalopathies.

References

  • Arroyo S. Rufinamide for the treatment of Lennox-Gastaut syndrome. Expert Opinion on Pharmacotherapy. 2009;10(1):119-27. Available from: [Link]

  • Brunetti P, et al. Efficacy and adverse event profile of cannabidiol and medicinal cannabis for treatment-resistant epilepsy: Systematic review and meta-analysis. Journal of Clinical Neuroscience. 2020;74:113-9. Available from: [Link]

  • Caccia S. The rufinamide postmarketing adverse event profile: A 2-year survey. Epilepsy & Behavior. 2010;17(3):421-3. Available from: [Link]

  • Dhir A. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals (Basel). 2023;16(5):747. Available from: [Link]

  • Dhir A. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. 2018;(137). Available from: [Link]

  • Ng YT, et al. Randomized, phase III study results of clobazam in Lennox-Gastaut syndrome. Neurology. 2011;77(15):1473-81. Available from: [Link]

  • Ng YT, et al. One More Weapon in the FIght Against Drop Seizures in Lennox-Gastaut Syndrome. Epilepsy Currents. 2012;12(2):51-3. Available from: [Link]

  • Fintepla (Fenfluramine) for the Treatment of Seizures Associated with Dravet Syndrome, USA. Clinical Trials Arena. 2023. Available from: [Link]

  • Galanopoulou AS, et al. Novel therapeutic options for Dravet and Lennox-Gastaut syndrome. Expert Opinion on Pharmacotherapy. 2021;22(13):1719-29. Available from: [Link]

  • Ghaffari S, et al. Clinical-Efficacy-and-Adverse-Events-of-Cannabidiol-with-Concomitant-Anti-seizure-Medications-in-Intractable-Pediatric-Epilepsy--A-Tertiary-Hospital-Experience. American Epilepsy Society. 2022. Available from: [Link]

  • Fintepla for Dravet Syndrome Seizures. American College of Clinical Pharmacology. 2020. Available from: [Link]

  • Motte J, et al. Lamotrigine for generalized seizures associated with the Lennox-Gastaut syndrome. The New England Journal of Medicine. 1997;337(25):1807-12. Available from: [Link]

  • Dravet Syndrome. Cleveland Clinic. 2022. Available from: [Link]

  • Perez-Lloret S, et al. Advances and Challenges of Cannabidiol as an Anti-Seizure Strategy: Preclinical Evidence. International Journal of Molecular Sciences. 2022;23(3):1359. Available from: [Link]

  • Knupp KG, et al. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated with Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology. 2022;79(6):554-62. Available from: [Link]

  • Dravet Syndrome Foundation. Diagnosis and Treatment. Available from: [Link]

  • Fenfluramine linked to significantly improved seizure outcomes vs. placebo at 14 weeks. Healio. 2025. Available from: [Link]

  • Wheless JW, et al. Dosing considerations for rufinamide in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data. Epilepsy & Behavior. 2017;70:203-9. Available from: [Link]

  • Yilmaz K, et al. Efficacy and Side Effect Profile of Clobazam in Children with Different Etiologies of Epilepsy from a Single Center. The Eurasian Journal of Medicine. 2021;53(1):22-6. Available from: [Link]

  • Frampton JE. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Drugs. 2023;83(10):923-34. Available from: [Link]

  • Al-Khayat M, et al. Adverse Events of Cannabidiol Use in Patients With Epilepsy: A Systematic Review and Meta-analysis. JAMA Network Open. 2023;6(4):e239522. Available from: [Link]

  • Mula M, et al. Topiramate and psychiatric adverse events in patients with epilepsy. Epilepsia. 2003;44(5):659-63. Available from: [Link]

  • Li Y, et al. Disproportionality analysis of the safety profile of rufinamide in the real world: an evaluation of the FDA Adverse Event Reporting System database. Expert Opinion on Drug Safety. 2024;23(10):1-8. Available from: [Link]

  • Dravet Syndrome UK. Treatment and Management of Dravet Syndrome. Available from: [Link]

  • Bilgic S, et al. The side effects of clobazam as add-on therapy in pediatric epilepsy patients. The European Research Journal. 2025;11(3):364-70. Available from: [Link]

  • Knupp KG, et al. Safety and Effectiveness of Fenfluramine for the Treatment of Seizures in Lennox-Gastaut Syndrome: Results From the Final Analysis of an Open-Label Extension Study (P8-9.002). Neurology. 2022;98(18 Supplement). Available from: [Link]

  • Fenfluramine Results in 54% Reduction in Mean Monthly Convulsive Seizure Frequency. Neurology Live. 2019. Available from: [Link]

  • Clobazam-Tolerability-and-Adverse-Effects-in-Patients-with-Intractable-epilepsy. American Epilepsy Society. 2017. Available from: [Link]

  • Frampton JE. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. ResearchGate. 2023. Available from: [Link]

  • Rosenberg E, et al. Cannabidiol improves frequency and severity of seizures and reduces adverse events in an open-label add-on prospective study. Epilepsy & Behavior. 2018;87:131-7. Available from: [Link]

  • Clobazam. StatPearls. 2024. Available from: [Link]

  • Epilepsy Essentials: Rufinamide in the Treatment of Lennox-Gastaut Syndrome. Epilepsy.com. 2009. Available from: [Link]

  • Adverse effects of topiramate in patients with epilepsy in a tertiary care hospital. International Journal of Basic & Clinical Pharmacology. 2019;8(4):815. Available from: [Link]

  • Topiramate. Wikipedia. Available from: [Link]

  • Adverse events in LGS patients treated with rufinamide as add-on... ResearchGate. 2018. Available from: [Link]

  • The side effects of clobazam as add-on therapy in pediatric epilepsy patients. DergiPark. 2025. Available from: [Link]

  • Glauser T, et al. Role of rufinamide in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy). Therapeutics and Clinical Risk Management. 2008;4(1):97-107. Available from: [Link]

  • Adverse events of topiramate in patients with epilepsy. PubMed Central. 2020. Available from: [Link]

  • Efficacy of rufinamide in patients with cryptogenic or symptomatic Lennox- Gastaut syndrome. ResearchGate. 2014. Available from: [Link]

  • What is Fenfluramine Hydrochloride used for?. Patsnap Synapse. 2024. Available from: [Link]

  • Sourbron J, et al. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Pharmaceuticals (Basel). 2022;15(8):974. Available from: [Link]

  • Strzelczyk A, et al. Treatment Guidelines for Rare, Early-Onset, Treatment-Resistant Epileptic Conditions: A Literature Review on Dravet Syndrome, Lennox-Gastaut Syndrome and CDKL5 Deficiency Disorder. Children (Basel). 2021;8(11):975. Available from: [Link]

  • Fenfluramine. Epilepsy Foundation. 2023. Available from: [Link]

  • Fenfluramine. Wikipedia. Available from: [Link]

  • Perry MS, et al. Novel seizure outcomes in patients with Lennox-Gastaut syndrome: Post hoc analysis of seizure-free days in rufinamide Study 303. Epilepsia Open. 2018;3(1):119-24. Available from: [Link]

  • Fenfluramine (Fintepla) to treat Dravet syndrome. PCORI Horizon Scanning Database. 2020. Available from: [Link]

  • Emerging Treatments for Dravet and Lennox-Gastaut Syndromes. U.S. Pharmacist. 2019. Available from: [Link]

Sources

A Comparative Guide to the Neurotoxicity of Fenfluramine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the neurotoxic potential of pharmacologically active compounds is paramount. Fenfluramine, once a widely prescribed anorectic agent, and its analogs have been the subject of extensive research due to their significant effects on the central nervous system, particularly the serotonergic pathways. This guide provides an in-depth, objective comparison of the neurotoxicity of fenfluramine, dexfenfluramine, and their primary active metabolite, norfenfluramine, supported by experimental data and established protocols.

Introduction: The Fenfluramine Family and Their Clinical Significance

Fenfluramine (FFA) is a racemic mixture of two enantiomers: d-fenfluramine (dexfenfluramine) and l-fenfluramine.[1] Dexfenfluramine was marketed as a more selective serotonergic agent for appetite suppression.[2] Both compounds are metabolized in the body to their respective nor-metabolites, d-norfenfluramine and l-norfenfluramine, which are also pharmacologically active.[1] While initially effective for weight loss, concerns over cardiotoxicity and neurotoxicity led to the withdrawal of fenfluramine and dexfenfluramine from the market in 1997.[3] However, fenfluramine has seen a resurgence as a treatment for rare, severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome, underscoring the need for a detailed understanding of its neurological effects.[1]

This guide will dissect the mechanisms underlying the neurotoxicity of these compounds, present comparative experimental data, and provide detailed protocols for assessing their effects, thereby offering a comprehensive resource for the scientific community.

Mechanisms of Neurotoxicity: A Multi-faceted Interaction with the Serotonergic System

The neurotoxicity of fenfluramine and its analogs is primarily targeted at serotonin (5-HT) neurons.[2] The mechanisms are complex and involve several key molecular players, leading to long-term depletion of brain serotonin and, in some cases, neuronal damage.

The Serotonin Transporter (SERT): A Gateway for Toxicity

A central hypothesis for fenfluramine-induced neurotoxicity is its interaction with the serotonin transporter (SERT).[4] Fenfluramine and its analogs are substrates for SERT, which facilitates their entry into presynaptic serotonergic neurons.[5] Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increased release of serotonin into the synaptic cleft and a subsequent depletion of intracellular serotonin stores.[5] This massive release of serotonin is thought to contribute to the neurotoxic effects.[4] Interestingly, studies have shown that high doses of d-fenfluramine can lead to a long-lasting decrease in SERT binding without a corresponding decrease in SERT protein levels, suggesting neuroadaptive changes rather than outright neuronal death in some contexts.[6]

SERT_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft SERT SERT VMAT2 VMAT2 Fenfluramine_int Intracellular Fenfluramine/Analog Vesicle Synaptic Vesicle Serotonin_cyto Cytosolic 5-HT Serotonin_ext 5-HT Vesicle->Serotonin_ext Enhanced Release Serotonin_cyto->Serotonin_ext Release Fenfluramine_ext Fenfluramine/Analog Fenfluramine_ext->SERT Uptake Fenfluramine_int->VMAT2 Disruption

Caption: Fenfluramine uptake and serotonin release mechanism.

The Role of 5-HT2B Receptors

Activation of the serotonin 5-HT2B receptor has been implicated in some of the adverse effects of fenfluramine analogs, particularly cardiotoxicity.[7] In the context of neurotoxicity, the role is less direct but still significant. Studies in mice have shown that the anorectic effects of dexfenfluramine are absent in mice lacking the 5-HT2B receptor.[3] This is accompanied by a significant reduction in dexfenfluramine-induced serotonin release in the hypothalamus of these knockout mice, suggesting that presynaptic 5-HT2B receptor activation is a crucial step for the full serotonergic-releasing effect of dexfenfluramine.[3]

Oxidative Stress and Neuronal Damage

Another proposed mechanism for fenfluramine-induced neurotoxicity is the induction of oxidative stress. Chronic treatment with fenfluramine and dexfenfluramine has been shown to alter the brain's antioxidant defense system, affecting the activity of enzymes like catalase and glutathione levels.[8] This oxidative stress can lead to damage of cellular components and contribute to neuronal dysfunction and degeneration. Histological studies have shown that high doses of fenfluramine can cause neurotoxic effects, particularly in the serotonergic B-9 cell group in the midbrain, leading to signs of cellular dissolution.[9] This is characterized by the appearance of dark, irregular-shaped neurons.[10]

Comparative Neurotoxicity: Experimental Data

The neurotoxic potential of fenfluramine and its analogs is not uniform. Experimental studies in animal models have revealed significant differences in their potency and toxicity. The d-enantiomers are generally more potent in producing serotonergic deficits than the l-enantiomers.[11] Notably, d-norfenfluramine has been found to be more potent in causing long-term serotonergic deficits than its parent compound, d-fenfluramine, suggesting that the metabolite may be a key mediator of the observed neurotoxicity.[11]

In Vivo Studies in Rodents

The following table summarizes comparative data from studies in rats and mice, highlighting the differences in antiseizure potency and neurotoxicity.

CompoundAnimal ModelTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/ED₅₀)Reference
d,l-FenfluramineMouseMES8.1 - 10.7--[12]
d-FenfluramineMouseMES14.8--[12]
l-FenfluramineMouseMES5.1-6.3[13]
d-NorfenfluramineMouseMES6.010.81.8[13]
l-NorfenfluramineMouseMES11.145.44.1[13]
d,l-FenfluramineRatMES8.1--[14]
d-NorfenfluramineRatMESMore PotentMore Toxic-[14]

MES: Maximal Electroshock Seizure Test. ED₅₀: Median Effective Dose for antiseizure activity. TD₅₀: Median Toxic Dose causing minimal motor impairment. A higher Protective Index indicates a wider margin of safety.

These data indicate that while d-norfenfluramine is a potent anticonvulsant, it also exhibits the highest toxicity.[13] In contrast, l-fenfluramine shows a more favorable safety profile with a higher protective index.[13]

Effects on Serotonergic Markers

Studies have quantified the neurotoxic effects of fenfluramine and its analogs by measuring key serotonergic markers in the brain.

Compound (Dose)Brain RegionMarker% Decrease vs. ControlReference
d-Fenfluramine (10 mg/kg)Frontal CortexSerotonin (5-HT)Significant Decrease[11]
d-Norfenfluramine (10 mg/kg)Frontal CortexSerotonin (5-HT)> d-Fenfluramine[11]
d-Fenfluramine (12 mg/kg, b.i.d.)Brain5-HT Uptake Sites80-90%[15]
d,l-Fenfluramine (high dose)CaudateSERT Binding30-60%[6]

These findings consistently demonstrate that the d-enantiomers, particularly d-norfenfluramine, are more potent in depleting serotonergic markers.[11]

Experimental Protocols for Assessing Neurotoxicity

To ensure the reproducibility and validity of neurotoxicity studies, standardized experimental protocols are essential. The following sections detail key methodologies.

In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a typical in vivo study to assess the neurotoxic effects of fenfluramine analogs.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[16]

  • Drug Administration: The test compounds (e.g., d-fenfluramine, d-norfenfluramine) are administered via a specific route (e.g., intraperitoneal or subcutaneous injection) at various doses.[11][16] A control group receives the vehicle (e.g., saline).

  • Dosing Regimen: A common regimen involves twice-daily injections for four consecutive days to induce neurotoxicity.[16]

  • Post-Treatment Period: Animals are typically observed for a period (e.g., 10 days to 2 weeks) to allow for the manifestation of long-term neurotoxic effects.[4][16]

  • Behavioral Assessment: Functional consequences of neurotoxicity can be assessed using behavioral tests, such as drug discrimination paradigms.[16]

  • Tissue Collection: At the end of the study period, animals are euthanized, and brains are rapidly dissected and frozen for neurochemical analysis or fixed for histological examination.

InVivo_Workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model drug_admin Drug Administration (Fenfluramine Analogs or Vehicle) animal_model->drug_admin dosing Dosing Regimen (e.g., Twice daily for 4 days) drug_admin->dosing post_treatment Post-Treatment Observation (e.g., 10-14 days) dosing->post_treatment behavioral Behavioral Assessment (e.g., Drug Discrimination) post_treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis end End analysis->end

Caption: In vivo neurotoxicity assessment workflow.

Measurement of Brain Serotonin Levels

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a standard and sensitive method for quantifying serotonin and its metabolites in brain tissue.[17]

Step-by-Step Methodology:

  • Tissue Homogenization: Dissected brain regions (e.g., frontal cortex, hippocampus) are homogenized in a suitable buffer.

  • Protein Precipitation: Proteins are precipitated to clear the sample.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the monoamines is collected.

  • HPLC-ECD Analysis: An aliquot of the supernatant is injected into the HPLC system.

    • Mobile Phase: A specific buffer solution carries the sample through the column.

    • Stationary Phase: A column separates the different monoamines based on their chemical properties.

    • Electrochemical Detector: The detector measures the current generated by the oxidation of serotonin, allowing for its quantification.

  • Data Analysis: The concentration of serotonin is determined by comparing the peak area of the sample to that of a known standard.

Histological Detection of Neuronal Damage

Histological techniques are crucial for visualizing and quantifying neuronal damage.

Step-by-Step Methodology:

  • Tissue Fixation: Brains are fixed, typically by perfusion with a fixative like paraformaldehyde.

  • Sectioning: The fixed brain is sectioned into thin slices using a microtome or cryostat.

  • Staining:

    • Cresyl Violet Staining: This classic stain is used to visualize neuronal cell bodies and can reveal changes in neuronal morphology, such as cell shrinkage and pyknosis (nuclear condensation), indicative of cell death.[9]

    • Fluoro-Jade Staining: This fluorescent stain specifically labels degenerating neurons.[18]

    • Immunohistochemistry: Antibodies against specific markers can be used to identify neuronal populations and assess damage. For example, an antibody against SERT can be used to visualize serotonergic neurons.

  • Microscopy and Analysis: The stained sections are examined under a microscope, and the extent of neuronal damage can be quantified using stereological methods.[18]

Conclusion and Future Directions

The neurotoxicity of fenfluramine and its analogs is a complex phenomenon driven by multiple mechanisms, primarily centered on the serotonergic system. The d-enantiomers, and particularly the metabolite d-norfenfluramine, exhibit greater neurotoxic potential than their l-counterparts. This detailed understanding is critical for the rational design of safer serotonergic drugs and for informing the clinical use of fenfluramine in treating severe epilepsy.

Future research should continue to explore the precise molecular pathways involved in fenfluramine-induced neurotoxicity, including the role of oxidative stress and neuroinflammation. The development of novel analogs with reduced neurotoxic potential while retaining therapeutic efficacy remains a key goal in drug discovery.[19] The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data.

References

  • Johnson, M., & Nichols, D. E. (1990). Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine. Pharmacology Biochemistry and Behavior, 36(1), 105–109. [Link]

  • Rothman, R. B., & Baumann, M. H. (2000). Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. NIDA Research Monograph, 173, 193-220. [Link]

  • Leander, J. D. (1987). Functional consequences of fenfluramine neurotoxicity. Pharmacology Biochemistry and Behavior, 26(3), 633–636. [Link]

  • ResearchGate. (2013). Is there any method to measure serotonin level in mice brain?. ResearchGate. [Link]

  • Verhassel, S., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]

  • Abdalla, A., et al. (2022). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Chemical Neuroscience, 13(10), 1435–1448. [Link]

  • Wikipedia. (n.d.). Monoamine neurotoxin. Wikipedia. [Link]

  • McCann, U. D., et al. (1997). Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence. JAMA, 278(8), 666–672. [Link]

  • Sourbron, J., et al. (2022). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 13, 988596. [Link]

  • Gaton, E., et al. (1987). Experimental neurotoxicity of the anorectic fenfluramine. I. A fine structural model for cerebral lysosomal storage and neuroglial reaction. Acta Neuropathologica, 73(3), 227–234. [Link]

  • Nichols, D. E., et al. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. Pharmacology Biochemistry and Behavior, 59(3), 709–715. [Link]

  • Baumann, M. H., et al. (2000). High-dose fenfluramine administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain. Neuropsychopharmacology, 22(4), 398–408. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride?. Patsnap Synapse. [Link]

  • Zaczek, R., et al. (1991). Comparison of the effects of repeated oral versus subcutaneous fenfluramine administration on rat brain monoamine neurons: pharmacokinetic and dose-response data. Pharmacology Biochemistry and Behavior, 39(4), 1011–1017. [Link]

  • ResearchGate. (n.d.). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. ResearchGate. [Link]

  • MDPI. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. [Link]

  • Bialer, M., et al. (2023). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia, 64(6), 1599–1608. [Link]

  • Harvey, J. A., & McMaster, S. E. (1977). Fenfluramine: evidence for a neurotoxic action on midbrain and a long-term depletion of serotonin. Psychopharmacology Communications, 1(2), 217–228. [Link]

  • Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1599–1608. [Link]

  • Zhang, Z., & Li, Y. (2018). Histological Analysis of Neurodegeneration in the Mouse Brain. In Methods in Molecular Biology (Vol. 1750, pp. 241-251). Springer. [Link]

  • Rothman, R. B., & Baumann, M. H. (2000). Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. NIDA Research Monograph, 173, 193-220. [Link]

  • Consensus. (2023). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Consensus. [Link]

  • ResearchGate. (2024). ROLE OF HISTOLOGICAL ANALYSIS IN UNDERSTANDING NEURODEGENERATIVE DISEASES. ResearchGate. [Link]

  • Flanagan, E. P., & Parisi, J. E. (2014). Histology of Brain Trauma and Hypoxia-Ischemia. Academic Forensic Pathology, 4(1), 2–16. [Link]

  • ResearchGate. (n.d.). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. ResearchGate. [Link]

  • Zlotnik, A., et al. (2021). A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. Frontiers in Neurology, 12, 737885. [Link]

  • Hutson, P. H., et al. (2022). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8757–8773. [Link]

  • Zlotnik, A., et al. (2021). A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. Frontiers in Neurology, 12, 737885. [Link]

  • McCann, U. D., et al. (1998). Adverse neuropsychiatric events associated with dexfenfluramine and fenfluramine. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 22(7), 1087–1102. [Link]

  • ResearchGate. (n.d.). Chronic dexfenfluramine and body weight in 5-HT2B−/− mice. ResearchGate. [Link]

  • Caccia, S., et al. (1985). Single- and multiple-dose kinetics of d-fenfluramine in rats given anorectic and toxic doses. Xenobiotica, 15(9), 815–824. [Link]

  • Doly, S., et al. (2010). Deconstructing Antiobesity Compound Action: Requirement of Serotonin 5-HT2B Receptors for Dexfenfluramine Anorectic Effects. Neuropsychopharmacology, 35(11), 2263–2274. [Link]

  • Zogenix, Inc. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. [Link]

  • Zogenix, Inc. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. [Link]

  • ResearchGate. (n.d.). Results of dose-response tests in rats trained to discriminate fenfluramine (FEN). ResearchGate. [Link]

  • Weston, G., et al. (2022). Dose-Effect of Fenfluramine Use on the Severity of Valvular Heart Disease among Fen-Phen Patients with Valvulopathy. International Journal of Obesity and Related Metabolic Disorders, 23(9), 926–928. [Link]

  • Zogenix, Inc. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. [Link]

  • de Freitas, R. M., et al. (2001). Chronic fenfluramine treatment of rats with different ages: effects on brain oxidative stress-related parameters. Neurochemical Research, 26(7), 807–812. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Fenfluramine hydrochloride
Reactant of Route 2
(-)-Fenfluramine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.